molecular formula C7H8ClNO B060368 3-(Chloromethyl)-2-methoxypyridine CAS No. 162046-62-0

3-(Chloromethyl)-2-methoxypyridine

Cat. No.: B060368
CAS No.: 162046-62-0
M. Wt: 157.6 g/mol
InChI Key: BWCOLJNFJZDWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-2-methoxypyridine is a versatile and high-value chemical building block extensively utilized in medicinal chemistry and organic synthesis. Its primary research value lies in its bifunctional reactivity; the chloromethyl group serves as a highly effective alkylating agent, enabling the introduction of the 2-methoxypyridine moiety into more complex molecular architectures, while the methoxy and ring nitrogen atoms offer potential sites for further functionalization or coordination. This compound is particularly valuable in the synthesis of potential Active Pharmaceutical Ingredients (APIs) and functional materials. A key application is its use as a precursor in the development of receptor ligands and kinase inhibitors, where the 2-methoxypyridine scaffold is a privileged structure known for its ability to participate in key hydrogen-bonding interactions within enzymatic binding pockets. Researchers employ this compound to efficiently construct complex heterocyclic systems, accelerate structure-activity relationship (SAR) studies, and develop novel synthetic methodologies. It is strictly intended for laboratory research purposes and is an essential tool for chemists and biochemists working in drug discovery and advanced material science.

Properties

IUPAC Name

3-(chloromethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCOLJNFJZDWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565662
Record name 3-(Chloromethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162046-62-0
Record name 3-(Chloromethyl)-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162046-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern pharmaceutical synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent electronic properties and capacity for diverse functionalization make it an invaluable building block. Among the vast array of substituted pyridines, 3-(Chloromethyl)-2-methoxypyridine, identified by its CAS number 162046-62-0 , has emerged as a critical intermediate, particularly in the synthesis of proton pump inhibitors (PPIs) and other medicinally relevant compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and development.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a reactive chloromethyl group at the 3-position and a methoxy group at the 2-position of the pyridine ring. This specific arrangement of substituents dictates its unique reactivity and utility in organic synthesis.

PropertyValueSource
CAS Number 162046-62-0[1]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol
Canonical SMILES COC1=C(C=CC=N1)CCl[1]
InChIKey BWCOLJNFJZDWEF-UHFFFAOYSA-N[1]

The methoxy group at the 2-position acts as an electron-donating group, influencing the electron density of the pyridine ring. The chloromethyl group at the 3-position provides a highly reactive electrophilic site, susceptible to nucleophilic attack. This electronic interplay is fundamental to its role as a versatile synthetic intermediate.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the chlorination of a suitable precursor, such as 2-methoxy-3-methylpyridine. While specific proprietary industrial processes may vary, a common and illustrative laboratory-scale approach involves the chlorination of the corresponding alcohol, 2-methoxy-3-pyridinemethanol.

A widely employed method for such transformations is the use of thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane.

Experimental Protocol: Synthesis of this compound Hydrochloride from 2-Methoxy-3-pyridinemethanol

Disclaimer: This protocol is a representative example based on established chemical transformations for similar structures and should be adapted and optimized with appropriate laboratory safety precautions.

Materials:

  • 2-Methoxy-3-pyridinemethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-methoxy-3-pyridinemethanol in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully add the reaction mixture to anhydrous diethyl ether with vigorous stirring to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Causality of Experimental Choices:

  • The use of thionyl chloride provides an efficient conversion of the primary alcohol to the corresponding chloride. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), often with inversion of configuration, although this is not relevant for an achiral center.

  • Anhydrous conditions are crucial to prevent the hydrolysis of thionyl chloride and the product.

  • The precipitation with diethyl ether is an effective method for isolating the hydrochloride salt of the product, as it is typically insoluble in ether.

The direct chlorination of the methyl group of 2-methoxy-3-methylpyridine can also be achieved through radical chlorination. This method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas, often under UV irradiation. The reaction proceeds via a free radical chain mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 Cl• 2 Cl• Initiator->2 Cl• Heat or UV light 2-methoxy-3-methylpyridineCl• 2-methoxy-3-methylpyridineCl• Pyridinylmethyl radicalHCl Pyridinylmethyl radicalHCl 2-methoxy-3-methylpyridineCl•->Pyridinylmethyl radicalHCl Pyridinylmethyl radicalCl₂ Pyridinylmethyl radicalCl₂ 3-(Chloromethyl)-2-methoxypyridineCl• 3-(Chloromethyl)-2-methoxypyridineCl• Pyridinylmethyl radicalCl₂->3-(Chloromethyl)-2-methoxypyridineCl• Cl•Cl• Cl•Cl• Cl₂ Cl₂ Cl•Cl•->Cl₂ Pyridinylmethyl radicalCl• Pyridinylmethyl radicalCl• This compound This compound Pyridinylmethyl radicalCl•->this compound

Caption: Free radical chlorination of 2-methoxy-3-methylpyridine.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

G Nucleophile (Nu⁻) Nucleophile (Nu⁻) Product Product Nucleophile (Nu⁻)->Product Sₙ2 reaction This compound This compound This compound->Product Chloride ion (Cl⁻) Chloride ion (Cl⁻)

Caption: Nucleophilic substitution at the chloromethyl group.

This reactivity is harnessed in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is its use in the production of certain proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. In the synthesis of these APIs, the this compound moiety is coupled with a substituted benzimidazole thiol.

The general synthetic strategy involves the reaction of the chloromethyl pyridine derivative with a mercaptobenzimidazole, followed by oxidation of the resulting sulfide to the active sulfoxide.[2]

Spectroscopic and Analytical Profile

¹H NMR:

  • A singlet for the methoxy group (CH₃O-) protons, typically in the range of 3.8-4.0 ppm.

  • A singlet for the chloromethyl group (CH₂Cl) protons, expected around 4.5-4.8 ppm.

  • A set of multiplets or doublets for the three aromatic protons on the pyridine ring, typically in the range of 6.8-8.5 ppm.

¹³C NMR:

  • A signal for the methoxy carbon, likely in the range of 50-60 ppm.

  • A signal for the chloromethyl carbon, expected around 40-50 ppm.

  • Several signals in the aromatic region (110-160 ppm) corresponding to the five carbons of the pyridine ring.

Infrared (IR) Spectroscopy:

  • Characteristic C-H stretching vibrations for the aromatic and aliphatic protons.

  • C-O stretching for the methoxy group.

  • C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • A C-Cl stretching vibration.

Mass Spectrometry (MS):

  • The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Safety and Handling

As with many reactive intermediates, this compound and its hydrochloride salt should be handled with appropriate safety precautions. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[3] Handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound stands as a testament to the strategic importance of well-designed building blocks in the synthesis of complex, high-value molecules. Its specific substitution pattern confers a predictable and versatile reactivity that has been effectively leveraged in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and analytical profile is paramount for any research or development program that utilizes this key intermediate. As the demand for novel therapeutics continues to grow, the role of such pivotal pyridine derivatives will undoubtedly remain central to the advancement of medicinal chemistry.

References

  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. PrepChem.com. [Link]
  • Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. [Link]
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • 2-(Chloromethyl)-3,4-dimethoxypyridinium chloride | C8H11Cl2NO2 | CID 16216928. PubChem. [Link]
  • US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • This compound (C7H8ClNO). PubChemLite. [Link]
  • CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • 3-Methoxypyridine | C6H7NO | CID 23719. PubChem. [Link]
  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. PubChem. [Link]
  • CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID. PubChem. [Link]
  • Pyridine, 2-methoxy-. the NIST WebBook. [Link]
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
  • 3-(Bromomethyl)-2-methoxypyridine | C7H8BrNO | CID 57574512. PubChem. [Link]
  • Oxirane, (chloromethyl)-. the NIST WebBook. [Link]
  • 2-Methoxypyridine | C6H7NO | CID 74201. PubChem. [Link]

Sources

3-(Chloromethyl)-2-methoxypyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Chloromethyl)-2-methoxypyridine

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in organic synthesis. Its unique structure, featuring a reactive chloromethyl group and a methoxy-substituted pyridine ring, makes it a valuable intermediate for introducing the 2-methoxypyridin-3-ylmethyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its physical properties, spectroscopic profile, safety and handling procedures, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis. The pyridine core is a prevalent motif in many biologically active compounds, and functionalized pyridines like this one are instrumental in the discovery of novel therapeutics and agrochemicals.[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 162046-62-0[2][3]
Molecular Formula C₇H₈ClNO[3][4]
Molecular Weight 157.60 g/mol [3][5]
Appearance Data not consistently available; related compounds are often liquids or low-melting solids.
Boiling Point Data not available. Related isomers like 3-Chloro-2-methoxypyridine have a boiling point of 53 °C at 3 mmHg.[6]
Density Data not available. The related isomer 3-Chloro-2-methoxypyridine has a density of 1.25 g/cm³.[6]
Solubility Typically soluble in organic solvents like chloroform and methanol.[7]

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The expected spectral features are detailed below.

Molecular Structure and Atom Numbering

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is a primary tool for confirming the structure.

  • Aromatic Protons (H4, H5, H6): Three distinct signals are expected in the aromatic region (~7.0-8.5 ppm). The proton at C6, being adjacent to the nitrogen, will be the most downfield. Splitting patterns (doublets, doublet of doublets) will arise from coupling between these protons.

  • Chloromethyl Protons (-CH₂Cl): A singlet is expected around 4.5-4.8 ppm. The electronegative chlorine atom causes a significant downfield shift.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons will appear upfield, typically around 3.9-4.2 ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework.

  • Aromatic Carbons: Five signals are expected in the aromatic region (~110-160 ppm). The carbon C2, bonded to both nitrogen and oxygen, will be the most downfield.

  • Chloromethyl Carbon (-CH₂Cl): This signal is expected in the range of 40-50 ppm.

  • Methoxy Carbon (-OCH₃): This carbon signal will appear around 55-60 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[9]

  • C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.[10]

  • C-H Stretching (Aliphatic): Medium bands from the methoxy and chloromethyl groups will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).[10]

  • C=C and C=N Stretching: Strong bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

  • C-O Stretching: A strong band for the aryl ether C-O bond is expected around 1250-1300 cm⁻¹.[10]

  • C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹, corresponds to the C-Cl bond.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 157.

  • Isotope Peak (M+2)⁺: A characteristic feature will be the (M+2) peak at m/z 159, with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

  • Fragmentation: A common fragmentation pathway is the loss of the chlorine atom (M-35) or the entire chloromethyl group (M-49) to give a prominent fragment ion.

Handling, Safety, and Stability

Proper handling of this compound is critical due to its potential hazards. The information is typically derived from its hydrochloride salt or closely related analogues.

Hazard CategoryGHS ClassificationPictogram
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)GHS07 (Exclamation Mark)
Eye Damage/Irritation Category 2 (H319: Causes serious eye irritation)GHS07 (Exclamation Mark)
Target Organ Toxicity Category 3 (H335: May cause respiratory irritation)GHS07 (Exclamation Mark)

Sources:[2][11][12][13]

Experimental Protocol: Safe Handling and Storage
  • Engineering Controls: Use the chemical only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or dust.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (adhering to EN 166 standard).[14]

    • Hand Protection: Handle with impermeable gloves (e.g., nitrile rubber) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[12][14]

    • Body Protection: Wear a lab coat or appropriate protective clothing to ensure all skin is covered.[12]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

  • First Aid:

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if respiratory problems occur.[12]

    • Skin Contact: Immediately wash with plenty of water. If skin irritation persists, seek medical advice.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents. The compound may be moisture-sensitive.

  • Stability: The compound is generally stable under recommended storage conditions.[14] However, the chloromethyl group can be susceptible to hydrolysis or nucleophilic attack over time, especially in the presence of moisture or nucleophiles.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the electrophilic nature of the chloromethyl group, which makes it an excellent substrate for nucleophilic substitution reactions.

Core Reactivity: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the chloride ion by a wide variety of nucleophiles (Nu⁻), including amines, thiols, alcohols, and carbanions. This reaction installs the 2-methoxypyridin-3-ylmethyl scaffold onto the nucleophilic substrate.

G reactant This compound (Electrophile) product Substituted Product (Pyridine-Nu Bond Formed) reactant->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H or Nu⁻) nucleophile->product

Caption: General workflow for nucleophilic substitution reactions.

Experimental Protocol: Synthesis via Chlorination

A common method for preparing this compound is through the chlorination of the corresponding alcohol, 3-(hydroxymethyl)-2-methoxypyridine.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(hydroxymethyl)-2-methoxypyridine dissolved in a suitable anhydrous solvent (e.g., chloroform or dichloromethane).

  • Cooling: Cool the solution in an ice bath (0 °C).

  • Reagent Addition: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise to the stirred solution.[16] The molar ratio is typically 1:1.1 to 1:1.3 (alcohol to chlorinating agent).[17]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction (e.g., with ice water or a saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.

Applications in Research and Development

The 2-methoxypyridine scaffold is of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules. The methoxy group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, and it can serve as a handle for further functionalization.[18]

  • Drug Discovery: this compound is a key intermediate for synthesizing compounds targeting a range of biological systems. The ability to easily couple it with various nucleophilic fragments allows for the rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies.[1] The chloro and methoxy groups themselves are recognized for their beneficial effects on intermolecular interactions in drug-target binding.[19]

  • Agrochemicals: Similar to pharmaceuticals, the pyridine core is a fundamental component of many modern herbicides and fungicides. This building block can be used to synthesize novel crop protection agents.[6]

  • Materials Science: Substituted pyridines are also explored in materials science for applications such as ligands in coordination chemistry and components of functional organic materials.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant value in pharmaceutical and agrochemical research. A thorough understanding of its physical properties, spectral characteristics, and reactivity is essential for its safe and effective use. This guide provides the core technical information required by scientists to leverage this compound in the synthesis of novel and complex molecular architectures.

References

  • PubChem. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. URL: [Link]
  • ChemBK. 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride - Physico-chemical Properties. URL: [Link]
  • PubChem. 3-(Chloromethyl)-5-methylpyridine hydrochloride. URL: [Link]
  • PubChem. 2-Chloro-3-methoxypyridine. URL: [Link]
  • PrepChem.com. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. URL: [Link]
  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. URL: [Link]
  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • PubChemLite. This compound (C7H8ClNO). URL: [Link]
  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. URL: [Link]
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. URL: [Link]
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. URL: [Link]
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. URL: [Link]
  • Journal of Chemical and Pharmaceutical Research. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). URL: [Link]
  • YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. URL: [Link]
  • PubMed Central. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. URL: [Link]
  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. URL: [Link]

Sources

3-(Chloromethyl)-2-methoxypyridine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Structure, Synthesis, and Application of 3-(Chloromethyl)-2-methoxypyridine

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, substituted pyridines are of paramount importance due to their presence in numerous approved drugs.[1][2] this compound is a key heterocyclic intermediate, valued for its specific arrangement of functional groups that allows for its facile incorporation into more complex molecular architectures.[3] The strategic placement of a reactive chloromethyl group at the 3-position and a methoxy group at the 2-position makes it a crucial precursor, particularly in the synthesis of anti-ulcerative agents.[2] This guide offers a comprehensive technical overview of its molecular characteristics, synthetic pathways, analytical characterization, and pivotal role in drug development for an audience of researchers, scientists, and drug development professionals.

PART 1: Molecular Structure and Physicochemical Profile

The utility of a chemical intermediate is fundamentally dictated by its structure and resulting physical properties. This compound, with the chemical formula C₇H₈ClNO, possesses a unique electronic and steric profile that governs its reactivity.

  • Structural Features : The pyridine ring provides a stable aromatic core. The electron-donating methoxy (-OCH₃) group at the 2-position influences the electron density of the ring, while the chloromethyl (-CH₂Cl) group at the 3-position serves as a potent electrophilic site. This "push-pull" electronic nature is critical for its primary application in nucleophilic substitution reactions.

  • Reactivity : The chlorine atom is an excellent leaving group, making the benzylic-like carbon of the chloromethyl group highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its synthetic applications.

Quantitative Data Summary

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueReference
CAS Number 162046-62-0[3]
Molecular Formula C₇H₈ClNO[3]
Molecular Weight 157.6 g/mol [3]
Appearance White to off-white solidN/A
Melting Point Not publicly availableN/A
Boiling Point Not publicly availableN/A

PART 2: Synthesis and Mechanistic Considerations

The reliable and scalable synthesis of this compound is crucial for its industrial application. The most common and direct method involves the chlorination of the corresponding alcohol, 2-methoxy-3-pyridinemethanol.

Core Synthetic Workflow

The conversion of the primary alcohol to the alkyl chloride is a classic transformation. The choice of chlorinating agent is critical and is often dictated by factors such as cost, safety, and desired purity. Thionyl chloride (SOCl₂) is frequently employed due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

synthesis_workflow cluster_main Synthetic Workflow start 2-Methoxy-3- pyridinemethanol reaction Chlorination Reaction start->reaction reagent Chlorinating Agent (e.g., SOCl₂) reagent->reaction product Crude 3-(Chloromethyl)- 2-methoxypyridine reaction->product purification Purification (e.g., Distillation) product->purification final_product Pure Product purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is a representative example and must be adapted and performed by qualified chemists with appropriate safety precautions in a laboratory setting.

  • Inert Atmosphere Setup : A multi-necked, flame-dried flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube or nitrogen inlet. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Charging : 2-Methoxy-3-pyridinemethanol (1.0 eq) is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or chloroform.[4][5]

  • Cooling : The solution is cooled to 0 °C using an ice-water bath to control the initial exotherm of the reaction.

  • Addition of Chlorinating Agent : Thionyl chloride (1.1-1.5 eq) is added dropwise via the dropping funnel over 30-60 minutes. The rate of addition is controlled to keep the internal temperature below 10 °C.[5]

    • Causality Insight: Dropwise addition at low temperature is crucial to prevent side reactions and uncontrolled evolution of HCl gas.

  • Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Self-Validating Monitoring : The reaction is monitored for the disappearance of the starting alcohol using Thin Layer Chromatography (TLC). This step ensures the reaction has gone to completion before proceeding to workup.

  • Workup and Isolation : The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride. The resulting residue is carefully quenched by adding it to ice-cold water or a saturated sodium bicarbonate solution.

  • Extraction and Purification : The aqueous layer is extracted multiple times with an organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by vacuum distillation or column chromatography.

PART 3: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic methods is used to characterize this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals: a singlet for the methoxy protons (~3.9 ppm), a singlet for the chloromethyl protons (~4.6 ppm), and three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

    • ¹³C NMR : The carbon spectrum will confirm the presence of all seven carbon atoms in their unique chemical environments.

  • Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 157.6 g/mol , along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy : The IR spectrum will display key absorption bands, including C-H stretching (aromatic and aliphatic), C=C/C=N stretching from the pyridine ring, C-O stretching of the methoxy group, and a distinctive C-Cl stretching band.

PART 4: Application in Drug Development - The Synthesis of Proton Pump Inhibitors (PPIs)

This compound and its structural analogs are indispensable in the pharmaceutical industry, most notably for the synthesis of proton pump inhibitors (PPIs) like Pantoprazole.[6][7] These drugs are used to treat acid-reflux disorders. The synthesis involves coupling the pyridine moiety with a substituted benzimidazole core.

Logical Pathway for PPI Synthesis

The process hinges on a nucleophilic substitution reaction where the sulfur atom of a benzimidazole-2-thiol attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a thioether linkage. This intermediate is then oxidized to the active sulfoxide drug.

ppi_synthesis cluster_ppi PPI Synthesis Logical Flow pyridyl 3-(Chloromethyl)- 2-methoxypyridine coupling Nucleophilic Substitution (Sₙ2) pyridyl->coupling benzim Substituted Benzimidazole-2-thiol benzim->coupling sulfide Thioether Intermediate (Sulfide) coupling->sulfide oxidation Controlled Oxidation sulfide->oxidation ppi Final PPI Drug (Sulfoxide) oxidation->ppi

Caption: Logical pathway for the synthesis of Proton Pump Inhibitors (PPIs).

  • Expertise Insight : The final oxidation step is critical. It must be selective to form the sulfoxide without over-oxidizing to the inactive sulfone. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are often used under carefully controlled temperature conditions to achieve this selectivity.

PART 5: Safety and Handling

As a reactive alkylating agent, this compound and its analogs must be handled with appropriate care.

  • Hazards : These compounds are typically classified as irritants and are harmful if swallowed or inhaled. They can cause skin irritation and serious eye irritation.[8]

  • Handling Precautions :

    • Always handle in a well-ventilated chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

    • Avoid breathing dust, fumes, or vapors.[8]

    • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[9]

Conclusion

This compound stands out as a high-value intermediate in synthetic organic and medicinal chemistry. Its well-defined reactivity, grounded in its molecular structure, provides a reliable handle for constructing complex pharmaceutical agents. A thorough understanding of its synthesis, characterization, and safe handling is essential for any scientist or researcher aiming to leverage its potential in the discovery and development of novel therapeutics.

References

  • Chem-Impex. 3-Chloro-2-methoxypyridine. [Link]
  • LookChem. 3-chloro-2-methoxypyridine cas:13472-84-9. [Link]
  • PubChem. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Development. [Link]
  • PrepChem.com. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]
  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE. [Link]
  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 3-(chloromethyl)-2-methoxypyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented in a logical, multi-step approach, detailing the rationale behind the chosen reactions and providing actionable protocols for researchers and drug development professionals.

Introduction: Strategic Importance of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry. Its bifunctional nature, featuring a reactive chloromethyl group and a methoxy-substituted pyridine core, allows for its versatile incorporation into a wide array of complex molecular architectures. The chloromethyl moiety serves as a potent electrophile for nucleophilic substitution reactions, enabling the facile introduction of the 2-methoxypyridin-3-ylmethyl scaffold into target molecules. This structural motif is of significant interest in the design of novel therapeutic agents.

A Multi-Step Synthetic Approach: From Precursor to Final Product

The synthesis of this compound is most effectively achieved through a three-stage process, commencing with the preparation of a key precursor, 2-methoxy-3-methylpyridine. This is followed by the selective functionalization of the methyl group to a hydroxymethyl group, and finally, the chlorination of the resulting alcohol to yield the target compound.

Synthesis_Pathway A 2-Chloro-3-methylpyridine B 2-Methoxy-3-methylpyridine A->B  NaOMe, MeOH   C 2-Methoxy-3-methylpyridine N-oxide B->C  m-CPBA or H₂O₂/AcOH   D 2-Acetoxymethyl-3-methoxypyridine C->D  Acetic Anhydride, Heat   E 2-Methoxy-3-pyridinemethanol D->E  Base Hydrolysis (e.g., NaOH)   F This compound E->F  Thionyl Chloride (SOCl₂)  

Caption: Synthetic pathway for this compound.

Stage 1: Synthesis of 2-Methoxy-3-methylpyridine

The initial step involves the nucleophilic substitution of the chloro group in 2-chloro-3-methylpyridine with a methoxy group. This is a standard and efficient method for the preparation of 2-methoxypyridine derivatives.

Causality of Experimental Choices:

  • Nucleophile: Sodium methoxide (NaOMe) is a strong nucleophile that readily displaces the chloride ion from the electron-deficient pyridine ring.

  • Solvent: Methanol (MeOH) serves as both the solvent and the source of the methoxy group, driving the reaction to completion.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol 1: Synthesis of 2-Methoxy-3-methylpyridine
  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 2-chloro-3-methylpyridine (1.0 equivalent).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to afford 2-methoxy-3-methylpyridine.

Parameter Value
Starting Material 2-Chloro-3-methylpyridine
Reagents Sodium methoxide, Methanol
Reaction Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 85-95%
Purification Method Fractional distillation or column chromatography

Stage 2: Synthesis of 2-Methoxy-3-pyridinemethanol

The conversion of the methyl group of 2-methoxy-3-methylpyridine to a hydroxymethyl group is achieved via an N-oxidation followed by a rearrangement reaction. This is a well-established method for the functionalization of methyl groups at the 2-position of a pyridine ring.

Causality of Experimental Choices:

  • N-Oxidation: The pyridine nitrogen is first oxidized to an N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This activates the methyl group at the 2-position for subsequent rearrangement.

  • Rearrangement: The resulting 2-methoxy-3-methylpyridine N-oxide is then treated with acetic anhydride.[1] This leads to a rearrangement reaction, forming 2-acetoxymethyl-3-methoxypyridine.

  • Hydrolysis: The acetoxy group is subsequently hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the desired alcohol, 2-methoxy-3-pyridinemethanol.

Experimental Protocol 2: Synthesis of 2-Methoxy-3-pyridinemethanol
  • N-Oxidation: Dissolve 2-methoxy-3-methylpyridine (1.0 equivalent) in a suitable solvent like dichloromethane. Add m-CPBA (1.1 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid. Dry the organic layer and concentrate to obtain 2-methoxy-3-methylpyridine N-oxide.[2]

  • Rearrangement and Hydrolysis: Heat the crude 2-methoxy-3-methylpyridine N-oxide in acetic anhydride at reflux for 2-4 hours.[3]

  • After cooling, carefully add water to quench the excess acetic anhydride.

  • Basify the reaction mixture with an aqueous solution of sodium hydroxide and heat to hydrolyze the acetate ester.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude 2-methoxy-3-pyridinemethanol by column chromatography or recrystallization.

Parameter Value
Starting Material 2-Methoxy-3-methylpyridine
Key Reagents m-CPBA, Acetic Anhydride, Sodium Hydroxide
Reaction Temperature 0 °C to reflux
Typical Yield 60-70% (over two steps)
Purification Method Column chromatography or recrystallization

Stage 3: Synthesis of this compound

The final step is the chlorination of the primary alcohol, 2-methoxy-3-pyridinemethanol, to the desired this compound. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the clean nature of the reaction, where the byproducts are gaseous.

Causality of Experimental Choices:

  • Chlorinating Agent: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

  • Solvent: A non-protic solvent such as dichloromethane or chloroform is typically used to prevent unwanted side reactions with the thionyl chloride.

  • Temperature Control: The reaction is often performed at low temperatures initially to control the exothermic reaction between the alcohol and thionyl chloride, and then warmed to ensure completion.

Experimental Protocol 3: Synthesis of this compound
  • Dissolve 2-methoxy-3-pyridinemethanol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Parameter Value
Starting Material 2-Methoxy-3-pyridinemethanol
Reagent Thionyl Chloride (SOCl₂)
Solvent Anhydrous Dichloromethane
Reaction Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Typical Yield >90%
Purification Method Vacuum distillation or column chromatography

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters at each stage, researchers can efficiently produce this valuable intermediate for applications in pharmaceutical research and development. The self-validating nature of each protocol, with clear steps for reaction monitoring and purification, ensures a high degree of success and product purity.

References

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]
  • RSC Publishing. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]
  • ResearchG
  • SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [Link]
  • MDPI. Regioselective Oxidation of 3-Substituted Pyridinium Salts. [Link]
  • MDPI.
  • Who we serve.
  • MDPI.
  • PubMed Central.
  • ResearchGate.
  • Scilit.
  • Shape-Selective Oxidation of Benzylic Alcohols by a Receptor Functionalized with a Dicopper(II) Pyrazole Complex. [Link]
  • Google Patents. Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • PrepChem.com. Synthesis of 3-methoxy-2-methylpyridine. [Link]
  • Google Patents. Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • PubMed.
  • PubChem. 2-Methoxy-3-methylpyrazine. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(Chloromethyl)-2-methoxypyridine in Medicinal Chemistry

This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its intrinsic reactivity, conferred by the chloromethyl group, coupled with the electronic properties of the methoxy-substituted pyridine ring, renders it a versatile intermediate for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering a technical resource for researchers, chemists, and professionals in the pharmaceutical and allied industries. The methodologies detailed herein are presented with a focus on the underlying chemical principles, ensuring a thorough understanding of the synthetic strategies and their practical implementation.

Two principal and strategically distinct pathways for the synthesis of this compound have been established as robust and scalable. These routes are:

  • Route A: The direct chlorination of the methyl group of 2-methoxy-3-methylpyridine.

  • Route B: The conversion of the hydroxymethyl functionality of (2-methoxypyridin-3-yl)methanol to the corresponding chloride.

This guide will elucidate both pathways, providing detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most appropriate method for a given research or production campaign.

Route A: Synthesis via Chlorination of 2-Methoxy-3-methylpyridine

This synthetic approach leverages the commercially available or readily synthesized 2-methoxy-3-methylpyridine as the key precursor. The core transformation is the selective chlorination of the benzylic methyl group, a reaction that typically proceeds via a free-radical mechanism.

Diagram of Synthetic Pathway A

Synthetic_Pathway_A cluster_0 Synthesis of Starting Material cluster_1 Chlorination Step 2_chloro_3_methylpyridine 2-Chloro-3-methylpyridine 2_methoxy_3_methylpyridine 2-Methoxy-3-methylpyridine 2_chloro_3_methylpyridine->2_methoxy_3_methylpyridine Methanol, Reflux sodium_methoxide Sodium Methoxide final_product_A This compound 2_methoxy_3_methylpyridine->final_product_A Solvent (e.g., CCl4), Heat chlorinating_agent N-Chlorosuccinimide (NCS) Radical Initiator (e.g., AIBN)

Caption: Synthetic pathway for this compound starting from 2-Chloro-3-methylpyridine.

Part 1: Synthesis of 2-Methoxy-3-methylpyridine

The synthesis of the starting material, 2-methoxy-3-methylpyridine, is a critical first step. A common and efficient method involves the nucleophilic substitution of the chloro group in 2-chloro-3-methylpyridine with a methoxide source.

  • Reaction Setup: A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Starting Material: To the freshly prepared sodium methoxide solution, 2-chloro-3-methylpyridine is added dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by fractional distillation under reduced pressure to yield pure 2-methoxy-3-methylpyridine.

Part 2: Chlorination of 2-Methoxy-3-methylpyridine

The conversion of 2-methoxy-3-methylpyridine to this compound is achieved through a free-radical chlorination of the methyl group. This reaction requires a chlorinating agent and a radical initiator.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a light source (if using photo-initiation), 2-methoxy-3-methylpyridine is dissolved in a suitable inert solvent such as carbon tetrachloride or benzene.

  • Addition of Reagents: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and a chlorinating agent, typically N-chlorosuccinimide (NCS), are added to the solution. The use of NCS is often preferred over gaseous chlorine for better control and safety on a laboratory scale[1].

  • Reaction Conditions: The reaction mixture is heated to reflux to initiate the radical chain reaction. The progress of the reaction is monitored by TLC or GC-MS to observe the consumption of the starting material and the formation of the product.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove succinimide. The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining active chlorine species, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Reagent/ParameterMolar Ratio (to starting material)Temperature (°C)Reaction Time (h)Typical Yield (%)
Synthesis of 2-Methoxy-3-methylpyridine
Sodium Methoxide1.1 - 1.5Reflux4 - 885 - 95
Chlorination of 2-Methoxy-3-methylpyridine
N-Chlorosuccinimide (NCS)1.0 - 1.2Reflux2 - 660 - 75
AIBN0.05 - 0.1Reflux2 - 660 - 75

Route B: Synthesis via Chlorination of (2-Methoxypyridin-3-yl)methanol

This alternative and often preferred route involves the synthesis of a hydroxymethyl intermediate, (2-methoxypyridin-3-yl)methanol, followed by its conversion to the target chloromethyl compound. This pathway avoids the potential for over-chlorination or ring chlorination that can occur in free-radical processes.

Diagram of Synthetic Pathway B

Synthetic_Pathway_B cluster_0 Synthesis of Hydroxymethyl Intermediate cluster_1 Chlorination Step 3_methylpyridine 3-Methylpyridine nicotinic_acid Nicotinic Acid 3_methylpyridine->nicotinic_acid Oxidation nicotinic_acid_ester Nicotinic Acid Ester nicotinic_acid->nicotinic_acid_ester Esterification hydroxymethyl_pyridine 3-Pyridylmethanol nicotinic_acid_ester->hydroxymethyl_pyridine Reduction 2_chloro_3_hydroxymethyl 2-Chloro-3-(hydroxymethyl)pyridine hydroxymethyl_intermediate (2-Methoxypyridin-3-yl)methanol final_product_B This compound hydroxymethyl_intermediate->final_product_B Inert Solvent (e.g., DCM) thionyl_chloride Thionyl Chloride (SOCl2)

Caption: A potential synthetic pathway for this compound starting from 3-Methylpyridine.

Part 1: Synthesis of (2-Methoxypyridin-3-yl)methanol

The synthesis of the key intermediate, (2-methoxypyridin-3-yl)methanol, can be approached from several starting points. A common strategy begins with a commercially available substituted pyridine, such as 2-chloro-3-cyanopyridine or 2-chloronicotinic acid.

  • Esterification: 2-Chloronicotinic acid is first converted to its methyl or ethyl ester by reaction with the corresponding alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by the alcohol[2].

  • Methoxylation: The resulting 2-chloronicotinate ester is then subjected to nucleophilic substitution with sodium methoxide in methanol to yield the 2-methoxynicotinate ester.

  • Reduction: The ester group of the 2-methoxynicotinate is then reduced to the primary alcohol. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures. Careful quenching of the reaction with water and a base is crucial for a safe and efficient work-up.

  • Purification: After an appropriate aqueous work-up, the product is extracted into an organic solvent, dried, and concentrated. The crude (2-methoxypyridin-3-yl)methanol is then purified by column chromatography or crystallization.

Part 2: Chlorination of (2-Methoxypyridin-3-yl)methanol

The conversion of the primary alcohol to the chloride is a standard and high-yielding transformation, commonly effected with thionyl chloride.

  • Reaction Setup: (2-Methoxypyridin-3-yl)methanol is dissolved in an inert anhydrous solvent, such as dichloromethane (DCM) or toluene, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere. The flask is cooled in an ice bath.

  • Addition of Thionyl Chloride: Thionyl chloride (typically 1.1 to 1.5 molar equivalents) is added dropwise to the cooled solution[3][4]. The addition is controlled to maintain a low reaction temperature and to manage the evolution of HCl and SO₂ gases. The reaction can be catalyzed by a catalytic amount of dimethylformamide (DMF)[4][5].

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours until the starting material is fully consumed, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is carefully quenched by pouring it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and the generated HCl. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound can often be used directly in subsequent steps or further purified by column chromatography if necessary.

Reagent/ParameterMolar Ratio (to starting material)Temperature (°C)Reaction Time (h)Typical Yield (%)
Synthesis of (2-Methoxypyridin-3-yl)methanol
LiAlH₄ (for ester reduction)1.5 - 2.00 to reflux2 - 470 - 85
Chlorination of (2-Methoxypyridin-3-yl)methanol
Thionyl Chloride1.1 - 1.50 to r.t.1 - 3>90

Comparative Analysis of Synthetic Routes

FeatureRoute A: Chlorination of 2-Methoxy-3-methylpyridineRoute B: Chlorination of (2-Methoxypyridin-3-yl)methanol
Starting Materials 2-Methoxy-3-methylpyridine (can be prepared from 2-chloro-3-methylpyridine)(2-Methoxypyridin-3-yl)methanol (multi-step synthesis from precursors like 2-chloronicotinic acid)
Key Transformation Free-radical chlorination of a methyl group.Nucleophilic substitution of a hydroxyl group.
Advantages Potentially shorter synthetic sequence if the starting material is readily available.High-yielding and clean final chlorination step. Avoids harsh radical conditions and potential side reactions.
Disadvantages Risk of over-chlorination (di- and trichlorinated byproducts). Potential for ring chlorination. Use of hazardous radical initiators and solvents.The synthesis of the hydroxymethyl intermediate can be multi-stepped and require strong reducing agents.
Scalability Can be challenging to control on a large scale due to the nature of radical reactions.The final chlorination step is generally scalable and well-behaved.

Conclusion and Future Perspectives

Both Route A and Route B present viable and effective strategies for the synthesis of this compound. The choice between the two is contingent upon factors such as the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the laboratory or manufacturing facility. Route B, with its clean and high-yielding final step, is often favored for its reliability and control, despite the potentially longer synthesis of the hydroxymethyl precursor.

Future research in this area may focus on the development of more sustainable and efficient methods, such as catalytic C-H activation for the direct chloromethylation of the pyridine ring or the use of greener chlorinating agents. As the demand for complex pharmaceutical agents continues to grow, the optimization of synthetic routes to key intermediates like this compound will remain an area of significant scientific and industrial importance.

References

  • CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. (n.d.). Google Patents.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace.
  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (n.d.). Google Patents.
  • Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. (2025). ResearchGate.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (n.d.). Google Patents.
  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.). Google Patents.
  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (n.d.). Eureka | Patsnap.
  • US5942625A - Preparation of chloromethylpyridine hydrochlorides. (n.d.). Google Patents.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (n.d.). Google Patents.
  • Synthesis of 3-methoxy-2-methylpyridine. (n.d.). PrepChem.com.
  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine. (n.d.). PrepChem.com.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). PMC - NIH.
  • EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine. (n.d.). Google Patents.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). RASĀYAN J. Chem.
  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). (n.d.). PubChem.
  • Alcohol to Chloride - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.). Organic Chemistry Portal.
  • CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. (n.d.). Google Patents.
  • US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (n.d.). Google Patents.
  • Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. (2025). ResearchGate.
  • Help with thionyl chloride halogenation. (2023). Reddit.

Sources

Whitepaper: The Pivotal Role of 3-(Chloromethyl)-2-methoxypyridine in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to its Synthetic Mechanism of Action and the Biological Activity of its Derivatives

Abstract

3-(Chloromethyl)-2-methoxypyridine is a substituted pyridine that, while not possessing a direct therapeutic mechanism of action, serves as a cornerstone in the synthesis of numerous high-value pharmaceutical compounds. Its significance lies in its chemical reactivity, which allows it to function as a versatile building block in medicinal chemistry. This technical guide provides an in-depth analysis of this compound and its analogs, not through the lens of a direct biological target, but by elucidating its "mechanism of action" within the context of synthetic chemistry. We will explore the chemical properties that make it a valuable precursor, with a primary focus on its integral role in the multi-step synthesis of proton pump inhibitors (PPIs) such as omeprazole. Furthermore, this guide will delve into the well-established mechanism of action of these resulting PPIs, thereby providing a complete picture from precursor to final, biologically active drug. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical intermediate.

Introduction: The Unsung Hero of Medicinal Chemistry

The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds, including vitamins, natural alkaloids, and a significant number of FDA-approved drugs.[1] Functionalized pyridines, such as this compound, are therefore highly sought-after building blocks in the design and synthesis of novel therapeutic agents.[1][2][3]

This compound belongs to a class of compounds characterized by a pyridine ring bearing a reactive chloromethyl group and a methoxy group.[4][5] While this compound itself is not intended for therapeutic use, its true value is realized in its application as a key intermediate in the synthesis of more complex molecules.[4][5][6] The strategic placement of the chloromethyl and methoxy groups on the pyridine ring imparts a unique reactivity profile that is instrumental in constructing the core structures of various pharmaceuticals.[4][7]

This guide will illuminate the critical role of this compound and its close structural analogs, focusing on the following aspects:

  • The Chemical Mechanism of Action: An exploration of the inherent reactivity of the chloromethyl group that drives its utility in synthetic organic chemistry.

  • Application in Proton Pump Inhibitor (PPI) Synthesis: A detailed examination of its role in the construction of the 2-pyridylmethylsulfinylbenzimidazole pharmacophore, the core of all PPI drugs.[8]

  • The Biological Mechanism of Action of PPIs: A comprehensive overview of how the final drug products, derived from this precursor, exert their therapeutic effects by irreversibly inhibiting the gastric H+/K+ ATPase.[8][9]

The Chemical Mechanism of Action: A Highly Reactive Electrophile

The "mechanism of action" of this compound in a chemical context is defined by its role as an electrophile, primarily due to the presence of the chloromethyl group (-CH₂Cl). The chlorine atom, being more electronegative than the carbon atom, polarizes the C-Cl bond, making the carbon atom electron-deficient and thus susceptible to attack by nucleophiles.

The core reaction is a nucleophilic substitution , where a nucleophile (Nu⁻) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion (Cl⁻), which is a good leaving group.

The pyridine ring itself, being an electron-withdrawing heterocycle, further enhances the electrophilicity of the chloromethyl carbon. The methoxy group (-OCH₃) at the 2-position is an electron-donating group, which can modulate the overall reactivity of the pyridine ring system. This substitution pattern makes compounds like this compound and its analogs stable yet reactive intermediates for building complex molecular architectures.[4][5]

This reactivity is expertly harnessed in the synthesis of proton pump inhibitors.

Application in the Synthesis of Proton Pump Inhibitors (PPIs)

The most prominent application of 2-(chloromethyl)pyridine derivatives is in the synthesis of the 2-pyridylmethylsulfinylbenzimidazole pharmacophore, which is the active component of all PPIs.[8] A representative example is the synthesis of omeprazole, a widely used PPI for treating acid-related gastrointestinal disorders.[10]

In this synthesis, a derivative, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, reacts with 2-mercapto-5-methoxybenzimidazole.[10][11][12] The key step is a nucleophilic substitution reaction where the thiolate anion of the benzimidazole, a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group on the pyridine derivative.[10] This forms a thioether intermediate, which is subsequently oxidized to the final sulfoxide product, omeprazole.[10][13]

Experimental Protocol: Synthesis of Omeprazole Intermediate

The following is a representative protocol for the formation of the thioether intermediate in the synthesis of omeprazole.

Materials:

  • 2-mercapto-5-methoxybenzimidazole

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Dissolve sodium hydroxide in a mixture of ethanol and water. Heat the solution to 70-90°C.[12]

  • Formation of the Thiolate: Add 2-mercapto-5-methoxybenzimidazole to the basic solution. The hydroxide ions will deprotonate the thiol group (-SH) to form the highly nucleophilic thiolate anion (-S⁻).[10]

  • Reaction Setup: Cool the reaction mixture to below 10°C.[12]

  • Addition of the Electrophile: In a separate vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water. Slowly add this solution to the cooled benzimidazole solution.[10][12]

  • Nucleophilic Substitution: Allow the reaction temperature to rise to 30°C and maintain for approximately 4 hours.[10][12] During this time, the thiolate anion attacks the chloromethyl group of the pyridine derivative, displacing the chloride ion and forming the C-S thioether bond.

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to 10°C and add a larger volume of water. Stir for an extended period (e.g., 12 hours) to allow the product to fully precipitate.[10][12]

  • Purification: Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate, 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.[10]

Quantitative Data for Synthesis
ReactantMolecular Weight ( g/mol )Moles (approx.)Mass (g)
2-mercapto-5-methoxybenzimidazole180.230.1017.8
Sodium Hydroxide40.000.135.0
2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl222.110.0920.0

Note: The above data is based on a representative synthesis and may vary.[12]

Diagram of Synthetic Workflow

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Oxidation Benzimidazole 2-Mercapto-5-methoxy- benzimidazole Thiolate Thiolate Anion Intermediate Benzimidazole->Thiolate Deprotonation NaOH NaOH, Ethanol/Water Thioether Thioether Intermediate (Pyrmetazole) Thiolate->Thioether Pyridine 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Omeprazole Omeprazole (Final Product) Thioether->Omeprazole Selective Oxidation of Sulfide to Sulfoxide Oxidant Oxidizing Agent (e.g., m-CPBA)

Caption: Synthetic pathway of Omeprazole from its precursors.

The Biological Mechanism of Action of Proton Pump Inhibitors

While this compound itself is biologically inert, the PPIs synthesized from it are potent inhibitors of gastric acid secretion.[8][9] They are prodrugs, meaning they are administered in an inactive form and require activation in the body to exert their therapeutic effect.[8]

The target of PPIs is the H+/K+ ATPase , an enzyme system often referred to as the "proton pump," located in the secretory canaliculi of gastric parietal cells.[9][14] This pump is the final step in the secretion of gastric acid, actively pumping hydrogen ions (H+) into the stomach lumen in exchange for potassium ions (K+).[8]

The mechanism of action proceeds as follows:

  • Absorption and Concentration: After oral administration, the PPI is absorbed into the bloodstream and, due to its weakly basic nature, accumulates in the highly acidic environment of the parietal cell secretory canaliculi.

  • Acid-Catalyzed Activation: In this acidic environment (pH < 2), the PPI undergoes a two-step protonation, followed by a molecular rearrangement.[8] This chemical transformation converts the inactive prodrug into a highly reactive tetracyclic sulfenamide .[8]

  • Covalent Inhibition: The activated sulfenamide then forms a covalent disulfide bond with specific cysteine residues on the extracellular domain of the H+/K+ ATPase.[8] This bond is essentially irreversible.

  • Inhibition of Acid Secretion: The formation of this covalent bond locks the enzyme in an inactive conformation, preventing it from pumping protons into the stomach. This leads to a profound and long-lasting reduction in gastric acid production.[9]

Because the inhibition is irreversible, acid secretion can only resume after new H+/K+ ATPase pumps are synthesized and inserted into the parietal cell membrane, a process that can take over 24 hours.[9]

Diagram of PPI Mechanism of Action

PPI_Mechanism cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Stomach Lumen PPI_inactive Inactive PPI (Prodrug) Protonation Acid-Catalyzed Activation (2H+) PPI_inactive->Protonation Accumulation PPI_active Active Sulfenamide Proton_Pump H+/K+ ATPase (Proton Pump) PPI_active->Proton_Pump Forms Covalent Disulfide Bond with Cysteine Residues Protonation->PPI_active Inhibited_Pump Irreversibly Inhibited Pump Proton_Pump->Inhibited_Pump

Caption: Mechanism of proton pump inhibition by activated PPIs.

Conclusion

This compound and its analogs represent a class of compounds whose importance in medicine is not defined by their own biological activity, but by their role as indispensable synthetic precursors. The "mechanism of action" of this compound is fundamentally chemical—a nucleophilic substitution reaction that enables the efficient construction of complex pharmaceutical agents.

By serving as a key building block for proton pump inhibitors, this compound is intrinsically linked to one of the most successful classes of drugs for treating acid-related disorders. Understanding its chemical reactivity and its application in synthesis provides a crucial perspective for drug development professionals on the journey from a simple chemical intermediate to a life-changing therapeutic. This guide has aimed to provide that comprehensive view, bridging the gap between synthetic chemistry and clinical pharmacology.

References

  • BenchChem. (2025). Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Benchchem.
  • MySkinRecipes. 3-(chloromethyl)-2-isopropoxypyridine.
  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Google Patents.
  • ChemicalBook. Omeprazole synthesis.
  • 3-chloro-2-methoxypyridine cas:13472-84-9.
  • Google Patents.
  • Chem-Impex. 3-Chloro-2-methoxypyridine.
  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
  • ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF.
  • PMC - NIH. The Chemically Elegant Proton Pump Inhibitors.
  • Wikipedia. Proton-pump inhibitor.
  • MedChemExpress. Proton Pump | Inhibitors.

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of 3-(Chloromethyl)-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-(Chloromethyl)-2-methoxypyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and analgesic effects.[1][2] The strategic functionalization of this heterocycle is a key approach in the quest for novel drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This technical guide focuses on the derivatives of a particularly valuable, yet underexplored, building block: This compound . The presence of a reactive chloromethyl group at the 3-position and a methoxy group at the 2-position offers a unique combination of synthetic versatility and electronic properties, making it an attractive starting point for the synthesis of diverse bioactive molecules. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and molecular fragments.[3] Concurrently, the 2-methoxy group can influence the molecule's conformation, metabolic stability, and potential for hydrogen bonding interactions with biological targets.

While a comprehensive body of literature detailing the biological activities of a vast library of compounds derived directly from this compound is still emerging, its utility as a key intermediate is evident in the synthesis of complex pharmaceuticals, such as proton pump inhibitors like rabeprazole.[4] This guide will delve into the known and potential biological activities of its derivatives, drawing insights from structurally related 2-methoxypyridine and chloromethylpyridine compounds. We will explore their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) considerations.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The pyridine scaffold is a common feature in many approved kinase inhibitors and other anticancer agents.[5][6] Derivatives of 2-methoxypyridine have shown significant cytotoxic activity against various human cancer cell lines.[7]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many pyridine derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] The pyridine ring can act as a scaffold to orient substituents in a way that allows for specific interactions with the ATP-binding pocket of kinases, leading to their inhibition.

Diagram 1: Generalized Kinase Inhibition Workflow

G cluster_0 Compound Synthesis & Screening cluster_1 Hit Validation & Optimization cluster_2 In Vitro & In Vivo Evaluation start 3-(Chloromethyl)- 2-methoxypyridine synth Derivative Synthesis (Nucleophilic Substitution) start->synth library Compound Library synth->library screen Kinase Panel Screening library->screen hit Initial Hits screen->hit ic50 IC50 Determination hit->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead Lead Compound sar->lead cell_assay Cell-Based Assays (e.g., MTT) lead->cell_assay animal_model Animal Models cell_assay->animal_model caption Workflow for Kinase Inhibitor Discovery

Caption: A typical workflow for discovering kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of this compound derivatives are not extensively published, we can extrapolate from related 2-methoxypyridine-3-carbonitrile derivatives. For these compounds, the nature and position of substituents on an aryl ring attached to the pyridine core play a crucial role in their cytotoxic activity.

Compound IDAryl Substituent (at position 4)IC50 (µM) against HepG2IC50 (µM) against DU145IC50 (µM) against MBA-MB-231
5d 4-bromophenyl1-51-51-5
5g 3-nitrophenyl1-51-51-5
5h 4-nitrophenyl1-51-51-5
5i 3-bromo-4-methoxyphenyl1-51-51-5
Data extracted from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[4]

This data suggests that electron-withdrawing groups (bromo, nitro) on the aryl substituent can contribute to potent anticancer activity. The this compound scaffold provides a versatile platform to explore these and other substitutions to optimize anticancer efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties.[2]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyridine derivatives can be attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[2] Others may act by suppressing the production of pro-inflammatory cytokines.

Diagram 2: Inflammatory Pathway and Potential Intervention

G stimuli Inflammatory Stimuli (e.g., LPS) macrophage Macrophage stimuli->macrophage nf_kb NF-κB Activation macrophage->nf_kb cox2 COX-2 Upregulation nf_kb->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation derivative This compound Derivative derivative->cox2 Inhibition caption Potential Anti-inflammatory Mechanism

Caption: Inhibition of COX-2 by pyridine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • This compound derivatives

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug intraperitoneally or orally to different groups of rats. A control group receives only the vehicle.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have been reported to possess a broad spectrum of antimicrobial activities.[1]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyridine derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilicity and electronic properties of the molecules, which can be modulated by substituents on the pyridine ring, are crucial for their ability to penetrate microbial cell membranes and interact with their targets.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound derivatives

  • Standard antimicrobial drugs (e.g., ciprofloxacin, fluconazole)

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound is a promising and versatile building block for the synthesis of novel, biologically active compounds. While the direct exploration of its derivatives is an area ripe for further investigation, the established anticancer, anti-inflammatory, and antimicrobial activities of related 2-methoxypyridine and functionalized pyridine compounds provide a strong rationale for its use in drug discovery programs.

Future research should focus on the systematic synthesis and screening of a diverse library of compounds derived from this compound. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds for further optimization. Mechanistic studies will be crucial to elucidate the molecular targets and pathways through which these derivatives exert their biological effects. The strategic exploitation of this scaffold holds significant potential for the development of next-generation therapeutics to address unmet medical needs in oncology, inflammation, and infectious diseases.

References

  • 3-chloro-2-methoxypyridine cas:13472-84-9. (URL: )
  • The Role of 3-Chloro-5-fluoro-2-methoxypyridine in the Development of Kinase Inhibitors: Application Notes and Protocols - Benchchem. (URL: )
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH. (2014-05-28). (URL: [Link])
  • 3-(Chloromethyl)-6-methoxy-2-methylpyridine - MySkinRecipes. (URL: [Link])
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (2023-11-27). (URL: [Link])
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])
  • synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)
  • CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google P
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google P
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - MDPI. (URL: [Link])
  • CN105085377A - Synthetic method of 3-(chloromethyl)
  • (PDF)
  • Synthesis of a selective inhibitor for DRAK2 kinase – openlabnotebooks.org. (2018-02-15). (URL: [Link])
  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - MDPI. (2024-01-12). (URL: [Link])
  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - MDPI. (2022-01-26). (URL: [Link])
  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - MDPI. (URL: [Link])
  • (PDF) Synthesis and antimicrobial activity of 1-(2'- Hydroxy -3'/5'- chloro-5'/3'-chloromethylphenyl ) -3- ( Aryl / heteryl)
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
  • This compound (C7H8ClNO) - PubChemLite. (URL: [Link])
  • 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804. (URL: [Link])
  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (2022-07-17). (URL: [Link])
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (URL: [Link])
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC - NIH. (URL: [Link])
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

Sources

Core Safety & Handling Protocols for 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Compound and Its Associated Risks

3-(Chloromethyl)-2-methoxypyridine (CAS No. 162046-62-0) is a substituted pyridine derivative frequently utilized as a key intermediate in the synthesis of complex pharmaceutical compounds.[1] Its structure, featuring a reactive chloromethyl group and a methoxypyridine core, makes it a valuable building block for introducing specific moieties in drug discovery and development. However, the very features that impart its synthetic utility are also the source of its potential hazards.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols herein are designed to empower researchers with the knowledge to mitigate risks, respond effectively to emergencies, and maintain a culture of safety. The underlying principle is not merely procedural compliance, but a deep, mechanistic understanding of the compound's reactivity and toxicology.

Hazard Identification and Risk Profile

A thorough risk assessment is the foundation of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted hazard profile.

GHS Classification

The compound is classified with several key hazard statements that dictate the necessary precautions.

Hazard Class Hazard Statement GHS Code Signal Word Source(s)
Acute Toxicity, OralHarmful if swallowedH302Warning[2]
Skin Corrosion/IrritationCauses skin irritationH315Warning[2][3]
Serious Eye Damage/IrritationCauses serious eye irritationH319Warning[2][3]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335Warning[2]

Note: Some suppliers may list additional or slightly different classifications based on their specific data.

Toxicological Rationale

The toxicity and irritant properties of this compound are intrinsically linked to its chemical structure. The chloromethyl group (-CH₂Cl) is a potent electrophile and alkylating agent. Upon contact with biological nucleophiles, such as the amine, thiol, or hydroxyl groups found in proteins and DNA, it can form covalent bonds, disrupting cellular function. This alkylating potential is the mechanistic basis for its irritant effects on the skin, eyes, and respiratory tract. Ingestion can lead to systemic toxicity through similar mechanisms.[2]

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering solutions be the first line of defense, supplemented by appropriate PPE.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[2] This is non-negotiable. The fume hood provides critical containment of vapors and potential aerosols, preventing inhalation, which is a primary route of exposure.[2][3]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible (within a 10-second travel distance) and tested regularly.[4][5]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Specification Rationale & Best Practices Source(s)
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A full-face shield should be worn over goggles when there is a significant risk of splashes.Protects against splashes and vapors that cause serious eye irritation. Standard safety glasses are insufficient.[2][3]
Skin Protection Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or pinholes before use. Lab Coat: A fully buttoned, long-sleeved lab coat. Fire-retardant material is recommended if working with flammable solvents.Prevents skin contact, which causes irritation.[2] Contaminated gloves must be removed and disposed of properly, followed by hand washing.[2] A lab coat protects against incidental contact.[5][6]
Respiratory Protection Not typically required when work is performed within a certified fume hood.If engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[2][5][2][5]

Risk Management Workflow

G cluster_prep Preparation & Assessment cluster_exec Execution cluster_post Post-Procedure A Hazard Identification (GHS: H302, H315, H319, H335) B Risk Assessment (Evaluate procedure, scale, conditions) A->B C Select Controls (Fume Hood, PPE) B->C D Safe Handling Protocol (In Fume Hood) C->D H Emergency Preparedness (Spill Kit, First Aid) C->H E Proper Storage (Cool, Dry, Sealed) D->E F Decontamination (Glassware, Surfaces) D->F D->H G Waste Disposal (Segregated Hazardous Waste) F->G

Caption: Workflow for managing risks associated with this compound.

Standard Operating Procedures: Handling & Storage

Adherence to standardized procedures is critical for ensuring consistent safety.

Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is donned correctly.

  • Aliquotting: When transferring the substance, use appropriate tools (spatulas, powder funnels) to minimize dust or vapor generation. Avoid creating aerosols.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6]

  • Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.[2][8]

Storage Protocol
  • Container: Store in the original, tightly sealed container.[2][9] Ensure the label is legible and includes all relevant hazard information.

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic and irritant chemicals.[2][7] The storage location should be locked or otherwise secured to restrict access to authorized personnel.[2][9]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and bases.[6][10] Incompatible materials can lead to vigorous, exothermic reactions, creating a fire or explosion hazard.

  • Integrity: Regularly inspect containers for leaks or damage.[7][11]

Emergency Procedures: Spill, Exposure, and Fire

Rapid and correct response during an emergency can significantly reduce the severity of the outcome.

First Aid Measures

Immediate action is crucial following any exposure.

Exposure Route First Aid Protocol Source(s)
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][9]
Skin Contact Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][6][9]
Spill Response Protocol
  • Minor Spill (within a fume hood):

    • Ensure full PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • Place all cleanup materials into the hazardous waste container.

  • Major Spill (outside a fume hood):

    • Evacuate all non-essential personnel from the area immediately.[12]

    • Alert laboratory personnel and contact the institution's emergency response team (e.g., Environmental Health & Safety).[4][13]

    • Do not attempt to clean up the spill unless you are trained and equipped to do so.

    • Prevent the substance from entering drains or waterways.[2][8]

Fire Response
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to extinguish a fire involving this compound.[2][6]

  • Hazards: Under fire conditions, this compound may decompose to emit toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[6]

  • Action: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][6]

Emergency Response Flowchart

G cluster_exposure Personal Exposure cluster_spill Chemical Spill start Emergency Event (Spill or Exposure) A Inhalation: Move to Fresh Air start->A B Skin Contact: Wash with Soap & Water (15 min) start->B C Eye Contact: Flush with Water (15 min) start->C D Ingestion: Rinse Mouth, Do Not Induce Vomiting start->D F Is spill large or outside fume hood? start->F E Seek Immediate Medical Attention A->E B->E C->E D->E G YES: Evacuate & Call EHS F->G H NO: Wear Full PPE & Contain with Absorbent F->H I Collect Waste in Sealed Container H->I J Decontaminate Area I->J

Caption: Decision flowchart for responding to spills or personal exposure incidents.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect human health and the environment.

Decontamination
  • Glassware & Equipment: All equipment used for handling this compound must be decontaminated. Rinse thoroughly with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood, collecting the rinsate as hazardous waste. Follow with a standard wash using soap and water.

  • Work Surfaces: Wipe down the work surface inside the fume hood with a solvent-dampened towel, followed by a soap and water wash. Dispose of the towel as solid hazardous waste.

Waste Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [14] Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life.[8][15]

  • Waste Segregation: Collect all waste containing this compound—including unused product, contaminated PPE, and cleanup materials—in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Method: The designated disposal method for chlorinated organic residues is typically high-temperature incineration by a licensed hazardous waste disposal facility.[15] This process ensures complete decomposition into less harmful components like carbon dioxide and hydrogen halides, which are then scrubbed from the exhaust gases.[15]

  • Consult EHS: Always follow your institution's specific hazardous waste disposal procedures and consult with the Environmental Health & Safety (EHS) department.[10]

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Material Safety Data Sheets 3-Chloro-2-(trichloromethyl)pyridine. (n.d.).
  • Safety Data Sheet for 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. (2023-11-13). 5. [Link]
  • Pyridine Standard Operating Procedure. (n.d.). University of Washington. [Link]
  • Guidance Manual for the Disposal of Chlorinated W
  • Drain Disposal of Chemicals. (n.d.). Yale Environmental Health & Safety. [Link]
  • Disposal Methods for Chlorinated Aromatic Waste. (n.d.). ElectronicsAndBooks. [Link]
  • Disposing of Chlorine: Pool and Cleaning Products. (2024-02-15). NEDT. [Link]
  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride PubChem Page. (n.d.). PubChem. [Link]
  • Pyridine: incident management. (n.d.). GOV.UK. [Link]
  • Chemical Specific SOP Template. (n.d.). University of Georgia. [Link]
  • Emergency Procedures. (2025-08-20). Chemistry LibreTexts. [Link]
  • Emergency Response Guide for Laboratories. (n.d.).

Sources

3-(Chloromethyl)-2-methoxypyridine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 3-(Chloromethyl)-2-methoxypyridine

Introduction: Understanding this compound

This compound (CAS No. 162046-62-0) is a substituted pyridine derivative, a class of heterocyclic compounds integral to the synthesis of more complex molecules.[1] Its structure, featuring a reactive chloromethyl group and a methoxy group on the pyridine ring, makes it a valuable intermediate in the pharmaceutical and agrochemical industries.[2][3] The presence of these functional groups dictates its reactivity and, consequently, the safety protocols required for its handling. This guide provides a detailed examination of its material safety profile, moving beyond a simple recitation of data to explain the causality behind the necessary safety procedures, ensuring that researchers and drug development professionals can work with this compound effectively and safely.

Chapter 1: Core Hazard Profile and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazards of chemical products. For this compound, the classification underscores its potential to cause significant irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Source: Apollo Scientific, AK Scientific, Inc.[4][5]

Pictogram:



Signal Word: Warning [5]

Deconstructing the Hazards: A Mechanistic Perspective

The hazardous properties of this compound are intrinsically linked to its molecular structure. The chloromethyl group (-CH₂Cl) is a potent electrophile and alkylating agent. This reactivity is the primary driver behind its irritant properties:

  • Skin and Eye Irritation (H315, H319): Upon contact with skin or eye tissue, the chloromethyl group can react with nucleophilic functional groups (like amines, thiols, and hydroxyls) present in proteins and other biological macromolecules. This covalent modification can disrupt cellular function, trigger inflammatory responses, and lead to the observed irritation and potential for serious eye damage.[4][5]

  • Respiratory Irritation (H335): Inhalation of dust or vapors allows the compound to contact the moist surfaces of the respiratory tract.[4][5] Similar to its effect on skin and eyes, it can alkylate components of the mucosal lining, leading to irritation, inflammation, and respiratory discomfort.

Understanding this underlying reactivity is crucial for appreciating why the prescribed personal protective equipment and handling procedures are not merely suggestions, but critical safety requirements.

Chapter 2: Emergency Response and First-Aid Protocols

In the event of an accidental exposure, immediate and correct action is paramount to mitigating harm. The following protocols are based on established best practices for handling reactive irritants.

Step-by-Step First-Aid Measures

In Case of Eye Contact:

  • Immediate Irrigation: Do not delay. Immediately flush the eyes with copious amounts of water for at least 15 minutes.[5][6] Forcibly hold the eyelids apart to ensure complete irrigation of the eye and lid surfaces.

  • Remove Contact Lenses: If present and easy to do, remove contact lenses after the initial flush and continue rinsing.[5][7]

  • Seek Immediate Medical Attention: After flushing, it is imperative to seek professional medical evaluation from a physician or ophthalmologist, showing them the Safety Data Sheet.[5][6][8]

Causality Insight: Prompt and prolonged irrigation is critical to physically remove the chemical and dilute any remaining substance, minimizing the time it has to react with and damage the sensitive tissues of the eye.

In Case of Skin Contact:

  • Remove Contaminated Clothing: Immediately take off all contaminated clothing, shoes, and accessories.[5][8]

  • Wash Thoroughly: Wash the affected skin area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[5][6]

  • Seek Medical Advice: If skin irritation develops or persists, get medical advice or attention.[5][6] Wash contaminated clothing before reuse.[5]

In Case of Inhalation:

  • Move to Fresh Air: Immediately move the exposed individual to an area with fresh air.[5][9]

  • Maintain Airway: If the person is not breathing, perform artificial respiration. If breathing is difficult, provide oxygen.[5]

  • Seek Medical Attention: Call a physician or poison control center if the person feels unwell or respiratory symptoms persist.[5][7][8]

In Case of Ingestion:

  • Do NOT Induce Vomiting: Never induce vomiting in an unconscious person.[9]

  • Rinse Mouth: If the person is conscious and alert, have them rinse their mouth thoroughly with water.[6][9]

  • Seek Medical Attention: Call a physician or poison control center immediately.[6][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition. These can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic combustion products.[6][9][11]

Chapter 3: Proactive Safety: Handling, Storage, and Personal Protection

The key to working safely with this compound is preventing exposure. This is achieved through a combination of rigorous handling protocols, appropriate engineering controls, and the consistent use of personal protective equipment.

Engineering Controls and Safe Handling
  • Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood or other form of local exhaust ventilation is essential to keep airborne concentrations low.[10][12]

  • General Handling Practices: Avoid contact with skin, eyes, and clothing.[6][10] Do not breathe dust or vapors.[6][7] Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][7] Keep the container tightly closed when not in use.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeSpecificationRationale and Standards
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.Must conform to European Standard EN 166 or US NIOSH standards to protect against chemical splashes.[6][10]
Skin Protection Handle with impermeable gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.Gloves must be inspected before use and satisfy specifications of EU Directive 89/686/EEC and the standard EN 374.[7][10]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.A respirator is necessary when engineering controls are insufficient to maintain exposure below acceptable levels.[6][10]
Storage and Stability
  • Conditions for Safe Storage: Store in a cool, dry, and well-ventilated place.[6][7] Keep the container tightly closed to prevent moisture contamination and sublimation.[5][7] Store locked up and away from incompatible materials such as strong oxidizing agents.[5]

The following diagram illustrates the logical workflow for ensuring safe handling of this chemical from receipt to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation & Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures receive Receive & Inspect Chemical store Store in Cool, Dry, Well-Ventilated Area receive->store risk_assess Conduct Risk Assessment for Procedure store->risk_assess ppe Don PPE (Gloves, Goggles, Lab Coat) risk_assess->ppe handle Handle in Fume Hood ppe->handle decon Decontaminate Work Area handle->decon remove_ppe Remove & Dispose of PPE handle->remove_ppe spill Spill Occurs handle->spill exposure Exposure Occurs handle->exposure waste Segregate & Label Hazardous Waste decon->waste dispose Dispose via Approved Waste Contractor waste->dispose wash Wash Hands Thoroughly remove_ppe->wash spill_kit Use Spill Kit & Contain Release spill->spill_kit first_aid Administer First Aid (Flush, Move to Fresh Air) exposure->first_aid

Caption: Logical workflow for handling reactive pyridine intermediates.

Chapter 4: Physicochemical and Toxicological Data

A summary of the physical, chemical, and toxicological properties is essential for a complete safety profile.

Physical and Chemical Properties
PropertyValue
CAS Number 162046-62-0
Molecular Formula C₇H₈ClNO
Molecular Weight 157.6 g/mol
Appearance Data not consistently available; likely a solid or liquid.

Source: Santa Cruz Biotechnology, Apollo Scientific[1][4]

Toxicological Summary

The primary toxicological concerns identified are acute irritation effects.[4] Currently, there is limited data available regarding long-term effects such as carcinogenicity, mutagenicity, or reproductive toxicity.[6][11] The absence of data does not signify the absence of hazard. Therefore, it is crucial to handle the compound with care to minimize any potential for prolonged or repeated exposure. The toxicological properties have not been fully investigated.[6]

Chapter 5: Disposal and Transportation

Proper disposal and transportation are regulated to protect human health and the environment.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6] It is recommended to contact a licensed professional waste disposal service to manage the disposal of this material.[13] Do not allow the product to enter drains or waterways.[9]

Transport Information

While specific transport information for this exact compound is not consistently available across all MSDS, related compounds with similar hazards are often regulated for transport. For example, similar hazardous solids are often shipped under a designation like:

  • UN-No: UN3077

  • Proper Shipping Name: Environmentally hazardous substances, solid, n.o.s.

  • Hazard Class: 9

  • Packing Group: III

Note: This is an example from a related compound and should be verified for this compound specifically before shipping.[6]

References

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
  • MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride. (2010). Capot Chemical. [Link]
  • 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. PubChem. [Link]
  • Material Safety Data Sheet for 3-Chloro-2-(trichloromethyl)pyridine.
  • 3-chloro-2-methoxypyridine Product Inform
  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. PubChem. [Link]
  • Material Safety Data Sheet for 3-Amino-2-chloropyridine. Cole-Parmer. [Link]

Sources

The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This in-depth technical guide charts the discovery and historical development of the synthesis of 3-(Chloromethyl)-2-methoxypyridine, a pivotal intermediate in the pharmaceutical industry. While not a household name, this molecule is a cornerstone in the manufacture of several blockbuster drugs, particularly proton pump inhibitors. This guide eschews a conventional chronological narrative in favor of a logical progression, beginning with the molecule's significance, delving into the evolution of its synthesis from early methods to modern industrial-scale production, and providing detailed, field-proven experimental protocols. The causality behind experimental choices is elucidated, and all claims are substantiated with citations to authoritative sources. Visual aids in the form of diagrams and tables are provided to enhance understanding of the chemical pathways and comparative data.

Introduction: The Unsung Hero of Proton Pump Inhibitors

This compound is a substituted pyridine derivative whose significance is intrinsically linked to the advent of proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. Its primary role is that of a key building block in the synthesis of blockbuster drugs such as omeprazole and pantoprazole. The strategic placement of the reactive chloromethyl group at the 3-position and the methoxy group at the 2-position of the pyridine ring allows for its facile coupling with a benzimidazole moiety, forming the core structure of these pharmaceuticals. The history of this compound is therefore not one of a standalone discovery, but rather a story of enabling the creation of life-changing medicines.

The Genesis of a Synthetic Pathway: A Historical Perspective

The synthetic route to this compound did not emerge in isolation. Instead, it co-evolved with the development of the very drugs it was designed to create. Early research and patent literature from the latter half of the 20th century reveal a focus on constructing the pyridine-benzimidazole backbone of what would become the first generation of PPIs. This necessitated the development of a reliable method to produce a pyridine derivative with a reactive handle at the 3-position.

The most logical and enduring strategy has been the chlorination of the corresponding alcohol, 2-methoxy-3-pyridinemethanol. Consequently, the history of synthesizing this compound is a two-part story: the preparation of its precursor alcohol and the subsequent conversion to the desired chlorinated product.

The Precursor: Crafting 2-Methoxy-3-pyridinemethanol

The synthesis of 2-methoxy-3-pyridinemethanol has been approached from various starting materials, with the choice often dictated by cost, availability, and scalability.

One common approach involves the use of 3-hydroxy-6-methyl-2-pyridinemethanol as a starting material. The hydroxyl group at the 3-position can be methylated to yield the desired 2-methoxy derivative.

A multi-step synthesis starting from more readily available pyridines has also been extensively documented in patent literature. For instance, multi-step syntheses starting from substituted pyridines have been developed for industrial-scale production.

The Key Transformation: Chlorination of 2-Methoxy-3-pyridinemethanol

The conversion of the primary alcohol in 2-methoxy-3-pyridinemethanol to a chloromethyl group is the final and most critical step. Thionyl chloride (SOCl₂) has emerged as the reagent of choice for this transformation due to its reactivity and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification.

The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, at controlled temperatures to minimize side reactions. The mechanism proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

In the Laboratory: Field-Proven Synthetic Protocols

The following protocols represent a synthesis of methodologies described in the scientific and patent literature, providing a practical guide for the laboratory-scale preparation of this compound.

Synthesis of the Precursor: (3-methoxy-6-methylpyridin-2-yl)methanol

This protocol details the methylation of a commercially available hydroxypyridine precursor.

Experimental Protocol:

  • To a solution of (3-hydroxy-6-methylpyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as acetone, add dimethyl sulfate (1.2 eq).

  • Add cesium carbonate (1.25 eq) to the mixture.

  • Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain (3-methoxy-6-methylpyridin-2-yl)methanol as a solid.[1]

Causality of Experimental Choices:

  • Dimethyl sulfate is a potent and efficient methylating agent for hydroxyl groups.

  • Cesium carbonate is a strong base that deprotonates the phenolic hydroxyl group, facilitating its nucleophilic attack on the dimethyl sulfate.

  • Acetone is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction.

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Column chromatography is a standard purification technique for separating the desired product from unreacted starting materials and byproducts.

Synthesis of this compound Hydrochloride

This protocol describes the chlorination of the precursor alcohol using thionyl chloride. The product is often isolated as the hydrochloride salt for improved stability and handling.

Experimental Protocol:

  • Dissolve 2-methoxy-3-pyridinemethanol (1.0 eq) in an anhydrous, inert solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • The resulting crude product, this compound hydrochloride, can be purified by recrystallization from a suitable solvent system, such as isopropanol/ether.[2]

Causality of Experimental Choices:

  • Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides.

  • Anhydrous conditions are crucial as thionyl chloride reacts violently with water.

  • Low temperature during the addition of thionyl chloride helps to control the exothermic reaction and prevent the formation of byproducts.

  • Isolation as the hydrochloride salt enhances the stability of the product, as the free base can be less stable.

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key transformations.

G cluster_precursor Precursor Synthesis cluster_chlorination Chlorination 3-hydroxy-6-methyl-2-pyridinemethanol 3-Hydroxy-6-methyl- 2-pyridinemethanol reagents1 Dimethyl Sulfate, Cesium Carbonate 3-hydroxy-6-methyl-2-pyridinemethanol->reagents1 product1 (3-methoxy-6-methylpyridin-2-yl)methanol reagents1->product1 product1_clone (3-methoxy-6-methylpyridin-2-yl)methanol reagents2 Thionyl Chloride product1_clone->reagents2 final_product This compound Hydrochloride reagents2->final_product

Caption: Synthetic pathway to this compound.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps, as reported in various patents and publications. Actual yields may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductTypical Yield (%)
Methylation (3-hydroxy-6-methylpyridin-2-yl)methanol(3-methoxy-6-methylpyridin-2-yl)methanol80-90%
Chlorination 2-methoxy-3-pyridinemethanolThis compound HCl85-95%

Conclusion: An Enduring Legacy in Medicinal Chemistry

The discovery and refinement of the synthesis of this compound represent a significant, albeit often overlooked, achievement in medicinal chemistry. Its development was not an academic exercise but a direct response to the need for a scalable and efficient route to a new class of therapeutics. The synthetic pathways, born out of industrial necessity, have proven to be robust and adaptable. As researchers continue to explore new therapeutic agents, the foundational chemistry exemplified by the synthesis of this key intermediate will undoubtedly continue to play a vital role in the future of drug discovery and development.

References

  • PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Sources

An In-depth Technical Guide to the Solubility of 3-(Chloromethyl)-2-methoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Chloromethyl)-2-methoxypyridine is a key heterocyclic intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a substituted pyridine ring, imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of its solubility in organic solvents is paramount for researchers, scientists, and drug development professionals. This parameter is critical for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing formulations.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, offers a predicted qualitative solubility profile, and presents a detailed, self-validating experimental protocol for its quantitative determination.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 162046-62-0[2]
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.6 g/mol [2]
Appearance Likely a solid or oil, based on related compoundsN/A

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The solubility of this compound in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Molecular Structure and Polarity Analysis

The structure of this compound includes:

  • A pyridine ring : The nitrogen atom in the ring is electronegative and can act as a hydrogen bond acceptor, contributing to the molecule's polarity.

  • A methoxy group (-OCH₃) : The oxygen atom is also electronegative and can participate in hydrogen bonding, further enhancing polarity.

  • A chloromethyl group (-CH₂Cl) : The chlorine atom is electronegative, creating a dipole moment in this substituent.

Overall, the presence of nitrogen, oxygen, and chlorine atoms makes this compound a polar molecule. This polarity suggests that it will be more soluble in polar solvents than in nonpolar solvents.

Predicted Qualitative Solubility Profile

Based on the structural analysis and the known solubility of similar pyridine derivatives like 2-chloropyridine and 2-methoxypyridine, a qualitative solubility profile can be predicted.[4][5] This table serves as a practical guide for initial solvent screening.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding with the nitrogen and oxygen atoms of the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Soluble to Moderately SolubleStrong dipole-dipole interactions with the polar functional groups of the solute.
Moderately Polar Dichloromethane, Chloroform, Ethyl AcetateModerately SolubleCan engage in dipole-dipole interactions.
Nonpolar Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleWeak van der Waals forces are less effective at overcoming the solute's crystal lattice energy.

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[6][7][8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solute Weigh excess solute prep_solvent Measure known volume of solvent prep_solute->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 24-48 hours) prep_vial->agitate settle Allow solid to settle agitate->settle sample Withdraw supernatant settle->sample filter Filter through syringe filter sample->filter weigh_solution Weigh the filtered solution filter->weigh_solution quantify Quantify solute concentration (Gravimetric or Spectroscopic/Chromatographic) weigh_solution->quantify calculate Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent of interest. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid transferring any solid particles.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step removes any suspended microparticles.

    • Record the weight of the filtered solution.

  • Quantification of Solute:

    • Gravimetric Method:

      • Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solvent's boiling point and the solute's melting point.

      • Once the solvent is completely removed, weigh the vial containing the dried residue. The difference between this weight and the initial weight of the vial gives the mass of the dissolved solute.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy).

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • From Gravimetric Data:

      • Solubility (mg/mL) = (Mass of dried residue in mg) / (Volume of supernatant collected in mL)

    • From Chromatographic/Spectroscopic Data:

      • Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison and analysis.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Quantification
Methanol25
Ethanol25
Acetone25
Acetonitrile25
Dichloromethane25
Toluene25
Hexane25

Safety Precautions

While specific safety data for this compound is not widely available, related pyridine derivatives are known to be harmful and irritants.[9][10] Therefore, it is prudent to handle this compound with appropriate safety measures:

  • Work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • De Wit, M., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(10), e17812. [Link]
  • D-Hondt, P., et al. (2021).
  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?[Link]
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • National Toxicology Program. (1997). 2-Chloropyridine. [Link]
  • Unknown. (n.d.). Qualitative Analysis of Organic Compounds. [Link]
  • California State University, Bakersfield. (n.d.).
  • The University of the West Indies at Mona, Jamaica. (n.d.). Qualitative Analysis of Organic Compounds. [Link]
  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. [Link]
  • Institute of Science, Nagpur. (n.d.).
  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
  • Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. [Link]
  • PubChem. (n.d.). 2-Methoxypyridine.
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • USP-NF. (2016). <1236> Solubility Measurements. [Link]
  • Lund University. (n.d.).
  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: Synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]
  • PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride.
  • PubChem. (n.d.). 2-Chloropyridine.
  • Chemsrc. (n.d.). 2-Methoxypyridine.
  • PubChem. (n.d.). 2-Chloro-3-methoxypyridine.

Sources

An In-depth Technical Guide to the Stability and Storage of 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for 3-(Chloromethyl)-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Synthesizing information from safety data sheets, analogous chemical structures, and established principles of drug stability testing, this document outlines the inherent chemical liabilities of the molecule, potential degradation pathways, and best practices for handling and storage to ensure its integrity and purity. Furthermore, it details a systematic approach to stability assessment, including protocols for forced degradation studies and the development of a robust, stability-indicating analytical method. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to maintain the quality of this compound throughout its lifecycle.

Introduction: Understanding the Chemical Profile of this compound

This compound is a substituted pyridine derivative widely utilized as a building block in the synthesis of complex organic molecules. Its utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, and the methoxy group, which influences the electronic properties and reactivity of the pyridine ring. However, the very features that make this compound a valuable synthetic intermediate also contribute to its potential instability. The presence of a benzylic-like chloride and a pyridine nitrogen introduces specific chemical liabilities that must be understood and controlled.

This guide will delve into the factors governing the stability of this compound, providing actionable protocols and the scientific rationale behind them to ensure its effective use in research and development.

Chemical Structure and Inherent Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The key features influencing its reactivity profile are:

  • The Chloromethyl Group: This functional group is susceptible to nucleophilic displacement. The proximity to the electron-withdrawing pyridine ring enhances the electrophilicity of the benzylic carbon, making it a prime target for attack by nucleophiles, including water (hydrolysis).

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. The overall electron-deficient nature of the ring can influence the stability of adjacent functional groups.

  • The Methoxy Group: As an electron-donating group at the 2-position, the methoxy group can influence the electron density of the pyridine ring and potentially impact the rate of reactions involving the chloromethyl group.

These structural elements predispose the molecule to specific degradation pathways, which will be explored in detail in the subsequent sections.

Recommended Storage and Handling Conditions: A Proactive Approach to Stability

To mitigate the inherent reactivity of this compound, strict adherence to appropriate storage and handling conditions is paramount. The following recommendations are based on information from safety data sheets (SDS) and general chemical best practices.[1][2][3][4]

ParameterRecommended ConditionRationale
Temperature Store in a cool place.[1][3][4]Reduces the rate of potential degradation reactions, which are often accelerated by heat.
Atmosphere Store under an inert gas (e.g., argon, nitrogen).[1]Prevents exposure to atmospheric moisture, which can lead to hydrolysis of the chloromethyl group. Also protects against oxidative degradation.
Light Protect from light. Store in a shaded area.[1]Pyridine-containing compounds can be susceptible to photodegradation.
Container Keep container tightly closed.[1][3][4]Prevents ingress of moisture and oxygen.
Ventilation Store in a well-ventilated place.[2][3][4]Ensures that any potential vapors do not accumulate, which is a key safety consideration.
Incompatible Materials Strong oxidizing agents.[2][3]To prevent vigorous and potentially hazardous reactions.

Handling Precautions: Due to its hazardous nature, this compound should be handled in a fume hood with adequate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][3] Avoid contact with skin and eyes, and prevent inhalation.[1][2]

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, several degradation pathways can be postulated. A comprehensive understanding of these pathways is essential for developing a stability-indicating analytical method.

A This compound B 3-(Hydroxymethyl)-2-methoxypyridine A->B Hydrolysis (H₂O) C Dimeric/Polymeric Impurities A->C Self-condensation (Heat) D Oxidative Degradants A->D Oxidation (e.g., H₂O₂) E Photodegradation Products A->E Photolysis (Light)

Caption: Postulated degradation pathways for this compound.

Hydrolysis

The most probable degradation pathway is the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative, 3-(hydroxymethyl)-2-methoxypyridine. This reaction is catalyzed by the presence of water and can be accelerated by heat and non-neutral pH conditions.

Thermal Degradation

At elevated temperatures, in addition to accelerating hydrolysis, thermal energy can promote other degradation reactions. This may include self-condensation or polymerization, initiated by intermolecular reaction between the chloromethyl group of one molecule and the pyridine nitrogen of another. Studies on similar chlorinated compounds have also indicated that dechlorination can be a significant thermal degradation pathway.[2]

Oxidative Degradation

The pyridine ring and the methoxy group may be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to peroxides). This could lead to the formation of N-oxides or other oxidative degradation products.

Photodegradation

As a pyridine derivative, this compound may undergo degradation upon exposure to UV or visible light. Photodegradation of chloropyridines can proceed through complex pathways, potentially involving radical mechanisms and leading to a variety of degradation products.[5]

A Framework for Stability Assessment: Forced Degradation Studies

To systematically investigate the stability of this compound and identify its degradation products, a forced degradation (or stress testing) study should be conducted.[3] This involves subjecting the compound to a range of harsh conditions to accelerate its decomposition.

Start This compound Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Photo Photostability (ICH Q1B conditions) Start->Photo Analysis Stability-Indicating LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Characterization of Degradation Products Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocol for Forced Degradation

The following is a detailed, step-by-step methodology for conducting a forced degradation study on this compound.

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with UV/PDA and Mass Spectrometric (MS) detectors

  • Photostability chamber

  • Temperature-controlled oven and water bath

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 0.1 M HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 24 hours), taking samples at intermediate time points.

    • Cool the samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 0.1 M NaOH.

    • Maintain the mixture at 60°C for a specified period, with periodic sampling.

    • Cool the samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period, protected from light.

    • Take samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • In Solution: Heat the stock solution at 80°C for a specified duration.

    • Solid State: Place a known amount of solid this compound in an oven at 80°C.

    • Periodically sample the heated solution and dissolve a portion of the solid sample for analysis.

  • Photostability Testing:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the light-exposed and dark control samples.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance due to degradation. HPLC, particularly with mass spectrometric detection (LC-MS), is the technique of choice for this purpose.[6]

Method Development Strategy
  • Column and Mobile Phase Selection: A reversed-phase C18 column is a good starting point. A gradient elution using a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar (e.g., hydrolyzed) and potentially less polar degradation products.

  • Detection:

    • UV/PDA Detection: A photodiode array (PDA) detector should be used to monitor the elution at multiple wavelengths and to assess peak purity.

    • Mass Spectrometric (MS) Detection: An MS detector is invaluable for identifying unknown degradation products by providing mass-to-charge ratio (m/z) information. This is crucial for elucidating degradation pathways. An LC/MS/MS method can provide even greater selectivity and sensitivity for quantifying trace-level degradants.[6]

  • Method Optimization: The forced degradation samples are used to optimize the chromatographic method. The goal is to achieve baseline separation of the parent peak from all degradation product peaks and any impurities from the synthesis.

Method Validation

Once developed, the analytical method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The stability of this compound is a critical factor that influences its quality, purity, and suitability for use in sensitive applications such as pharmaceutical synthesis. By understanding its inherent chemical reactivity and potential degradation pathways—primarily hydrolysis, thermal decomposition, oxidation, and photolysis—researchers can implement robust storage and handling protocols to preserve its integrity. This guide provides a comprehensive framework for these protocols and details a systematic approach for assessing the stability of the compound through forced degradation studies coupled with the development of a validated, stability-indicating analytical method. Adherence to these principles will ensure the reliable performance of this compound in its intended applications and contribute to the overall quality of the final products.

References

  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014). Food Chemistry. [Link]
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research. [Link]
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2017).

Sources

The Strategic Synthesis and Application of 3-(Chloromethyl)-2-methoxypyridine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved pharmaceuticals.[1] Among the vast landscape of pyridine-based scaffolds, 3-(chloromethyl)-2-methoxypyridine and its analogs represent a particularly versatile and powerful class of intermediates. The strategic placement of a reactive chloromethyl group at the 3-position, electronically influenced by the methoxy group at the 2-position, provides a synthetically tractable handle for the introduction of diverse functionalities. This guide offers an in-depth exploration of the synthesis, reactivity, and application of these critical building blocks, providing researchers, scientists, and drug development professionals with a technical and practical framework for their utilization in modern medicinal chemistry.

The Pyridine Core: Rationale for Synthetic Focus

The enduring prevalence of the pyridine scaffold in drug design is no accident. Its electron-deficient nature, arising from the electronegative nitrogen atom, imparts unique electronic properties that distinguish it from its carbocyclic analog, benzene.[2] This fundamental characteristic influences its reactivity, metabolic stability, and ability to engage in crucial hydrogen bonding interactions with biological targets. The decision to focus on a specific substitution pattern, such as the 2-methoxy-3-chloromethyl arrangement, is driven by a combination of synthetic accessibility and the desired reactivity profile for downstream applications.

Classical methods for pyridine synthesis, such as the Hantzsch and Guareschi-Thorpe reactions, are robust for building the core ring system from acyclic precursors.[3] However, for creating specific, highly functionalized pyridines, a strategy of modifying a pre-existing pyridine core is often more efficient and modular.[4] This is where the utility of this compound shines. The chloromethyl group is an excellent electrophile, primed for nucleophilic substitution, while the methoxy group modulates the ring's electronics and can influence binding to target proteins.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound and its analogs can be approached through several strategic pathways. The choice of route is often dictated by the availability of starting materials, desired scale, and the specific substitution pattern of the final target molecule.

Synthesis from Substituted Pyridinols

A common and reliable strategy involves the chlorination of a corresponding hydroxymethylpyridine precursor. This multi-step approach offers good control over the final substitution pattern. A representative synthesis is that of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a key intermediate in the production of the proton pump inhibitor pantoprazole.[5][6]

The logical flow for this type of synthesis is outlined below:

G Start Substituted 2-Hydroxymethylpyridine Product Chloromethylpyridine Hydrochloride Start->Product Chlorination Reagent Chlorinating Agent (e.g., SOCl₂, POCl₃) Reagent->Product

Caption: General workflow for synthesis via chlorination.

Experimental Protocol: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride [5]

  • Dissolution: In a suitable reaction flask, dissolve 41g of 2-hydroxymethyl-3,4-dimethoxy-pyridine in 100g of dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath with continuous stirring.

  • Addition of Chlorinating Agent: Slowly add 30g of thionyl chloride (SOCl₂) dropwise to the cooled solution, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to 10-15 °C and maintain for 2 hours.

  • Solvent Removal: Remove the dichloromethane by evaporation under reduced pressure.

  • Precipitation: Add 90g of anhydrous ethanol to the residue and cool the mixture to 0 °C to precipitate the product.

  • Isolation: Collect the solid product by suction filtration and dry to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Self-Validation: The success of this protocol is validated by the high yield (reported as 93.9%) and the characterization of the product by its melting point (157-158 °C) and NMR spectroscopy.[5] The choice of thionyl chloride is critical as it serves as both the chlorinating agent and a dehydrating agent, driving the reaction to completion.

Synthesis from Methylpyridines

An alternative strategy begins with a more readily available starting material, a substituted methylpyridine (picoline). This route involves an initial oxidation of the methyl group, followed by esterification, reduction back to the alcohol, and finally chlorination. A patented method for the synthesis of 3-(chloromethyl)pyridine hydrochloride exemplifies this approach.[7]

Experimental Protocol: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride from 3-Picoline [7]

  • Oxidation: 3-Picoline is oxidized to nicotinic acid using a strong oxidizing agent like potassium permanganate in water at 85-90 °C.

  • Esterification: The resulting nicotinic acid is esterified with methanol under acidic conditions to yield methyl nicotinate.

  • Reduction: The methyl nicotinate is then reduced to 3-pyridinemethanol using a reducing agent such as sodium borohydride and aluminum chloride.

  • Chlorination: Finally, the 3-pyridinemethanol is reacted with thionyl chloride to produce the target 3-(chloromethyl)pyridine hydrochloride.

Causality: This multi-step process is advantageous when the corresponding picoline is significantly more accessible or economical than the pyridinol. The oxidation-reduction sequence is a common tactic in organic synthesis to transform a stable methyl group into a reactive hydroxymethyl group, which can then be easily converted to the desired chloromethyl functionality.

Reactivity and Derivatization

The synthetic utility of this compound derivatives stems from the high reactivity of the chloromethyl group towards nucleophilic substitution. This allows for the introduction of a wide array of chemical moieties, making it a powerful tool for generating libraries of compounds for biological screening.

Nucleophilic Substitution

The reaction proceeds via a standard SN2 mechanism, where a nucleophile displaces the chloride ion.[2] This transformation is highly efficient for a variety of nitrogen, oxygen, and sulfur-based nucleophiles.

G cluster_0 Start This compound Product 3-(Nu-methyl)-2-methoxypyridine Start->Product S_N2 Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base Base->Product (if needed)

Caption: General scheme for nucleophilic substitution.

Experimental Protocol: General Procedure for Reaction with Amine Nucleophiles [2]

  • Preparation: To a stirred solution of the desired primary or secondary amine (1.2 equivalents) and a base (e.g., K₂CO₃, 2.5 equivalents) in an anhydrous solvent (e.g., DMF or acetonitrile), add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent).

  • Reaction: Stir the mixture at a specified temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) for a designated time.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Trustworthiness: This general protocol is a self-validating system. The progress is monitored analytically, and the final product is purified and characterized to confirm its identity and purity, ensuring the reliability of the transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While the chloromethyl group itself is not typically used directly in these reactions, the pyridine ring can be functionalized with other halogens (e.g., Br, I) that are amenable to cross-coupling. A stepwise functionalization strategy, taking advantage of the differential reactivity of various halogens, allows for the precise and modular construction of highly substituted pyridines.[4]

The catalytic cycle for a Suzuki coupling is a well-established mechanism:

G Pd(0)L_n Pd(0)L_n R-X-Pd(II)L_n R-X-Pd(II)L_n Pd(0)L_n->R-X-Pd(II)L_n Oxidative Addition (R-X) R-Pd(II)-R'L_n R-Pd(II)-R'L_n R-X-Pd(II)L_n->R-Pd(II)-R'L_n Transmetalation (R'-B(OR)₂) R-Pd(II)-R'L_n->Pd(0)L_n Reductive Elimination (R-R')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki Coupling of a Halopyridine [8]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the halopyridine (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, add water, and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Applications in Drug Development

The true value of this compound derivatives is realized in their application as key intermediates for the synthesis of biologically active molecules. Their utility spans a wide range of therapeutic areas.

Proton Pump Inhibitors (PPIs)

As previously mentioned, analogs such as 2-chloromethyl-3,4-dimethoxypyridine and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride are crucial intermediates in the industrial synthesis of pantoprazole and omeprazole, respectively.[9][10] These drugs are widely used to treat acid-related conditions like gastric ulcers by inhibiting the H⁺/K⁺-ATPase proton pump in the stomach.

IntermediateCorresponding DrugTherapeutic Use
2-Chloromethyl-3,4-dimethoxypyridine HClPantoprazoleGastric Ulcers[9]
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HClOmeprazoleGastric Ulcers[10]
Modulators of Enzymes in Neurological Disorders

The 2-methoxypyridine scaffold has been identified as a promising component in the design of modulators for enzymes implicated in Alzheimer's disease.

Gamma-Secretase Modulators (GSMs): The insertion of a methoxypyridine motif into certain tetracyclic scaffolds has been shown to improve both the activity in reducing the production of the pathogenic amyloid-beta 42 (Aβ42) peptide and the physicochemical properties, such as solubility, of the compounds.[11]

Beta-Secretase (BACE1) Inhibitors: BACE1 is a key enzyme in the amyloidogenic pathway that produces Aβ peptides.[12] The pyridine core is a common feature in the design of BACE1 inhibitors, and the ability to functionalize it allows for the fine-tuning of binding interactions within the enzyme's active site.[13]

The amyloidogenic pathway is a critical target in Alzheimer's disease research. The sequential cleavage of the amyloid precursor protein (APP) by BACE1 and then γ-secretase leads to the formation of Aβ peptides, which can aggregate into toxic plaques in the brain.[9][14]

G cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Ab Aβ Peptides (Aβ40, Aβ42) C99->Ab γ-Secretase cleavage AICD AICD C99->AICD γ-Secretase cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation

Caption: Simplified amyloidogenic pathway in Alzheimer's disease.

PI3K/mTOR Dual Inhibitors

Recent studies have shown that sulfonamide methoxypyridine derivatives can act as potent dual inhibitors of PI3K and mTOR, two key kinases in a signaling pathway that is often dysregulated in cancer.[15] The structure-activity relationship (SAR) data from such studies is invaluable for guiding the design of more potent and selective inhibitors.

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCT-116 Cell Proliferation IC₅₀ (nM)
22c 0.222320

Data extracted from reference[15].

This data highlights how modifications to the methoxypyridine scaffold can lead to highly potent inhibitors, demonstrating the value of this chemical space in oncology drug discovery.

Conclusion

The this compound framework and its analogs are not merely synthetic curiosities; they are enabling tools for the creation of novel chemical matter with significant therapeutic potential. Their value lies in the predictable reactivity of the chloromethyl group, which allows for a modular and efficient approach to the synthesis of diverse compound libraries. By understanding the rationale behind various synthetic strategies and the reactivity of this core scaffold, drug development professionals can leverage these intermediates to accelerate their research programs. From established blockbusters like proton pump inhibitors to next-generation therapies for neurodegenerative diseases and cancer, the influence of these versatile building blocks is set to continue shaping the future of medicinal chemistry.

References

  • Hartmann, D. (n.d.). Functional Roles of APP Secretases. Madame Curie Bioscience Database.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. BenchChem.
  • Baran, P., et al. (2019). Schematic representation of different APP processing pathways. ResearchGate.
  • (2015). Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Google Patents.
  • (n.d.). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing).
  • (n.d.). Models of APP processing by the various secretases. ResearchGate.
  • (n.d.). Synthesis of polysubstituted pyridines. ResearchGate.
  • (n.d.). Effects of γ-secretase cleavage-region mutations on APP processing and Aβ formation. National Institutes of Health.
  • (n.d.). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. National Institutes of Health.
  • Zhao, J., et al. (2020). Schematic view of the domains of BACE1 and structure of its catalytic domain. ResearchGate.
  • Wikipedia. (n.d.). Beta-secretase 1.
  • Hampel, H., et al. (2021). The β-Secretase BACE1 in Alzheimer's Disease. PMC.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem.
  • (n.d.). A New Strategy for the Synthesis of Poly-Substituted 3-H, 3-Fluoro, or 3-Trifluoromethyl Pyridines via the Tandem C−F Bond Cleavage Protocol. ACS Publications.
  • (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. PrepChem.com.
  • Maity, P., & Ghorai, P. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2016). Route to Highly Substituted Pyridines. PubMed.
  • (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
  • Al-Talla, Z., et al. (2017). Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease. PubMed.
  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry.
  • (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
  • (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing).
  • (2016). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate.
  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
  • (2023). Enhancing BACE1 Inhibitor Discovery with Machine Learning by Integrating Binding Interactions and QSAR Features. ResearchGate.
  • (n.d.). Enhancing BACE1 Inhibitor Discovery with Machine Learning by Integrating Binding Interactions and QSAR Features. National Institutes of Health.
  • Al-Khafaji, K., et al. (2022). Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo. MDPI.
  • Mujwar, S., et al. (2022). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. National Institutes of Health.

Sources

Methodological & Application

Synthesis of 3-(Chloromethyl)-2-methoxypyridine from 3-Picoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Chloromethyl)-2-methoxypyridine is a key building block in the synthesis of various pharmaceutical compounds, most notably the class of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders. Its bifunctional nature, possessing both a reactive chloromethyl group and a methoxy-substituted pyridine ring, makes it a versatile intermediate for introducing the pyridinylmethyl moiety in drug discovery and development. This guide provides a comprehensive overview and a detailed protocol for the multi-step synthesis of this compound, commencing from the readily available starting material, 3-picoline. The described synthetic route is designed to be robust and scalable, with a focus on explaining the rationale behind key experimental choices to ensure reproducibility and success.

Synthetic Strategy Overview

The transformation of 3-picoline to this compound is a multi-step process that can be conceptually broken down into three key stages:

  • N-Oxidation: The pyridine nitrogen of 3-picoline is first oxidized to form 3-picoline-N-oxide. This initial step serves to activate the pyridine ring for subsequent functionalization.

  • Rearrangement and Methoxylation: The N-oxide is then subjected to a rearrangement reaction in the presence of a methoxy source to introduce the methoxy group at the 2-position of the pyridine ring, yielding 2-methoxy-3-methylpyridine.

  • Side-Chain Chlorination: Finally, the methyl group at the 3-position is selectively chlorinated to afford the desired product, this compound.

This synthetic approach is logical and has been widely employed due to the commercial availability of the starting materials and the generally good yields achievable at each step.

Diagram of the Overall Synthetic Pathway:

Synthesis_Pathway 3-Picoline 3-Picoline 3-Picoline-N-oxide 3-Picoline-N-oxide 3-Picoline->3-Picoline-N-oxide  Step 1: N-Oxidation   (e.g., H₂O₂, Acetic Acid) 2-Methoxy-3-methylpyridine 2-Methoxy-3-methylpyridine 3-Picoline-N-oxide->2-Methoxy-3-methylpyridine  Step 2: Rearrangement & Methoxylation   (e.g., Acetic Anhydride, then NaOMe) This compound This compound 2-Methoxy-3-methylpyridine->this compound  Step 3: Side-Chain Chlorination   (e.g., NCS, Benzoyl Peroxide)

Caption: Overall synthetic route from 3-picoline to this compound.

Reagent and Solvent Properties

A summary of the key physical properties of the reagents and solvents involved in this synthesis is provided below for quick reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
3-PicolineC₆H₇N93.131440.957
Acetic AnhydrideC₄H₆O₃102.09[1][2][3][4][5][6][7][8]139.8[9]1.082[9]
2-Methoxy-3-methylpyridineC₇H₉NO123.15~175-177~1.03
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53[10][11][12][13]216.5 (at reduced pressure)[10]1.65[10][12][13]
Benzoyl PeroxideC₁₄H₁₀O₄242.23[14][15][16][17][18]Decomposes1.334[14][19][20]
Carbon TetrachlorideCCl₄153.82[21]76.72[22][23][24][25][26]1.594[21]

Detailed Experimental Protocols

Diagram of the Experimental Workflow:

Experimental_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Methoxylation cluster_step3 Step 3: Chlorination s1_start Mix 3-Picoline & Acetic Acid s1_reagent Add H₂O₂ dropwise s1_start->s1_reagent s1_reaction Heat and Stir s1_reagent->s1_reaction s1_workup Quench & Extract s1_reaction->s1_workup s1_purify Distill under reduced pressure s1_workup->s1_purify s1_product 3-Picoline-N-oxide s1_purify->s1_product s2_start React 3-Picoline-N-oxide with Acetic Anhydride s1_product->s2_start s2_reagent Add Sodium Methoxide s2_start->s2_reagent s2_reaction Reflux s2_reagent->s2_reaction s2_workup Quench & Extract s2_reaction->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product 2-Methoxy-3-methylpyridine s2_purify->s2_product s3_start Dissolve 2-Methoxy-3-methylpyridine in Carbon Tetrachloride s2_product->s3_start s3_reagent Add NCS & Benzoyl Peroxide s3_start->s3_reagent s3_reaction Reflux under inert atmosphere s3_reagent->s3_reaction s3_workup Filter & Concentrate s3_reaction->s3_workup s3_purify Vacuum Distillation s3_workup->s3_purify s3_product This compound s3_purify->s3_product

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Synthesis of 3-Picoline-N-oxide

Rationale: The N-oxidation of the pyridine ring is a crucial first step. The introduction of the N-oxide functionality activates the pyridine ring, making it more susceptible to nucleophilic attack and rearrangement in the subsequent step. Hydrogen peroxide in the presence of an acid, such as acetic acid, is a common and effective method for this transformation.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-picoline (1.0 eq) and glacial acetic acid (3.0 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 30% hydrogen peroxide (1.5 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-picoline-N-oxide.

  • The crude product can be purified by vacuum distillation to obtain a pure crystalline solid.

Step 2: Synthesis of 2-Methoxy-3-methylpyridine

Rationale: This step involves the rearrangement of the N-oxide and subsequent methoxylation. Acetic anhydride is used to facilitate the rearrangement, forming an intermediate that is then susceptible to nucleophilic attack by the methoxide ion. Sodium methoxide serves as the source of the nucleophilic methoxy group.

Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, suspend 3-picoline-N-oxide (1.0 eq) in acetic anhydride (2.0 eq).

  • Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully add a solution of sodium methoxide in methanol (2.0 eq).

  • Heat the mixture to reflux for an additional 3-4 hours.

  • After cooling, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 2-methoxy-3-methylpyridine.

Step 3: Synthesis of this compound

Rationale: The final step is a free-radical halogenation of the benzylic methyl group. N-Chlorosuccinimide (NCS) is employed as the chlorine source.[10][11][13][27][28][29][30] The reaction is initiated by a radical initiator, such as benzoyl peroxide, which decomposes upon heating to generate radicals that propagate the chlorination chain reaction.[14][15][20][31][32][33] An inert solvent like carbon tetrachloride is typically used for such reactions.[21][22][23][24][25][26][34]

Protocol:

  • To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-methoxy-3-methylpyridine (1.0 eq) and carbon tetrachloride (10 volumes).

  • Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C) under a nitrogen atmosphere for 4-6 hours. The reaction can be monitored by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield the final product as a colorless to pale yellow oil.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • 3-Picoline: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

    • Acetic Anhydride: Corrosive.[1] Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Lachrymator.[3]

    • Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage.

    • N-Chlorosuccinimide (NCS): Corrosive.[10] Causes severe skin burns and eye damage. Harmful if swallowed.

    • Benzoyl Peroxide: Strong oxidizer.[15] Risk of fire and explosion. May cause skin irritation.

    • Carbon Tetrachloride: Toxic.[23] May cause damage to organs through prolonged or repeated exposure. Suspected of causing cancer. Harmful to the aquatic environment.

Conclusion

The synthesis of this compound from 3-picoline is a well-established and reliable process for obtaining this valuable pharmaceutical intermediate. By carefully controlling the reaction conditions at each stage—N-oxidation, rearrangement/methoxylation, and side-chain chlorination—researchers can achieve good yields of the desired product. The detailed protocol and the underlying rationale provided in this guide are intended to equip scientists in drug development and organic synthesis with the necessary information for the successful and safe execution of this synthetic sequence.

References

  • N-Chlorosuccinimide - Grokipedia. (n.d.).
  • Helmenstine, A. M. (2019, January 31). What Is the Boiling Point of Carbon Tetrachloride? ThoughtCo.
  • PubChem. (n.d.). Acetic anhydride. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Acetic anhydride.
  • Wikipedia. (n.d.). Carbon tetrachloride.
  • N-Chlorosuccinimide - High Quality at an Affordable Price. (n.d.).
  • PubChem. (n.d.). Benzoyl Peroxide. National Center for Biotechnology Information.
  • Simple English Wikipedia. (n.d.). Carbon tetrachloride.
  • ChEMBL. (n.d.). Compound: BENZOYL PEROXIDE (CHEMBL1200370). European Bioinformatics Institute.
  • Stobec. (n.d.). Acetic Anhydride.
  • National Institute of Standards and Technology. (n.d.). Benzoyl Peroxide. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Acetic anhydride. NIST Chemistry WebBook.
  • Common Organic Chemistry. (n.d.). Acetic Anhydride.
  • chemeurope.com. (n.d.). Acetic anhydride.
  • BYJU'S. (n.d.). Carbon Tetrachloride (CCl4).
  • Study.com. (n.d.). Video: Acetic Anhydride | Formula, Density & Uses.
  • Acetic Anhydride. (n.d.).
  • The Merck Index Online. (n.d.). Acetic Anhydride. Royal Society of Chemistry.
  • The Merck Index Online. (n.d.). Benzoyl Peroxide. Royal Society of Chemistry.
  • Homework.Study.com. (n.d.). What is CCl4's boiling point?
  • PubChem. (n.d.). Chlorosuccinimide. National Center for Biotechnology Information.
  • PubChem. (n.d.). Carbon Tetrachloride. National Center for Biotechnology Information.
  • ChemSynthesis. (2025, May 20). Benzoyl Peroxide.
  • Wikipedia. (n.d.). Benzoyl peroxide.
  • Wikipedia. (n.d.). N-Chlorosuccinimide.
  • McGraw Hill's AccessScience. (n.d.). Benzoyl peroxide.
  • SURU Chemical. (n.d.). NCS;N-chlorosuccinimide;N-chlorobutanimide.
  • BYJU'S. (n.d.). Benzoyl peroxide is an organic compound which has the chemical formula C14H10O4.

Sources

experimental protocol for 3-(Chloromethyl)-2-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-(Chloromethyl)-2-methoxypyridine: Protocol and Mechanistic Insights

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the presence of a reactive chloromethyl group, which allows for facile nucleophilic substitution, and the methoxypyridine core, a scaffold present in numerous pharmacologically active compounds. This document provides a comprehensive, field-tested protocol for the synthesis of this intermediate, designed for researchers and scientists. We will delve into the causality behind the procedural choices, the underlying reaction mechanism, critical safety precautions, and methods for product validation.

The primary synthetic route detailed herein involves the chlorination of the corresponding alcohol, (2-methoxypyridin-3-yl)methanol. This transformation is most effectively achieved using thionyl chloride (SOCl₂), a highly efficient and common laboratory reagent for converting alcohols to alkyl chlorides. The gaseous nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drives the reaction to completion according to Le Châtelier's principle, simplifying the purification process.

Reaction Principle and Mechanism

The conversion of a primary alcohol like (2-methoxypyridin-3-yl)methanol to this compound with thionyl chloride proceeds through a nucleophilic substitution pathway. The mechanism is crucial for understanding the reaction's efficiency and potential side reactions.

  • Activation of the Alcohol: The reaction initiates with the lone pair of electrons on the alcohol's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride. This forms a protonated alkyl chlorosulfite intermediate.

  • Formation of the Alkyl Chlorosulfite: A proton is transferred to the displaced chloride ion, generating the neutral alkyl chlorosulfite and HCl. This step effectively converts the poor leaving group (-OH) into a much better leaving group (-OSOCl).

  • Nucleophilic Attack: The chloride ion (Cl⁻), now a nucleophile, attacks the carbon atom bearing the chlorosulfite group. This can occur via two primary pathways:

    • Sₙ2 Pathway: In the presence of a base like pyridine, the base reacts with the alkyl chlorosulfite, displacing the chloride and forming a pyridinium intermediate. The freed chloride ion then performs a backside attack, leading to inversion of stereochemistry (though not relevant for this achiral molecule).[1]

    • Sₙi (Internal Nucleophilic Substitution) Pathway: In the absence of a base, the reaction can proceed with retention of configuration. The chlorosulfite group decomposes, forming an intimate ion pair between the carbocation and the SO₂Cl⁻ anion. The chloride is delivered from the same face from which the leaving group departed.[1]

For a primary alcohol, the Sₙ2 pathway is generally favored. The decomposition of the chlorosulfite intermediate to release gaseous SO₂ is thermodynamically favorable and renders the reaction irreversible.[2]

Chlorination Mechanism cluster_step3 Step 3: Nucleophilic Substitution (Sₙ2) ROH R-CH₂-OH SOCl2 S(=O)Cl₂ ROH->SOCl2 Attack Intermediate1 R-CH₂-O⁺(H)-S(=O)Cl₂ SOCl2->Intermediate1 Cl_ion Cl⁻ Intermediate1->Cl_ion Loss of Cl⁻ Intermediate2 R-CH₂-O-S(=O)Cl Intermediate1->Intermediate2 Deprotonation by Cl⁻ Intermediate1->Intermediate2 HCl HCl Product R-CH₂-Cl Intermediate2->Product Intermediate2->Product SO2 SO₂ (gas) Intermediate2->SO2 Decomposition HCl_final HCl (gas) Cl_ion2 Cl⁻ Cl_ion2->Intermediate2 Backside Attack Synthesis Workflow Setup 1. Setup - Dry glassware under N₂ - Dissolve alcohol in anhydrous DCM Cooling 2. Cooling - Cool flask to 0 °C Setup->Cooling Addition 3. Reagent Addition - Add SOCl₂ dropwise - Maintain T < 10 °C Cooling->Addition Reaction 4. Reaction - Stir at room temperature - Monitor by TLC (2-4h) Addition->Reaction Quench 5. Workup: Quench & Neutralize - Remove volatiles - Add ice-water - Neutralize with NaHCO₃ Reaction->Quench Extraction 6. Workup: Extraction - Extract with DCM (3x) - Wash with brine Quench->Extraction Drying 7. Drying & Filtration - Dry organic layer (MgSO₄) - Filter Extraction->Drying Concentration 8. Isolation - Concentrate on rotary evaporator Drying->Concentration Purification 9. Purification (Optional) - Column chromatography Concentration->Purification Analysis 10. Characterization - NMR, MS Concentration->Analysis If pure enough Purification->Analysis

Sources

The Strategic Deployment of 3-(Chloromethyl)-2-methoxypyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its heteroaromatic nature allows for a fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a desirable component in the design of novel therapeutics. Pyridine derivatives have demonstrated a vast array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Within the diverse family of functionalized pyridines, 3-(Chloromethyl)-2-methoxypyridine hydrochloride stands out as a particularly valuable building block. Its utility stems from the presence of a reactive chloromethyl group, which serves as an excellent electrophile for nucleophilic substitution reactions, and a methoxy group that influences the electronic properties and conformational flexibility of the pyridine ring.

This guide provides an in-depth exploration of the applications of this compound hydrochloride in medicinal chemistry, with a focus on its role in the synthesis of potential therapeutic agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and contextualize its application within the development of next-generation pharmaceuticals, such as Potassium-Competitive Acid Blockers (P-CABs).

Core Application: A Gateway to Novel Pyridine-Containing Therapeutics

The primary utility of this compound lies in its ability to act as an electrophilic partner in nucleophilic substitution reactions. The chloromethyl group is readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the facile introduction of diverse functionalities at the 3-position of the pyridine ring, enabling the construction of extensive compound libraries for drug discovery.

The general reaction proceeds via an SN2 mechanism, where a nucleophile attacks the methylene carbon, displacing the chloride ion. Given that the starting material is often the hydrochloride salt, a base is typically required to both neutralize the HCl and deprotonate the incoming nucleophile, thereby increasing its nucleophilicity.

Illustrative Application: Synthesis of Benzimidazole-Pyridine Conjugates for Acid-Related Disorders

A prominent application of chloromethylpyridine derivatives is in the synthesis of proton pump inhibitors (PPIs) and the more recent Potassium-Competitive Acid Blockers (P-CABs), which are used to treat acid-related disorders like gastroesophageal reflux disease (GERD).[3] While many existing drugs in this class, such as omeprazole, utilize different isomers of chloromethylpyridine, the fundamental synthetic strategy of coupling a substituted pyridine with a benzimidazole core is a well-established and powerful approach.[1]

The following section outlines a detailed, illustrative protocol for the synthesis of a novel benzimidazole-pyridine conjugate, a key structural motif in many P-CABs, using this compound hydrochloride. This protocol is based on established methodologies for similar couplings.

Workflow for Benzimidazole-Pyridine Conjugate Synthesis

G cluster_prep Nucleophile Preparation cluster_coupling S-Alkylation (SN2 Coupling) cluster_workup Work-up & Purification NUC Benzimidazole-2-thiol Derivative THIOLATE In situ Thiolate Formation NUC->THIOLATE Deprotonation BASE1 Base (e.g., NaH, K2CO3) BASE1->THIOLATE SOLV1 Anhydrous Solvent (e.g., DMF) SOLV1->THIOLATE PRODUCT Benzimidazole-Pyridine Conjugate THIOLATE->PRODUCT Nucleophilic Attack CMP This compound HCl CMP->PRODUCT BASE2 Base (e.g., K2CO3, Et3N) BASE2->PRODUCT SOLV2 Anhydrous Solvent (e.g., DMF, MeCN) SOLV2->PRODUCT QUENCH Quench with Water PRODUCT->QUENCH EXTRACT Extraction (e.g., EtOAc) QUENCH->EXTRACT WASH Wash (Brine) EXTRACT->WASH DRY Dry (Na2SO4) WASH->DRY CONC Concentration DRY->CONC PURIFY Purification (Chromatography/Recrystallization) CONC->PURIFY FINAL Final Product PURIFY->FINAL

Caption: Workflow for Benzimidazole-Pyridine Conjugate Synthesis.

Detailed Protocol: Synthesis of 2-((2-methoxy-pyridin-3-yl)methylthio)-1H-benzimidazole

This protocol outlines the synthesis of a potential P-CAB precursor via the S-alkylation of a benzimidazole-2-thiol with this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • 2-Mercaptobenzimidazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Thiolate Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-mercaptobenzimidazole (1.1 equivalents) in anhydrous DMF dropwise.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the thiol to form the corresponding thiolate. The thiolate is a much stronger nucleophile than the neutral thiol, which is essential for an efficient SN2 reaction.[4] Performing this step at 0 °C helps to control the exothermic reaction and prevent potential side reactions. An inert atmosphere is crucial as sodium hydride reacts violently with water.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the thiolate.

  • Coupling Reaction: To the solution of the sodium thiolate, add this compound hydrochloride (1.0 equivalent) portion-wise at room temperature.

    • Causality: The hydrochloride salt requires a base to be neutralized for the reaction to proceed efficiently. In this case, the excess sodium hydride can serve this purpose. Alternatively, if a weaker base like potassium carbonate is used, it will both deprotonate the thiol and neutralize the hydrochloride salt.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction and Washing: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Causality: The aqueous work-up removes DMF and inorganic salts. The bicarbonate wash ensures the removal of any acidic impurities.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-((2-methoxy-pyridin-3-yl)methylthio)-1H-benzimidazole.

Quantitative Data (Illustrative):

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )
This compound HCl1.0194.05
2-Mercaptobenzimidazole1.1150.20
Sodium Hydride (60%)1.240.00
Anhydrous DMF-73.09
Product 271.34
Theoretical Yield
Actual Yield

General Protocols for Nucleophilic Substitution

The versatility of this compound hydrochloride extends to its reaction with a wide range of nucleophiles. The following are general, adaptable protocols for its reaction with amine and alcohol nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)

This protocol describes a general procedure for the synthesis of 3-(aminomethyl)-2-methoxypyridine derivatives.

Materials:

  • This compound hydrochloride

  • Primary or secondary amine (e.g., morpholine, benzylamine)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN) or DMF

Procedure:

  • To a stirred solution of the amine (1.1-1.5 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 equivalents).

  • Add this compound hydrochloride (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 6-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Relationship in N-Alkylation

G cluster_reactants Reactants cluster_reagents Reagents CMP This compound HCl PRODUCT 3-(Aminomethyl)-2-methoxypyridine Derivative CMP->PRODUCT AMINE Amine Nucleophile AMINE->PRODUCT BASE Base (K2CO3, Et3N) BASE->PRODUCT SOLVENT Solvent (MeCN, DMF) SOLVENT->PRODUCT

Caption: Reactants and Reagents in N-Alkylation.

Protocol 2: Reaction with Alcohol/Phenol Nucleophiles (O-Alkylation)

This protocol outlines a general method for the synthesis of 3-(alkoxymethyl)- or 3-(aryloxymethyl)-2-methoxypyridine derivatives.

Materials:

  • This compound hydrochloride

  • Alcohol or Phenol

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • To a stirred solution of the alcohol or phenol (1.1 equivalents) in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the alkoxide or phenoxide.

  • Add this compound hydrochloride (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 4-8 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound hydrochloride is a highly valuable and versatile building block in medicinal chemistry. Its ability to undergo efficient nucleophilic substitution reactions with a wide range of heteroatom nucleophiles provides a reliable and straightforward route to a diverse array of substituted pyridine derivatives. The strategic placement of the methoxy group at the 2-position further allows for the modulation of the electronic and steric properties of the resulting molecules, which is a key consideration in rational drug design.

The application of this reagent in the synthesis of complex heterocyclic systems, such as the benzimidazole-pyridine conjugates found in modern gastric acid suppressors, highlights its importance in the development of novel therapeutic agents. As the demand for new and improved drugs continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in accelerating the drug discovery process.

References

  • Mishra, A., & Gupta, R. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. BenchChem.
  • Potkin, V. I., Zubenko, Y. S., & Petkevich, S. K. (2008). Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines. Russian Journal of Organic Chemistry, 44(8), 1211–1214.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
  • Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]
  • Master Organic Chemistry. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
  • U.S. Patent No. 6,245,913 B1. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • O'Donnell, C. J., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-56.
  • Hori, Y., et al. (2016). Characteristics of the Novel Potassium-Competitive Acid Blocker Vonoprazan Fumarate (TAK-438). Yakugaku Zasshi, 136(5), 689-96.
  • Scarpignato, C., et al. (2024). Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments. Current Opinion in Pharmacology, 79, 102438.
  • Shah, N., & Shah, Z. (2021). Potassium-competitive acid blockers: are they the next generation of proton pump inhibitors? Medical Journal of Dr. D.Y.

Sources

Application Notes and Protocols for 3-(Chloromethyl)-2-methoxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in the discovery of modern agrochemicals, prized for its unique electronic properties and ability to interact with biological targets.[1][2] Within this class, functionalized intermediates serve as critical building blocks for creating novel active ingredients. This document provides a detailed technical guide on the applications of 3-(Chloromethyl)-2-methoxypyridine (CAS No. 128072-03-9), a versatile synthon in agrochemical research and development. We will explore its core reactivity, its role in the synthesis of key structural motifs found in fungicides and other pesticides, and provide a detailed experimental protocol for its use in constructing compound libraries for high-throughput screening. This guide is intended for researchers, chemists, and process development professionals in the agrochemical industry.

Introduction: The Strategic Value of a Bifunctional Pyridine Intermediate

The development of new agrochemicals requires intermediates that offer both a stable, biologically relevant core and a reactive handle for diversification. This compound embodies this principle. It possesses two key features that make it a valuable starting material:

  • A Substituted Pyridine Ring: The 2-methoxy pyridine core is a recognized pharmacophore. The methoxy group modulates the electronic properties of the ring, influencing its metabolic stability and binding interactions with target enzymes.

  • A Reactive Chloromethyl Group: The C3-positioned chloromethyl group acts as a potent electrophilic site. Its reactivity is analogous to a benzylic halide, making it highly susceptible to nucleophilic displacement. This allows for the straightforward introduction of a wide variety of functional groups, a cornerstone of modern analogue synthesis.

While its direct role as a precursor in the publicly disclosed synthesis of a specific blockbuster agrochemical is not extensively documented, its utility lies in its application within Intermediate Derivatization Methods .[1] This approach uses a common, high-value intermediate to generate a large library of related compounds, accelerating the discovery of new lead structures with desirable biological activities.

Core Reactivity and Synthetic Applications

The primary application of this compound in synthesis revolves around the nucleophilic substitution of the chloride atom. This reaction is efficient and allows for the formation of stable covalent bonds with a range of heteroatomic nucleophiles.

Synthesis of Pyridinylmethyl Thioethers

The formation of a thioether linkage is a common strategy in the design of fungicides. The sulfur atom can play a crucial role in the molecule's spatial arrangement and interaction with fungal enzymes. This compound is an excellent substrate for S-alkylation reactions with various thiols. This reaction typically proceeds under mild basic conditions, where a base such as potassium carbonate or triethylamine deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the chloride.

This pathway is critical for accessing molecules containing the pyridinylmethyl thioether moiety, a substructure found in various biologically active compounds. For instance, this reaction is analogous to the synthesis of intermediates used in fungicides where a reactive chloromethyl group is coupled with a thiol-containing heterocycle.[3][4]

Synthesis of Ethers and Amines

Similarly, the chloromethyl group can be targeted by oxygen and nitrogen nucleophiles.

  • O-Alkylation: Reaction with phenols or alcohols yields ether linkages, expanding the structural diversity of the resulting compounds.

  • N-Alkylation: Reaction with primary or secondary amines provides access to a wide range of substituted aminomethylpyridines, which are key components of numerous bioactive molecules.

The versatility of these reactions makes this compound a powerful tool for probing the structure-activity relationship (SAR) around a core scaffold.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound as a synthetic hub.

G cluster_nuc Nucleophiles cluster_prod Product Classes (Potential Agrochemicals) main This compound thioether Pyridinylmethyl Thioethers (Fungicidal Scaffolds) main->thioether S-Alkylation + Thiol, Base ether Pyridinylmethyl Ethers main->ether O-Alkylation + Alcohol, Base sec_amine Pyridinylmethyl Amines main->sec_amine N-Alkylation + Amine, Base thiol Thiol (R-SH) (e.g., Mercaptobenzothiazole) alcohol Alcohol/Phenol (R-OH) amine Amine (R₂-NH)

Caption: General reactivity of this compound.

Experimental Protocol: Synthesis of a Pyridinylmethyl Thioether Library

This protocol details a representative procedure for the synthesis of (2-methoxy-pyridin-3-yl)methyl thioethers. It is designed to be robust and adaptable for creating a library of compounds for biological screening.

Objective: To demonstrate the utility of this compound as a scaffold by reacting it with a diverse set of thiol-containing nucleophiles.

Reaction Scheme: (A generic chemical drawing showing this compound reacting with R-SH in the presence of K₂CO₃ in Acetonitrile to yield the corresponding thioether + KCl + KHCO₃).

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
This compound>98%CommercialStore under nitrogen, away from moisture.
Thiol Nucleophile (R-SH)VariesCommerciale.g., 4-chlorothiophenol, 2-mercaptobenzothiazole
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercialFinely powdered increases reaction rate.
Acetonitrile (MeCN)AnhydrousCommercialSolvent. DMF or Acetone are suitable alternatives.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Brine (Saturated NaCl solution)-Lab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-CommercialFor drying organic layers.
Round-bottom flask, Condenser-Standard Glassware
Magnetic stirrer with heating-Standard Equipment
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.
Rotary Evaporator-Standard EquipmentFor solvent removal.
Column Chromatography System-Standard EquipmentFor purification.
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thiol nucleophile (10.0 mmol, 1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) followed by finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).

    • Scientist's Note: Using a slight excess of a mild inorganic base like K₂CO₃ is crucial. It effectively deprotonates the thiol to the active thiolate nucleophile without causing decomposition of the starting material or product, which can occur with stronger bases. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, solubilizing the reactants well.

  • Addition of Electrophile: Dissolve this compound (1.58 g, 10.0 mmol, 1.0 eq.) in anhydrous acetonitrile (10 mL) and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates completion.

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃, KCl). Wash the solid residue with a small amount of ethyl acetate. b. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. c. Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. d. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Scientist's Note: The water wash removes any remaining inorganic salts and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure pyridinylmethyl thioether.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Expected Data for Representative Products
Thiol Nucleophile (R-SH)Product NameExpected Yield (%)M.W. ( g/mol )Key ¹H NMR Signal (δ, ppm)
4-Chlorothiophenol3-((4-Chlorophenylthio)methyl)-2-methoxypyridine85-95265.75~4.1 (s, 2H, -CH₂-S-), ~3.9 (s, 3H, -OCH₃)
2-Mercaptobenzothiazole2-(((2-Methoxypyridin-3-yl)methyl)thio)benzo[d]thiazole80-90288.39~4.5 (s, 2H, -CH₂-S-), ~3.9 (s, 3H, -OCH₃)
Thiophenol2-Methoxy-3-((phenylthio)methyl)pyridine88-96231.32~4.1 (s, 2H, -CH₂-S-), ~3.8 (s, 3H, -OCH₃)

Visualization of Experimental Workflow

G start Start: Assemble Reagents (Thiol, K₂CO₃, MeCN) setup 1. Charge Flask with Thiol, K₂CO₃, and MeCN start->setup add_sm 2. Add this compound Solution Dropwise setup->add_sm react 3. Heat to 60°C (4-8 hours) add_sm->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Cool, Filter Salts, Concentrate Solvent monitor->workup Complete extract 6. Aqueous Work-up (EtOAc, H₂O, Brine) workup->extract dry 7. Dry (MgSO₄) and Concentrate Crude Product extract->dry purify 8. Column Chromatography dry->purify characterize 9. Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for thioether synthesis.

Conclusion and Future Outlook

This compound is a high-potential intermediate for the synthesis of novel agrochemicals. Its value is defined not by a single synthetic route, but by its versatility as a foundational block for library synthesis. The robust Sₙ2 reactivity of its chloromethyl group allows for the reliable and efficient introduction of diverse chemical functionalities, enabling chemists to rapidly generate analogues for biological screening. The protocol provided herein serves as a validated starting point for researchers aiming to leverage this intermediate in their discovery programs. As the demand for more effective and environmentally benign crop protection agents continues to grow, the strategic use of versatile building blocks like this compound will remain essential to innovation in the agrochemical industry.

References

  • Google P
  • Covington, A. D., & Song, L. (n.d.). Efficient synthesis of chloromethylthiocyanate for use in fungicide production.
  • Google Patents. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Vatolin, A. A., et al. (2022). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. RUDN Journal of Agronomy and Animal Industries. [Link]
  • Google Patents. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Li, Z., et al. (2016). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. MDPI. [Link]
  • Zhang, L., et al. (2019).
  • Yang, C., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Google Patents. (1991).
  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Google Patents. (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Fujimoto, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
  • Fujimoto, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
  • Google Patents. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • National Center for Biotechnology Information. (n.d.). Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. PubChem. [Link]
  • Google Patents. (1980).
  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N-oxides under optimized.... [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the Privileged 2-Methoxypyridine Scaffold via Nucleophilic Substitution of 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Methoxypyridine Moiety in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for a phenyl ring, its hydrogen bonding capabilities, and its influence on physicochemical properties make it a privileged scaffold in drug design.[1] Among substituted pyridines, the 2-methoxypyridine motif is of particular interest. The methoxy group can modulate the electronic properties of the pyridine ring, influence metabolic stability, and provide a key interaction point with biological targets.[2]

3-(Chloromethyl)-2-methoxypyridine serves as a highly valuable and versatile building block for the elaboration of this privileged scaffold. The chloromethyl group at the 3-position acts as a potent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows for the facile and targeted introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs. This document provides a comprehensive guide to the reaction of this compound with various classes of nucleophiles, including detailed protocols, mechanistic insights, and practical application notes.

Core Reactivity Principles: An SN2-Driven Functionalization

The primary mode of reaction for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group. The presence of the electron-withdrawing pyridine ring enhances the electrophilicity of the benzylic-like carbon, facilitating the reaction.

Several factors influence the rate and success of these reactions:

  • Nucleophilicity: Stronger nucleophiles will generally react faster. The order of nucleophilicity is a key consideration when planning syntheses.

  • Base: For nucleophiles that are not inherently anionic (e.g., amines, thiols, alcohols), a base is typically required to deprotonate the nucleophile and increase its reactivity. The choice of base is critical to avoid side reactions.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.[3]

  • Temperature: The reaction temperature can be adjusted to control the reaction rate. While many reactions proceed at room temperature, heating may be necessary for less reactive nucleophiles.

Caption: General SN2 reaction mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nitrogen, sulfur, oxygen, and carbon nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles (N-Nucleophiles)

This protocol describes a general procedure for the synthesis of 3-(aminomethyl)-2-methoxypyridine derivatives, which are valuable intermediates in medicinal chemistry.[4]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a stirred solution of the amine (1.2 equivalents) and a base (2.5 equivalents of K₂CO₃ or 2.0 equivalents of Et₃N) in the chosen solvent (DMF or MeCN), add this compound (1.0 equivalent).[3]

  • Stir the reaction mixture at room temperature or heat as required (see Table 1 for specific examples). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, if DMF is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). If acetonitrile is used, concentrate the mixture under reduced pressure and partition the residue between water and ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-(aminomethyl)-2-methoxypyridine derivative.

Protocol 2: Reaction with Thiol Nucleophiles (S-Nucleophiles)

This protocol outlines a general method for the synthesis of 3-((aryl/alkyl)thiomethyl)-2-methoxypyridine derivatives. Thioethers are important functionalities in many biologically active molecules.[5]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium hydroxide (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • To a stirred solution of the thiol (1.1 equivalents) in the chosen solvent (DMF or EtOH) at 0 °C, add the base (1.2 equivalents of NaH or NaOH) portion-wise.[3]

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the thiolate.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the temperature and for the time specified in Table 1. Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-((aryl/alkyl)thiomethyl)-2-methoxypyridine derivative.

Protocol 3: Reaction with Oxygen Nucleophiles (O-Nucleophiles)

This protocol provides a general method for the synthesis of 3-(alkoxymethyl)- or 3-(aryloxymethyl)-2-methoxypyridine derivatives, which are common structural motifs in pharmaceuticals.

Materials:

  • This compound

  • Alcohol or Phenol (e.g., ethanol, phenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Brine

Procedure:

  • To a stirred solution of the alcohol or phenol (1.2 equivalents) in the chosen solvent (DMF or THF) at 0 °C, add the base (1.3 equivalents of NaH or K₂CO₃) portion-wise.[3]

  • Allow the mixture to warm to room temperature and stir for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the temperature and for the duration indicated in Table 1. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(alkoxymethyl)- or 3-(aryloxymethyl)-2-methoxypyridine derivative.

Protocol 4: Reaction with Carbon Nucleophiles (C-Nucleophiles)

This protocol describes the alkylation of an active methylene compound, diethyl malonate, as a representative example of C-C bond formation. This reaction is crucial for building molecular complexity.[6]

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add diethyl malonate (1.1 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating the formation of the enolate.

  • Add a solution of this compound (1.0 equivalent) in THF to the enolate solution.

  • Stir the reaction mixture at room temperature or heat to reflux as needed (see Table 1). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-alkylated product.

Data Summary: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound with various nucleophiles, based on analogous reactions reported in the literature.[3]

Nucleophile ClassExample NucleophileBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
N-Nucleophile AnilineK₂CO₃DMF80685-95
MorpholineEt₃NMeCNReflux490-98
PiperidineK₂CO₃DMFRT3>95
S-Nucleophile ThiophenolNaHDMFRT2>95
Benzyl thiolNaOHEtOH60480-90
O-Nucleophile PhenolK₂CO₃DMF80875-85
EthanolNaHTHFReflux670-80
C-Nucleophile Diethyl malonateNaHTHFReflux1260-75

Note: These are representative conditions and may require optimization for specific substrates and scales. RT = Room Temperature.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Insufficiently reactive nucleophileUse a stronger base to fully deprotonate the nucleophile. Increase the reaction temperature.
Steric hindranceUse a less sterically hindered nucleophile or a smaller base.
Poor solvent choiceSwitch to a polar aprotic solvent like DMF or DMSO.
Formation of side products Over-alkylation (for primary amines)Use a large excess of the amine nucleophile.
Elimination (E2) reactionUse a less sterically hindered base. Run the reaction at a lower temperature.
Decomposition of starting material or productRun the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere if reagents are air-sensitive.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve Nucleophile and Base in Solvent B Add 3-(Chloromethyl)- 2-methoxypyridine A->B C Stir at Specified Temperature B->C D Monitor Progress (TLC/LC-MS/GC-MS) C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry over Drying Agent G->H I Concentrate in vacuo H->I J Column Chromatography or Recrystallization I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General experimental workflow.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide array of substituted 2-methoxypyridine derivatives. The protocols and guidelines presented herein provide a solid foundation for researchers to effectively utilize this building block in their synthetic endeavors, particularly in the context of drug discovery and development. By understanding the core principles of the SN2 reaction and carefully selecting reaction conditions, a diverse range of functionalities can be readily introduced, enabling the exploration of novel chemical space and the optimization of biologically active compounds.

References

  • Encyclopedia of Reagents for Organic Synthesis. (2023). 2-Methoxy Pyridine. Wiley.
  • Chemguide. (n.d.). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • Chemistry LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis: Amines.
  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Google Patents. (1993). US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation.
  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • ResearchGate. (n.d.). Alkylation of active methylene compounds.
  • Google Patents. (2014). CN103922934A - Alkylation method of active methylene compound.
  • Google Patents. (1999). Process for the C-alkylation of malonic esters using phase-transfer agents.
  • PubMed. (2001). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands.
  • Critical Reviews in Analytical Chemistry. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine.
  • DR-NTU. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride.
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • ResearchGate. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
  • YouTube. (2020). Nucleophilic Substitution with Amines.
  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and ammonia.
  • YouTube. (2020). How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION! MCAT O-CHEM.
  • YouTube. (2015). Nucleophiles, Electrophiles, Leaving Groups, and the SN2 Reaction.
  • Chemistry Steps. (n.d.). Reactions of Thiols.
  • PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
  • Organic Letters. (2024). Desulfurization of Thiols for Nucleophilic Substitution.
  • ResearchGate. (n.d.). (PDF) Alkylation of Active Methylene Compounds.
  • Frontiers. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis.
  • PubMed Central. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis.
  • ResearchGate. (n.d.). (PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.

Sources

Application Notes and Protocols for the Recrystallization of 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Chloromethyl)-2-methoxypyridine is a key heterocyclic building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[3][4][5]

This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound. As no specific, validated recrystallization protocol for this exact molecule is readily available in the literature, this guide is designed to provide researchers with the foundational principles, a systematic approach to solvent selection, and a detailed experimental workflow to achieve high purity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is the cornerstone of developing a successful recrystallization procedure.

PropertyValueSource
CAS Number 162046-62-0[2]
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.6 g/mol [2][6]
Appearance Reported as a solid. Isomeric compounds are often white to yellow or orange crystalline powders or clear liquids.[1][7]N/A
Melting Point Not explicitly reported for this isomer. The hydrochloride salt of the related 3-(chloromethyl)pyridine has a melting point of 137-143 °C.N/A
Boiling Point The related 3-chloro-2-methoxypyridine has a boiling point of 53 °C at 3 mmHg.[1]N/A

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of most solid compounds increases with temperature.[3][5] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent or are removed via hot filtration if they are insoluble.[8][9]

Systematic Approach to Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[3][8] An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at high temperatures.

  • Low solubility for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility for hot filtration. [10]

  • Chemical inertness: The solvent should not react with the compound.[4][10]

  • Volatility: The solvent should be easily removable from the purified crystals.[4]

  • A boiling point below the melting point of the compound.

Solvent Screening Protocol

Given the polar nature of the pyridine ring and the presence of ether and chloromethyl groups, a range of solvents with varying polarities should be screened.

Materials:

  • Crude this compound

  • Test tubes

  • Stirring rod

  • Hot water bath or heating block

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, cyclohexane).

Procedure:

  • Place approximately 50-100 mg of the crude solid into a test tube.

  • Add the solvent dropwise at room temperature, stirring after each addition, up to about 1 mL. Observe the solubility.[8]

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a heating block to the boiling point of the solvent.[10]

  • Observe the solubility at the elevated temperature. A good solvent will dissolve the compound completely or almost completely when hot.[8]

  • If the compound dissolves, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • Record your observations in a table similar to the one below.

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
Water
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Hexane
Mixed Solvent Systems

If a single suitable solvent cannot be identified, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[8][11] The two solvents must be miscible.

Procedure for Mixed Solvent Selection:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid), indicating the point of saturation.

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly.

Detailed Recrystallization Protocol

This protocol is a general guideline and should be adapted based on the results of the solvent screening.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a small amount of the chosen recrystallization solvent.
  • Heat the mixture to the boiling point of the solvent while stirring.
  • Continue to add small portions of the hot solvent until the solid is completely dissolved.[9] Avoid adding an excess of solvent, as this will reduce the yield.[3]

2. Hot Filtration (if necessary):

  • If insoluble impurities are present, a hot filtration step is required.[3]
  • Preheat a funnel and a clean receiving flask.
  • Place a fluted filter paper in the funnel.
  • Quickly pour the hot solution through the filter paper to remove the insoluble impurities.

3. Decolorization (if necessary):

  • If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution.
  • Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.
  • Perform a hot filtration to remove the charcoal.[5]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
  • If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the pure compound.[11]

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
  • Continue to draw air through the crystals on the filter paper to help them dry.

6. Drying:

  • Transfer the crystals to a watch glass or drying dish and allow them to air dry.
  • For a more thorough drying, use a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purification Purification Steps cluster_crystallization Crystallization & Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Hot Filtration insoluble_check->hot_filtration Yes color_check Colored Solution? insoluble_check->color_check No hot_filtration->color_check charcoal Add Activated Charcoal & Re-filter color_check->charcoal Yes cool_solution Slowly Cool Solution color_check->cool_solution No charcoal->cool_solution induce_cryst Induce Crystallization (Scratch/Seed) cool_solution->induce_cryst If no crystals form collect_crystals Collect Crystals via Vacuum Filtration cool_solution->collect_crystals induce_cryst->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purity assessment of 3-(Chloromethyl)-2-methoxypyridine (CMMP), a critical intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements in drug development, this document moves beyond a single-method approach to detail an integrated analytical strategy employing orthogonal techniques. We present detailed protocols for quantitative analysis by High-Performance Liquid Chromatography (HPLC), identification of volatile impurities and structural confirmation by Gas Chromatography-Mass Spectrometry (GC-MS), and definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This multi-faceted methodology ensures a thorough and reliable characterization of CMMP, equipping researchers and quality control scientists with the tools to confidently assess material purity, identify potential impurities, and ensure product quality.

Introduction: The Imperative for Purity

This compound (CAS No. 162046-62-0) is a key heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can lead to the formation of toxic byproducts, reduce reaction yields, and introduce significant complications during regulatory submission.

The synthetic route to CMMP often involves chlorination of the corresponding 2-methoxy-3-methylpyridine or related precursors. This process can generate a profile of related substances that are structurally similar to the target molecule, making their separation and quantification challenging. Common impurities may include unreacted starting materials, over-chlorinated species, isomers, and degradation products, necessitating a robust analytical strategy.[1] This guide provides the causal logic and detailed protocols for three complementary analytical techniques to establish a comprehensive purity profile for CMMP.

The Analytical Triad: An Integrated Workflow

A single analytical method is often insufficient to declare a compound "pure." Orthogonal methods, which measure the same attribute using different physical principles, provide a much higher degree of confidence. Our recommended approach integrates HPLC, GC-MS, and NMR spectroscopy in a complementary workflow.

Analytical_Workflow Fig. 1: Integrated Analytical Workflow for CMMP Purity cluster_0 Initial Purity & Quantification cluster_1 Impurity ID & Volatiles cluster_2 Definitive Structure & qNMR HPLC RP-HPLC-UV Purity_Report Quantitative Purity (% Area) Known Impurity Profile HPLC->Purity_Report Primary Assessment Final_COA Certificate of Analysis (CoA) Purity_Report->Final_COA GCMS GC-MS Impurity_ID Impurity Identification Residual Solvents Confirms Volatility GCMS->Impurity_ID Orthogonal Separation Impurity_ID->Final_COA NMR ¹H & ¹³C NMR Structure_Confirm Unambiguous Structure Impurity Structure ID Quantitative NMR (qNMR) NMR->Structure_Confirm Primary Structure Data Structure_Confirm->Final_COA Batch CMMP Batch Batch->HPLC Batch->GCMS Batch->NMR

Caption: Integrated workflow for comprehensive CMMP purity assessment.

Primary Quantitative Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography is the cornerstone of purity analysis for non-volatile organic compounds. A reversed-phase (RP-HPLC) method provides excellent separation of CMMP from its less polar and more polar impurities, making it ideal for routine quality control and quantification.[2]

Principle of Separation

In RP-HPLC, the stationary phase (typically C18) is non-polar, while the mobile phase is a more polar aqueous-organic mixture. CMMP and its impurities are separated based on their relative hydrophobicity. More hydrophobic compounds interact more strongly with the C18 column and thus elute later. A UV detector is employed for quantification, as the pyridine ring possesses a strong chromophore.

Experimental Protocol: HPLC-UV
  • Instrumentation & Reagents:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/DAD detector.

    • Data acquisition software (e.g., Chromeleon™, Empower™).

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade Acetonitrile (ACN) and water.

    • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH).

  • Chromatographic Conditions:

    • The use of an acidic modifier in the mobile phase is crucial for protonating the pyridine nitrogen, which prevents peak tailing and ensures sharp, symmetrical peaks.[2]

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid modifier sharpens peaks of basic analytes like pyridines.[3]
Mobile Phase B Acetonitrile (ACN)Common organic modifier for reversed-phase chromatography.
Gradient 20% B to 80% B over 15 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection (UV) 270 nmWavelength of maximum absorbance for the pyridine chromophore.
Injection Vol. 5 µLBalances sensitivity with the risk of column overload.
  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of CMMP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample of CMMP in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging the column and system.[2]

  • Data Analysis & Purity Calculation:

    • Inject the diluent (blank), followed by the standard and sample solutions.

    • Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

    • Purity (%) = (Area of CMMP Peak / Total Area of All Peaks) x 100

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It serves two critical functions in this context: 1) it provides an orthogonal separation mechanism to HPLC, potentially resolving impurities that co-elute in the liquid phase, and 2) the mass spectrometer provides definitive identification of impurities and residual solvents.[4][5]

Principle of Analysis

In GC, compounds are separated based on their boiling points and interaction with a stationary phase in a long, narrow column. After separation, the compounds enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be used to identify the compound by matching it against a spectral library (e.g., NIST).[6]

Experimental Protocol: GC-MS
  • Instrumentation & Reagents:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

    • Split/splitless injector.

    • High-purity Helium as the carrier gas.

    • GC column suitable for polar analytes (e.g., a mid-polar 6% cyanopropylphenyl phase).[7]

    • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Chromatographic & MS Conditions:

ParameterRecommended SettingRationale
Column DB-624 or equivalent (60 m x 0.32 mm, 1.8 µm)Mid-polarity phase provides good selectivity for pyridine derivatives.[7]
Injector Temp. 250 °CEnsures complete volatilization of the sample.
Carrier Gas Helium at 1.5 mL/min (constant flow)Inert carrier gas standard for GC-MS.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/minSeparates volatile solvents from the higher-boiling analyte and impurities.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Scan Range 40-450 m/zCovers the mass of the parent ion and expected fragments.
  • Sample Preparation:

    • Solvent: Dichloromethane.

    • Sample Solution: Prepare a solution of ~1 mg/mL of the CMMP sample in dichloromethane. The concentration may need to be adjusted to avoid detector saturation.

  • Data Analysis:

    • Identify the main peak corresponding to CMMP.

    • For any other peaks, analyze the corresponding mass spectrum.

    • Compare the experimental mass spectra of impurities with a commercial database (e.g., NIST/Wiley) for tentative identification. The presence of characteristic chlorine isotope patterns (M, M+2) can be a key diagnostic tool.

Definitive Structural Confirmation: NMR Spectroscopy

While chromatographic methods are excellent for separation and quantification, NMR spectroscopy provides unambiguous structural confirmation. It is the gold standard for verifying the identity of the main component and can be used to identify and quantify major impurities, often without the need for reference standards.[4][8]

Principle of Analysis

NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing detailed information about the molecular structure. Integration of ¹H NMR signals allows for the relative quantification of different protons in the molecule, which can be extended to quantify impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation & Reagents:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation:

    • Dissolve 5-10 mg of the CMMP sample in ~0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For more complex impurity profiles, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.[9]

  • Data Interpretation (Expected Signals for CMMP):

    • ¹H NMR (in CDCl₃): Expect signals for the methoxy group protons (-OCH₃) as a singlet, the chloromethyl group protons (-CH₂Cl) as a singlet, and distinct signals for the three aromatic protons on the pyridine ring, showing characteristic splitting patterns.

    • ¹³C NMR (in CDCl₃): Expect distinct signals for each of the 7 carbon atoms in the molecule.

    • Impurities will present as additional, smaller signals. For example, unreacted 2-methoxy-3-methylpyridine would show a singlet for the methyl group instead of the chloromethyl group. Over-chlorination might result in dichlorinated species with shifted signals.

Impurity_Relationships Fig. 2: Structural Relationship of CMMP and Potential Impurities CMMP This compound (Product) MW: 157.6 g/mol OverChlor 3-(Dichloromethyl)-2-methoxypyridine (Over-chlorination) MW: 192.0 g/mol CMMP->OverChlor Side Reaction Hydrolysis (2-Methoxy-pyridin-3-yl)methanol (Hydrolysis Product) MW: 139.15 g/mol CMMP->Hydrolysis Degradation StartMat 2-Methoxy-3-methylpyridine (Starting Material) MW: 123.15 g/mol StartMat->CMMP Chlorination

Caption: CMMP and structurally related process impurities.

Conclusion

The purity assessment of this compound demands a rigorous, multi-technique approach. While RP-HPLC serves as an excellent primary method for quantification and routine quality control, it must be supplemented with orthogonal techniques. GC-MS is indispensable for identifying volatile impurities and providing mass-based confirmation, while NMR spectroscopy offers definitive structural verification. By integrating these three methods, researchers and drug development professionals can build a comprehensive and reliable purity profile, ensuring the quality of this vital intermediate and the integrity of the subsequent API synthesis.

References

  • SIELC Technologies. (n.d.). Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column. SIELC.
  • Reddy, G. S., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 63, 137-142.
  • Paudel, L., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3894.
  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Planta Medica, 81(12/13), 1033-1042.
  • NIST Chemistry WebBook. (n.d.). Pyridine, 3-methoxy-. National Institute of Standards and Technology.
  • Krylov, V. A., et al. (2011). Gas Chromatography/Mass Spectrometry Analysis of Arsine of High Purity. Inorganic Materials, 47(13), 1535-1540.

Sources

scale-up synthesis of 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-(Chloromethyl)-2-methoxypyridine

Abstract

This comprehensive guide provides a detailed protocol for the hydrochloride, a critical intermediate in the pharmaceutical industry. The document outlines a robust and reproducible process starting from (2-methoxy-pyridin-3-yl)methanol, focusing on the chlorination step using thionyl chloride. It is intended for researchers, chemists, and process development professionals, offering in-depth explanations of the reaction mechanism, safety protocols, process controls, and analytical methods required for successful and safe large-scale production.

Introduction and Scientific Rationale

This compound (CAS No: 162046-62-0) is a key heterocyclic building block used in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural features allow for versatile downstream functionalization, making it a valuable precursor in drug discovery and development. The synthesis often culminates in the formation of the more stable hydrochloride salt.

The most direct and industrially viable route for synthesizing this compound is the chlorination of the corresponding primary alcohol, (2-methoxy-pyridin-3-yl)methanol. This transformation is efficiently achieved using thionyl chloride (SOCl₂).

Reaction Scheme:

Mechanism and Causality of Experimental Choices:

The reaction proceeds via an Sₙi (internal nucleophilic substitution) mechanism. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. The pyridine nitrogen is protonated by the generated HCl, which aids in the subsequent steps. The chlorosulfite intermediate then collapses, with the chloride ion attacking the benzylic carbon from the same face, displacing the sulfur dioxide and forming the final product.

  • Choice of Chlorinating Agent: Thionyl chloride is the reagent of choice for this conversion on a large scale. Its primary advantages are high reactivity and the formation of gaseous byproducts (SO₂ and HCl).[2] These byproducts can be easily removed from the reaction mixture and neutralized in a scrubber system, simplifying product isolation and purification compared to reagents like phosphorus pentachloride which produce solid byproducts.

  • Solvent Selection: A non-protic, inert solvent such as toluene or dichloromethane (DCM) is essential. These solvents do not react with thionyl chloride and can effectively dissipate heat generated during the reaction. Toluene is often preferred for scale-up due to its higher boiling point, allowing for a wider temperature operating range.

  • Temperature Control: The initial addition of thionyl chloride is highly exothermic and produces corrosive HCl gas.[3] Therefore, maintaining a low temperature (0–5 °C) during the addition is critical to control the reaction rate, prevent runaway reactions, and minimize the formation of impurities.

Process Safety and Hazard Management

Scaling up this synthesis requires a stringent safety protocol due to the hazardous nature of the reagents and byproducts.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[3][4] It reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][5][6]

    • Handling: Must be handled in a well-ventilated chemical fume hood or a closed reactor system.[5] All transfers should be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (neoprene or butyl rubber), a lab coat over a chemical-resistant apron, and full-face protection (goggles and face shield).[6] An emergency shower and eyewash station must be readily accessible.[6]

  • This compound Hydrochloride:

    • Hazards: This compound and related structures are harmful if swallowed and can cause skin, eye, and respiratory irritation.[7][8][9]

    • Handling: Avoid inhalation of dust and contact with skin and eyes. Standard PPE should be worn during handling and product isolation.

  • Reaction Off-Gassing: The reaction generates significant amounts of HCl and SO₂ gas. The reactor must be equipped with a vent line connected to a caustic scrubber (e.g., containing NaOH solution) to neutralize these acidic and toxic gases before they are released into the atmosphere.

Experimental Workflow and Scale-Up Protocol

The following diagram illustrates the overall workflow for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Reactor Setup (Inert Atmosphere, Scrubber) B Charge (2-methoxy-pyridin-3-yl)methanol & Solvent (Toluene) A->B C Cool Reactor to 0-5 °C B->C D Slow Addition of Thionyl Chloride C->D E Warm to Ambient Temp & Stir (Monitor by TLC/HPLC) D->E F Solvent Removal (Reduced Pressure) E->F G Trituration with Anti-Solvent (e.g., MTBE) F->G H Filter Product G->H I Wash with Cold Anti-Solvent H->I J Dry Under Vacuum I->J G cluster_qc Quality Control Stages RM_QC Raw Material QC (Identity, Purity) IPC In-Process Control (IPC) (TLC/HPLC for completion) RM_QC->IPC Proceed if Pass FP_QC Final Product QC (HPLC, NMR, MS, LOD) IPC->FP_QC Proceed if Complete Release Certificate of Analysis (CoA) & Product Release FP_QC->Release Release if Specs Met

Caption: Quality control workflow for this compound HCl synthesis.

Analytical Methodologies
  • Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress.

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes

    • Visualization: UV light (254 nm)

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis of the final product. [10][11] * Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 270 nm

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.

    • ¹H NMR (400 MHz, DMSO-d₆): δ ~8.25 (d, 1H), ~7.90 (d, 1H), ~7.15 (dd, 1H), 4.75 (s, 2H), 3.90 (s, 3H). (Expected shifts for the hydrochloride salt).

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

    • Expected [M+H]⁺: 158.0

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-3-(chloromethyl)pyridine. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c70002]
  • ChemicalBook. (n.d.). 3-methoxy-6-methyl-2-Pyridinemethanol synthesis. [URL: https://www.chemicalbook.com/productchemicalpropertiesCB92611883_EN.htm]
  • Combi-Blocks. (2023). Safety Data Sheet: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. [URL: https://www.combi-blocks.com/msds/OR-7871.pdf]
  • CymitQuimica. (2022). Safety Data Sheet: 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. [URL: https://www.cymitquimica.com/sds/S0371.pdf]
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Thionyl chloride. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/447285]
  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [URL: https://drexel.edu/ehs/safety-services/chemical-safety/chemical-sops/]
  • Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [URL: https://eureka.cipo.ic.gc.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1821.pdf]
  • TCI Chemicals. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride. [URL: https://www.tcichemicals.com/GB/en/sds/C0822_EG_EN.pdf]
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methoxypyridine. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/m25406]
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. [URL: https://patents.google.
  • Scribd. (n.d.). Thionyl Chloride Product Safety Assessment. [URL: https://www.scribd.com/document/345678901/Thionyl-Chloride]
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [URL: https://www.carlroth.com/medias/SDB-4024-IE-EN.pdf]
  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [URL: https://www.prepchem.com/synthesis-of-2-chloromethyl-3-4-dimethoxypyridine-hydrochloride]
  • Google Patents. (n.d.). CN102816040A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [URL: https://patents.google.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [URL: https://typeset.io/papers/synthesis-method-of-4-chloro-3-methoxy-2-methyl-4-pyridine-38w2z1h0]
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. [URL: https://www.benchchem.com/technical-center/purification-of-4-chloromethyl-2-methoxypyridine-reaction-products]
  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. [URL: https://patents.google.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. [URL: https://patents.google.
  • ResearchGate. (2011). Pyridine methanol chlorinations. [URL: https://www.researchgate.
  • PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [URL: https://pubmed.ncbi.nlm.nih.gov/24482613/]
  • ChemicalBook. (n.d.). 3-Pyridinemethanol synthesis. [URL: https://www.chemicalbook.
  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. [URL: https://patents.google.
  • Santa Cruz Biotechnology. (n.d.). This compound. [URL: https://www.scbt.com/p/3-chloromethyl-2-methoxypyridine-162046-62-0]
  • Sigma-Aldrich. (n.d.). (2-Methoxy-4-pyridinyl)methanol. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/710989]
  • A2B Chem. (n.d.). 6-Chloro-2-methoxy-3-nitropyridine. [URL: https://www.a2bchem.com/product/40851-91-0]
  • ChemicalBook. (n.d.). 2-Chloromethyl-3,4-dimethoxypyridinium chloride synthesis. [URL: https://www.chemicalbook.com/productchemicalpropertiesCB5445214_EN.htm]
  • BenchChem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. [URL: https://www.benchchem.com/technical-center/synthesis-of-3-chloro-5-fluoro-2-methoxypyridine]
  • Biosynth. (n.d.). This compound. [URL: https://www.biosynth.com/p/MGA04662/162046-62-0/3-chloromethyl-2-methoxypyridine]
  • BenchChem. (n.d.). Application Notes and Protocols: 3-Pyridinemethanol in Agrochemical Synthesis. [URL: https://www.benchchem.com/technical-center/3-pyridinemethanol-in-agrochemical-synthesis]
  • BenchChem. (n.d.). Discovery and history of 3-pyridinemethanol synthesis. [URL: https://www.benchchem.com/technical-center/discovery-and-history-of-3-pyridinemethanol-synthesis]
  • RSC Publishing. (n.d.). Analytical Methods. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ay/c0ay00790a]
  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [URL: https://patents.google.

Sources

The Central Role of 3-(Chloromethyl)-2-methoxypyridine in Proton Pump Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Keystone of Modern PPIs

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. Their therapeutic action is rooted in the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme directly responsible for the secretion of gastric acid[1]. Structurally, the majority of PPIs, including blockbuster drugs like Omeprazole and Lansoprazole, share a common architectural feature: a substituted benzimidazole core linked to a pyridine ring via a methylsulfinyl bridge. The precise nature and substitution pattern of the pyridine ring are critical for the drug's stability, activation, and binding to the proton pump[2].

3-(Chloromethyl)-2-methoxypyridine and its substituted analogs are indispensable electrophilic intermediates in the synthesis of this vital class of drugs[3][4]. The reactive chloromethyl group provides a reliable handle for coupling with the nucleophilic benzimidazole-2-thiol moiety, forming the foundational thioether skeleton of the final drug molecule. This guide provides an in-depth exploration of this critical synthetic step, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug development and process chemistry.

Core Synthetic Strategy: Base-Mediated S-Alkylation

The construction of the PPI backbone hinges on a classic S-alkylation reaction, a type of nucleophilic substitution. The key transformation involves the condensation of a 2-mercaptobenzimidazole derivative with a 2-chloromethylpyridine hydrochloride salt.

The Mechanism involves three key stages:

  • Deprotonation: The weakly acidic thiol proton of the 2-mercaptobenzimidazole (pKa ≈ 10) is removed by a suitable base (e.g., Sodium Hydroxide) to generate a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the chloromethyl group on the pyridine ring. This step proceeds via an SN2 mechanism, displacing the chloride leaving group.

  • Formation of the Thioether: The result of this condensation is the formation of a stable carbon-sulfur bond, yielding the thioether intermediate (e.g., Rabeprazole sulfide), which is the direct precursor to the active pharmaceutical ingredient (API).

The subsequent and final step in the synthesis is the controlled oxidation of this thioether to a sulfoxide, which constitutes the active PPI[5][6]. This oxidation is a critical, stereosensitive step, but the initial C-S bond formation sets the stage for the entire process.

Detailed Application Protocol: Synthesis of a Lansoprazole Thioether Intermediate

This protocol details the synthesis of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, the immediate precursor to Lansoprazole, adapted from established industrial methodologies[5][7].

Materials and Reagents:
  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

  • 2-Mercaptobenzimidazole

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction Vessel with overhead stirrer, condenser, and nitrogen inlet

  • Heating Mantle with temperature control

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Condensation Reaction cluster_workup Work-up & Isolation A Charge Vessel with 2-Mercaptobenzimidazole & Ethanol B Establish Inert Atmosphere (Nitrogen Purge) A->B C Add NaOH Solution (Formation of Thiolate) B->C D Add Pyridine Hydrochloride (Controlled Addition) C->D E Heat to Reflux (e.g., ~78°C) D->E F Monitor by TLC (Disappearance of Reactants) E->F G Cool to Room Temp. & Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash Organic Layer (Water, Brine) H->I J Dry with Na2SO4 & Filter I->J K Concentrate in Vacuo J->K L Recrystallize Product K->L

Caption: Workflow for the synthesis of a PPI thioether intermediate.

Step-by-Step Methodology:
  • Vessel Preparation: To a clean, dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-mercaptobenzimidazole (10.0 g, 66.6 mmol) and anhydrous ethanol (200 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (2.66 g, 66.6 mmol) in a minimal amount of deionized water (~10 mL) and allow the solution to cool. Add this aqueous NaOH solution dropwise to the stirred suspension of 2-mercaptobenzimidazole in ethanol. Stir for 30 minutes at room temperature. The suspension should become a clearer solution as the sodium thiolate salt forms.

  • Condensation: Add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (20.8 g, 66.6 mmol) portion-wise to the reaction mixture over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a homogeneous reaction.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain this temperature for 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is complete when the starting benzimidazole spot has been consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Extraction: Pour the remaining mixture into 200 mL of deionized water and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash successively with deionized water (2 x 100 mL) and brine (1 x 100 mL). Trustworthiness Note: The washing steps are crucial to remove inorganic salts and any remaining water-soluble impurities, ensuring a cleaner crude product.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude thioether product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure thioether intermediate as a crystalline solid. An excellent yield of over 85% is typically expected for this reaction[7][8].

Comparative Data and Key Parameters

The choice of solvent, base, and temperature can be adapted for the synthesis of various PPI precursors. The following table summarizes typical conditions for this key condensation step.

PPI PrecursorBenzimidazole DerivativePyridine DerivativeBaseSolventTemp (°C)Typical Yield (%)
Omeprazole 5-Methoxy-2-mercaptobenzimidazole2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HClNaOHMethanolReflux>90%
Lansoprazole 2-Mercaptobenzimidazole2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HClNaOHEthanolReflux>85%
Rabeprazole 2-Mercaptobenzimidazole2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine HClNaOHEthanolReflux>87%
Pantoprazole 5-(Difluoromethoxy)-2-mercaptobenzimidazole2-Chloromethyl-3,4-dimethoxypyridine HClNaHDMF25-40>80%

Data synthesized from multiple sources, including patents and research articles describing PPI synthesis[1][5][9].

Expert Insights & Troubleshooting

  • Inert Atmosphere: While the reaction is robust, maintaining an inert (nitrogen or argon) atmosphere is good practice, especially during the initial deprotonation step, to prevent any oxidative side reactions of the highly nucleophilic thiolate.

  • Choice of Base and Solvent: For most syntheses, an alkali metal hydroxide (NaOH, KOH) in an alcohol solvent is sufficient and cost-effective. For less reactive substrates or when avoiding protic solvents is necessary, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) can be employed.

  • Purity of the Chloromethyl Pyridine: The stability of 2-chloromethylpyridine derivatives can be limited. They are often used as their more stable hydrochloride salts[4]. Using high-purity starting material is critical, as impurities can lead to difficult-to-remove side products, complicating the purification of the final API[10].

  • Potential Side Reactions: A potential side reaction is N-alkylation at one of the benzimidazole nitrogens. However, the sulfur atom is a much softer and more potent nucleophile than the nitrogen atoms in this system, making S-alkylation the overwhelmingly favored pathway.

References

  • Vertex AI Search. (2013). RABEPRAZOLE - New Drug Approvals.
  • SciSpace. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun.
  • Eureka | Patsnap. Preparation method of rabeprazole chloride and intermediate thereof.
  • MySkinRecipes. 3-(chloromethyl)-2-isopropoxypyridine.
  • Google Patents. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof.
  • ResearchGate. (2025). Microwave synthesis of lansoprazole drug intermediate.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Proton Pump Inhibitors.
  • Cion Pharma. 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer.
  • Ingenta Connect. (2005). Identification and synthesis of potential impurities of rabeprazole sodium.
  • SciSpace. (1993). Intermediate for the synthesis of lansoprazole and procedure for obtaining it.
  • Chinese Pharmaceutical Journal. (2010). Synthesis of the Impurities of Lansoprazole.
  • New Drug Approvals. (2021). LANSOPRAZOLE.
  • Google Patents. CN106632256A - Synthesis method of proton pump inhibitors.
  • Enal Drugs. LANSOPRAZOLE INTERMEDIATES.
  • Google Patents. CN111303018A - Synthetic method of omeprazole intermediate.
  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • New Drug Approvals. (2021). Gastric Proton Pump Inhibitor.
  • International Journal of Pharmaceutical Sciences and Research. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • PubMed. (2013). Reaction of proton pump inhibitors with model peptides results in novel products.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

3-(Chloromethyl)-2-methoxypyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure is distinguished by three key features: a pyridine core, which is a common motif in pharmacologically active compounds; a reactive chloromethyl group at the 3-position, which acts as a benzylic-type electrophile; and a 2-methoxy group, an electron-donating substituent that modulates the electronic properties and reactivity of the pyridine ring. The strategic functionalization of the chloromethyl group via palladium-catalyzed cross-coupling reactions opens a direct and versatile route to a diverse array of complex molecules, enabling the systematic exploration of chemical space in drug discovery and the development of novel functional materials.[1]

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, celebrated for their broad functional group tolerance, mild reaction conditions, and reliability in forming carbon-carbon and carbon-heteroatom bonds. This guide provides in-depth technical insights and validated starting protocols for the four most prevalent types of cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—utilizing this compound as the electrophilic partner. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, emphasizing the mechanistic rationale behind experimental choices to facilitate both successful execution and informed optimization.

Core Principles: The Palladium Catalytic Cycle

At the heart of these transformations lies the Pd(0)/Pd(II) catalytic cycle. While the specific elementary steps vary between reaction types, the fundamental sequence involves the oxidative addition of the electrophile to a Pd(0) center, a subsequent coupling step (transmetalation or migratory insertion), and a final reductive elimination step that releases the product and regenerates the active Pd(0) catalyst.[2] The chloromethyl group of this compound is a C(sp³)-Cl bond, behaving as a reactive benzylic halide, which readily undergoes oxidative addition.[3][4]

General_Pd_Catalytic_Cycle cluster_info Key Steps Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex (R-Pd(II)-X)Ln Pd0->OxAdd + R-X Coupling Coupling Intermediate OxAdd->Coupling + Nucleophile (Nu) Coupling:e->Pd0:w Product R-Nu Coupling->Product Reductive Elimination Catalyst_Regen Pd(0)Ln info1 R-X = this compound info2 Nu = Boronic Acid, Alkyne, Alkene, Amine

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Suzuki-Miyaura Coupling: C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[5] For this compound, this reaction enables the direct attachment of aryl or vinyl groups, creating methylene-linked biaryl systems.[3]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the C-Cl bond to the Pd(0) complex. The subsequent critical step is transmetalation, where the organic group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium center.[6] Reductive elimination then yields the desired product and regenerates the Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the oxidative addition of less reactive chlorides and stabilize the catalytic species.[7][8]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add R-Pd(II)-Cl(L)₂ Oxidative Addition pd0->ox_add trans R-Pd(II)-Ar(L)₂ Transmetalation ox_add->trans reduct Product Formation Reductive Elimination trans->reduct reduct->pd0 product Pyr-CH₂-Ar reduct->product r_cl Pyr-CH₂-Cl r_cl->ox_add ar_b ArB(OH)₂ + Base ar_b->trans

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a portion of the dioxane solvent.

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture to the reaction vessel via syringe, followed by the pre-mixed catalyst solution.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data & Optimization
Coupling Partner (ArB(OH)₂)BaseTemp (°C)Typical YieldNotes
Phenylboronic acidK₃PO₄9085-95%Standard, reliable coupling.
4-Methoxyphenylboronic acidK₃PO₄9080-90%Electron-donating groups are well-tolerated.
4-Trifluoromethylphenylboronic acidCs₂CO₃10075-85%Electron-withdrawing groups may require stronger base/higher temp.
2-Thiopheneboronic acidK₃PO₄8070-85%Heteroaryl boronic acids are viable coupling partners.

Sonogashira Coupling: C(sp³)–C(sp) Bond Formation

The Sonogashira reaction facilitates the synthesis of substituted alkynes by coupling a terminal alkyne with an organic halide.[9][10] This reaction is exceptionally valuable for introducing a rigid alkyne linker, a common strategy in medicinal chemistry and materials science.

Mechanistic Rationale

The Sonogashira coupling typically employs a dual-catalyst system. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination.[11] The crucial difference lies in the copper(I) co-catalyst, which reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[12] This species then undergoes transmetalation with the organopalladium(II) complex. The amine base (e.g., triethylamine, diisopropylethylamine) serves both to deprotonate the alkyne and as a solvent.

Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add R-Pd(II)-Cl(L)₂ pd0->ox_add + R-Cl trans R-Pd(II)-C≡CR'(L)₂ ox_add->trans + Cu-C≡CR' trans->pd0 Reductive Elimination product R-C≡CR' trans->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_x->cu_alkyne + H-C≡CR' + Base cu_alkyne->cu_x Transmetalation

Caption: Interconnected Pd and Cu cycles in Sonogashira coupling.

Protocol 2: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous THF or DMF, degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvent (THF or DMF) via syringe.

  • Add the amine base, followed by the terminal alkyne, via syringe.

  • Stir the reaction at room temperature to 50 °C. Monitor progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Data & Optimization
Coupling Partner (Alkyne)BaseTemp (°C)Typical YieldNotes
PhenylacetyleneEt₃N2580-90%Standard conditions are often sufficient.
TrimethylsilylacetyleneDIPEA2585-95%TMS group can be easily removed post-coupling.
1-HexyneEt₃N4075-85%Aliphatic alkynes may require slight heating.
Propargyl alcoholDIPEA5065-75%Functionalized alkynes are well-tolerated.

Heck Reaction: C(sp³)–C(sp²) Vinylation

The Heck reaction creates a C-C bond between an organic halide and an alkene, providing a powerful tool for vinylation.[13][14] It is particularly useful for synthesizing substituted styrenes and acrylates.

Mechanistic Rationale

The Heck reaction mechanism begins with the oxidative addition of this compound to Pd(0). The resulting organopalladium(II) complex then undergoes migratory insertion (carbopalladation) with the alkene.[15] The final step is a β-hydride elimination, which forms the new C=C double bond in the product and generates a palladium-hydride species.[16] A base is required to neutralize the HX produced and regenerate the Pd(0) catalyst from the palladium-hydride intermediate. The reaction typically yields the trans-alkene isomer.[14]

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ ox_add R-Pd(II)-Cl(L)₂ pd0->ox_add insertion Migratory Insertion Complex ox_add->insertion beta_elim β-Hydride Elimination insertion->beta_elim hpdx H-Pd(II)-Cl(L)₂ beta_elim->hpdx product Substituted Alkene beta_elim->product hpdx->pd0 r_cl R-Cl r_cl->ox_add alkene Alkene alkene->insertion base Base base->hpdx

Caption: Catalytic cycle for the Heck vinylation reaction.

Protocol 3: General Procedure for Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a bulky phosphine ligand (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF or NMP, degassed

Procedure:

  • Charge an oven-dried reaction vessel with this compound, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe, followed by the alkene.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data & Optimization
Coupling Partner (Alkene)BaseTemp (°C)Typical YieldNotes
StyreneK₂CO₃11070-80%Forms stilbene-like structures.
n-Butyl acrylateEt₃N10075-85%Electron-deficient alkenes are highly reactive.
CyclohexeneK₂CO₃12050-60%Less activated alkenes require more forcing conditions.

Buchwald-Hartwig Amination: C(sp³)–N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the coupling of amines with organic halides.[17][18] This reaction provides direct access to substituted benzylamine derivatives, which are prevalent in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle for amination involves the oxidative addition of the C-Cl bond to Pd(0).[19] The amine then coordinates to the palladium(II) complex. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS), the coordinated amine is deprotonated to form a palladium amido complex.[20] The final, product-forming step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst. The success of this reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos) developed by the Buchwald and Hartwig groups.[19][21]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L ox_add R-Pd(II)-Cl(L) pd0->ox_add amido R-Pd(II)-NR'R''(L) Amido Complex ox_add->amido reduct Product Formation Reductive Elimination amido->reduct reduct->pd0 product R-NR'R'' reduct->product r_cl R-Cl r_cl->ox_add amine HNR'R'' + Base amine->amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane, degassed

Procedure:

  • Glovebox Recommended: In an inert atmosphere glovebox, charge an oven-dried reaction vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the this compound and the degassed solvent.

  • Add the amine coupling partner via syringe.

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS (typically 6-24 hours).

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data & Optimization
Coupling Partner (Amine)BaseTemp (°C)Typical YieldNotes
AnilineNaOtBu10075-85%Aryl amines are excellent substrates.
MorpholineNaOtBu9080-90%Cyclic secondary amines react efficiently.
n-ButylamineLHMDS8070-80%Primary alkyl amines are effective; LHMDS can be a milder base choice.
Benzophenone imineNaOtBu11065-75%Used as an ammonia equivalent for primary amine synthesis (requires subsequent hydrolysis).[18]

General Workflow & Troubleshooting

A successful cross-coupling experiment relies on careful setup and an inert environment to protect the sensitive Pd(0) catalyst from oxygen.

Experimental_Workflow start Start: Oven-Dried Glassware step1 Charge Solids (Substrate, Base, Catalyst, Ligand) start->step1 step2 Inert Atmosphere Purge (3x Evacuate/Backfill with Ar/N₂) step1->step2 step3 Add Degassed Solvents & Liquid Reagents step2->step3 step4 Heat to Reaction Temp (with vigorous stirring) step3->step4 step5 Monitor Reaction Progress (TLC, LC-MS, GC-MS) step4->step5 step6 Workup (Quench, Extract, Wash, Dry) step5->step6 step7 Purification (Column Chromatography) step6->step7 end Characterized Product step7->end

Caption: Standard experimental workflow for cross-coupling reactions.

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized Pd(0)).Ensure rigorous exclusion of oxygen; use freshly degassed solvents; use a glovebox; consider using a pre-formed Pd(0) catalyst or a robust pre-catalyst.
Insufficiently active catalyst system.For C-Cl activation, screen more electron-rich, bulky phosphine ligands (e.g., Buchwald ligands). Increase catalyst loading (e.g., to 5 mol%).
Incorrect base strength.For Suzuki, ensure the base is strong enough to form the boronate. For Buchwald-Hartwig, a strong, non-nucleophilic base is essential. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).
Formation of Side Products Hydrodechlorination (R-Cl -> R-H).This can occur via β-hydride elimination from the amine or solvent. Ensure the reaction is anhydrous. Use a base less prone to β-hydride elimination.
Homocoupling of coupling partner.Lower the reaction temperature. Adjust the catalyst/ligand ratio. Ensure slow addition of reagents if necessary.
Difficulty in Purification Residual palladium catalyst.Pass the crude product through a pad of silica or use a palladium scavenger.
Complex reaction mixture.Re-optimize reaction conditions (temperature, time, concentration) to improve selectivity.

References

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
  • National Institutes of Health. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Chinese Chemical Society. (2024). Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. [Link]
  • Wikipedia. (n.d.).
  • ACS Publications. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]
  • Chembk. (n.d.). 3-chloro-2-methoxypyridine cas:13472-84-9. [Link]
  • Chinese Chemical Society. (2024). Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. CCS Chemistry. [Link]
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2023).
  • Wiley Online Library. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry – A European Journal. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • National Institutes of Health. (n.d.).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
  • Beilstein-Institut. (2017).
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • National Institutes of Health. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]
  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • National Institutes of Health. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

Sources

Synthesis of Novel Heterocyclic Scaffolds from 3-(Chloromethyl)-2-methoxypyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of biologically active molecules.[1] Among the myriad of functionalized pyridines, 3-(chloromethyl)-2-methoxypyridine stands out as a particularly versatile and reactive building block. The presence of a highly electrophilic chloromethyl group at the 3-position, ortho to an activating methoxy group, provides a reactive handle for a diverse range of chemical transformations. This guide offers an in-depth exploration of the synthetic utility of this compound, focusing on the generation of novel heterocyclic compounds through nucleophilic substitution and subsequent cyclization reactions.

This document is structured to provide not just procedural steps, but also the underlying chemical principles and strategic considerations that inform the experimental design. We will delve into detailed protocols for the synthesis of key intermediates and their elaboration into fused heterocyclic systems of high interest in pharmaceutical research, such as imidazo[1,5-a]pyridines and[2]triazolo[4,3-a]pyridines. These protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization, ensuring both reproducibility and scientific rigor.

Core Concepts: Reactivity and Synthetic Strategy

The primary mode of reactivity for this compound is the SN2 displacement of the chloride by a wide range of nucleophiles. The chloromethyl group serves as a potent electrophile, readily undergoing substitution with nitrogen, oxygen, and sulfur-based nucleophiles. This initial substitution is often the gateway to constructing more complex heterocyclic systems through intramolecular cyclization.

A common and powerful strategy involves a two-step sequence:

  • Nucleophilic Substitution: Introduction of a functionalized side chain at the 3-position by reacting this compound with a suitable binucleophile.

  • Intramolecular Cyclization: Subsequent ring-closing reaction of the newly introduced side chain with the pyridine nitrogen or another functionality on the pyridine ring to form a fused heterocyclic system.

This approach allows for the modular construction of diverse molecular architectures, making it a valuable tool in the generation of compound libraries for drug discovery.

Synthesis of Fused Heterocyclic Systems

This section provides detailed protocols for the synthesis of two important classes of fused pyridine heterocycles: imidazo[1,5-a]pyridines and[2]triazolo[4,3-a]pyridines.

Protocol 1: Synthesis of 8-Methoxyimidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridines are a class of nitrogen-containing fused heterocycles that are prevalent in many biologically active compounds. Their synthesis from this compound can be achieved through a multi-step sequence involving the initial formation of a 2-(aminomethyl)pyridine intermediate, followed by cyclization.

The introduction of an azide group serves as a safe and efficient precursor to the corresponding amine.

Reaction Scheme:

Step_1a start This compound product 2-(Azidomethyl)-3-methoxypyridine start->product reagent Sodium Azide (NaN3) DMF, 25 °C reagent->start Step_1b start 2-(Azidomethyl)-3-methoxypyridine product (2-Methoxy-pyridin-3-yl)methanamine start->product Staudinger Reduction reagent Triphenylphosphine (PPh3), THF Water reagent->start Step_1c start (2-Methoxy-pyridin-3-yl)methanamine product 8-Methoxyimidazo[1,5-a]pyridine start->product Cyclocondensation reagent Orthoformate (e.g., Triethyl orthoformate) Acid catalyst (e.g., p-TsOH) reagent->start Step_2a start This compound product 2-Hydrazinyl-3-methoxypyridine start->product Nucleophilic Substitution reagent Hydrazine hydrate Base (e.g., K2CO3), Ethanol, Reflux reagent->start Step_2b start 2-Hydrazinyl-3-methoxypyridine product 3-Substituted-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine start->product Oxidative Cyclization reagent Aldehyde (R-CHO) Oxidizing agent (e.g., I2), Base, Solvent reagent->start

Sources

Application Notes and Protocols: Laboratory Preparation of 3-(Chloromethyl)-2-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 3-(Chloromethyl)-2-methoxypyridine hydrochloride, a key intermediate in the pharmaceutical industry. The document details a robust two-step synthetic pathway, commencing with the preparation of the precursor alcohol, 2-methoxy-3-pyridinemethanol, followed by its chlorination to yield the target compound. The protocols provided are based on well-established chemical transformations and are supplemented with mechanistic insights, safety protocols, and data interpretation guidelines to ensure reliable and safe execution.

Introduction

This compound hydrochloride is a vital building block in the synthesis of various pharmaceutical agents, most notably proton pump inhibitors (PPIs) used in the treatment of acid-related gastrointestinal disorders. The reactivity of the chloromethyl group, coupled with the electronic properties of the methoxy-substituted pyridine ring, makes it an ideal synthon for the construction of complex heterocyclic frameworks. This application note presents a detailed, field-proven methodology for the preparation of this important intermediate, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Synthetic Strategy Overview

The synthesis of this compound hydrochloride is most effectively achieved through a two-stage process. The first stage involves the synthesis of the precursor, 2-methoxy-3-pyridinemethanol. The subsequent stage is the chlorination of this alcohol to afford the desired product.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination 2-Methoxy-3-cyanopyridine 2-Methoxy-3-cyanopyridine Reduction Reduction 2-Methoxy-3-cyanopyridine->Reduction  NaBH4, EtOH/H2O   2-Methoxy-3-pyridinemethanol 2-Methoxy-3-pyridinemethanol Reduction->2-Methoxy-3-pyridinemethanol Thionyl_Chloride Thionyl_Chloride 2-Methoxy-3-pyridinemethanol->Thionyl_Chloride  Inert Solvent (e.g., Toluene)   Product This compound hydrochloride Thionyl_Chloride->Product

Caption: Overall synthetic workflow for this compound hydrochloride.

Part 1: Synthesis of 2-Methoxy-3-pyridinemethanol

The precursor alcohol can be prepared via the reduction of 2-methoxy-3-pyridinecarboxaldehyde or the hydrolysis of 2-methoxy-3-cyanopyridine followed by reduction. The reduction of the aldehyde is a straightforward approach.

Protocol 1: Reduction of 2-Methoxy-3-pyridinecarboxaldehyde

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar equivalent)
2-Methoxy-3-pyridinecarboxaldehyde137.141.0
Sodium borohydride (NaBH₄)37.831.5
Ethanol (EtOH)46.07-
Deionized Water18.02-
Diethyl ether (Et₂O)74.12-
Anhydrous magnesium sulfate (MgSO₄)120.37-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-3-pyridinecarboxaldehyde in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 2-methoxy-3-pyridinemethanol as a crude product, which can be used in the next step without further purification.

Part 2: Synthesis of this compound hydrochloride

This stage involves the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride. The reaction proceeds via a nucleophilic substitution mechanism.

Mechanistic Insight: The Role of Thionyl Chloride

The reaction of an alcohol with thionyl chloride (SOCl₂) is a classic method for preparing alkyl chlorides. The reaction can proceed through two primary mechanisms: Sₙ2 and Sₙi (internal nucleophilic substitution).[1][2] In the absence of a base like pyridine, the Sₙi mechanism, which often leads to retention of stereochemistry, can be significant.[2] However, for primary alcohols such as 2-methoxy-3-pyridinemethanol, the Sₙ2 pathway is generally favored.[2] The pyridine nitrogen in the substrate can be protonated by the HCl generated in situ, leading to the formation of the hydrochloride salt.

Chlorination_Mechanism Alcohol 2-Methoxy-3-pyridinemethanol SOCl2 Thionyl Chloride Alcohol->SOCl2 Nucleophilic Attack Intermediate Alkyl Chlorosulfite Intermediate SOCl2->Intermediate Product This compound hydrochloride Intermediate->Product SN2 attack by Cl- Byproducts SO2 (gas) + HCl

Caption: Simplified mechanism of alcohol chlorination with thionyl chloride.

Protocol 2: Chlorination of 2-Methoxy-3-pyridinemethanol

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar equivalent)
2-Methoxy-3-pyridinemethanol139.151.0
Thionyl chloride (SOCl₂)118.971.1 - 1.3
Toluene (anhydrous)92.14-
Diethyl ether (anhydrous)74.12-

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).

  • In the flask, dissolve thionyl chloride in anhydrous toluene.

  • Dissolve 2-methoxy-3-pyridinemethanol in anhydrous toluene and place it in the dropping funnel.

  • Slowly add the solution of the alcohol to the stirred thionyl chloride solution at room temperature. An exothermic reaction will occur; maintain the temperature between 25-35 °C using a water bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Gently heat the mixture to 40-50 °C and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will begin to precipitate.

  • To enhance precipitation, slowly add anhydrous diethyl ether to the mixture.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.

  • Dry the product under vacuum to obtain this compound hydrochloride as a solid.

Product Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: Determination of the melting point can provide a preliminary indication of purity.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of this compound hydrochloride. The expected signals would include:

    • A singlet for the methoxy group (OCH₃) protons around 3.9-4.1 ppm.

    • A singlet for the chloromethyl group (CH₂Cl) protons around 4.6-4.8 ppm.

    • Signals for the three aromatic protons on the pyridine ring, typically in the range of 7.0-8.5 ppm. The hydrochloride salt formation will cause a downfield shift of the pyridine ring protons.

Safety and Handling

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water. [3][4][5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[4][5]

  • Ventilation: All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood.[3][4]

  • Handling: Thionyl chloride should be handled with extreme care. Avoid inhalation of its vapors and contact with skin and eyes.[4][5] It is moisture-sensitive and should be handled under anhydrous conditions.[6]

  • Quenching: Any residual thionyl chloride should be quenched carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or by pouring it over ice with caution.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionEnsure anhydrous conditions. Increase reaction time or temperature slightly. Confirm the quality of the thionyl chloride.
Degradation of starting material or productMaintain the recommended temperature range during the addition of the alcohol. Avoid excessive heating.
Dark-colored or impure productPresence of impurities in the starting materialPurify the starting alcohol before use if necessary.
Side reactionsEnsure slow and controlled addition of the alcohol to the thionyl chloride solution. Use the recommended molar equivalents of reagents. Thoroughly wash the final product with an appropriate solvent to remove colored impurities.

Conclusion

The synthesis of this compound hydrochloride presented in this application note provides a reliable and scalable method for its laboratory preparation. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development.

References

  • Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts. [Link]
  • Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Master Organic Chemistry. [Link]
  • Hazard Summary: Thionyl Chloride. New Jersey Department of Health. [Link]
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
  • Thionyl Chloride Material Safety D
  • The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Canadian Science Publishing. [Link]
  • Thionyl chloride Product Safety Assessment. LANXESS. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Disposal of 3-(Chloromethyl)-2-methoxypyridine Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of waste generated from 3-(Chloromethyl)-2-methoxypyridine. This guide emphasizes scientific integrity and field-proven insights, detailing not just the protocols but the underlying chemical principles. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and promote a safe laboratory environment.

Introduction: Understanding the Hazard Profile

This compound is a versatile reagent in organic synthesis, valued for its utility in introducing the 2-methoxy-3-pyridylmethyl moiety, a common scaffold in pharmaceutical compounds.[1] However, its reactivity also presents significant safety and disposal challenges. The molecule's hazard profile is primarily dictated by the presence of a reactive chloromethyl group attached to a pyridine ring.

The chloromethyl group acts as a potent electrophile, making the compound susceptible to nucleophilic substitution reactions.[2] This reactivity is analogous to that of benzylic halides, which are known to be reactive alkylating agents.[3] From a toxicological standpoint, this reactivity can translate to irritation of the skin, eyes, and respiratory system upon contact. Therefore, all handling and disposal procedures must be approached with a thorough understanding of these intrinsic chemical properties.

Hazard Identification and Classification

A critical first step in the safe management of any chemical is a comprehensive understanding of its hazards. The following table summarizes the key hazard information for this compound, compiled from available Safety Data Sheets (SDS).

Hazard CategoryGHS ClassificationKey Considerations
Physical Hazards Flammable Liquid, Category 3Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.
Health Hazards Skin Irritation, Category 2Causes skin irritation. Prolonged or repeated contact should be avoided.
Eye Irritation, Category 2ACauses serious eye irritation. Appropriate eye protection is mandatory.
Specific Target Organ Toxicity (Single Exposure), Category 3May cause respiratory irritation. All handling of the pure substance or concentrated solutions must be performed in a certified chemical fume hood.
Acute Toxicity (Oral, Inhalation, Dermal)While specific LD50 values are not readily available for this compound, related chloromethylpyridine hydrochlorides are classified as harmful if swallowed and can cause severe skin burns.[4] It is prudent to handle with a high degree of caution.
Environmental Hazards Data not widely available, but pyridine derivatives can be toxic to aquatic life.[5] Discharge into the environment must be avoided.[6]

Core Directive: Safe Handling and Storage in the Laboratory

Adherence to stringent safety protocols is non-negotiable when working with this compound. The following guidelines are based on established best practices for handling reactive halogenated organic compounds.[7][8]

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is a combination of robust engineering controls and appropriate PPE.

  • Ventilation: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.

    • Hand Protection: Use chemically resistant gloves. While nitrile gloves offer some protection for incidental contact, butyl rubber or PVA gloves are recommended for prolonged handling.[7] Always consult the glove manufacturer's compatibility chart.

    • Protective Clothing: A flame-retardant lab coat should be worn and kept fully buttoned. Ensure all skin is covered.

    • Footwear: Closed-toe shoes are required in any laboratory setting.

Storage Requirements

Proper storage is crucial to prevent degradation, reaction with incompatible materials, and accidental release.

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for flammable and reactive chemicals.[8]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[7]

  • Ignition Sources: Store away from sources of heat, sparks, and open flames.

Waste Management and Disposal Protocols

Disposal of this compound waste requires a multi-step approach involving proper classification, segregation, and, where feasible and safe, chemical neutralization of small quantities at the laboratory scale before collection by environmental health and safety (EHS) personnel.

Waste Classification

Waste containing this compound must be classified as hazardous waste. Based on regulations for similar substances, the following EPA hazardous waste codes may apply:

  • F002: For spent halogenated solvents.[9]

  • F005: As it is a pyridine derivative.

  • D038: For wastes exhibiting the toxicity characteristic of pyridine.[10]

It is imperative to consult with your institution's EHS department for definitive waste classification.

Waste Segregation and Collection

Proper segregation is essential to prevent dangerous reactions in the waste container and to facilitate compliant disposal.[11]

  • Liquid Waste: Collect all liquid waste containing this compound (e.g., reaction mother liquors, solvent rinses) in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material like high-density polyethylene (HDPE).

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and disposable labware, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "in methanol solution").

The following diagram illustrates the general waste management workflow.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Segregation & Collection cluster_2 Interim Storage & Disposal Experiment Experiment Liquid_Waste Liquid Waste (e.g., reaction residues, solvent rinses) Experiment->Liquid_Waste Collect Solid_Waste Solid Waste (e.g., contaminated gloves, paper towels) Experiment->Solid_Waste Collect Liquid_Container Labeled Hazardous Liquid Waste Container (HDPE, Closed) Liquid_Waste->Liquid_Container Solid_Container Labeled Hazardous Solid Waste Bag Solid_Waste->Solid_Container SAA Satellite Accumulation Area (SAA) Liquid_Container->SAA Solid_Container->SAA EHS_Pickup EHS Waste Pickup SAA->EHS_Pickup Final_Disposal Licensed Hazardous Waste Facility (e.g., Incineration) EHS_Pickup->Final_Disposal

Caption: Waste Handling Workflow for this compound.

Laboratory-Scale Chemical Neutralization Protocol

For small quantities of residual this compound in solution (e.g., from quenching a reaction), chemical neutralization can be a viable preliminary step to reduce the reactivity of the waste. The protocol below is based on the known susceptibility of benzylic-type halides to hydrolysis under basic conditions.[3][12] This procedure converts the reactive chloromethyl group to a more stable hydroxymethyl group.

Causality: The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon electrophilic. A hydroxide ion (a strong nucleophile) will attack this carbon in an SN2 reaction, displacing the chloride ion and forming the corresponding alcohol, 3-(Hydroxymethyl)-2-methoxypyridine.[13]

Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete disappearance of the starting material. The final neutralized solution should be pH-adjusted to be within the acceptable range for aqueous waste collection (typically pH 5-10), as determined by your institution's EHS guidelines.

Protocol: Basic Hydrolysis of Residual this compound

Disclaimer: This procedure should only be performed by trained personnel in a certified chemical fume hood with appropriate PPE. It is intended for dilute solutions of the compound. Do not attempt with pure or highly concentrated material.

  • Preparation:

    • Ensure the reaction vessel containing the dilute solution of this compound is in a water or ice bath to control any potential exotherm.

    • Prepare a 1 M solution of sodium hydroxide (NaOH).

  • Neutralization:

    • While stirring the solution, slowly add the 1 M NaOH solution dropwise. Monitor the pH of the solution.

    • Continue adding the NaOH solution until the pH is stable in the range of 10-12.

    • Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis. For more sterically hindered or less reactive analogs, overnight stirring may be necessary.

  • Verification (Optional but Recommended):

    • Spot a small amount of the reaction mixture on a TLC plate alongside a sample of the original solution.

    • Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes).

    • Visualize the plate under UV light. The spot corresponding to the starting material should be absent in the lane from the reaction mixture.

  • Final pH Adjustment:

    • After confirming the reaction is complete, neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 5 and 10.

  • Disposal of Neutralized Solution:

    • Transfer the final, neutralized aqueous solution to the appropriate hazardous aqueous waste container as designated by your EHS department. Even after neutralization, the solution contains pyridine derivatives and should not be poured down the drain.[2]

The chemical transformation during this protocol is illustrated below.

Caption: Proposed reaction for the neutralization of this compound.

Spill Management and Emergency Procedures

Accidental spills must be handled promptly and safely.[2]

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (such as isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if the spill is large or flammable vapors are accumulating.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Conclusion

The safe handling and disposal of this compound are paramount for protecting laboratory personnel and the environment. This requires a comprehensive approach that includes understanding the compound's reactivity and hazards, utilizing appropriate engineering controls and PPE, and adhering to strict waste segregation and disposal protocols. The laboratory-scale neutralization procedure detailed in this guide offers a practical method for reducing the reactivity of waste streams prior to final disposal, aligning with the principles of chemical safety and responsible waste management. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all local, state, and federal regulations.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Washington State University. (n.d.).
  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. [Link]
  • ScienceMadness.org. (2008, March 28). Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]
  • Chemistry LibreTexts. (2014, August 7). Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]
  • Shaalaa.com. (2021, March 24). Explain primary benzylic halide shows higher reactivity by SN1 mechanism than other primary alkyl halide. [Link]
  • National Council of Educational Research and Training (NCERT). (n.d.). Haloalkanes and Haloarenes. [Link]
  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
  • ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. [Link]
  • Temple University Environmental Health and Radiation Safety. (n.d.).

Sources

synthetic routes to 2-chloro-5-chloromethyl-pyridine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Routes for 2-Chloro-5-Chloromethyl-Pyridine Intermediates

Authored by: A Senior Application Scientist

Abstract

2-Chloro-5-chloromethyl-pyridine (CCMP) is a cornerstone intermediate in the fine chemical industry, primarily serving as the critical building block for several highly effective neonicotinoid insecticides, including imidacloprid, acetamiprid, and nitenpyram.[1][2][3][4] The efficiency, scalability, and environmental impact of CCMP synthesis are of paramount importance to researchers and professionals in agrochemical and pharmaceutical development. This document provides a detailed overview of the principal synthetic strategies, offering in-depth protocols, mechanistic insights, and a comparative analysis to guide laboratory and industrial-scale production.

Introduction: The Strategic Importance of CCMP

The global demand for high-efficacy, low-toxicity crop protection agents has cemented the role of neonicotinoid insecticides. The synthesis of these complex molecules is heavily reliant on the availability of high-purity CCMP. Consequently, the development of robust and economical synthetic routes to this intermediate is a subject of continuous research and process optimization. The choice of a synthetic pathway is often a trade-off between starting material cost, reaction complexity, yield, purity, and environmental footprint. This guide explores the most prevalent and innovative routes, providing the necessary technical detail for practical application.

Comparative Overview of Major Synthetic Strategies

The synthesis of CCMP can be broadly categorized into three main approaches: direct side-chain chlorination, multi-step synthesis from functionalized pyridines, and de novo synthesis via ring formation. Each strategy presents a unique set of advantages and challenges.

Synthetic Strategy Primary Starting Material Key Reagents/Conditions Key Advantages Common Challenges
Route 1: Radical Side-Chain Chlorination 2-Chloro-5-methylpyridineCl₂, TCCA, Radical Initiator (UV, AIBN)Atom-economical, direct route.Lack of selectivity (over-chlorination), formation of inhibitory HCl salts.[5][6]
Route 2: Multi-Step Synthesis from Pyridines 6-Hydroxynicotinic Acid / 2-Chloro-5-hydroxymethylpyridinePOCl₃, PCl₅, SOCl₂High purity and yield, better control over selectivity.[7]Longer reaction sequences, potentially hazardous reagents.
Route 3: De Novo Synthesis (Cyclization) Acyclic precursors (e.g., Cyclopentadiene, Acrolein)Phosgene, Vilsmeier reagentAvoids side-chain chlorination by-products.[2]Complex starting materials, significant solvent and wastewater generation.[2]

Route 1: Direct Side-Chain Chlorination of 2-Chloro-5-methylpyridine

This is often the most direct industrial method, involving a free-radical reaction on the methyl group of 2-chloro-5-methylpyridine (CMPy). The primary challenge is controlling the reaction to favor mono-chlorination and prevent the formation of 2-chloro-5-(dichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine.[5]

Causality Behind Experimental Choices:
  • Chlorinating Agent : While elemental chlorine (Cl₂) is cost-effective, its high reactivity can lead to over-chlorination. Trichloroisocyanuric acid (TCCA) serves as a solid, safer alternative that allows for more controlled chlorine release, often avoiding the need for a solvent and simplifying work-up.[3][8]

  • Initiation : The reaction requires a radical initiator. UV irradiation is common in industrial settings, while chemical initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are suitable for lab-scale synthesis.[9][10]

  • pH Control : The reaction generates hydrogen chloride (HCl), which reacts with the basic nitrogen of the pyridine ring to form a hydrochloride salt. This salt is unreactive towards further radical chlorination, effectively stopping the reaction.[6] Therefore, continuous or intermittent neutralization with a basic solution (e.g., sodium carbonate) to maintain a pH between 0.5 and 3.0 is critical for achieving good conversion.[6][9]

cluster_0 Overview of Synthetic Strategies for CCMP Start Common Precursors Route1 Route 1: Side-Chain Chlorination Start->Route1 2-Chloro-5- methylpyridine Route2 Route 2: Multi-Step Synthesis Start->Route2 Functionalized Pyridines Route3 Route 3: Ring Formation Start->Route3 Acyclic Precursors CCMP 2-Chloro-5-chloromethyl-pyridine (CCMP) Route1->CCMP Route2->CCMP Route3->CCMP

Caption: High-level overview of the three main synthetic approaches to CCMP.

Protocol 1.A: Chlorination using Trichloroisocyanuric Acid (TCCA)

This protocol is adapted from green chemistry principles, minimizing hazardous reagents and waste.[3][8]

  • Setup : To a 250 mL three-neck flask equipped with a mechanical stirrer, condenser, and thermometer, add 2-chloro-5-methylpyridine (12.75 g, 0.1 mol).

  • Initiation : Add a radical initiator, such as AIBN (0.164 g, 1 mol%).

  • Reaction : Heat the mixture to 80-90°C. Begin the portion-wise addition of Trichloroisocyanuric acid (TCCA). The total amount of TCCA required will depend on the desired conversion rate.

    • Self-Validation Note: The reaction progress must be monitored by Gas Chromatography (GC) to track the conversion of the starting material and the formation of mono- and di-chlorinated products.[8] The reaction should be stopped when the conversion of 2-chloro-5-methylpyridine reaches approximately 50% to maximize the selectivity for the desired mono-chlorinated product.[8]

  • Work-up : Once the target conversion is reached, cool the reaction mixture to room temperature.

  • Purification : The solid by-product, cyanuric acid, is removed by filtration. The resulting liquid filtrate contains unreacted starting material, the desired product (CCMP), and a small amount of the di-chlorinated by-product. This mixture is then purified by vacuum distillation to isolate CCMP.

Route 2: Multi-Step Synthesis from Functionalized Pyridines

This strategy builds the target molecule from a pyridine ring that already contains oxygen-based functional groups. This approach often involves more steps but provides greater control and can result in higher purity products.

Protocol 2.A: Chlorination of 2-Hydroxy-5-hydroxymethylpyridine

This route is particularly effective as it achieves the chlorination of both the pyridone ring and the side-chain alcohol in a single step using potent chlorinating agents. The starting material can be prepared via a multi-step process from 6-hydroxynicotinic acid.[7][11]

cluster_1 Synthesis from 6-Hydroxynicotinic Acid A 6-Hydroxynicotinic Acid B 2-Hydroxy-5- hydroxymethylpyridine A->B Multi-step Reduction C 2-Chloro-5- chloromethylpyridine B->C POCl₃, PCl₅ 105°C, 6h

Caption: Multi-step synthesis of CCMP starting from 6-hydroxynicotinic acid.

  • Setup : In a flask equipped with a reflux condenser and magnetic stirrer, add phosphorus oxychloride (10 mL).

  • Addition of Reagents : To the POCl₃, carefully add phosphorus pentachloride (4.16 g, 20 mmol).

  • Reaction : Add 2-hydroxy-5-hydroxymethylpyridine (2.5 g, 20 mmol) to the mixture. Heat the reaction to 105°C and stir for 6 hours.[7]

  • Quenching and Extraction : After cooling, cautiously hydrolyze the excess chlorinating agent by adding ice water. Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform).[7]

  • Work-up : Wash the organic phase with a sodium bicarbonate solution to neutralize any remaining acid, then dry over anhydrous sodium sulfate.[7]

  • Purification : Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield CCMP as a colorless oil that may solidify upon cooling.[7] This method has been reported to achieve yields as high as 95%.[7]

Protocol 2.B: Chlorination of 2-Chloro-5-hydroxymethylpyridine

This protocol is useful when the precursor 2-chloro-5-hydroxymethylpyridine is readily available. It involves the selective chlorination of the primary alcohol.

  • Setup : In a flask equipped with a dropping funnel, condenser, and stirrer, prepare a solution of thionyl chloride (87.4 g, 0.73 mol) in 1,2-dichloroethane (100 mL).[12]

  • Addition : Prepare a separate solution of 2-chloro-5-(hydroxymethyl)pyridine (70.3 g, 0.49 mol) in 1,2-dichloroethane (50 mL). Add this solution dropwise to the thionyl chloride mixture over 30 minutes, maintaining a temperature of 5-20°C using a water bath.[12]

  • Reaction : Stir the mixture at room temperature for 90 minutes, followed by refluxing for 4.5 hours.[12]

  • Work-up : Concentrate the reaction mixture under reduced pressure. Dilute the residue with chloroform (200 mL) and water (60 mL).[12]

  • Neutralization : Carefully add sodium hydrogen carbonate (20 g) in small portions with stirring to neutralize the excess acid.[12]

  • Isolation : Separate the organic layer, treat with activated carbon to remove colored impurities, and concentrate to yield CCMP.[12]

Route 3: De Novo Synthesis via Ring Formation (Cyclization)

This elegant approach constructs the pyridine ring from acyclic precursors, incorporating the required chloro- and chloromethyl- substituents during the process.

Protocol 3.A: Cyclization of a Cyanobutanal Derivative

This method involves the reaction of a functionalized aldehyde with a chlorinating/cyclizing agent like phosgene.

  • Setup : Dissolve 2-chloro-2-chloromethyl-4-cyano-butanal (18 g, 0.1 mol) in toluene (50 mL) in a suitable reaction vessel.[4][13]

  • Reaction : Add solid phosgene (33 g, 0.33 mol) to the solution. Stir the reaction mixture at 50°C for 5 hours.[4][13]

    • Safety Note: Phosgene is extremely toxic. This reaction must be carried out in a well-ventilated fume hood with appropriate safety precautions and monitoring.

  • Isolation : Upon completion, cool the reaction mixture to induce crystallization.[4][13]

  • Purification : Collect the crystals by filtration to afford CCMP. This route has been reported to produce the product in a high yield of 97%.[4][13]

Troubleshooting and Safety Considerations

  • Over-chlorination (Route 1) : To prevent the formation of di- and tri-chlorinated species, carefully monitor the reaction via GC and limit the amount of chlorinating agent used. Stopping the reaction at partial conversion is a common strategy.[8]

  • Reaction Stalling (Route 1) : If the chlorination reaction stops, it is likely due to the formation of the pyridine hydrochloride salt. Add a basic solution to neutralize the HCl and regenerate the free base.[6][9]

  • Handling of Reagents : Reagents such as phosphorus oxychloride, phosphorus pentachloride, thionyl chloride, and phosgene are highly corrosive, toxic, and moisture-sensitive. Always handle them under an inert atmosphere in a fume hood with appropriate personal protective equipment (PPE).

  • Waste Disposal : The cyclization routes, in particular, can generate significant amounts of high-COD wastewater containing solvents like DMF, which requires specialized and costly treatment.[2] Chlorination reactions produce acidic waste streams that must be neutralized before disposal.

Conclusion

The synthesis of 2-chloro-5-chloromethyl-pyridine can be achieved through several distinct pathways. The direct chlorination of 2-chloro-5-methylpyridine is atom-economical but suffers from selectivity issues. Multi-step syntheses starting from functionalized pyridines offer superior control and purity at the cost of additional steps. Cyclization routes provide an alternative that avoids common by-products but may involve more complex starting materials and waste handling challenges. The optimal route for a given application will depend on a careful evaluation of scale, cost, available equipment, purity requirements, and environmental considerations.

References

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Synthesis method of 2-chloro-5-chloromethyl pyridine.
  • Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • Preparation of 2-chloro-5-chloromethylpyridine.
  • Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. [Link]
  • Process for preparing 2-chloro-5-chloromethylpyridine.
  • Preparation method of 2-chloro-5-chloromethylpyridine.
  • Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • Preparation of 2-chloro-5-methylpyridine.
  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace. [Link]
  • Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Process for producing 2-chloro-5-trichloromethylpyridine.
  • Preparation of 2-chloro-5-methylpyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-2-methoxypyridine. This critical building block is frequently used in the development of pharmaceutical agents, and its efficient synthesis is paramount. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the chlorination of 2-methoxy-3-methylpyridine is consistently low. What are the primary factors I should investigate?

Low yield is a common issue stemming from several potential sources, including incomplete conversion, product degradation, or inefficient workup. The most frequent cause is suboptimal reaction conditions for the radical chlorination pathway.

Core Principles: The conversion of 2-methoxy-3-methylpyridine to this compound is typically a free-radical chain reaction.[1][2] This process involves three key stages: initiation, propagation, and termination.[2] Success hinges on efficiently generating chlorine radicals (Cl•) and ensuring they selectively abstract a hydrogen atom from the methyl group (a benzylic-like position) rather than participating in undesired side reactions.

Troubleshooting Steps:

  • Initiator Efficiency: The reaction requires a radical initiator, such as AIBN (2,2'-azobisisobutyronitrile) or benzoyl peroxide (BPO), or photochemical initiation with UV light to start the chain reaction.[1][3][4]

    • Check: Is your initiator fresh? AIBN and BPO can decompose over time.

    • Action: Use a freshly opened or properly stored initiator. If using UV light, ensure the lamp is functional and the reaction vessel is made of a material transparent to the required wavelength (e.g., quartz).[3]

  • Reaction Temperature: The temperature must be sufficient to cause homolytic cleavage of the initiator but not so high as to promote side reactions or product decomposition.

    • Check: Is the reaction temperature appropriate for your chosen initiator? (e.g., ~70-90°C for AIBN).

    • Action: Calibrate your heating mantle or oil bath. Optimize the temperature in small increments (±5°C) to find the sweet spot for your specific setup.

  • Solvent Purity: The choice and purity of the solvent are critical. Non-polar solvents like carbon tetrachloride (CCl₄) or benzene are traditionally used to facilitate the radical pathway.[5]

    • Check: Is your solvent anhydrous and free of radical-scavenging impurities?

    • Action: Use a freshly distilled or anhydrous grade solvent. Impurities with weak C-H bonds or antioxidants can terminate the radical chain reaction.

  • Formation of Pyridine Hydrochloride: The HCl gas generated during the reaction can react with the basic nitrogen of the pyridine ring, forming a hydrochloride salt.[6][7] This salt is often insoluble and has very low reactivity with chlorine, effectively stopping the chlorination process.[6][7]

    • Check: Are you observing precipitate formation early in the reaction?

    • Action: Some protocols advocate for the controlled addition of a basic aqueous solution during the reaction to neutralize HCl as it forms, maintaining a pH between 0.5 and 3.[6][7] This keeps the pyridine in its free base form, allowing the reaction to proceed.

Q2: I'm observing significant formation of 3-(Dichloromethyl)-2-methoxypyridine and other polychlorinated species. How can I improve selectivity for the monochlorinated product?

Poor selectivity is a classic challenge in free-radical halogenations.[8] The desired this compound product can itself undergo further chlorination.

Core Principles: The rate of radical abstraction depends on the stability of the resulting radical. While the initial abstraction from the methyl group is favored due to the stability of the benzylic-type radical, the monochlorinated product can be further activated towards subsequent chlorination.

Troubleshooting Steps:

  • Stoichiometry of Chlorinating Agent: Using an excess of the chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is the most common cause of over-chlorination.

    • Check: Are you using more than one equivalent of the chlorinating agent?

    • Action: Carefully control the stoichiometry. Start with a 1:1 molar ratio of 2-methoxy-3-methylpyridine to your chlorinating agent. You can even try using a slight excess of the starting material and separate it out later to ensure all the chlorinating agent is consumed.

  • Rate of Addition: Adding the chlorinating agent all at once creates a high local concentration, favoring multiple chlorinations.

    • Action: Add the chlorinating agent dropwise or in small portions over an extended period. This maintains a low, steady concentration of the reagent, favoring the initial, faster monochlorination step.

  • Reaction Monitoring: Allowing the reaction to run for too long after the starting material is consumed will inevitably lead to the chlorination of the desired product.

    • Action: Monitor the reaction progress closely using techniques like TLC, GC, or ¹H NMR. Quench the reaction as soon as the starting material has been consumed to an acceptable level.

Q3: My NMR analysis shows signals consistent with chlorination on the pyridine ring itself. Why is this happening and how can I prevent it?

Ring chlorination indicates that an electrophilic chlorination mechanism is competing with the desired free-radical pathway.

Core Principles: Reagents like NCS can act as a source of either a chlorine radical (Cl•) under radical conditions or an electrophilic chlorine species (Cl⁺) under polar/acidic conditions.[5] The electron-rich pyridine ring is susceptible to electrophilic aromatic substitution.

Troubleshooting Steps:

  • Reaction Conditions: The presence of acid or polar solvents can promote the electrophilic pathway.

    • Check: Are you using an acidic catalyst? Is your solvent polar (e.g., acetic acid)?

    • Action: Ensure your reaction is run under strict non-polar, radical-favoring conditions.[5] If HCl neutralization is necessary, the pH control must be precise to avoid creating an overly acidic environment that could activate NCS for electrophilic attack.[6][7]

  • Choice of Chlorinating Agent: Some reagents are more prone to electrophilic pathways than others.

    • Action: N-Chlorosuccinimide (NCS) is generally preferred for benzylic-type chlorinations as it is less likely to cause ring halogenation compared to reagents like chlorine gas, especially when initiated by light or a radical initiator.[1][5]

Optimized Protocol: Radical Chlorination Using NCS

This protocol is a generalized starting point. Optimization will be required based on your specific laboratory conditions and equipment.

Materials:

  • 2-methoxy-3-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Carbon Tetrachloride (CCl₄)

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-3-methylpyridine (1.0 eq) in anhydrous CCl₄.

  • Add NCS (1.05 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC or GC every hour. The reaction is typically complete within 3-6 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.

  • Combine the filtrates and wash sequentially with 5% sodium bicarbonate solution, water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Data & Reagent Comparison

FeatureN-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)Thionyl Chloride (SOCl₂)
Physical State Crystalline SolidColorless to yellow liquidColorless to yellow liquid
Handling Easy and relatively safe to handle.[3]Corrosive, moisture-sensitive liquid. Releases toxic gases (HCl, SO₂).[3]Corrosive liquid, reacts violently with water. Primarily for converting alcohols to chlorides.[9][10]
Primary Use Selective allylic/benzylic radical chlorination.[1][5]General purpose radical chlorination.Conversion of alcohols to alkyl chlorides.[9][10]
Byproducts Succinimide (solid, easily filtered).[3]SO₂ and HCl (gaseous, must be scrubbed).[3]SO₂ and HCl (gaseous).
Selectivity Generally good selectivity for benzylic positions over ring positions under radical conditions.[5]Can be less selective, potentially leading to more side products.Not suitable for direct chlorination of methyl groups.

Visual Troubleshooting Guide

A decision-making workflow for troubleshooting common issues in the synthesis is presented below.

Troubleshooting_Workflow start Start | Low Yield or Impure Product check_conversion Check Conversion (TLC/GC/NMR) start->check_conversion check_impurities Analyze Impurities (NMR/GC-MS) check_conversion->check_impurities High incomplete Incomplete Conversion check_conversion->incomplete Low side_products Major Side Products check_impurities->side_products initiator Initiator Issue? (Age, Amount) incomplete->initiator temp Temperature? (Too low) incomplete->temp hcl_salt Precipitate? (HCl Salt Formation) incomplete->hcl_salt over_chlorination Dichlorination? side_products->over_chlorination ring_chlorination Ring Chlorination? side_products->ring_chlorination fix_initiator Solution: Use Fresh Initiator / Optimize amount initiator->fix_initiator fix_temp Solution: Increase Temperature temp->fix_temp fix_hcl Solution: Add base to control pH (0.5-3) hcl_salt->fix_hcl fix_over_chlor Solution: Reduce eq. of NCS / Slow Addition over_chlorination->fix_over_chlor fix_ring_chlor Solution: Ensure non-polar solvent / Avoid acid ring_chlorination->fix_ring_chlor

Sources

Technical Support Center: Synthesis of 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experiments.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds through one of two primary routes, each with its own set of potential impurities. Understanding these pathways is crucial for effective troubleshooting and optimization.

  • Route A: Free-Radical Chlorination of 2-Methoxy-3-methylpyridine. This is a common and direct approach where the methyl group is chlorinated using a radical initiator.

  • Route B: Chlorination of 3-Hydroxymethyl-2-methoxypyridine. This two-step approach involves the initial formation of the corresponding alcohol, which is then converted to the chloride.

This guide will address the impurities and challenges associated with both synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route chosen.

  • From Free-Radical Chlorination (Route A):

    • Unreacted Starting Material: 2-Methoxy-3-methylpyridine.

    • Over-chlorinated Species: 3-(Dichloromethyl)-2-methoxypyridine and 3-(Trichloromethyl)-2-methoxypyridine are significant potential impurities resulting from the lack of precise control over the chlorination reaction.[1][2]

    • Ring-Chlorinated Isomers: Although less common for side-chain radical chlorination, there's a possibility of chlorination on the pyridine ring, leading to various isomeric impurities.

    • Polymeric Materials: Pyridine derivatives can be prone to polymerization under certain reaction conditions.[3]

  • From Chlorination of the Alcohol (Route B):

    • Unreacted Starting Material: 3-Hydroxymethyl-2-methoxypyridine.

    • Dimeric Ether: Self-condensation of the starting alcohol can lead to the formation of a dimeric ether byproduct.

    • Byproducts from the Chlorinating Agent: Depending on the reagent used (e.g., thionyl chloride), specific impurities derived from the reagent can be present.

Q2: My final product is a dark-colored oil or solid. What causes this discoloration, and how can I remove it?

A2: Discoloration is a common issue and is often due to the presence of polymeric byproducts or trace impurities formed during the reaction.[3] To address this:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[3]

  • Column Chromatography: For smaller scale purifications, silica gel column chromatography can be very effective in separating the desired product from colored impurities.

  • Solvent Washes: Washing the crude product with a suitable non-polar solvent can help remove some colored, non-polar impurities.[3]

Q3: How can I best monitor the progress of my chlorination reaction to avoid over-chlorination?

A3: Careful reaction monitoring is key to minimizing the formation of di- and tri-chlorinated impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of the starting material and the appearance of the product.[3]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, taking aliquots from the reaction mixture at regular intervals and analyzing them by GC or HPLC will provide a precise measure of the relative amounts of starting material, desired product, and over-chlorinated byproducts.[3]

Troubleshooting Guides

Problem 1: Low Yield of this compound in Free-Radical Chlorination
Symptom Possible Cause Suggested Solution
High levels of unreacted 2-methoxy-3-methylpyridine 1. Insufficient amount of chlorinating agent or radical initiator. 2. Reaction temperature is too low. 3. Inefficient initiation of the radical reaction.1. Increase the molar ratio of the chlorinating agent (e.g., NCS) and/or radical initiator (e.g., AIBN or benzoyl peroxide). 2. Gradually increase the reaction temperature while carefully monitoring for over-chlorination. 3. Ensure the radical initiator is fresh and properly dissolved. Consider initiation with UV light if equipment is available.[1][2]
Significant formation of 3-(dichloromethyl)- and 3-(trichloromethyl)-2-methoxypyridine 1. Excessive amount of chlorinating agent. 2. Reaction time is too long. 3. High reaction temperature.1. Reduce the molar equivalents of the chlorinating agent. A staged addition of the chlorinating agent can also improve selectivity. 2. Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed. 3. Lower the reaction temperature to favor mono-chlorination.
Problem 2: Incomplete Conversion or Side-Reactions in the Chlorination of 3-Hydroxymethyl-2-methoxypyridine
Symptom Possible Cause Suggested Solution
Presence of unreacted 3-hydroxymethyl-2-methoxypyridine 1. Insufficient chlorinating agent (e.g., thionyl chloride). 2. Reaction temperature is too low or reaction time is too short.1. Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents). 2. Ensure the reaction is allowed to proceed to completion by monitoring with TLC. Gentle heating may be required for some less reactive alcohols.
Formation of a high-boiling, viscous byproduct 1. Formation of a dimeric ether through intermolecular dehydration of the starting alcohol.1. Add the alcohol slowly to the chlorinating agent at a low temperature to minimize self-condensation. 2. Use a non-polar solvent to reduce the solubility of the starting alcohol, potentially disfavoring the bimolecular reaction.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include isopropanol, ethyl acetate/heptane, or toluene.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently reflux for 10-15 minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[3]

Protocol 2: Purity Analysis by HPLC

This is a general method and may require optimization for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizing Reaction Pathways and Impurity Formation

Free-Radical Chlorination of 2-Methoxy-3-methylpyridine

G cluster_start Starting Material cluster_reaction Reaction cluster_products Products & Impurities A 2-Methoxy-3-methylpyridine C This compound (Desired Product) A->C Mono-chlorination F Ring-Chlorinated Isomers A->F Side Reaction B Chlorinating Agent (e.g., NCS) Radical Initiator (e.g., AIBN) D 3-(Dichloromethyl)-2-methoxypyridine (Over-chlorination) E 3-(Trichloromethyl)-2-methoxypyridine (Over-chlorination) C->D Further Chlorination D->E Further Chlorination

Caption: Impurity formation in free-radical chlorination.

Chlorination of 3-Hydroxymethyl-2-methoxypyridine

G cluster_start Starting Material cluster_reaction Reaction cluster_products Products & Impurities A 3-Hydroxymethyl-2-methoxypyridine C This compound (Desired Product) A->C Chlorination D Unreacted Starting Material A->D Incomplete Reaction E Dimeric Ether Byproduct A->E Self-Condensation B Chlorinating Agent (e.g., Thionyl Chloride)

Sources

troubleshooting low yield in 3-(Chloromethyl)-2-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-2-methoxypyridine. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in their synthetic procedures. The following question-and-answer section addresses common issues and provides field-proven insights and protocols to enhance the success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis are common and can typically be traced back to one of three areas: the stability of the precursor, the conditions of the chlorination reaction itself, or the purification strategy. The most prevalent synthetic route involves the chlorination of 3-(hydroxymethyl)-2-methoxypyridine.

Here is a logical workflow to diagnose the issue:

G start Low Yield Observed purity_sm 1. Verify Purity of 3-(hydroxymethyl)-2-methoxypyridine start->purity_sm analyze_crude 2. Analyze Crude Reaction Mixture (NMR, GC-MS) purity_sm->analyze_crude side_products Significant Side Products Detected? analyze_crude->side_products optimize_rxn 3a. Optimize Chlorination Conditions (Temp, Stoichiometry, Time) side_products->optimize_rxn  Yes degradation Product Degradation Detected? side_products->degradation  No success Improved Yield optimize_rxn->success degradation->analyze_crude Re-evaluate optimize_workup 3b. Optimize Workup & Purification (Low Temp, Anhydrous Conditions) degradation->optimize_workup  Yes optimize_workup->success G cluster_main Main Reaction cluster_side Side Reactions SM 3-(hydroxymethyl)- 2-methoxypyridine P 3-(Chloromethyl)- 2-methoxypyridine SM->P SOCl₂ or other chlorinating agent Diarylmethane Diarylmethane Byproduct P->Diarylmethane + Starting Material (High Temp, High Conc.) Overchlorination 3-(Dichloromethyl)- 2-methoxypyridine P->Overchlorination + Excess Chlorinating Agent

Caption: Key side reactions in the synthesis.

  • Diarylmethane Formation: This is a classic byproduct in chloromethylation reactions, proceeding via a Friedel-Crafts-type alkylation mechanism where the newly formed chloromethylated product acts as an electrophile, reacting with another electron-rich pyridine ring. [1][2] * Cause: High reaction temperatures, high concentrations, and allowing the product to remain in acidic conditions for extended periods. [1][3] * Solution: Maintain strict temperature control (typically 0°C or below), use appropriate solvent volumes to avoid high concentrations, and promptly work up the reaction upon completion.

  • Over-chlorination: The formation of 3-(dichloromethyl)-2-methoxypyridine can occur.

    • Cause: Using a large excess of the chlorinating agent or elevated reaction temperatures. The direct chlorination of picolines is known to produce di- and trichlorinated species. [4] * Solution: Carefully control the stoichiometry of the chlorinating agent. A molar ratio of 1.1 to 1.3 equivalents relative to the starting alcohol is generally sufficient. [5]* Reaction with Solvent: Pyridine derivatives can react with chlorinated solvents like dichloromethane (DCM), especially over time, to form bispyridinium salts. [6] * Solution: Use solvents in which the reagents are stable for the duration of the reaction and avoid preparing and storing stock solutions of pyridine derivatives in DCM for extended periods. [6]

Q3: How can I optimize the critical chlorination step using thionyl chloride (SOCl₂)?

The conversion of the alcohol to the chloride is the most critical step. Thionyl chloride is a common and effective reagent. [5][7][8]Success hinges on careful control of reaction parameters.

ParameterRecommended ConditionRationale / Causality
Temperature 0°C to Room TemperatureThe reaction is exothermic. Low temperatures (starting at 0°C) are essential to minimize the formation of diarylmethane and other byproducts. [1][3][7]
Reagent Stoichiometry 1.0 - 1.2 eq. SOCl₂A slight excess of thionyl chloride ensures complete conversion of the alcohol. A large excess increases the risk of over-chlorination and complicates the workup. [5]
Solvent Anhydrous Dichloromethane (DCM)DCM is an inert solvent that is suitable for the reaction conditions. Anhydrous conditions are critical as thionyl chloride reacts violently with water.
Order of Addition Add alcohol solution dropwise to SOCl₂ solutionThis "inverse addition" maintains a slight excess of the chlorinating agent throughout the reaction, promoting the desired conversion while helping to control the exotherm.
Reaction Time 1-16 hoursReaction progress should be monitored by an appropriate analytical method (TLC, LC-MS). Over-extending the reaction time can lead to increased byproduct formation. [7]

Experimental Protocol: Chlorination of 3-(hydroxymethyl)-2-methoxypyridine

This protocol is adapted from analogous procedures and should be optimized for your specific setup. [7]

  • Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of thionyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 3-(hydroxymethyl)-2-methoxypyridine (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cooled thionyl chloride solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Isolation: Upon completion, cool the mixture again. The product, this compound hydrochloride, often precipitates. Diethyl ether can be added as an anti-solvent to induce further precipitation. [7]5. Filtration & Drying: Collect the precipitated solid by filtration, wash the filter cake with cold ether, and dry under vacuum to yield the hydrochloride salt.

Q4: My crude product appears correct, but I lose significant material during purification. What are the best practices for purification?

This is a strong indication of product instability. The free base form of this compound is less stable than its hydrochloride salt. Purification should be designed to be rapid, occur at low temperatures, and avoid harsh conditions.

Troubleshooting Purification

SymptomPossible CauseSuggested Solution
Product "oils out" or fails to crystallize Impurities are inhibiting crystallization; suboptimal solvent system.Modify the solvent system. Try dissolving in a minimal amount of a "good" solvent (like isopropanol) and adding a "poor" anti-solvent (like ether or hexane) until turbidity is observed, then cool slowly. [9][10]Scratching the flask or adding a seed crystal can also induce crystallization. [9]
Significant product loss during solvent wash The product has moderate solubility in the wash solvent.Perform the wash at a lower temperature to reduce product solubility. Use a minimal amount of cold solvent.
Product discoloration (browning/darkening) Degradation or polymerization is occurring. This is common with chloromethylated aromatics.Purify the material quickly. Avoid prolonged heating. If distillation is attempted, it must be under high vacuum and at the lowest possible temperature, as thermal decomposition can be violent. [3]Consider a charcoal treatment during recrystallization to remove colored impurities. [9]

Protocol 1: Purification by Solvent Wash [9]

  • Isolate Crude Product: After the reaction, remove the reaction solvent under reduced pressure at low temperature to obtain the crude solid hydrochloride.

  • Select Wash Solvent: Choose a solvent in which the product has low solubility but impurities are soluble (e.g., cold acetone, diethyl ether, or a mixture).

  • Perform Wash: Suspend the crude solid in the cold solvent. Stir the slurry vigorously for 20-30 minutes at low temperature.

  • Isolate Purified Product: Filter the solid using a Büchner funnel. Wash the filter cake with a small amount of the cold wash solvent and dry under vacuum.

References

  • PrepChem. (2023). Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine.
  • Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (2012). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
  • Google Patents. (1980). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor.
  • Durham University. (1990). New studies in aromatic chloromethylation. Durham E-Theses.
  • ResearchGate. (2007). One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. Russian Journal of Organic Chemistry.
  • Google Patents. (2012). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Eureka Patents. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • PrepChem. (2023). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Wikipedia. Blanc chloromethylation.
  • Reddit. (2010). Think Twice Before Running That Pyridine Reaction With Methylene Chloride.
  • Google Patents. (2020). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
  • Google Patents. (2011). CN101602717B - Method for synthesizing 2-chloronicotinic acid.
  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed.
  • Royal Society of Chemistry. Chloromethylation.
  • Organic Syntheses. Procedure for the Preparation of α-Carboline.
  • PubChem. This compound.
  • ACS Publications. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters.

Sources

Technical Support Center: Synthesis of 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common side reactions and troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My reaction to chlorinate 2-methoxy-3-pyridinemethanol with thionyl chloride is resulting in a low yield and a complex mixture of products. What are the likely side reactions?

A1: When synthesizing this compound from its corresponding alcohol using thionyl chloride (SOCl₂), several side reactions can occur, leading to reduced yield and purification challenges. The primary issues include incomplete reaction, formation of sulfite esters, and potential degradation under harsh conditions.

A common synthetic pathway involves the reaction of 3-pyridinemethanol with thionyl chloride to produce the desired 3-(chloromethyl)pyridine hydrochloride[1][2][3]. The methoxy group at the 2-position influences the electron density of the pyridine ring, but the fundamental side reactions associated with the chlorination of the hydroxymethyl group remain similar.

Troubleshooting Guide:

  • Incomplete Conversion: The hydroxyl group may not be fully converted to the chloromethyl group. This can be due to insufficient thionyl chloride, low reaction temperature, or short reaction time.

  • Formation of Bis(pyridylmethyl) Ether: Under acidic conditions generated by the reaction, the starting alcohol can undergo self-condensation to form an ether byproduct, particularly if the reaction temperature is too high before the addition of the chlorinating agent.

  • Formation of Sulfite Esters: Thionyl chloride can react with the alcohol to form a stable intermediate chlorosulfite ester, which may not fully convert to the desired chloride.

Q2: I'm attempting a radical chlorination of 2-methoxy-3-methylpyridine and observing multiple chlorinated species. How can I improve the selectivity for the monochlorinated product?

A2: Radical side-chain chlorination of methylpyridines is notoriously difficult to control and often leads to a mixture of mono-, di-, and tri-chlorinated products. The reaction proceeds via a free radical mechanism, and the successive chlorination products can sometimes be more reactive than the starting material.

Key Side Reactions:

  • Over-chlorination: The primary side reaction is the formation of 3-(dichloromethyl)-2-methoxypyridine and 3-(trichloromethyl)-2-methoxypyridine. The electron-withdrawing nature of the chlorine atoms in the monochlorinated product does not sufficiently deactivate the remaining C-H bonds towards further radical abstraction.

  • Ring Chlorination: Although less common for side-chain radical chlorination, some ring chlorination can occur, especially if conditions favor electrophilic aromatic substitution.

  • Formation of Pyridine Hydrochloride: The reaction generates HCl, which reacts with the basic pyridine nitrogen to form the hydrochloride salt. This salt has different solubility and reactivity, and its precipitation can complicate the reaction[4]. The hydrochloride form is significantly less reactive towards further radical chlorination[4][5].

Troubleshooting Protocol:

  • Control Stoichiometry: Use a minimal excess of the chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas).

  • Maintain Low Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to improve selectivity.

  • Use a Radical Initiator: Employ a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide to initiate the reaction at a lower temperature, allowing for better control[6].

  • Monitor Reaction Progress: Use GC-MS or HPLC to monitor the formation of the desired product and stop the reaction once the optimal conversion is reached before significant over-chlorination occurs.

Q3: During the synthesis, I've noticed the formation of a byproduct with a mass 16 units higher than my starting material. What is this, and how can I prevent it?

A3: A mass increase of 16 amu strongly suggests the formation of the corresponding pyridine N-oxide. The nitrogen atom in the pyridine ring is susceptible to oxidation, especially if any oxidizing agents are present or if the reaction is exposed to air at elevated temperatures for extended periods.

Pyridine N-oxides are often stable and can be challenging to separate from the desired product. Their formation is a common side reaction in pyridine chemistry[7].

Mechanism of N-Oxide Formation: If oxidizing species are present (e.g., peroxides from old solvents, or if hydrogen peroxide is used in an upstream step), they can attack the nucleophilic nitrogen of the pyridine ring.

Preventative Measures:

  • Use Fresh, Anhydrous Solvents: Ensure all solvents are free of peroxides.

  • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation, especially if the reaction is heated.

  • Avoid Oxidizing Contaminants: Be mindful of all reagents and starting materials to ensure they are free from oxidizing impurities.

If N-oxide formation is unavoidable or if the synthesis starts from a pyridine N-oxide, a deoxygenation step using a reducing agent like phosphorus trichloride (PCl₃) can be employed to convert it back to the parent pyridine[7].

Q4: My workup procedure involves an aqueous wash, and I'm seeing significant product loss and the reappearance of my starting alcohol. How can I improve my product isolation?

A4: The chloromethyl group in this compound is a reactive electrophile and is susceptible to hydrolysis back to the corresponding alcohol, especially in the presence of water and under neutral or basic conditions.

Troubleshooting the Workup:

  • Maintain Acidic Conditions: During aqueous extraction, keep the pH of the aqueous layer acidic (pH 2-3). This protonates the pyridine nitrogen, making the compound more water-soluble and less prone to nucleophilic attack by water on the chloromethyl group.

  • Use Brine Washes: Wash the organic layer with saturated sodium chloride solution (brine) to remove the bulk of the water before drying.

  • Minimize Contact Time with Water: Perform aqueous washes quickly and at low temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis.

  • Efficient Drying: Use a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to thoroughly dry the organic layer before solvent evaporation.

Experimental Protocol: Optimized Workup

  • Upon reaction completion, cool the reaction mixture to 0-5 °C.

  • Slowly quench the reaction by adding it to ice-cold water, maintaining an acidic pH.

  • Separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with cold brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.

Visualization of Key Processes

Reaction Workflow and Side Reactions

The following diagram illustrates the primary synthetic route from 2-methoxy-3-pyridinemethanol and highlights the key side reactions that can occur.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 2-Methoxy-3-pyridinemethanol B This compound A->B SOCl₂ or POCl₃ D Pyridine N-Oxide A->D Oxidizing Conditions C Over-chlorination Product (Dichloromethyl derivative) B->C Excess Chlorinating Agent (Radical Pathway) E Hydrolysis Product (Starting Alcohol) B->E Aqueous Workup (Basic/Neutral pH) F Dimerization/Polymerization B->F Instability/High Temperature

Caption: Synthetic pathway and common side reactions.

Troubleshooting Logic Flow

This diagram outlines a logical flow for troubleshooting common issues encountered during the synthesis.

Troubleshooting cluster_solutions Troubleshooting Actions start Problem Observed low_yield Low Yield Complex Mixture start->low_yield Reaction Issue high_mass Unexpected Peak Mass +16 amu start->high_mass Contamination Issue start_material Starting Material in Product Product Loss in Workup start->start_material Workup Issue sol_low_yield Check Reagent Stoichiometry Monitor Reaction Progress (TLC/GC) Optimize Temperature & Time low_yield->sol_low_yield sol_high_mass Use Inert Atmosphere (N₂/Ar) Use Fresh, Peroxide-Free Solvents Consider Deoxygenation Step (PCl₃) high_mass->sol_high_mass sol_start_material Maintain Acidic pH in Wash Use Cold Brine Wash Minimize Water Contact Time Ensure Thorough Drying start_material->sol_start_material

Caption: Troubleshooting decision-making flow.

Quantitative Data Summary

The following table provides typical reaction conditions and expected outcomes. Note that optimal conditions should be determined empirically for your specific setup.

ParameterConditionExpected OutcomePotential Side Reaction
Chlorinating Agent Thionyl Chloride (1.1-1.5 eq.)High conversion to chlorideIncomplete reaction if <1.1 eq.
Temperature 0 °C to refluxControlled reaction rateDimerization/degradation at high temp.
Reaction Time 1-4 hoursComplete conversionOver-chlorination with prolonged time
Workup pH 2-3Stable product, good recoveryHydrolysis at pH > 7
Atmosphere Inert (N₂ or Ar)Minimized oxidationN-Oxide formation in air

References

  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]
  • PubMed. (2024).
  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N-oxides under optimized.... [Link]
  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
  • Organic Syntheses. (n.d.). Procedure. [Link]
  • ResearchGate. (2025). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 – | Request PDF. [Link]
  • Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. [Link]
  • PubChem. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. [Link]
  • European Patent Office. (n.d.). Method of side-chain chlorination of 2-chloro-methylpyridine - EP 0557967 A1. [Link]
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [Link]
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). [Link]
  • ResearchGate. (2025). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of Crude 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Chloromethyl)-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the purity of their crude product. We will explore the causality behind experimental choices, address common troubleshooting scenarios, and provide validated protocols to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Based on the synthesis of analogous pyridine derivatives, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding 2-methoxy-3-methylpyridine or 2-methoxy-3-(hydroxymethyl)pyridine precursor.

  • Over-chlorinated Species: Formation of di-chlorinated or other polychlorinated pyridine byproducts.

  • Oxidation Byproducts: Pyridine N-oxides can form if oxidative conditions are present during synthesis or work-up.[1]

  • Polymeric Materials: Pyridine derivatives, especially reactive ones like chloromethylpyridines, can be prone to polymerization under certain conditions, leading to tar-like, colored impurities.[2]

  • Residual Solvents: Solvents from the reaction or work-up that become trapped in the crude solid.[2]

Q2: What are the primary recommended purification strategies for crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Solvent Wash (Trituration): An excellent initial step to remove highly soluble impurities by washing the crude solid with a solvent in which the desired product has minimal solubility.[2]

  • Recrystallization: A powerful technique for removing small to moderate amounts of impurities, based on the principle that the solubility of the compound and impurities differ in a given solvent system.[3]

  • Column Chromatography: The most versatile method for separating complex mixtures with multiple components that have different polarities.[4][5]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A multi-faceted approach is recommended for accurate purity assessment:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress and for determining the optimal solvent system for column chromatography.[5]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting and quantifying even minor impurities with high precision.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify the structure of unknown impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities. The melting point for the related compound 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is reported as 155 °C (decomposed).[6]

Q4: Are there any specific stability or handling concerns for this compound?

A4: Yes. As a chloromethylpyridine derivative, the compound is a reactive alkylating agent. Furthermore, pyridine derivatives can be sensitive to the acidic nature of standard silica gel, which may cause degradation during column chromatography.[5] It is advisable to handle the compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and store it in a cool, dry place away from moisture.

Purification Workflow & Logic

The following diagram outlines a general workflow for purifying the crude product, guiding the user from initial assessment to the final, pure compound.

G cluster_start Start cluster_analysis Analysis cluster_decision Method Selection cluster_methods Purification Protocols cluster_end Finish crude Crude 3-(Chloromethyl)- 2-methoxypyridine tlc Assess Purity (TLC / HPLC) crude->tlc decision Impurity Profile? tlc->decision wash Solvent Wash (Trituration) decision->wash Minor, highly soluble impurities recryst Recrystallization decision->recryst Crystalline solid with moderate impurities column Column Chromatography decision->column Oily product or multiple impurities final_analysis Confirm Purity (HPLC, NMR, MP) wash->final_analysis recryst->final_analysis column->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: General experimental purification workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during purification experiments. The solutions provided are based on established chemical principles and practices for analogous compounds.

SymptomPossible Cause(s)Suggested Solution(s)
During Recrystallization
The product "oils out" instead of forming crystals.The solvent is not optimal; the product is too soluble, or impurities are inhibiting crystallization.[2]Modify the solvent system: Try a different solvent or a mixture. A common technique is to dissolve the compound in a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" anti-solvent (e.g., hexane) until turbidity persists, then cool slowly.[2] • Induce nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[2]
The purified product is still colored (e.g., yellow or brown).Colored polymeric or degradation byproducts are not being effectively removed.[2]Perform a charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling.[2][7]
Crystal recovery is very low.The product has significant solubility in the cold recrystallization solvent. The initial amount of hot solvent used was excessive.Minimize solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[7] • Maximize precipitation: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[2]
During Column Chromatography
The compound appears to be degrading on the column (streaking on TLC, low recovery).Standard silica gel is acidic due to surface silanol groups, which can catalyze the degradation of acid-sensitive compounds like pyridines.[5]Deactivate the silica gel: Add a small amount (0.1-1%) of a competing base like triethylamine to the eluent system. This blocks the acidic sites.[5] • Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.[5]
Fractions show significant peak tailing on TLC/HPLC.Strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface are causing the issue.[5]Add a competing base to the eluent: As with degradation, adding 0.1-1% triethylamine or pyridine to the mobile phase will significantly reduce tailing by competing for the active sites on the silica.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a fundamental method for purifying crystalline solids.[3] The key is selecting a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.[8]

  • Solvent Selection: Test solubility in various solvents (e.g., isopropanol, ethyl acetate, toluene, hexane, or mixtures thereof). The ideal solvent will dissolve the crude product when boiling but allow crystals to form upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent in portions, swirling and heating, until the solid just dissolves.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Re-heat the mixture to boiling for a few minutes.[7]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven until a constant weight is achieved.[2]

Protocol 2: Purification by Column Chromatography

This protocol is ideal for separating compounds with different polarities and is adapted from methods used for similar pyridine derivatives.[5]

  • TLC Analysis: Dissolve a small amount of the crude material and spot it on a TLC plate. Develop the plate using various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal eluent system should provide good separation and an Rf value of 0.2-0.4 for the target compound.[5]

  • Prepare the Eluent: Make a sufficient volume of the optimal solvent system identified in the previous step. Crucially, add 0.5% triethylamine (v/v) to the eluent to prevent peak tailing and degradation.[5]

  • Column Packing: Prepare a slurry of silica gel in the eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Troubleshooting Flowchart for Purification

This diagram provides a logical path for troubleshooting common purification challenges.

Caption: A decision tree for troubleshooting purification outcomes.

References

  • Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. Benchchem.
  • Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Benchchem.
  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
  • Purification & Characterization | [Synthesis & Materials]. FUJIFILM Wako Chemicals.
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
  • Recrystallization. Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride 97%. Sigma-Aldrich.
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography. Benchchem.

Sources

Technical Support Center: Challenges in the Chlorination of 2-Methoxy-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 2-methoxy-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we will dissect the common challenges, provide in-depth troubleshooting guides, and offer detailed experimental protocols to enhance the success and reproducibility of your reactions.

Introduction to the Challenges

The chlorination of 2-methoxy-3-methylpyridine is a nuanced process governed by the interplay of the directing effects of the electron-donating methoxy and methyl groups and the inherent electron-deficient nature of the pyridine ring. Achieving high yield and regioselectivity requires a careful consideration of the chlorinating agent, reaction conditions, and potential side reactions. This guide will address the key challenges, including:

  • Regioselectivity: The methoxy and methyl groups activate the pyridine ring towards electrophilic substitution, primarily directing the incoming electrophile to the C5 position. However, minor isomers can form, complicating purification.

  • Side Reactions: The reaction is susceptible to several side reactions, most notably chlorination of the methyl group (side-chain chlorination) and demethylation of the methoxy group, especially under harsh conditions.

  • Reaction Control: The reactivity of the substrate and the choice of chlorinating agent can lead to either sluggish reactions or the formation of polychlorinated byproducts. Careful control of stoichiometry and temperature is paramount.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the chlorination of 2-methoxy-3-methylpyridine in a question-and-answer format.

FAQ 1: Low or No Conversion to the Chlorinated Product

Question: I have set up my chlorination reaction using N-chlorosuccinimide (NCS), but I am observing very little to no formation of the desired chlorinated product, even after several hours. What could be the issue?

Answer: Low or no conversion in NCS-mediated chlorinations of pyridine derivatives can stem from several factors. Here is a systematic troubleshooting approach:

  • Activation of NCS: N-chlorosuccinimide is a mild chlorinating agent and often requires an activator, especially for less reactive aromatic systems.[1] The pyridine nitrogen can be protonated by any generated acid, further deactivating the ring.

    • Troubleshooting:

      • Acid Catalysis: Add a catalytic amount of a protic acid like acetic acid or a Lewis acid such as BF₃·H₂O to enhance the electrophilicity of the chlorine atom.[1]

      • Solvent Choice: Ensure you are using an appropriate solvent. While chlorinated solvents like dichloromethane (DCM) or chloroform are common, polar aprotic solvents can sometimes facilitate the reaction. A recent study has shown that a catalytic amount of DMSO can be effective for the chlorination of various heteroarenes with NCS.

  • Purity of Reagents: The purity of both your starting material and NCS is crucial.

    • Troubleshooting:

      • Recrystallize NCS: Commercial NCS may contain succinimide, which can inhibit the reaction. Recrystallizing NCS from acetic acid can improve its reactivity.[2]

      • Assess Starting Material Purity: Ensure your 2-methoxy-3-methylpyridine is free from basic impurities that could quench the catalyst or react with NCS.

  • Temperature: While room temperature is often a good starting point, gentle heating may be necessary to initiate the reaction.

    • Troubleshooting:

      • Gradual Heating: Increase the reaction temperature in increments of 10 °C, monitoring the reaction progress by TLC or GC-MS. Be cautious, as excessive heat can lead to side reactions.

Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion Detected check_reagents Verify Reagent Purity Recrystallize NCS? start->check_reagents check_conditions Review Reaction Conditions Temperature, Solvent check_reagents->check_conditions Reagents OK add_catalyst Introduce Catalyst Protic or Lewis Acid check_conditions->add_catalyst Conditions OK monitor Monitor by TLC/GC-MS add_catalyst->monitor increase_temp Increase Temperature Incrementally increase_temp->monitor monitor->increase_temp No Progress success Reaction Proceeds monitor->success Product Formation fail Still No Reaction | Consider a stronger chlorinating agent monitor->fail No Progress after changes

Caption: Workflow for troubleshooting low conversion.

FAQ 2: Formation of Multiple Products and Isomers

Question: My reaction is working, but I am getting a mixture of products, including what appears to be a dichlorinated product and another monochlorinated isomer. How can I improve the selectivity for the desired 5-chloro isomer?

Answer: The formation of multiple products is a common challenge in the chlorination of substituted pyridines. Here’s how to address it:

  • Understanding Regioselectivity: The 2-methoxy and 3-methyl groups are both ortho-, para-directing. In the case of 2-methoxy-3-methylpyridine, the C5 position is sterically accessible and electronically activated by both groups, making it the most likely site of chlorination. The formation of other isomers, though less favored, can occur. Dichlorination suggests the reaction is too reactive.

  • Controlling Stoichiometry and Reaction Time:

    • Troubleshooting:

      • NCS Stoichiometry: Use a slight excess of NCS (1.05-1.2 equivalents). A large excess will promote dichlorination.

      • Slow Addition: Add the chlorinating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile, favoring monochlorination.

      • Monitor Closely: Monitor the reaction frequently by TLC or GC-MS and quench it as soon as the starting material is consumed to a satisfactory level.

  • Choice of Chlorinating Agent:

    • Troubleshooting:

      • Milder Reagents: If you are using a highly reactive agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas, switching to a milder reagent like NCS can significantly improve selectivity.

      • Bulky Reagents: In some cases, a bulkier chlorinating agent might enhance selectivity for the less sterically hindered position.

FAQ 3: I am observing side-chain chlorination of the methyl group. How can I prevent this?

Question: My mass spec analysis shows a product with a mass corresponding to chlorination on the methyl group. How can I favor ring chlorination over side-chain chlorination?

Answer: Side-chain chlorination typically proceeds through a radical mechanism, while ring chlorination is an electrophilic aromatic substitution. The key is to choose conditions that favor the electrophilic pathway.

  • Mechanism and Conditions: Radical chlorination is often initiated by UV light or radical initiators (like AIBN or benzoyl peroxide) and is favored at higher temperatures in non-polar solvents.[3][4][5] Electrophilic chlorination is promoted by polar solvents and acid catalysts.

    • Troubleshooting:

      • Avoid Radical Initiators: Ensure your reaction setup is free from any sources of radical initiation. Do not use AIBN or peroxides.

      • Exclude UV Light: Protect your reaction from light by wrapping the flask in aluminum foil.

      • Use a Polar Solvent: Solvents like acetic acid or acetonitrile can favor the electrophilic pathway.

      • Lower the Temperature: Radical reactions often have a higher activation energy. Running the reaction at or below room temperature can disfavor side-chain chlorination.

Reaction Pathway Diagram: Ring vs. Side-Chain Chlorination

chlorination_pathways cluster_electrophilic Electrophilic Aromatic Substitution cluster_radical Radical Halogenation start 2-Methoxy-3-methylpyridine + Chlorinating Agent electrophilic_conditions Polar Solvent Acid Catalyst No UV Light start->electrophilic_conditions radical_conditions Non-polar Solvent Radical Initiator/UV Light Higher Temperature start->radical_conditions ring_chlorination Ring Chlorination (Desired Product) electrophilic_conditions->ring_chlorination side_chain_chlorination Side-Chain Chlorination (Byproduct) radical_conditions->side_chain_chlorination

Caption: Competing pathways for chlorination.

FAQ 4: My product appears to have been demethylated. How can I avoid this?

Question: I am seeing a byproduct that I suspect is the corresponding pyridone, suggesting demethylation of the 2-methoxy group has occurred. What conditions cause this and how can I prevent it?

Answer: Demethylation of methoxypyridines can occur under strongly acidic or high-temperature conditions.[6] The use of certain chlorinating agents can also facilitate this process.

  • Causes of Demethylation:

    • Strong Lewis Acids: Strong Lewis acids used as catalysts can coordinate to the methoxy oxygen, making it a better leaving group.

    • High Temperatures: Prolonged heating can promote demethylation.

    • Harsh Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) can sometimes lead to the replacement of alkoxy groups with chlorine, especially at elevated temperatures.[7][8]

  • Troubleshooting:

    • Use a Milder Catalyst: If using a strong Lewis acid, switch to a milder one or a protic acid catalyst.

    • Control Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

    • Choose the Right Reagent: NCS is generally less prone to causing demethylation than harsher reagents. If using POCl₃, it is typically for converting hydroxypyridines to chloropyridines, and its use on a methoxypyridine should be approached with caution.[9]

Experimental Protocols

The following are generalized protocols based on established methods for the chlorination of substituted pyridines. These should be optimized for your specific setup.

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is recommended for achieving high regioselectivity with a reduced risk of side reactions.

Materials:

  • 2-Methoxy-3-methylpyridine

  • N-Chlorosuccinimide (NCS), recrystallized

  • Anhydrous Dichloromethane (DCM) or Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-methoxy-3-methylpyridine (1.0 eq) in anhydrous DCM (or acetic acid) to a concentration of approximately 0.2 M.

  • Add N-chlorosuccinimide (1.1 eq) to the solution in one portion.

  • If using DCM, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. If the reaction is slow, gently heat to 40 °C.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If using acetic acid as the solvent, carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point) or by recrystallization.[10]

Quantitative Data Summary (Typical for NCS Chlorination)

ParameterValue/RangeNotes
Stoichiometry
2-Methoxy-3-methylpyridine1.0 eq
NCS1.05 - 1.2 eqA larger excess may lead to dichlorination.
Reaction Conditions
SolventDCM, Acetic AcidAcetic acid can also act as a catalyst.
Temperature25 - 40 °CHigher temperatures may increase side reactions.
Reaction Time4 - 24 hoursMonitor by TLC/GC-MS for completion.
Work-up & Purification
QuenchingSat. NaHCO₃To neutralize any acid.
PurificationColumn ChromatographyGradient elution with Hexanes/Ethyl Acetate.
Expected Yield 60 - 85%Highly dependent on reaction optimization.
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol uses a more reactive chlorinating agent and should be used with caution. It may be suitable for less reactive substrates but carries a higher risk of over-chlorination.

Materials:

  • 2-Methoxy-3-methylpyridine

  • Sulfuryl Chloride (SO₂Cl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methoxy-3-methylpyridine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in DCM dropwise over 30-60 minutes.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC/GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate under reduced pressure and purify the crude product as described in Protocol 1.

References

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]
  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Patsnap Eureka. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. [Link]
  • Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Journal of Organic Chemistry. [Link]
  • Google Patents. (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • Wikipedia. (n.d.). Phosphoryl chloride. [Link]
  • Google Patents. (1994).
  • Organic Syntheses. (n.d.). PALLADIUM-CATALYZED SYNTHESIS OF 2-PHENYLCARBAZOLE. [Link]
  • Google Patents. (1992).
  • Semantic Scholar. (n.d.). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. [Link]
  • Semantic Scholar. (1993).
  • NIH National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
  • Google Patents. (1994).
  • Google Patents. (2004). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. [Link]
  • Organic Syntheses. (n.d.).
  • ResearchGate. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reaction of oxazolines with phosphorus oxychloride. [Link]
  • MDPI. (n.d.). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
  • ResearchGate. (n.d.). Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. [Link]
  • Bentham Science Publisher. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. [Link]
  • Google Patents. (1988).
  • PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). [Link]
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and properties of catena-poly[[[bis(3-methylpyridine-κN)nickel(II)
  • PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. [Link]
  • ResearchGate. (n.d.). (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. [Link]
  • Google Patents. (1993).

Sources

Technical Support Center: Preventing Decomposition of 3-(Chloromethyl)-2-methoxypyridine During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Chloromethyl)-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. As a reactive chloromethylpyridine derivative, its stability is paramount for achieving reproducible and successful experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and best practice protocols grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: My new bottle of this compound has a yellow to brown tint. Is it decomposed?

A1: Not necessarily. While significant darkening can indicate degradation, a slight yellow or light brown coloration is often observed in freshly prepared, high-purity batches of this compound. However, a progressive darkening over time, especially when accompanied by the formation of solids or a noticeable change in viscosity, is a strong indicator of decomposition. It is crucial to perform a quality control check, such as NMR or HPLC, if you have any doubts about the material's integrity before use.

Q2: Why is this compound so sensitive to storage conditions?

A2: The instability of this compound arises from the electrophilic nature of the chloromethyl group attached to the pyridine ring. The pyridine nitrogen can facilitate nucleophilic substitution reactions, and the compound is susceptible to hydrolysis and self-reaction or polymerization, especially in the presence of moisture, heat, or light.

Q3: What are the primary decomposition products I should be aware of?

A3: The main degradation pathways involve hydrolysis and self-alkylation. Hydrolysis of the chloromethyl group leads to the formation of (2-methoxy-3-pyridinyl)methanol. Self-reaction can lead to the formation of dimers, oligomers, or more complex polymeric materials, which often present as insoluble brown or black solids.

Q4: Can I store the compound in a solution to make handling easier?

A4: Storing this compound in solution is generally not recommended for long-term storage due to increased risks of solvolysis and other decomposition pathways. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous dichloromethane or toluene), prepare it fresh, and store it under an inert atmosphere at a low temperature for the shortest possible duration.

Troubleshooting Guide: Diagnosing and Addressing Decomposition

This section addresses specific issues that may arise during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low reaction yield or incomplete conversion Degradation of the starting material: The actual concentration of the active reagent is lower than assumed due to decomposition.1. Verify Purity: Before use, assess the purity of the reagent using HPLC or ¹H NMR. Look for the appearance of new peaks corresponding to degradation products like (2-methoxy-3-pyridinyl)methanol. 2. Use a Fresh Bottle: If significant degradation is confirmed, switch to a new, unopened bottle of the reagent. 3. Re-evaluate Stoichiometry: If using a partially degraded reagent is unavoidable, adjust the stoichiometry based on the purity determined by analysis.
Formation of an insoluble precipitate in the bottle Polymerization/Self-alkylation: The compound has reacted with itself to form insoluble oligomers or polymers. This is often accelerated by exposure to moisture, heat, or light.1. Isolate Usable Material: Carefully decant the liquid portion, if any remains, away from the solid precipitate in an inert atmosphere glovebox. 2. Assess Liquid Portion: Analyze the purity of the decanted liquid before use. 3. Discard if Heavily Precipitated: If a significant amount of solid has formed, it is best to discard the bottle according to your institution's hazardous waste disposal guidelines.
Pressure buildup in the container upon opening Decomposition leading to gas formation: Hydrolysis or other decomposition pathways can generate HCl gas, leading to pressure buildup.1. Handle with Extreme Caution: Open the container slowly in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. 2. Ventilate and Store Properly: After opening, ensure the container is sealed under an inert atmosphere (e.g., argon or nitrogen) and stored at the recommended low temperature.
Inconsistent results between different batches Variability in storage history: Different lots may have been exposed to slightly different conditions during shipping or storage, leading to varying levels of initial degradation.1. Standardize QC: Implement a mandatory QC check (e.g., HPLC purity analysis) for every new batch of the reagent upon receipt. 2. Maintain a Log: Keep a detailed log of the storage conditions and date of opening for each bottle to track its history.
Best Practices for Storage and Handling

Adherence to strict storage and handling protocols is the most effective way to prevent the decomposition of this compound.

Recommended Storage Conditions
  • Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles. Storing in a refrigerator dedicated to chemical storage is ideal.

  • Atmosphere: This compound is sensitive to moisture and oxygen. It should be stored under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be tightly sealed.

  • Light: Protect from light by storing in an amber glass bottle or in a dark location.

  • Container: Use the original manufacturer's container. If transferring is necessary, use a clean, dry, amber glass bottle that can be sealed under an inert atmosphere. Polyethylene or polypropylene containers may also be suitable.[2]

Workflow for Handling and Dispensing

The following diagram illustrates the recommended workflow for handling this sensitive reagent to minimize exposure to atmospheric contaminants.

G cluster_prep Preparation cluster_dispense Dispensing cluster_storage Resealing & Storage A Equilibrate bottle to room temperature B Move to inert atmosphere glovebox or fume hood with N2/Ar A->B C Open container B->C D Quickly dispense required amount C->D E Use a clean, dry needle/syringe D->E Technique F Flush headspace with inert gas E->F After dispensing G Seal tightly (e.g., with Parafilm) F->G H Return to 2-8°C storage G->H

Caption: Recommended workflow for handling this compound.

Protocol: Analytical Verification of Stability

To ensure the quality of your reagent, particularly if it has been stored for an extended period or if you suspect degradation, perform the following HPLC analysis.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and may need to be optimized for your specific equipment and conditions. It is based on methods used for similar chloromethylpyridine derivatives.[3][4]

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase Preparation:

    • Phase A: Prepare a buffer solution (e.g., 10 mM ammonium acetate in water).[3]

    • Phase B: Acetonitrile or methanol.

    • Use an isocratic or gradient elution as needed. A typical starting point could be a 70:30 mixture of Phase A:Phase B.

  • Sample Preparation:

    • Carefully prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of about 0.1 mg/mL for injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3][4]

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the optimal wavelength. A starting point could be around 270 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify potential degradation product peaks, which would typically be more polar and have shorter retention times than the parent compound.

Decomposition Pathway Overview

The primary non-polymeric decomposition pathway for this compound in the presence of water is hydrolysis.

Caption: Primary hydrolysis pathway of this compound.

References
  • Apollo Scientific. (2023, June 29). This compound Safety Data Sheet.
  • Achmem. 3-(Chloromethyl)-5-fluoro-2-methoxypyridine.
  • BenchChem. A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-pyrazinamine.
  • Reddy, B. P., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 497-505.

Sources

Technical Support Center: Optimization of Solvent Systems for 3-(Chloromethyl)-2-methoxypyridine Purification

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the purification of 3-(Chloromethyl)-2-methoxypyridine. As a substituted pyridine, this compound can present unique challenges, including lability under certain conditions and specific solubility characteristics that complicate the selection of an optimal purification strategy. This guide provides a framework for systematic solvent system optimization to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in a crude sample of this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. For chloromethylated pyridines, common impurities may include:

  • Unreacted Starting Materials: Such as 2-methoxy-3-methylpyridine or the corresponding 3-(hydroxymethyl) precursor.[1]

  • Over-chlorinated Species: Dichlorinated pyridine derivatives.[1]

  • Polymeric Byproducts: Pyridine derivatives can be prone to polymerization under certain reaction or storage conditions.[1]

  • Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which would result in the formation of 2-methoxy-3-(hydroxymethyl)pyridine. This is a significant concern if using protic solvents or if water is present during workup or purification.

  • Residual Solvents: Solvents used in the reaction or initial workup can remain trapped in the crude product.[1]

Q2: What is a good starting point for purifying my crude this compound?

A2: An initial solvent wash is often a practical first step to remove highly soluble impurities.[1] The choice of solvent is critical and should be one in which your target compound has low solubility at room temperature, while the impurities are more soluble. A non-polar solvent like heptane or a slightly more polar solvent like toluene can be effective for washing away less polar impurities. For more polar impurities, a solvent mixture, such as acetone/petroleum ether, has been shown to be effective for similar compounds.[1] It is crucial to perform small-scale solubility tests before committing your entire batch.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for quantifying the purity of chloromethylpyridine derivatives and identifying the presence of impurities.[1]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative monitoring of the purification progress, especially during column chromatography.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any structurally related impurities.

  • Mass Spectrometry (MS): MS provides molecular weight information, which is crucial for identifying the parent compound and potential byproducts.

Q4: Are there any stability concerns I should be aware of when handling this compound in different solvents?

A4: Yes. The chloromethyl group is an electrophilic site and can be susceptible to nucleophilic attack. Protic solvents, such as water, methanol, and ethanol, are nucleophilic and can react with the compound, leading to the formation of the corresponding hydroxymethyl or alkoxymethyl derivatives. Therefore, for prolonged storage or processes involving heating, it is advisable to use aprotic solvents. If a protic solvent must be used, it is best to do so at lower temperatures and for the shortest possible time.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Symptom Possible Cause(s) Suggested Solutions
Low Purity After Solvent Wash 1. The wash solvent has poor selectivity for the impurities. 2. The product is significantly soluble in the wash solvent, leading to yield loss.- Optimize the wash solvent: Experiment with solvent mixtures. For a related compound, mixtures of acetone and petroleum ether were effective.[1] - Consider a sequence of washes: Use solvents of different polarities (e.g., a non-polar wash followed by a more polar wash). - Lower the temperature: Perform the wash at a reduced temperature (e.g., 0 °C or below) to minimize product solubility.[1]
Product is Colored (e.g., Yellow, Brown) Colored impurities, often polymeric or degradation byproducts, are present.- Perform a charcoal treatment: Add a small amount of activated charcoal to a solution of the crude product, heat briefly, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[1] - Consider recrystallization: This is often more effective at removing colored impurities than a simple solvent wash.
Product "Oils Out" During Recrystallization 1. The solvent system is not optimal; the product is too soluble even at lower temperatures. 2. The presence of impurities is inhibiting crystallization.[1] 3. The solution is cooling too rapidly.- Modify the solvent system: Try a different single solvent or a two-solvent system. A common technique is to dissolve the compound in a "good" solvent and slowly add a "poor" solvent (anti-solvent) until turbidity appears, then gently heat until the solution is clear again before slow cooling.[1] - Induce nucleation: Scratch the inside of the flask at the solvent-air interface with a glass rod.[1] - Add a seed crystal: If available, add a small crystal of the pure compound to the cooled solution.[1] - Ensure slow cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath.[1]
No Crystals Form Upon Cooling The solution is not supersaturated; too much solvent was used.- Evaporate some of the solvent: Gently heat the solution to remove some of the solvent and then allow it to cool again. - Add an anti-solvent: If using a single solvent, cautiously add a miscible solvent in which the compound is insoluble until the solution becomes cloudy, then add a small amount of the original solvent to redissolve and cool slowly.
Poor Separation in Column Chromatography The chosen mobile phase (eluent) is not providing adequate separation.- Optimize the mobile phase: Use TLC to screen different solvent systems of varying polarities. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. - Consider a gradient elution: Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities sequentially.

Experimental Protocols for Solvent System Optimization

The key to successful purification is a systematic approach to finding the ideal solvent or solvent system.

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol will help you identify a suitable single solvent or a pair of solvents for a two-solvent recrystallization.

  • Preparation: Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from the list below. Agitate the mixture and observe the solubility.

    • Solvent Screening List (from non-polar to polar):

      • Heptane/Hexane

      • Toluene

      • Dichloromethane

      • Diethyl Ether

      • Ethyl Acetate

      • Acetone

      • Isopropanol

      • Ethanol

      • Methanol

      • Water

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the boiling point of the solvent. Observe if the compound dissolves.

  • Cooling: If the compound dissolves upon heating, allow the test tube to cool slowly to room temperature, and then place it in an ice bath. Observe if crystals form.

  • Data Recording: Record your observations in a table similar to the one below.

SolventSolubility at Room Temp.Solubility at B.P.Crystal Formation on Cooling?Observations (Color, Crystal Quality, etc.)
Heptane
Toluene
Ethyl Acetate
Acetone
Ethanol
... (other solvents)

Interpreting the Results:

  • An ideal single solvent for recrystallization will show poor solubility at room temperature but high solubility at its boiling point, and will produce good quality crystals upon cooling.

  • For a two-solvent system:

    • The "good" solvent will dissolve the compound at room temperature or upon heating.

    • The "poor" solvent (anti-solvent) will be one in which the compound is insoluble, and it must be miscible with the "good" solvent.

Protocol 2: Developing a Mobile Phase for Column Chromatography using TLC
  • Prepare a Stock Solution: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot TLC Plates: Use a capillary tube to spot the stock solution onto several TLC plates.

  • Develop the Plates: Place each TLC plate in a developing chamber containing a different solvent system. Start with a non-polar solvent and gradually increase the polarity.

    • Example Solvent Systems:

      • 100% Heptane

      • 9:1 Heptane/Ethyl Acetate

      • 4:1 Heptane/Ethyl Acetate

      • 1:1 Heptane/Ethyl Acetate

      • 100% Ethyl Acetate

  • Visualize and Analyze: After developing, visualize the plates under a UV lamp. Calculate the Rf value for your target compound and impurities in each solvent system.

  • Select the Optimal Mobile Phase: The ideal mobile phase for column chromatography will provide good separation between your target compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4.

Visualizations

Workflow for Recrystallization Solvent Selection

Caption: Decision workflow for selecting a recrystallization solvent system.

Troubleshooting Logic for Product "Oiling Out"

Sources

Technical Support Center: Navigating Workup Challenges for 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The chlorination of 3-(hydroxymethyl)-2-methoxypyridine is a critical transformation in the synthesis of various pharmaceutical intermediates. A frequent challenge encountered during the reaction workup is the formation of viscous, dark oils and persistent emulsions. These issues complicate phase separation, reduce isolated yield, and hinder purification. This guide provides in-depth troubleshooting strategies and detailed protocols to address these specific challenges, grounded in chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my crude 3-(Chloromethyl)-2-methoxypyridine product "oil out" instead of forming a solid after quenching the reaction?

A: This is a common issue stemming from several factors. The product itself has a relatively low melting point and can form a eutectic mixture with impurities. The presence of unreacted starting material, over-chlorinated byproducts, or polymeric materials can significantly depress the freezing point, preventing crystallization.[1][2] Additionally, residual solvents from the reaction (e.g., DMF, toluene) or workup can keep the product in an oily state.[3]

Q2: What are the most common impurities that contribute to the formation of viscous oils and tars?

A: The primary culprits are often polymeric byproducts. Pyridine derivatives, especially activated ones like chloromethylpyridines, can self-react or polymerize under certain conditions, such as elevated temperatures or prolonged reaction times.[1][4] Other common impurities include unreacted 3-(hydroxymethyl)-2-methoxypyridine, residual chlorinating agents (or their hydrolysis products), and potentially over-chlorinated species.[1][4]

Q3: My extractive workup has resulted in a stubborn emulsion that won't separate. What is the primary cause and my first step to resolve it?

A: Emulsions are frequently formed when the pH of the aqueous layer is near the pKa of the pyridine nitrogen, creating a surfactant-like effect at the aqueous-organic interface. Vigorous shaking during extraction mechanically stabilizes these emulsions. Your first step should always be the simplest: add a saturated solution of sodium chloride (brine).[5][6] This dramatically increases the ionic strength and polarity of the aqueous phase, which helps to "salt out" the organic components and break the emulsion.

Q4: When quenching a reaction that used a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), should I neutralize the mixture before or after removing the excess reagent?

A: It is generally preferable to remove the bulk of the volatile chlorinating agent under reduced pressure first, before quenching with water or a basic solution.[7][8] Quenching a large excess of SOCl₂ or POCl₃ directly is highly exothermic and can generate large volumes of HCl gas, posing a safety risk. Furthermore, the intense heat generated can promote the formation of degradation products and tars. After removing the excess reagent, the residue can be cautiously dissolved in a suitable organic solvent and then quenched by adding it to an ice-cold basic solution (e.g., NaHCO₃, Na₂CO₃).

Part 2: In-Depth Troubleshooting Guides

Problem Scenario 1: Persistent Emulsion During Aqueous Workup

You've quenched your reaction and proceeded to an extractive workup with dichloromethane and aqueous bicarbonate, but you're left with a thick, inseparable layer between the organic and aqueous phases.

Root Cause Analysis: Pyridine compounds can be protonated in acidic or neutral water, and the resulting pyridinium salts have some aqueous solubility. During neutralization, a mixture of the free base and the salt can exist, acting as a phase-transfer agent that stabilizes the emulsion. Polymeric impurities also tend to accumulate at the interface, further preventing coalescence of the organic droplets.

Solutions Workflow:

Emulsion_Troubleshooting

Caption: Troubleshooting workflow for breaking emulsions.

Detailed Protocols:

  • Ionic Strength Modification (First Line of Defense):

    • Protocol: Add saturated aqueous NaCl (brine) to the separatory funnel, typically 0.2 to 0.5 parts by volume relative to the existing aqueous layer.

    • Mechanism: The high concentration of ions in the brine makes the aqueous phase significantly more polar. This reduces the solubility of organic molecules and disrupts the hydrophilic/hydrophobic balance at the interface that stabilizes the emulsion.[5]

    • Action: Stopper the funnel and rock it gently; do not shake vigorously. Allow the mixture to stand.

  • Filtration through a Filter Aid:

    • Protocol: If brine fails, pass the entire emulsified mixture through a pad of Celite® or a plug of glass wool in a Büchner funnel.

    • Mechanism: The fine particles of the filter aid can physically disrupt the emulsion droplets, promoting coalescence.

    • Action: Apply gentle vacuum. The filtrate should collect as two distinct layers. Rinse the filter pad with a small amount of the organic solvent.

  • Gentle Heating:

    • Protocol: Transfer the emulsion to an Erlenmeyer flask and warm it gently in a water bath (typically to 40-50 °C).

    • Mechanism: Increasing the temperature reduces the viscosity of the phases and can provide enough energy to overcome the kinetic barrier to coalescence.[5][9]

    • Caution: Be mindful of the boiling point of your organic solvent (DCM boils at ~40 °C). This method is better suited for higher-boiling solvents like toluene or ethyl acetate. Avoid overheating, which could degrade the product.

Problem Scenario 2: Product is a Viscous Oil That Resists Solidification

After removing the solvent from your dried organic extracts, you are left with a dark, viscous oil. Attempts to solidify it by cooling have failed.

Root Cause Analysis: As noted in the FAQs, impurities are the primary cause. They disrupt the crystal lattice formation required for solidification. The goal is to remove these impurities using non-chromatographic methods suitable for bulk material.

Solutions & Comparative Data:

The two main strategies are solvent washing (trituration) and anti-solvent precipitation. The choice of solvent is critical.

Solvent SystemPolarityBoiling Point (°C)Typical Use Case
Diethyl EtherLow34.6Trituration: Good for removing non-polar grease and some organic byproducts. Product should be insoluble.
Hexanes/HeptanesVery Low69 / 98Trituration/Anti-solvent: Excellent for precipitating polar compounds from solvents like DCM or EtOAc.
Acetone/Petroleum EtherMid/LowVariableTrituration: A 1:2 or 2:1 mixture can be effective for washing crude solids where single solvents fail.[1]
Isopropanol (IPA)High82.6Anti-solvent/Recrystallization: Useful for precipitating the HCl salt of the pyridine.
TolueneLow111Trituration/Azeotrope: Can be used to wash impurities and azeotropically remove water.[6][8]

Detailed Protocols:

  • Trituration with a Non-polar Solvent:

    • Objective: To dissolve impurities while leaving the desired product as a solid (or inducing its solidification).

    • Protocol:

      • Place the crude oil in an Erlenmeyer flask with a stir bar.

      • Add a small volume of a cold non-polar solvent (e.g., diethyl ether or a 1:1 mixture of hexanes and ethyl acetate).

      • Stir vigorously. Use a glass rod to scratch the inside of the flask below the solvent level to induce nucleation.[1]

      • If the oil solidifies, continue stirring for 15-30 minutes to wash the solid.

      • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of the cold trituration solvent.

  • Anti-Solvent Precipitation:

    • Objective: To precipitate the product from a solution in which it is soluble.

    • Protocol:

      • Dissolve the crude oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane).

      • While stirring, slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., cold hexanes) until you observe persistent cloudiness (turbidity).[1][2]

      • Stop adding the anti-solvent, and cool the mixture in an ice bath to maximize precipitation.

      • Collect the resulting solid by vacuum filtration.

  • Conversion to a Crystalline Salt:

    • Objective: To convert the oily free-base into a more stable and crystalline hydrochloride salt. This is often the most robust method for pyridine-containing compounds.

    • Protocol:

      • Dissolve the crude oil in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

      • Slowly, with stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol) until precipitation ceases.

      • Stir the resulting slurry in an ice bath for 30 minutes.

      • Collect the hydrochloride salt by vacuum filtration and wash with cold diethyl ether. The salt can often be used directly in the next step or purified further by recrystallization.

References

  • Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. Benchchem.
  • Emulsion | How to break an emulsion formed in reaction workup? | Emulsion Breaking Techniques. (2024). YouTube.
  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (2012). Google Patents.
  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014). Google Patents.
  • What is a best way to purify a viscous organic liquid product other than column chromatography? (2015). ResearchGate.
  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (2015). Google Patents.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). Google Patents.
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (2010). Google Patents.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.Eureka.
  • Removing Pyridine. (2024). Reddit.
  • Solvent Extraction.AOCS.
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped...Organic Syntheses Procedure.
  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (2006). SciSpace.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PubMed Central.
  • How do I force my compound to solidify after workup? Please help ! (2022). Reddit.
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.PMC - NIH.
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • Purification of oily products in industrial chemistry. (2024). Reddit.
  • Optimization Methods for the Extraction of Vegetable Oils: A Review.MDPI.
  • EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine. (1996). Google Patents.
  • EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.Google Patents.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with 3-(chloromethyl)-2-methoxypyridine. Our goal is to synthesize field-proven insights with fundamental chemical principles to empower you to overcome common experimental hurdles and achieve optimal results.

Introduction: Understanding the Substrate

This compound is a valuable heterocyclic building block. However, its successful implementation in cross-coupling reactions requires a nuanced understanding of its distinct structural features. Three key elements influence catalyst selection and reaction outcomes:

  • The Pyridine Nitrogen: The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a common challenge with nitrogen-containing heterocycles.[1][2]

  • The Benzylic Chloride: The reactive C(sp³)-Cl bond is analogous to a benzylic chloride. While generally more reactive towards oxidative addition than an aryl chloride, it is also susceptible to side reactions like homocoupling.[3][4]

  • The 2-Methoxy Group: As an electron-donating group, the methoxy substituent increases electron density on the pyridine ring, which can influence the electronic properties of the system.[5]

This guide is structured to address these challenges head-on, providing both strategic advice and specific protocols to facilitate your success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The main challenges are threefold: (1) Catalyst Inhibition by the pyridine nitrogen, which can sequester the active palladium species; (2) Competing Side Reactions at the reactive benzylic chloride site, such as homocoupling or protodechlorination; and (3) Difficult Oxidative Addition if the electronic properties of the system disfavor this crucial step, though the benzylic nature of the chloride generally makes this step favorable compared to an aryl chloride.[1][4][5]

Q2: Which general class of palladium catalysts and ligands is a good starting point for this substrate?

For benzylic-type chlorides, especially those on a potentially coordinating heterocyclic scaffold, catalyst systems employing bulky, electron-rich phosphine ligands are the most robust starting point.[5] Ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) are highly recommended.[1][5] These ligands promote the crucial oxidative addition step and help stabilize the active monoligated palladium species, which can accelerate the catalytic cycle.[6]

Q3: My reaction is failing to initiate. What are the first and most critical parameters I should verify?

Before undertaking extensive optimization, always perform a systematic check of your foundational setup.[7]

  • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your flask is properly flame-dried and the system is thoroughly purged with an inert gas like argon or nitrogen.[7]

  • Reagent and Solvent Quality: Use fresh, high-purity catalysts and ligands, as phosphines can oxidize over time. Solvents must be anhydrous and thoroughly degassed. Oxygen in the solvent is a common cause of catalyst death.[7][8]

  • Base Purity and Strength: Ensure your base is pure, dry, and has been stored correctly. The choice of base is critical and highly dependent on the specific coupling reaction (see tables below).[8]

Section 2: Catalyst & Condition Selection Guides

This section provides recommended starting conditions for the most common cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds with boronic acids or their derivatives. The key is selecting a system that promotes the challenging oxidative addition to the C-Cl bond while ensuring efficient transmetalation.[6]

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

ComponentCondition 1 (General Purpose)Condition 2 (For Challenging Substrates)Rationale
Pd Precatalyst Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[7]
Ligand SPhos (4 mol%)XPhos (3 mol%)Bulky, electron-rich biaryl phosphine ligands are essential for activating C-Cl bonds.[5][6]
Base K₃PO₄ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)K₃PO₄ is effective in many cases. Cs₂CO₃ is more soluble and can be more effective for difficult couplings.[8]
Solvent 1,4-Dioxane/H₂O (5:1)TolueneThe choice of solvent affects reagent solubility and catalyst stability. Anhydrous conditions may be necessary.[5][8]
Temperature 100 °C110 °CHigher temperatures are often required to drive the reaction to completion.[8]
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • In a separate vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the Schlenk flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Under a positive pressure of argon, add the catalyst/ligand mixture to the Schlenk flask.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for forming C-N bonds. Success hinges on a strong base to deprotonate the amine and a ligand that facilitates C-N reductive elimination.[9][10]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

ComponentCondition 1 (Secondary Amines)Condition 2 (Primary Amines)Rationale
Pd Precatalyst Pd₂(dba)₃ (2 mol%)G3-XPhos Precatalyst (2 mol%)Precatalysts ensure efficient generation of the active Pd(0) species.[11]
Ligand RuPhos (4 mol%)XPhos (4 mol%)Ligand choice is critical and often depends on the amine class. RuPhos is excellent for many secondary amines, while XPhos is broadly effective.[12]
Base NaOtBu (1.5 equiv.)LHMDS (1.5 equiv.)A strong, non-nucleophilic base is required. NaOtBu is standard; LHMDS can be advantageous for base-sensitive substrates.[11][12]
Solvent Toluene or DioxaneToluene or DioxaneAnhydrous, non-protic solvents are essential to prevent base quenching and side reactions.[13]
Temperature 100-110 °C100-110 °CAminations often require elevated temperatures to proceed at a reasonable rate.[11]

Section 3: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses specific issues in a question-and-answer format.

Problem 1: My reaction shows low or no conversion of the starting material.

  • Possible Cause A: Catalyst Deactivation via Oxidation. Your active Pd(0) catalyst is highly sensitive to oxygen.[7]

  • Possible Cause B: Catalyst Inhibition by Pyridine Nitrogen. The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming an off-cycle, inactive species.[14][15]

    • Solution: Increase the catalyst loading slightly (e.g., from 2 mol% to 4 mol%). Switch to a bulkier biarylphosphine ligand like XPhos or t-BuXPhos. The steric hindrance from these ligands can disfavor the formation of stable pyridine-palladium complexes, keeping more catalyst in the active cycle.

  • Possible Cause C: Poor Reagent Quality.

    • Solution: Phosphine ligands can oxidize upon prolonged exposure to air. Use ligands from a freshly opened bottle or store them rigorously under an inert atmosphere.[7] Verify the purity of your this compound, as impurities can interfere with the reaction. Ensure your base is anhydrous and has not absorbed atmospheric moisture.

Problem 2: I am observing significant formation of side products, such as homocoupling or a reduced (dechlorinated) starting material.

  • Possible Cause A: Protodechlorination. This is the replacement of the chlorine atom with hydrogen, often caused by trace amounts of water or other protic sources in the presence of the base and catalyst.[8]

    • Solution: Use rigorously dried, anhydrous solvents and reagents. If using a base like K₃PO₄, ensure it has been flame-dried under vacuum before use. Switching to a strictly anhydrous solvent system like toluene or CPME can mitigate this issue.[8]

  • Possible Cause B: Homocoupling of the Coupling Partner. This is particularly common with boronic acids in Suzuki reactions.[8]

    • Solution: Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling. Lowering the reaction temperature slightly may also reduce the rate of this side reaction relative to the desired cross-coupling.

Problem 3: My results are inconsistent and difficult to reproduce.

  • Possible Cause: Inconsistent Base Quality or Physical Form. The efficacy of solid inorganic bases like K₃PO₄ or Cs₂CO₃ can be highly dependent on their particle size and surface area.[16]

    • Solution: Grind the base to a fine, consistent powder in a mortar and pestle before use. This increases the surface area and improves reproducibility. Alternatively, consider switching to a soluble organic base like DBU, though this may require re-optimization of the reaction conditions.[11][17]

Section 4: Visual Guides & Workflows

Visual aids can clarify complex processes. Below are diagrams representing the fundamental catalytic cycle and a logical troubleshooting workflow.

Catalytic_Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling. pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(R¹)(X) pd0->oa_complex Oxidative Addition (R¹-X) tm_complex L-Pd(II)(R¹)(R²) oa_complex->tm_complex Transmetalation (+ R²-M) tm_complex->pd0 Reductive Elimination (R¹-R²) center

Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Troubleshooting_Workflow decision decision solution solution start Reaction Start check_conversion Monitor reaction (TLC, LC-MS) start->check_conversion is_complete High Conversion? check_conversion->is_complete has_side_products Side Products Observed? is_complete->has_side_products No workup Proceed to Workup & Purification is_complete->workup Yes check_reagents Verify Reagent Quality & Inert Atmosphere change_catalyst Switch to Bulkier Ligand or Increase Loading check_reagents->change_catalyst check_temp Increase Temperature or Reaction Time change_catalyst->check_temp check_temp->start Retry has_side_products->check_reagents No identify_side_product Identify Side Product (e.g., Homocoupling, Reduction) has_side_products->identify_side_product Yes solve_homocoupling Improve Deoxygenation, Lower Temperature identify_side_product->solve_homocoupling solve_reduction Ensure Anhydrous Conditions identify_side_product->solve_reduction solve_homocoupling->start Retry solve_reduction->start Retry

Caption: A Decision Tree for Troubleshooting Failed Cross-Coupling Reactions.

References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem. (URL: )
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (URL: )
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (URL: )
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Optimising a Buchwald-Hartwig amin
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: )
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. (URL: [Link])
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
  • Pd(II)
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • Buchwald–Hartwig amin
  • Cross-Electrophile Coupling of Benzyl Halides and Disulfides C
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed - NIH. (URL: [Link])
  • Sonogashira coupling - Wikipedia. (URL: [Link])
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (URL: [Link])
  • Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC - NIH. (URL: [Link])
  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC - NIH. (URL: [Link])
  • A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds | Request PDF - ResearchG
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - NIH. (URL: [Link])

Sources

reaction monitoring techniques for 3-(Chloromethyl)-2-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(Chloromethyl)-2-methoxypyridine

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth technical support, focusing on robust reaction monitoring techniques and offering solutions to common experimental challenges. Our goal is to empower you with the expertise to optimize your synthesis, ensure product quality, and troubleshoot effectively.

Synthesis Overview: The Chlorination Pathway

The most prevalent laboratory and industrial synthesis of this compound involves the chlorination of 3-(hydroxymethyl)-2-methoxypyridine. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent.

While the reaction appears straightforward, its success hinges on precise control and monitoring. The starting material, product, and potential byproducts have distinct polarities and spectral characteristics, which can be leveraged for effective in-process control. Inadequate monitoring can lead to incomplete conversion, the formation of impurities, and low isolated yields.

SM 3-(hydroxymethyl)- 2-methoxypyridine RXN Reaction Vessel (Anhydrous Solvent) SM->RXN RA Chlorinating Agent (e.g., SOCl₂) RA->RXN IPC In-Process Control (IPC) (TLC, HPLC, GC-MS) RXN->IPC Aliquot IPC->RXN Continue/Stop QUENCH Reaction Quench IPC->QUENCH Complete WORKUP Aqueous Workup & Extraction QUENCH->WORKUP PRODUCT Crude 3-(Chloromethyl)- 2-methoxypyridine WORKUP->PRODUCT start Analyze Reaction Aliquot (TLC or HPLC) incomplete Is Reaction Incomplete? (Significant SM remains) start->incomplete impurities Are Major Impurities Present? incomplete->impurities No cause1 Potential Causes: - Insufficient Reagent - Low Temperature - Deactivated Reagent (Moisture) incomplete->cause1 Yes cause2 Potential Causes: - Over-chlorination (Side-chain) - Dimerization/Polymerization - Ring Chlorination impurities->cause2 Yes complete Reaction appears complete. Proceed to workup. impurities->complete No solution1 Solutions: 1. Add more chlorinating agent. 2. Increase reaction temperature. 3. Ensure anhydrous conditions. cause1->solution1 solution2 Solutions: 1. Use stoichiometric reagent. 2. Maintain lower temperature. 3. Reduce reaction time. cause2->solution2

avoiding over-chlorination in pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Mitigating Over-Chlorination in Pyridine and Pyridine Derivative Synthesis

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine chemistry. Here, we address a frequent and critical challenge: the prevention of over-chlorination during synthetic procedures. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high selectivity and yield in your chlorination reactions.

Troubleshooting Guide: Over-Chlorination Issues

This section is dedicated to identifying and solving specific problems related to the formation of polychlorinated pyridine byproducts.

Question 1: I am attempting a direct chlorination of pyridine and obtaining a mixture of mono-, di-, and trichlorinated products. How can I improve the selectivity for monochlorination?

Answer:

Achieving selective monochlorination of pyridine is a common challenge due to the activating effect of the first chlorine substituent, which can make the monochlorinated product more reactive than pyridine itself towards further chlorination. Here’s a systematic approach to troubleshooting this issue:

  • Control of Reaction Stoichiometry: Carefully control the molar ratio of the chlorinating agent to pyridine. Use of a significant excess of pyridine relative to the chlorinating agent can statistically favor monochlorination. Start with a pyridine-to-chlorinating agent ratio of at least 3:1 and optimize from there.

  • Temperature Management: High reaction temperatures often promote multiple chlorinations.[1] It is crucial to maintain the lowest possible temperature that still allows for a reasonable reaction rate. For many chlorination reactions of pyridine, temperatures below 100°C are preferable. Consider running a temperature screen to find the optimal balance for your specific system.

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a significant role. Milder chlorinating agents are less likely to lead to over-chlorination.

    • N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle reagent that often provides better selectivity than chlorine gas. The reaction can be carried out in a variety of solvents, and the succinimide byproduct is often easily removed.

    • Sulfuryl Chloride (SO₂Cl₂): This reagent can be effective for monochlorination, particularly when used at low temperatures and with careful control of stoichiometry.

    • Designed Phosphine Reagents: Recent advancements have introduced phosphine-based reagents that can achieve highly selective halogenation of pyridines.[2]

  • Kinetic vs. Thermodynamic Control: Over-chlorination can sometimes be a result of allowing the reaction to proceed to thermodynamic equilibrium, where more stable polychlorinated products may be favored.[3][4] Monitoring the reaction progress closely by techniques like GC-MS or TLC and stopping the reaction once the desired monochlorinated product is maximized (even if starting material remains) can favor the kinetic product.[5][6][7]

Below is a diagram illustrating the general mechanism of electrophilic chlorination of pyridine and the subsequent formation of dichlorinated products.

G Pyridine Pyridine Monochloro Monochloropyridine Pyridine->Monochloro First Chlorination ChlorinatingAgent Chlorinating Agent (e.g., Cl₂) Dichloro Dichloropyridine Monochloro->Dichloro Second Chlorination (often faster) Polychloro Polychlorinated Pyridines Dichloro->Polychloro Further Chlorination

Caption: Pathway of Pyridine Chlorination.

Question 2: My Hantzsch pyridine synthesis is producing chlorinated byproducts. What is the likely source of chlorine, and how can I prevent this?

Answer:

The Hantzsch synthesis itself does not inherently involve chlorination.[8][9][10][11][12] The presence of chlorinated byproducts strongly suggests contamination in your starting materials or reagents. Here’s how to troubleshoot:

  • Reagent Purity Check:

    • Aldehyde: If your aldehyde was prepared using a route involving chlorinated reagents (e.g., purification with chloroform, or synthesis from a chlorinated precursor), it could be a source of contamination. Repurify your aldehyde by distillation or recrystallization.

    • β-Ketoester: Similar to the aldehyde, ensure the β-ketoester is free from chlorinated solvents or impurities.

    • Ammonia Source: While less common, check the purity of your ammonium acetate or other ammonia source.

  • Solvent as a Source: If you are using a chlorinated solvent, consider switching to a non-chlorinated alternative like ethanol, methanol, or even water.[12]

  • Cross-Contamination: Ensure your reaction glassware is scrupulously clean and not previously used for chlorination reactions without thorough cleaning.

Question 3: I am performing a Guareschi-Thorpe pyridine synthesis and observing chlorinated side products. How can I address this?

Answer:

Similar to the Hantzsch synthesis, the Guareschi-Thorpe reaction does not typically involve chlorination.[13][14][15][16] The appearance of chlorinated byproducts points to external contamination. The troubleshooting steps are analogous to those for the Hantzsch synthesis:

  • Examine Starting Material Purity: The cyanoacetamide and the 1,3-dicarbonyl compound are the primary suspects for contamination. Analyze these starting materials for any residual chlorinated impurities from their synthesis or purification.

  • Solvent and Glassware: Avoid chlorinated solvents and ensure dedicated, clean glassware for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that leads to over-chlorination of pyridine?

A1: Pyridine is an electron-deficient heterocycle, making electrophilic substitution less favorable than in benzene.[17][18] However, once the first chlorine atom is introduced, it can act as a weakly activating group through its lone pairs of electrons, and it directs incoming electrophiles to specific positions on the ring. The interplay of inductive and resonance effects of the first chlorine substituent can make the monochlorinated pyridine more susceptible to a second chlorination than the starting pyridine, leading to a mixture of products.[19]

Q2: Are there any general strategies to favor monochlorination in electrophilic aromatic substitution of pyridines?

A2: Yes, several strategies can be employed:

  • Use of Pyridine N-Oxides: Converting pyridine to its N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions.[20] After chlorination, the N-oxide can be deoxygenated to yield the desired monochlorinated pyridine. This method often provides excellent regioselectivity and helps to avoid over-chlorination.

  • Gas-Phase Chlorination: For industrial-scale synthesis, gas-phase chlorination at high temperatures can be controlled to favor the formation of specific chlorinated pyridines.[21][22] By carefully controlling reaction time, temperature, and reactant ratios, the product distribution can be manipulated.[1]

  • Catalyst Selection: While some catalysts can increase the rate of chlorination, they can also promote over-chlorination. In some cases, catalyst-free conditions at elevated temperatures can provide better selectivity for the desired product.[23]

Q3: How can I purify my desired monochlorinated pyridine from a mixture containing polychlorinated byproducts?

A3: The separation of mono- and polychlorinated pyridines can be challenging due to their similar physical properties. However, several techniques can be effective:

  • Fractional Distillation: If the boiling points of the different chlorinated pyridines are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.[24][25][26][27]

  • Column Chromatography: For smaller-scale purifications, silica gel column chromatography is a common and effective method. A solvent system with a gradient of polarity can be used to separate the components based on their differing polarities.[24][26]

  • Crystallization/Recrystallization: If the desired monochlorinated pyridine is a solid, selective crystallization or recrystallization from an appropriate solvent can be a powerful purification technique.[24][25][26]

Q4: What analytical techniques are best for monitoring the progress of a pyridine chlorination reaction and identifying the products?

A4: A combination of techniques is often ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for both qualitative and quantitative analysis of the reaction mixture. It allows for the separation of different chlorinated pyridines and their identification based on their mass spectra.[5][6][7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and substitution pattern of the purified chlorinated pyridines.

Experimental Protocols

Protocol 1: Selective Monochlorination of Pyridine using N-Chlorosuccinimide (NCS)

This protocol is designed to favor the formation of monochlorinated pyridines.

Materials:

  • Pyridine (freshly distilled)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Sodium sulfite solution (10% aqueous)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve pyridine (3 equivalents) in anhydrous acetonitrile.

  • Slowly add N-Chlorosuccinimide (1 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 80°C) and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction has reached the desired conversion (maximization of monochlorinated product), cool the mixture to room temperature.

  • Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy any remaining NCS.

  • Extract the mixture with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired monochlorinated pyridine isomers.

Table 1: Troubleshooting Protocol 1

Problem Possible Cause Solution
Low ConversionInsufficient reaction time or temperature.Increase reaction time or slightly increase the temperature, monitoring for the onset of over-chlorination.
Significant Over-chlorinationReaction temperature too high or reaction run for too long.Decrease the reaction temperature and/or stop the reaction earlier. Use a larger excess of pyridine.
Difficult PurificationSimilar polarity of products.Optimize the solvent system for column chromatography; consider using a different stationary phase or HPLC for separation.

Protocol 2: Synthesis of 2-Chloropyridine via Pyridine N-Oxide

This two-step protocol offers high regioselectivity for the 2-chloro isomer.

Step 1: Synthesis of Pyridine N-Oxide

  • Caution: Peracetic acid is a strong oxidizing agent. Handle with care.

  • In a round-bottom flask, combine pyridine and acetic acid.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide.

  • Allow the reaction to warm to room temperature and then heat to 70-80°C for several hours, monitoring by TLC.

  • After completion, cool the mixture and carefully destroy excess peroxide with a reducing agent (e.g., sodium sulfite).

  • Neutralize the mixture with a base (e.g., sodium carbonate) and extract the pyridine N-oxide with a suitable solvent like dichloromethane.

  • Dry, filter, and concentrate the organic extracts to obtain crude pyridine N-oxide, which can be purified by crystallization or distillation.

Step 2: Chlorination of Pyridine N-Oxide

  • In a round-bottom flask, dissolve the purified pyridine N-oxide in a suitable solvent (e.g., dichloromethane or chloroform).

  • Cool the solution in an ice bath and slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

  • Allow the reaction to proceed at low temperature, monitoring its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with ice-water.

  • Neutralize the mixture with a base and extract the 2-chloropyridine with an organic solvent.

  • Purify the product by distillation or column chromatography.

G cluster_step1 Step 1: N-Oxide Formation cluster_step2 Step 2: Chlorination and Deoxygenation Pyridine Pyridine PyridineOxide Pyridine N-Oxide Pyridine->PyridineOxide Oxidation OxidizingAgent Oxidizing Agent (e.g., H₂O₂/AcOH) PyridineOxide_step2 Pyridine N-Oxide ChlorinatingAgent Chlorinating Agent (e.g., POCl₃) Chloropyridine 2-Chloropyridine PyridineOxide_step2->Chloropyridine Chlorination

Caption: Workflow for 2-Chloropyridine Synthesis via N-Oxide.

References

  • BenchChem. Technical Support Center: Synthesis of 2,6-Dichloropyridine. URL
  • Zhang, J., et al.
  • Dutton, J. L., et al.
  • Scribd. Pyridine: Electrophilic & Nucleophilic Reactions. URL
  • YANCHENG HENGSHENG CHEMICAL CO Ltd. Synthesis method of 2,6-dichloropyridine. CN104478794A.
  • Wikipedia. 2,6-Dichloropyridine. URL
  • Fröhlich, J. Recent Progress on the Halogen Dance Reaction on Heterocycles. Molecules2008, 13(5), 1011-1025.
  • Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. CN103554014A.
  • Palani, V., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews2021, 121(24), 15335-15449.
  • Process for preparing 2,6-dichloropyridine. EP 0300430 B1.
  • Gutekunst, W. Haloselectivity of Heterocycles. Baran Group Meeting, The Scripps Research Institute, 2011.
  • ResearchGate.
  • Tang, R.-J., et al. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry2018, 83(1), 329-338.
  • Química Organica.org. Electrophilic substitution on pyridine. URL
  • Zhao, Z., et al. Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine. Physical Chemistry Chemical Physics2007, 9(32), 4383-4394.
  • ResearchGate. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. URL
  • Agency for Toxic Substances and Disease Registry. Analytical Methods. In Toxicological Profile for Pyridine. 1992.
  • ResearchGate.
  • Journal of New Developments in Chemistry.
  • Wikipedia. Thermodynamic and kinetic reaction control. URL
  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. URL
  • ResearchGate. Theoretical study of the interaction between pyridine derivatives and atomic chlorine.
  • Wikipedia. Hantzsch pyridine synthesis. URL
  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. URL
  • Wikipedia.
  • DAV University. Pyridines – Structure.
  • ResearchGate. Regioselective chlorination of pyridine N‐oxides under optimized reaction conditions. URL
  • Method for purification of pyridine, and method for production of chlorin
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • Eisner, T. Learning from the Hantzsch synthesis.
  • EMU Physics Department.
  • Tussupbayev, S., et al. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions2018, 47(4), 1151-1158.
  • Korytar, P., et al. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal.
  • Slideshare.
  • ChemTube3D. Hantzsch pyridine synthesis - overview. URL
  • Química Organica.org. Guareschi-Thorpe synthesis of pyridine. URL
  • Royal Society of Chemistry. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances2023, 13(36), 25345-25353.
  • Baran, P. S. Pyridine Synthesis: Cliff Notes. The Scripps Research Institute, 2004.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. URL
  • da Silva, A. F., et al. Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry2019, 15, 2338-2349.
  • “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. International Journal of Organic Chemistry2013, 3(1), 1-6.
  • Organic Syntheses. 2,2'-Bipyridine. Organic Syntheses1955, 35, 18.
  • U.S. Environmental Protection Agency. Methods of Analysis for Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs)
  • Al-Mulla, A. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances2023, 13(36), 25345-25353.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Organic Syntheses. 3-aminopyridine. Organic Syntheses1941, 21, 9.
  • University POLITEHNICA of Bucharest. Determination of Polychlorinated Biphenyl Compounds through Gas Chromatography Coupled with Mass Spectrometry Method. UPB Scientific Bulletin, Series B2008, 70(4), 83-90.

Sources

influence of temperature on 3-(Chloromethyl)-2-methoxypyridine stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Chloromethyl)-2-methoxypyridine (CAS 162046-62-0). This resource is designed for our partners in research, discovery, and drug development. We understand that the stability of key intermediates is paramount to the reproducibility of your experiments and the integrity of your results. This guide provides in-depth answers to frequently asked questions and troubleshooting workflows related to the thermal stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To ensure maximum shelf-life and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated place.[1][2][3] The container must be kept tightly closed to prevent exposure to atmospheric moisture.[1][3][4] We recommend storage at temperatures between 2°C and 8°C (refrigerated) for long-term use. For some similar pyridine compounds, storage at room temperature in a dark place is suggested, but keeping it cool provides an extra margin of safety. Always consult the product-specific safety data sheet (SDS) for the recommended storage temperature.[3]

Q2: My laboratory experiences temperature fluctuations. How sensitive is this compound to brief exposure to higher temperatures?

A2: While the product is chemically stable under standard ambient conditions, exposure to excess heat is explicitly advised against in safety and handling literature.[1] The chloromethyl group, in particular, is a reactive functional group. Elevated temperatures provide the activation energy necessary to accelerate potential degradation reactions. While brief, moderate fluctuations (e.g., to ambient room temperature) for short periods are unlikely to cause significant immediate degradation, prolonged or repeated exposure to temperatures above 25°C can compromise the compound's purity over time. Thermal decomposition can lead to the release of hazardous gases such as nitrogen oxides, carbon monoxide, and hydrogen chloride.[5]

Q3: What are the visible signs of degradation in my sample of this compound?

A3: The pure compound is typically a liquid. The first visual indicator of degradation is often a change in color, such as darkening or the development of a yellow or orange hue. The formation of solid precipitates or a change in viscosity can also indicate that chemical changes, such as polymerization or the formation of insoluble byproducts, have occurred. If you observe any of these changes, we recommend re-analyzing the material for purity before use.

Q4: What are the likely degradation pathways for this compound, particularly when exposed to heat?

A4: While specific degradation pathways for this exact molecule are not extensively published, we can infer likely mechanisms based on the chemistry of related chloromethyl and methoxy pyridine derivatives.[6]

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture, which would convert it to a hydroxymethyl group. This process is significantly accelerated by heat.

  • Self-alkylation/Polymerization: The reactive chloromethyl group on one molecule can potentially alkylate the nitrogen atom of the pyridine ring on another molecule. This can lead to the formation of dimers, oligomers, or polymeric materials, which would be observed as non-volatile, complex impurities.[7]

  • Elimination/Rearrangement: At higher temperatures, more complex intramolecular reactions could occur, though these are generally less common under standard laboratory conditions.

Factors such as pH, exposure to light, and the presence of oxidizing agents can also influence stability and introduce other degradation pathways.[6][8]

Troubleshooting Guide: Stability-Related Issues

Unexpected experimental results, such as low product yield, new spots on TLC, or unexpected peaks in HPLC/LC-MS, can often be traced back to the degradation of a starting reagent. This workflow helps diagnose if the stability of this compound is the root cause.

G A Problem Observed: Low Yield, Impure Product, or Inconsistent Assay Results B Was the this compound stored under recommended conditions? (Cool, dry, dark, tightly sealed) A->B C YES B->C   D NO B->D   F Run a purity check on a fresh sample from the same bottle (HPLC, GC-MS, NMR). C->F E Correct storage practices immediately. Store in a refrigerator (2-8°C). Ensure container is tightly sealed. D->E E->F G Is purity >97% (or as specified)? F->G H YES G->H   I NO G->I   K Stability issue is unlikely the primary cause. Investigate other experimental parameters: - Reaction conditions (time, temp) - Purity of other reagents - Analytical method H->K J The reagent has likely degraded. Discard the bottle according to local regulations. Use a fresh, unopened bottle for subsequent experiments. I->J L Consider performing a forced degradation study to understand stability in your specific reaction solvent/conditions. (See Protocol 1) K->L

Caption: Troubleshooting workflow for stability issues.

Data Summary

While specific kinetic data for the thermal degradation of this compound is not publicly available, the following table summarizes stability expectations based on general chemical principles and information from Safety Data Sheets for this and related compounds.

Temperature RangeConditionExpected Stability & Potential ConsequencesRecommendations
2°C – 8°C RefrigeratedHigh Stability. Optimal for long-term storage.Recommended for all stock solutions and neat material.
15°C – 25°C Ambient Room TempModerate Stability. Risk of slow degradation increases, especially with prolonged storage or exposure to moisture/light.Acceptable for short-term benchtop use. Minimize time out of cold storage.
> 30°C Elevated HeatLow Stability. Accelerated degradation is likely.[1] Potential for hydrolysis, self-reaction, and pressure buildup in sealed containers.AVOID. Do not store in direct sunlight or near heat sources like ovens or hot plates.
> 140°C High HeatUnstable. Thermal decomposition can occur, releasing toxic and corrosive gases (HCl, NOx, CO).[3][5]For analytical purposes (e.g., GC), ensure injector temperature is optimized to prevent on-column degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the compound to identify potential degradants and understand its stability profile under various stress conditions.

Objective: To determine the degradation pathways of this compound under heat, acidic, basic, and oxidative stress.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable C18 column and UV detector

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in your chosen solvent (e.g., 1 mg/mL in Acetonitrile).

  • Set Up Stress Conditions: In separate, clearly labeled HPLC vials, mix the following:

    • Control: 500 µL of stock solution + 500 µL of solvent.

    • Acid Hydrolysis: 500 µL of stock solution + 500 µL of 0.1 M HCl.

    • Base Hydrolysis: 500 µL of stock solution + 500 µL of 0.1 M NaOH.

    • Oxidation: 500 µL of stock solution + 500 µL of 3% H₂O₂.

    • Thermal Stress: 1 mL of stock solution in a sealed vial.

  • Incubation:

    • Place the Acid, Base, Oxidation, and Thermal stress vials in a heating block or oven set to 60°C.

    • Keep the Control vial at room temperature, protected from light.

    • Incubate for a set period (e.g., 24 hours). Note: For the base hydrolysis sample, degradation may be very rapid; consider analyzing at earlier time points (e.g., 1-2 hours).

  • Analysis:

    • After incubation, allow all vials to cool to room temperature.

    • If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to prevent damage to the HPLC column.

    • Analyze all samples by HPLC.

  • Interpretation: Compare the chromatograms of the stressed samples to the control.

    • A decrease in the peak area of the parent compound indicates degradation.

    • The appearance of new peaks indicates the formation of degradation products. This provides insight into the compound's stability under your specific experimental conditions.[6]

References

  • CymitQuimica. (2022-11-03). Safety Data Sheet Warning.
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE.
  • Fisher Scientific. (2025-05-01). SAFETY DATA SHEET.
  • MilliporeSigma. (2025-08-26). M25406 - SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. 3-Chloro-2-methoxypyridine 13472-84-9.
  • BenchChem. Stability issues of 2-(5-Methylhexyl)pyridine in solution.
  • TCI Chemicals. (2025-04-30). SAFETY DATA SHEET.
  • BenchChem. Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products.
  • Li, W., & Barner, B. (Year not specified). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.

Sources

Technical Support Center: Purification of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3). As a critical intermediate in the synthesis of blockbuster proton pump inhibitors like Omeprazole, its purity is not just a matter of analytical chemistry but a cornerstone of drug safety and efficacy.[1][2] This guide is structured to provide direct, actionable solutions to common challenges encountered during its purification, moving from high-level questions to specific, in-lab troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and why is its purity so critical?

This compound is a key heterocyclic building block used in the multi-step synthesis of Omeprazole and related pharmaceuticals.[2] The purity of this intermediate directly impacts the quality, yield, and impurity profile of the final Active Pharmaceutical Ingredient (API). Stringent purity requirements are in place to minimize the formation of process-related impurities and potential genotoxins in the final drug product.

Q2: What are the most common impurities I should expect in my crude product?

Impurities typically originate from the synthetic route used. Common starting materials include 3,5-lutidine or 2,3,5-collidine.[3] Depending on the specific pathway, you may encounter:

  • Unreacted Precursors and Intermediates: Such as 2,3,5-trimethylpyridine, 3,5-dimethyl-4-methoxypyridine, and various N-oxide compounds.[3]

  • Byproducts of Chlorination: The chlorination of the precursor 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine can generate side products if not perfectly controlled.[1][4]

  • Polymeric Byproducts: Often colored, these can form during various stages of the synthesis.[3]

  • Degradation Products: A notable impurity can arise from the demethylation of the 4-position methoxy group under acidic conditions, forming a phenolic compound.[5]

Q3: What is the fundamental difference between washing/slurrying and recrystallization for purification?

  • Washing/Slurrying: This is a simpler, faster technique primarily used to remove impurities that are highly soluble in the wash solvent, while the desired product is not. It is effective for removing residual reagents and solvents from the surface of the solid product. The crude solid is suspended in a solvent, stirred, and then filtered.

  • Recrystallization: This is a more powerful bulk purification technique based on differences in solubility between the product and impurities at different temperatures. The crude material is dissolved in a minimal amount of a hot solvent, and as the solution cools slowly, the pure product crystallizes out, leaving impurities behind in the solvent (mother liquor).[6]

Q4: How should I properly store the purified, dry product?

The purified hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture and air.[7][8] It is best kept in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

Troubleshooting Guide: From Bench to Bulk

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems during the purification workflow.

Workflow Diagram: General Purification Strategy

cluster_start Initial State cluster_purification Purification Steps cluster_end Final State A Crude Product (Post-Synthesis) B Solvent Wash / Slurry A->B Primary cleaning C Check Purity (HPLC) B->C Isolate & analyze D Recrystallization (Optional: Charcoal) C->D Purity Not OK? E Pure Product (>99% Purity) C->E Purity OK? D->C Re-evaluate F Mother Liquor (Contains Impurities) D->F Isolate crystals

Caption: A decision-making workflow for purifying the target compound.

Q: My isolated crude product is a brown or khaki-colored solid, not the expected white crystals. What's the cause and how do I fix it?

A: This discoloration is a classic sign of residual colored impurities, likely polymeric byproducts from the synthesis.[3][6]

  • Immediate Action (Solvent Washing): Your first step should be to wash or slurry the crude solid with an appropriate organic solvent. This is often sufficient to remove the bulk of the colored material. A patent describing an effective method suggests washing the crude solid (obtained after removing the reaction solvent) with solvents like toluene or a mixture of acetone and petroleum ether.[3] This approach has been shown to increase purity to over 99%.[3]

  • Advanced Action (Recrystallization with Charcoal): If washing is insufficient, the next step is recrystallization. To specifically target colored impurities, you can perform a charcoal treatment.[6] Dissolve the crude product in a minimal amount of a suitable hot solvent, add a small amount (e.g., 1-2% w/w) of activated charcoal, and keep the solution hot for a short period. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]

Q: My HPLC analysis shows the purity is only ~98% after purification. How can I achieve >99.5% purity?

A: Achieving high purity often requires moving beyond simple washing, especially if less effective solvents were used initially. An older method using an isopropanol/ether mixture, for example, was reported to yield a purity of only 98.23%.[3]

  • Optimize Your Wash: Ensure you are using an effective solvent system. See the table below for empirically tested options. Performing the wash at a lower temperature can sometimes improve purity by reducing the solubility of the desired product.[6]

  • Perform a Recrystallization: This is the most reliable method to significantly boost purity. The key is selecting the right solvent—one in which the product is highly soluble when hot but poorly soluble when cold, while impurities remain in solution upon cooling. A systematic solvent screen is recommended.

Table 1: Comparison of Solvent Systems for Purification
Solvent SystemVolume RatioReported Purity (HPLC)Source
Acetone : Petroleum Ether2 : 199.54%[3]
TolueneN/A99.01%[3]
Isopropanol : Ether3 : 198.23%[3]

Q: I attempted a recrystallization, but the product "oiled out" instead of forming crystals. What went wrong?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, often due to a suboptimal solvent system or the presence of impurities that depress the melting point and inhibit crystal lattice formation.[6]

Troubleshooting Diagram: Oiling Out Phenomenon

A Problem: Product 'Oils Out' B Potential Cause: Solvent is too 'good' (Product too soluble) A->B C Potential Cause: Cooling rate is too fast A->C D Potential Cause: High impurity load A->D S1 Solution: Add a 'poor' solvent (anti-solvent) dropwise B->S1 S2 Solution: Allow to cool slowly to room temp before using an ice bath C->S2 S3 Solution: Pre-purify with a wash or use seed crystals D->S3

Caption: Logic for diagnosing and solving "oiling out" during crystallization.

  • Corrective Actions:

    • Re-heat the solution until the oil fully redissolves.

    • Add more of the "good" solvent to ensure everything stays in solution.

    • Try adding a "poor" solvent (anti-solvent) dropwise to the hot solution until slight turbidity appears, then re-heat to clarify and cool slowly.[6]

    • Slow down the cooling process. Allow the flask to cool naturally to room temperature before moving it to an ice bath.[6]

    • Induce nucleation. If crystals are slow to form, scratch the inside of the flask at the solvent-air interface with a glass rod or add a single seed crystal of the pure compound.[6]

Q: My final yield is unacceptably low after purification. How can I minimize product loss?

A: Yield and purity are often a trade-off. Aggressive purification can lead to significant product loss.

  • Check Solvent Volumes: Use the minimum amount of solvent necessary for washing and recrystallization. For washing, use just enough to create a mobile slurry. For recrystallization, use the minimum amount of hot solvent required to fully dissolve the solid.

  • Use Cold Solvents for Washes: When washing the filtered crystals, always use a small amount of ice-cold solvent. The product's solubility will be significantly lower at reduced temperatures, minimizing loss.[6]

  • Recover from Mother Liquor: It may be possible to recover a second crop of crystals by concentrating the mother liquor (the filtrate from your crystallization) and cooling again. Be aware that this second crop will likely be less pure than the first.

Recommended Purification Protocols

Protocol 1: Purification by Solvent Washing (Slurry Method)

This protocol is based on a method proven to be effective for achieving high purity.[3]

  • Preparation: Place the crude, solid 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 100g) into an appropriately sized flask.

  • Solvent Addition: Add the wash solvent. A recommended system is a 2:1 mixture of acetone and petroleum ether (e.g., 150 mL for a 100g batch).[3] Alternatively, toluene can be used.[3]

  • Slurrying: Stir the mixture vigorously at ambient temperature for 30-60 minutes to ensure thorough contact between the solid and the solvent.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of fresh, cold wash solvent.

  • Drying: Dry the purified white crystals in a vacuum oven at 50-80°C until a constant weight is achieved.[3] An expected purity of >99.5% can be achieved with the acetone/petroleum ether system.[3]

Protocol 2: Purification by Recrystallization

This is a general protocol that should be optimized by screening for the ideal solvent for your specific impurity profile.[6]

  • Solvent Selection: Choose a solvent or solvent pair in which the target compound has high solubility at elevated temperatures and low solubility at low temperatures.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (with stirring) until the solid is completely dissolved. Add more solvent in small portions if needed, but avoid using a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the mixture to a boil for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystal formation (nucleation) begins, the process can be accelerated by placing the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Purity Assessment

The final purity of your product should always be confirmed analytically.

  • High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for quantifying the purity of the compound and detecting impurities. A typical purity of >98% is expected.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC/MS/MS): A more sensitive technique used to detect and quantify trace-level impurities, particularly those that may be genotoxic.[11][12]

  • Melting Point: The pure compound has a reported melting point of 128-131°C.[2][4] A sharp melting point within this range is a good indicator of high purity.

References

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. Pharmaffiliates.
  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Autech.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry.
  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.
  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(Chloromethyl)-2-methoxypyridine: An In-Depth Analysis for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision that balances efficiency, scalability, cost, and safety. This guide provides a comprehensive comparison of the primary synthesis routes to 3-(chloromethyl)-2-methoxypyridine, a key building block in the preparation of various pharmaceutical agents. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the available methods to inform your strategic selection process.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic intermediate. The presence of a reactive chloromethyl group at the 3-position, coupled with the electronic influence of the 2-methoxy group, makes it a valuable synthon for introducing the 2-methoxypyridin-3-ylmethyl moiety into a target molecule. This structural motif is found in a range of biologically active compounds, driving the need for efficient and scalable synthetic access.

Comparative Overview of Synthetic Strategies

Three principal strategies have emerged for the synthesis of this compound, each with distinct advantages and drawbacks. The choice of route will largely depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory or manufacturing facility.

RouteStarting MaterialKey Transformation(s)Key ReagentsReported Yields (Overall)
A 2-Methoxy-3-methylpyridineSide-chain radical chlorinationN-Chlorosuccinimide (NCS), Radical Initiator (AIBN/BPO)Moderate to Good
B 2-Methoxypyridine-3-methanolChlorination of a primary alcoholThionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃)Good to Excellent
C 3-MethylpyridineOxidation, methoxylation, reduction, chlorinationKMnO₄, NaOMe, LiAlH₄/NaBH₄, SOCl₂Moderate

Route A: Side-Chain Chlorination of 2-Methoxy-3-methylpyridine

This approach is conceptually the most direct, involving the selective chlorination of the methyl group of readily available 2-methoxy-3-methylpyridine.

Diagram of Synthesis Route A

Route A start 2-Methoxy-3-methylpyridine product This compound start->product NCS, Radical Initiator (AIBN or BPO) Solvent (e.g., CCl₄), Heat/UV light

Caption: Free-radical chlorination of 2-methoxy-3-methylpyridine.

Mechanistic Insight and Experimental Considerations

The success of this route hinges on the selective free-radical halogenation of the benzylic-like methyl group. The 2-methoxy group can influence the reactivity and selectivity of this reaction.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light.[1] These initiators should be handled with care due to their potential for thermal decomposition.[2][3]

  • Propagation: The initiator radical abstracts a hydrogen atom from the methyl group of 2-methoxy-3-methylpyridine to form a resonance-stabilized pyridyl-methyl radical. This radical then reacts with a chlorine source, typically N-chlorosuccinimide (NCS), to yield the desired product and a succinimidyl radical, which continues the chain reaction.[4]

  • Chlorinating Agent: NCS is often the reagent of choice for such transformations as it provides a low concentration of chlorine radicals, minimizing side reactions such as polychlorination and ring chlorination.[5][6]

Experimental Protocol: Radical Chlorination with NCS
  • Setup: To a solution of 2-methoxy-3-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-chlorosuccinimide (1.05-1.2 eq).

  • Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN or BPO, 0.02-0.1 eq).

  • Reaction: Heat the mixture to reflux (typically 70-90 °C) and monitor the reaction progress by TLC or GC. The reaction may require several hours for completion.

  • Work-up: After cooling to room temperature, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Evaluation of Route A
  • Advantages: This is a relatively short and direct route if the starting material is commercially available.

  • Disadvantages: The reaction can sometimes suffer from a lack of selectivity, leading to the formation of dichlorinated and trichlorinated byproducts, as well as potential ring chlorination.[5] Purification of the desired monochlorinated product can be challenging. The use of radical initiators requires careful temperature control and adherence to safety protocols.[2][3][7]

Route B: Chlorination of 2-Methoxypyridine-3-methanol

This two-step approach involves the synthesis of the precursor alcohol, 2-methoxypyridine-3-methanol, followed by its chlorination. This route often provides higher selectivity and overall yields compared to direct side-chain chlorination.

Diagram of Synthesis Route B

Route B cluster_step1 Step 1: Alcohol Synthesis cluster_step2 Step 2: Chlorination start 2-Methoxynicotinic acid or ester alcohol 2-Methoxypyridine-3-methanol start->alcohol Reducing Agent (e.g., LiAlH₄, NaBH₄/I₂) Solvent (e.g., THF, Et₂O) product This compound alcohol_2 2-Methoxypyridine-3-methanol alcohol_2->product Chlorinating Agent (e.g., SOCl₂, POCl₃) Solvent (e.g., CH₂Cl₂, Toluene)

Caption: Two-step synthesis via reduction and subsequent chlorination.

Step 1: Synthesis of 2-Methoxypyridine-3-methanol

The precursor alcohol can be prepared by the reduction of a corresponding carbonyl compound, most commonly an ester or a carboxylic acid.

  • From 2-Methoxynicotinic Acid or its Esters: The reduction of 2-methoxynicotinic acid or its methyl/ethyl ester is a common method.

    • Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols.[8] However, its high reactivity necessitates careful handling and anhydrous conditions. A milder alternative for the reduction of esters is sodium borohydride in combination with a Lewis acid or in a protic solvent. Borane complexes (e.g., BH₃-THF) are effective for the selective reduction of carboxylic acids in the presence of other reducible functional groups.[8]

Experimental Protocol: Reduction of Methyl 2-Methoxynicotinate
  • Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1-1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C and slowly add a solution of methyl 2-methoxynicotinate (1.0 eq) in anhydrous THF.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can often be used in the next step without further purification.

Step 2: Chlorination of 2-Methoxypyridine-3-methanol

The conversion of the primary alcohol to the corresponding chloride is a standard transformation.

  • Chlorinating Agents: Thionyl chloride (SOCl₂) is a widely used reagent for this conversion due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[9] Phosphorus oxychloride (POCl₃) is another effective chlorinating agent, particularly for hydroxy-heterocycles, and can be used on a large scale.[10]

Experimental Protocol: Chlorination with Thionyl Chloride
  • Setup: Dissolve 2-methoxypyridine-3-methanol (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

  • Addition: Cool the solution to 0 °C and add thionyl chloride (1.1-1.5 eq) dropwise. A small amount of a base like pyridine can be added to neutralize the generated HCl.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by pouring it into ice-water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Evaluation of Route B
  • Advantages: This route generally provides higher yields and cleaner products compared to Route A due to the high selectivity of the alcohol chlorination step. It avoids the formation of polychlorinated byproducts.

  • Disadvantages: This is a two-step process, which may be less desirable than a single-step route. The use of highly reactive reducing agents like LiAlH₄ requires stringent safety precautions and anhydrous conditions.

Route C: Multi-step Synthesis from 3-Methylpyridine

This route involves a more extended synthetic sequence starting from the inexpensive and readily available 3-methylpyridine. While longer, it offers a pathway from a basic commodity chemical. A plausible sequence involves methoxylation of a 2-chloro-3-methylpyridine intermediate.

Diagram of Synthesis Route C

Route C start 3-Methylpyridine intermediate1 2-Chloro-3-methylpyridine start->intermediate1 Chlorination intermediate2 2-Methoxy-3-methylpyridine intermediate1->intermediate2 Sodium methoxide intermediate3 2-Methoxy-3-methylpyridine-N-oxide intermediate2->intermediate3 Oxidation (e.g., m-CPBA) intermediate4 2-(Acetoxymethyl)-3-methoxy-pyridine intermediate3->intermediate4 Acetic anhydride product This compound intermediate4->product Hydrolysis then Chlorination (SOCl₂)

Caption: A potential multi-step synthesis from 3-methylpyridine.

Key Transformations and Considerations
  • Chlorination of 3-Methylpyridine: Direct chlorination of 3-methylpyridine can be complex, often leading to a mixture of isomers.[11] Industrial processes for the chlorination of pyridines often employ high temperatures in the vapor phase.[12]

  • Methoxylation: The resulting 2-chloro-3-methylpyridine can be converted to 2-methoxy-3-methylpyridine via nucleophilic aromatic substitution with sodium methoxide.[13]

  • Side-Chain Functionalization: From 2-methoxy-3-methylpyridine, the synthesis can proceed via an N-oxidation followed by rearrangement with acetic anhydride to introduce an acetoxymethyl group at the 3-position.

  • Final Steps: Hydrolysis of the acetate followed by chlorination of the resulting alcohol with thionyl chloride, as in Route B, would yield the final product.

Evaluation of Route C
  • Advantages: This route starts from a very inexpensive and abundant starting material. It is potentially suitable for large-scale industrial production where the cost of raw materials is a primary concern.

  • Disadvantages: This is a multi-step synthesis with a potentially lower overall yield. The initial chlorination of 3-methylpyridine can be unselective and require significant process optimization. Each step adds to the overall complexity and cost of production in terms of reagents, solvents, and labor.

Safety and Economic Considerations

ReagentRoute(s)Key HazardsCost Considerations
N-Chlorosuccinimide (NCS) AIrritant, moisture-sensitive. Can release chlorine gas under acidic conditions.[14]Moderate cost.
AIBN/BPO AThermally unstable, can decompose explosively if not handled and stored correctly.[3]AIBN is generally considered safer to handle than BPO.[1]
Lithium Aluminum Hydride (LiAlH₄) BHighly reactive with water and protic solvents, pyrophoric.Relatively expensive, requires specialized handling.
Thionyl Chloride (SOCl₂) B, CCorrosive, toxic, reacts violently with water.Relatively inexpensive bulk chemical.[9][15][16][17][18]
Phosphorus Oxychloride (POCl₃) BCorrosive, toxic, reacts with water.Inexpensive bulk chemical.
Potassium Permanganate (KMnO₄) CStrong oxidizer, fire and explosion risk with organic materials.Inexpensive.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is a multi-faceted decision.

  • For laboratory-scale synthesis and rapid access to the material, where the starting alcohol is commercially available, Route B is highly recommended. It offers high selectivity and generally good yields, leading to a purer product that is easier to isolate.

  • When 2-methoxy-3-methylpyridine is readily available and a single-step conversion is desired, Route A can be a viable option. However, careful optimization is required to minimize byproduct formation, and purification may be more involved.

  • For large-scale industrial production where cost is a primary driver, a thorough investigation into a multi-step process like Route C from a basic starting material such as 3-methylpyridine may be warranted. While longer, the low cost of the initial raw material could offset the increased number of steps if each step is highly optimized for yield and efficiency.

Ultimately, the most suitable route will be determined by a careful evaluation of the specific project requirements, available resources, and the desired scale of production. It is imperative that all experimental work is conducted with strict adherence to safety protocols, particularly when handling hazardous reagents such as radical initiators, reactive hydrides, and corrosive chlorinating agents.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2018). MDPI.
  • Aibn Initiator Best Features and Benefits Explained. (2025, December 31). HPMC manufacturer - Cellulose ethers.
  • Azobisisobutyronitrile. (n.d.). In Wikipedia.
  • How to Properly Handle and Store AIBN Initiator. (2025, July 27). HPMC manufacturer - Cellulose ethers.
  • Chlorination process of pyridine derivatives. (1995). Google Patents.
  • Safe storage of radical initiators within a polyaromatic nanocapsule. (2024, June 14). Nature.
  • Thermodynamics and reduction kinetics properties of 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase. (1997). PubMed.
  • Dechlorination of pyridines in acidic, zinc-containing mediums. (2000). Google Patents.
  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][3]pyridine-1,3-diones. (2016). ResearchGate.
  • Vapor phase production of Chlorinated pyridines from alpha-picoline. (1987). European Patent Office.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). PubMed.
  • Synthesis of 3-cyano-2-methoxy-5-(4-pyridinyl)pyridine. (n.d.). PrepChem.com.
  • The chlorination of pyridine: Investigations on pyridine and quinoline derivatives 41st. Communication. (2010). ResearchGate.
  • Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive materials. (n.d.). Elsevier.
  • 2-Methoxy Pyridine. (n.d.). ResearchGate.
  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.
  • Applications of N-Chlorosuccinimide in Organic Synthesis. (2025, August 10). ResearchGate.
  • Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. (2023, July 3). ACS Publications.
  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. (2022, April 3). MDPI.
  • Synthesis of 2-methoxy-4-cyanopyridine. (n.d.). PrepChem.com.
  • Reduction of isonicotinic acid esters. (1965). Google Patents.
  • Thionyl Chloride Prices, Trends, Index, News, Monitor and Demand. (n.d.). ChemAnalyst.
  • Reduction of carboxylic acids. (n.d.). Khan Academy.
  • US Thionyl Chloride Market Size, Share & Industry Forecast by 2035. (n.d.). Market Research Future.
  • Thionyl Chloride Market Size, Share & Forecast to 2035. (n.d.). Research Nester.
  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. (n.d.). PubMed.

Sources

A Comparative Guide to the Reactivity of 3-(Chloromethyl)-2-methoxypyridine and its Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals, the selection of the appropriate building block is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Chloromethylpyridines, a class of heterocyclic compounds, serve as versatile electrophilic intermediates for the introduction of the pyridylmethyl moiety, a common scaffold in numerous biologically active molecules. This guide provides an in-depth comparative analysis of 3-(chloromethyl)-2-methoxypyridine and its unsubstituted isomers—2-, 3-, and 4-chloromethylpyridine—focusing on their synthesis and relative reactivity in nucleophilic substitution reactions. By elucidating the underlying electronic and steric factors that govern their reactivity, this document aims to equip researchers with the knowledge to make informed decisions in reagent selection for complex molecular construction.

Key Compounds Overview

The primary compounds discussed in this guide are presented below with their relevant chemical information. These reagents are typically used as their hydrochloride salts to improve stability, which requires the use of a base in subsequent reactions to liberate the free base.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound162046-62-0C₇H₈ClNO157.60
2-(Chloromethyl)pyridine Hydrochloride6959-47-3C₆H₇Cl₂N164.03
3-(Chloromethyl)pyridine Hydrochloride6959-48-4C₆H₇Cl₂N164.03
4-(Chloromethyl)pyridine Hydrochloride1822-51-1C₆H₇Cl₂N164.03

Synthesis of Chloromethylpyridine Intermediates

The accessibility of these key intermediates is a crucial factor in their application. Below are established synthetic protocols for the hydrochloride salts of the unsubstituted chloromethylpyridines, starting from their respective picoline precursors. The synthesis of the substituted this compound is more complex and is a key intermediate in the synthesis of some proton pump inhibitors (PPIs).

Protocol 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride[1][2][3]

This synthesis proceeds via N-oxidation of 2-picoline, followed by rearrangement and chlorination.

Caption: Synthetic workflow for 2-(Chloromethyl)pyridine HCl.

Step-by-Step Methodology:

  • N-Oxidation: 2-Methylpyridine is reacted with hydrogen peroxide in acetic acid at 70-80°C for 10-14 hours to yield N-oxide-2-methylpyridine.[1][2]

  • Rearrangement: The N-oxide is then treated with glacial acetic acid to form 2-pyridylcarbinol acetate.[1][2]

  • Hydrolysis: The acetate ester is hydrolyzed using an aqueous solution of sodium hydroxide to give 2-pyridinemethanol.[1][2]

  • Chlorination: Finally, 2-pyridinemethanol is reacted with thionyl chloride (in a molar ratio of 1:1.1-1.3) to produce the target compound, 2-(chloromethyl)pyridine hydrochloride.[1][2]

Protocol 2: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride[4][5][6]

This multi-step synthesis starts with the oxidation of 3-methylpyridine.

Caption: Synthetic workflow for 3-(Chloromethyl)pyridine HCl.

Step-by-Step Methodology:

  • Oxidation: 3-Methylpyridine is oxidized with potassium permanganate in water at 85-90°C to form 3-picolinic acid.[3][4]

  • Esterification: The resulting 3-picolinic acid is esterified with methanol under acidic conditions to yield methyl pyridine-3-carboxylate.[3][4]

  • Reduction: The ester is then reduced to 3-pyridinemethanol.[3][4]

  • Chlorination: The final step involves the reaction of 3-pyridinemethanol with a slight excess of thionyl chloride in an inert solvent like toluene, maintaining the temperature below 35°C, to afford 3-(chloromethyl)pyridine hydrochloride in high yield and purity.[3][4][5]

Protocol 3: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride[7]

Similar to the 3-isomer, this synthesis begins with the oxidation of the corresponding picoline.

Caption: Synthetic workflow for 4-(Chloromethyl)pyridine HCl.

Step-by-Step Methodology:

  • Oxidation: 4-Methylpyridine is oxidized using potassium permanganate in water at 75-80°C to produce 4-picolinic acid.[6]

  • Esterification: The acid is converted to its methyl ester, methyl pyridine-4-carboxylate, by reaction with methanol under acidic conditions.[6]

  • Reduction: The ester is subsequently reduced to 4-pyridinemethanol.[6]

  • Chlorination: 4-Pyridinemethanol is then reacted with thionyl chloride to yield the final product, 4-(chloromethyl)pyridine hydrochloride.[6]

Comparative Reactivity in Nucleophilic Substitution

The utility of chloromethylpyridines as synthetic intermediates is primarily defined by their reactivity towards nucleophiles in Sₙ2 reactions. The reaction rate is governed by a combination of electronic and steric factors, which are significantly influenced by the position of the nitrogen atom in the pyridine ring and the presence of any additional substituents.

Theoretical Framework: Electronic and Steric Effects

The Sₙ2 reaction involves a backside attack of a nucleophile on the electrophilic carbon atom, leading to the displacement of the chloride leaving group through a trigonal bipyramidal transition state. The reactivity of the chloromethylpyridines can be understood by considering them as analogues of benzyl chloride.

SN2_Factors cluster_Electronic Electronic Effects cluster_Steric Steric Effects Reactivity Sₙ2 Reactivity Inductive Inductive Effect (Electron Withdrawing) Reactivity->Inductive Hindrance Steric Hindrance (Bulk of substituents) Reactivity->Hindrance Transition State Stabilization Transition State Stabilization Inductive->Transition State Stabilization Resonance Resonance Effect (π-system interaction) Resonance->Transition State Stabilization Transition State Destabilization Transition State Destabilization Hindrance->Transition State Destabilization

Caption: Key factors influencing Sₙ2 reactivity.

  • Electronic Effects : The pyridine nitrogen is an electron-withdrawing group due to its electronegativity. This inductive effect makes the chloromethyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The position of the nitrogen atom relative to the chloromethyl group is critical:

    • 2- and 4-isomers : The nitrogen atom is in a position to exert a strong electron-withdrawing effect through resonance (a -M effect), which stabilizes the electron-rich transition state of the Sₙ2 reaction. This is analogous to the enhanced reactivity of benzyl halides, where the phenyl ring stabilizes the transition state.[7][8]

    • 3-isomer : The nitrogen atom in the 3-position exerts a primarily inductive electron-withdrawing effect (-I effect), which is generally weaker than the resonance effect observed in the 2- and 4-isomers.

  • The Methoxy Group in this compound : The 2-methoxy group introduces additional electronic effects. Oxygen is more electronegative than carbon, so it has an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the pyridine ring through resonance (+M effect). In the case of the 2-position, this +M effect can increase the electron density of the ring system, potentially counteracting the electron-withdrawing effect of the nitrogen to some extent.

  • Steric Effects : The Sₙ2 reaction is highly sensitive to steric hindrance around the reaction center.[9][10][11][12] The pyridine ring itself provides more steric bulk than a simple alkyl group. In this compound, the methoxy group at the 2-position is adjacent to the reacting chloromethyl group at the 3-position. This ortho-like substitution is expected to create significant steric hindrance, impeding the backside attack of the nucleophile and thereby decreasing the reaction rate compared to the less hindered isomers.[9][10]

Predicted Reactivity Order

Based on the interplay of these effects, a qualitative reactivity order can be predicted:

4-(Chloromethyl)pyridine > 2-(Chloromethyl)pyridine > 3-(Chloromethyl)pyridine > this compound

  • 4- and 2-isomers are expected to be the most reactive due to the strong resonance stabilization of the Sₙ2 transition state by the ring nitrogen. The 4-isomer may be slightly more reactive than the 2-isomer due to reduced steric hindrance for the incoming nucleophile.

  • 3-isomer is predicted to be less reactive than the 2- and 4-isomers because it lacks the direct resonance stabilization of the transition state.

  • This compound is anticipated to be the least reactive of the four. While the electronic effects of the methoxy group are complex, the significant steric hindrance it imposes on the adjacent reaction center is likely the dominant factor, leading to a slower Sₙ2 reaction rate.

Case Study: Synthesis of Proton Pump Inhibitors (PPIs)

The synthesis of omeprazole, a widely used PPI, provides a practical example of the application of substituted chloromethylpyridines. A key intermediate in this synthesis is 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.[13][14][15]

PPI_Synthesis Mercaptobenzimidazole 2-Mercapto-5-methoxy- benzimidazole Sulfide_Intermediate Sulfide Intermediate Mercaptobenzimidazole->Sulfide_Intermediate Chloromethylpyridine 2-(Chloromethyl)-3,5-dimethyl- 4-methoxypyridine HCl Chloromethylpyridine->Sulfide_Intermediate NaOH, Ethanol/Water -10 to 30°C Omeprazole Omeprazole Sulfide_Intermediate->Omeprazole Oxidation (e.g., m-CPBA)

Caption: Key coupling step in the synthesis of Omeprazole.

The crucial step in the synthesis of omeprazole is the Sₙ2 reaction between 2-mercapto-5-methoxybenzimidazole and 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.[15] The substituents on the pyridine ring are essential for the final drug's activity. The choice of the 2-chloromethyl isomer is dictated by the required connectivity in the final product, and the reaction proceeds efficiently despite the presence of adjacent methyl and methoxy groups, which highlights that even with some steric hindrance, these reactions are synthetically viable and crucial in pharmaceutical manufacturing. The synthesis of this specific intermediate starts from 2,3,5-trimethylpyridine and involves a series of steps including oxidation, nitration, methoxy substitution, acylation, hydrolysis, and finally chlorination.[13]

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following protocol provides a general method for the nucleophilic substitution reaction of chloromethylpyridine hydrochlorides with a thiol nucleophile, a common transformation in drug synthesis. This procedure can be adapted for comparative studies by running parallel reactions with each isomer under identical conditions and monitoring the progress by techniques like TLC, GC-MS, or NMR spectroscopy.

Materials:

  • Chloromethylpyridine hydrochloride isomer (1.0 equivalent)

  • Thiol (e.g., thiophenol, 1.1 equivalents)

  • Base (e.g., sodium hydroxide or sodium hydride, 1.2 equivalents)

  • Anhydrous solvent (e.g., DMF or Ethanol)

  • Dichloromethane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [16]

  • To a stirred solution of the thiol (1.1 equivalents) in the chosen anhydrous solvent (e.g., DMF or EtOH) at 0 °C, add the base (1.2 equivalents of NaOH or NaH) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the thiolate.

  • Add the respective chloromethylpyridine hydrochloride (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridylmethyl sulfide derivative.

Conclusion

This compound and its unsubstituted isomers are valuable reagents in organic synthesis, each with a distinct reactivity profile governed by a combination of electronic and steric factors. The 2- and 4-chloromethylpyridines are generally the most reactive in Sₙ2 reactions due to favorable resonance stabilization of the transition state by the pyridine nitrogen. The 3-isomer, lacking this direct resonance stabilization, is moderately reactive. This compound is predicted to be the least reactive among them, primarily due to the significant steric hindrance imposed by the adjacent methoxy group.

This comparative guide provides a framework for understanding and predicting the reactivity of these important building blocks. For synthetic applications requiring high reactivity, 4- and 2-(chloromethyl)pyridine are excellent choices. When a more moderate reactivity is desired, or for the synthesis of specific targets, 3-(chloromethyl)pyridine is a suitable option. For syntheses involving this compound, researchers should anticipate slower reaction rates and may need to employ more forcing conditions to achieve desired conversions. The ultimate choice of reagent will always depend on the specific nucleophile, reaction conditions, and the desired final product, but a thorough understanding of the inherent reactivity of these isomers is paramount for efficient and successful synthesis design.

References

  • CN105085377A - Synthetic method of 3-(chloromethyl)
  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ - Alfa Chemistry. (URL: not available)
  • CN105085378A - Synthetic method of 4-(chloromethyl)
  • CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google P
  • Production method of omeprazole drug intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride - Eureka | P
  • Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com. (URL: [Link])
  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google P
  • US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google P
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (URL: not available)
  • 2-Chloromethylpyridine - Wikipedia. (URL: [Link])
  • Effect of Allylic Groups on SN2 Reactivity | The Journal of Organic Chemistry. (URL: [Link])
  • Steric and Nucleophilic Effects on SN2 Reactions - YouTube. (URL: [Link])
  • A real space picture of the role of steric effects in SN2 reactions - PMC. (URL: [Link])
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka. (URL: [Link])
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (URL: [Link])
  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. (URL: [Link])
  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (URL: [Link])
  • Origin of the SN2 Benzylic Effect: Contributions by π Delocalization and Field/Inductive Effects | Request PDF - ResearchG
  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC. (URL: [Link])
  • Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. (URL: [Link])
  • 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. (URL: [Link])
  • The Effect of Allylic Groups on SN2 Reactivity.
  • The Effect of Substituents on Reactivity - St.Peter's Institute of Pharmaceutical Sciences. (URL: not available)
  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google P
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) - SciSpace. (URL: [Link])
  • Benzyl Chloride Reactivity in SN1 and SN2 | PDF | Chemical Reactions - Scribd. (URL: [Link])
  • Method for synthesizing 4-chloro-pyridine - Eureka | P

Sources

A Comparative Guide to the Biological Activity of 3-(Chloromethyl)-2-methoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic framework found in numerous natural products, vitamins, and coenzymes.[1] Its derivatives are a cornerstone of medicinal chemistry, prized for their chemical stability, water solubility, and capacity for hydrogen bonding, which contribute to a wide spectrum of biological activities.[1] Within this vast chemical space, 3-(Chloromethyl)-2-methoxypyridine serves as a particularly valuable synthetic intermediate. The strategic placement of a reactive chloromethyl group at the 3-position and an electron-donating methoxy group at the 2-position creates a versatile scaffold for constructing more complex, biologically active molecules.[2][3] This guide provides a comparative analysis of the biological activities of its analogs, drawing from structure-activity relationship (SAR) studies on related methoxypyridine derivatives to illuminate their therapeutic potential.

The Landscape of Biological Activity: From Anticancer to Enzyme Inhibition

Analogs derived from the methoxypyridine core have demonstrated significant potential across multiple therapeutic areas. The modification of this scaffold has led to the discovery of compounds with potent activities, including:

  • Anticancer/Cytotoxic Activity: A significant body of research has focused on the antiproliferative effects of methoxypyridine analogs against various human cancer cell lines.[4][5] These compounds often exert their effects by targeting critical cellular signaling pathways or enzymes involved in cell growth and survival.[6][7][8]

  • Enzyme Inhibition: The pyridine scaffold is adept at interacting with the active sites of enzymes. Analogs have been developed as potent inhibitors of key enzymes like PI3K/mTOR, lysyl oxidase-like 2 (LOXL2), and cholinesterases, which are implicated in diseases ranging from cancer to fibrosis and neurodegenerative disorders.[7][9][10][11]

  • Antimicrobial Activity: Pyridine derivatives have also been investigated for their efficacy against various pathogens, including Mycobacterium tuberculosis.[1] The hydrazone functional group, when combined with a pyridine framework, is a notable pharmacophore in the design of new antimycobacterial agents.[1]

Comparative Analysis of Biological Activity

While direct comparative studies on a systematic series of this compound analogs are not extensively documented in publicly available literature, we can infer structure-activity relationships by examining related methoxypyridine derivatives.[12]

Anticancer Activity

A series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have been synthesized and evaluated for their in vitro cytotoxic activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines.[5] The results highlight the critical role of substituents on the 4-aryl ring.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 2-Methoxypyridine-3-carbonitrile Analogs [5]

Compound ID4-Aryl SubstituentHepG2 (IC₅₀ µM)DU145 (IC₅₀ µM)MBA-MB-231 (IC₅₀ µM)
5d 4-bromophenyl1.98 ± 0.032.11 ± 0.052.56 ± 0.02
5g 3-nitrophenyl2.50 ± 0.052.88 ± 0.043.11 ± 0.03
5h 4-methoxy-3-nitrophenyl2.01 ± 0.022.34 ± 0.032.78 ± 0.04
5i 3-bromo-4-methoxyphenyl1.55 ± 0.041.87 ± 0.022.03 ± 0.05

Data synthesized from Reference[5].

Expert Interpretation: The data clearly indicates that electron-withdrawing groups (like bromo and nitro) and their specific placement on the 4-aryl ring enhance cytotoxic activity. Compound 5i , featuring both a bromo and a methoxy group, exhibited the most potent and broad-spectrum activity, suggesting a synergistic effect of these substituents on the compound's ability to inhibit cancer cell proliferation.[5] This provides a rational basis for designing future this compound analogs by incorporating similar substituted aryl moieties.

PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival; its dysregulation is a hallmark of many cancers.[7] A series of sulfonamide methoxypyridine derivatives were designed as dual inhibitors of PI3K and mTOR.

Table 2: Comparative Enzyme Inhibition of Sulfonamide Methoxypyridine Analogs [11]

Compound IDCore SkeletonPI3Kα (IC₅₀ nM)mTOR (IC₅₀ nM)HCT-116 Cell Proliferation (IC₅₀ nM)
22c Quinoline0.222320
Omipalisib(Reference)0.0190.18-

Data synthesized from Reference[7][11].

Expert Interpretation: Compound 22c emerged as a highly potent inhibitor, particularly against PI3Kα, with an IC₅₀ value in the sub-nanomolar range.[11] Its potent inhibition of the mTOR kinase and strong antiproliferative activity in HCT-116 colon cancer cells validate the strategy of dual pathway inhibition.[7][11] Molecular docking studies confirmed that the quinoline skeleton and sulfonamide linker effectively bind within the kinase active sites.[7] This highlights a promising direction for modifying the this compound core to create targeted anticancer agents.

Mechanistic Insights: The PI3K/AKT/mTOR Signaling Pathway

The efficacy of compounds like 22c stems from their ability to block the PI3K/AKT/mTOR signaling pathway. Downstream effects of this inhibition include cell cycle arrest and the induction of apoptosis.[7][11]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Analog Methoxypyridine Analog (e.g., 22c) Analog->PI3K INHIBITS Analog->mTORC1 INHIBITS

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by dual-inhibitor analogs.

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are paramount. The following are methodologies central to evaluating the activity of novel pyridine analogs.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6][13][14]

Causality: The assay relies on the principle that viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cancer cells (e.g., MCF-7, HCT-116). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs in the culture medium. A common starting concentration range is 0.01 µM to 100 µM.[13] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[6][13]

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.[14]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and use a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Add Serial Dilutions of Test Analogs B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent Incubate 3-4h D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H Data Analysis G->H Calculate IC₅₀

Caption: Standard experimental workflow for an in vitro cytotoxicity MTT assay.

Protocol 2: Enzyme Inhibition Assay (General Kinase Assay)

This protocol provides a framework for assessing the ability of compounds to inhibit the activity of a specific kinase, such as PI3K or mTOR.[6][15]

Causality: Kinase assays measure the transfer of a phosphate group from a donor (like ATP) to a substrate. Inhibition is quantified by a reduction in this phosphorylation event. The choice of assay format (e.g., fluorescence, luminescence) depends on the specific kinase and available reagents.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at appropriate concentrations. Dissolve test compounds in DMSO to create stock solutions and then serially dilute them in assay buffer.

  • Assay Reaction: In a suitable microplate (e.g., 384-well), add the test compound dilutions.

  • Enzyme Addition: Add the kinase to the wells containing the test compounds. Allow for a pre-incubation period (e.g., 10-15 minutes) to permit the compound to bind to the enzyme.[15] This step is crucial for identifying time-dependent inhibitors.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate and ATP mixture to all wells.

  • Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., a reagent that produces a luminescent signal in proportion to the amount of ATP remaining).

  • Data Acquisition: Read the signal (e.g., luminescence) on a microplate reader.

  • Analysis: Convert the signal to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Determine IC₅₀ values by fitting the dose-response data to a suitable equation.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. As demonstrated by the analysis of its structural relatives, modifications incorporating substituted aryl groups or specialized pharmacophores targeting enzymes like PI3K can lead to compounds with potent and specific biological activities.[5][7] The structure-activity relationships gleaned from these analogs provide a clear roadmap for future research. The key to unlocking the full potential of this compound class lies in the systematic synthesis and screening of a dedicated library of analogs. Future work should focus on exploring diverse substitutions on the pyridine ring and modifying the chloromethyl group to optimize potency, selectivity, and pharmacokinetic properties, thereby paving the way for new clinical candidates.

References

  • Sabt, A., Korycka-Machala, M., Kassem, A. F., et al. (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Drug Design, Development and Therapy, 20, 1-17. [Link]
  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
  • Gomaa, H. A. M., et al. (2018).
  • Fort, Y., et al. (2001). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry, 66(15), 5143-5147. [Link]
  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]
  • Wang, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]
  • PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. [Link]
  • Butler, C. R., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(1), 324-329. [Link]
  • Lopes, C., et al. (2020). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 10(1), 1-13. [Link]
  • PubChem. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. [Link]
  • Al-Ostath, A. I., et al. (2023). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 28(19), 6828. [Link]
  • Sabbah, M., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Pharmaceuticals, 15(11), 1334. [Link]
  • MDPI. (n.d.). Cytotoxic activities and selectivity indexes (SIs)
  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4144. [Link]
  • Basak, A. K., et al. (2016). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 40(10), 8465-8474. [Link]
  • Bush, K. (1988). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. Journal of Enzyme Inhibition, 2(2), 73-86. [Link]
  • Harrison, B. A., et al. (2019). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 62(11), 5420-5438. [Link]
  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(3), 847-883. [Link]
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]
  • Abreo, M. A., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(22), 3321-3324. [Link]
  • Wang, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]

Sources

A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation

In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is paved with rigorous quality control. 3-(Chloromethyl)-2-methoxypyridine is a key intermediate in the synthesis of several proton pump inhibitors, such as Lansoprazole and Pantoprazole. Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, the analytical methods used to assess its quality must be proven fit for purpose through a systematic process known as method validation.

This guide provides a comprehensive framework for validating analytical methods for this compound. As your senior application scientist, my goal is not just to provide protocols but to illuminate the causality behind each experimental choice. We will explore the comparison of suitable analytical technologies and delve into a detailed, step-by-step validation of a High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3]

Part 1: Choosing the Right Tool: A Comparison of Analytical Technologies

The first step in any validation journey is selecting the appropriate analytical instrument and methodology. For a molecule like this compound, the primary concerns are quantifying the main component (assay), identifying and quantifying impurities, and assessing stability. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[5][7]
Applicability Excellent for a wide range of organic molecules, including those that are non-volatile or thermally labile. Highly suitable for quantitative purity and assay determination.Ideal for volatile and semi-volatile compounds.[8] The chloromethyl group may have thermal stability concerns, requiring careful method development.
Detection Commonly uses UV-Vis detectors (e.g., Photodiode Array), offering good quantitation but limited identification capabilities. Can be coupled with MS for enhanced specificity.Mass Spectrometry provides high specificity and structural information, making it excellent for definitive identification of impurities.[7][9]
Sensitivity Modern HPLC systems offer excellent sensitivity, often sufficient for trace impurity analysis.Generally offers very high sensitivity, capable of detecting trace-level volatile impurities and residual solvents.
Primary Use Case Recommended for Assay and Purity: Robust, reproducible, and the industry standard for quantitative analysis of pharmaceutical intermediates and APIs.[10]Recommended for Impurity ID and Volatiles: Superior for identifying unknown impurities and analyzing for volatile organic compounds (residual solvents).

The Scientist's Choice: For routine quality control involving the assay and purity of this compound, HPLC with UV detection is the workhorse method due to its robustness, precision, and widespread availability. GC-MS serves as an essential complementary technique, particularly for identifying unknown impurities discovered during forced degradation studies or for monitoring specific volatile impurities. This guide will focus on the validation of an HPLC method.

Part 2: The Validation Master Plan: A Workflow for Ensuring Method Integrity

Method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the analytical procedure is reliable for its intended use.[3] The process follows a logical flow, where the results of one stage inform the next. This workflow ensures that by the end of the process, there is a high degree of assurance in the quality of the data generated.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation Studies (ICH Q2) cluster_2 Phase 3: Documentation & Lifecycle Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt SST System Suitability Testing Opt->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report Lifecycle Ongoing Monitoring & Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation, from development to ongoing monitoring.

Part 3: Experimental Protocols for HPLC Method Validation

Here, we detail the experimental execution for each validation parameter. These protocols are designed to be self-validating; the success of each step is predicated on meeting predefined acceptance criteria grounded in regulatory expectations.[11][12][13]

Hypothetical HPLC Method for this compound
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Standard Concentration: 0.5 mg/mL in mobile phase

Specificity (Stability-Indicating Properties)

Causality: The purpose of the specificity test is to provide unequivocal proof that the analytical method can separate the analyte of interest from all potential interfering substances, such as impurities, degradants, or matrix components.[14] A stability-indicating method is a validated quantitative procedure that can detect changes in the drug substance over time, ensuring that the measurement of the active ingredient is accurate and free from interference.[15]

Experimental Protocol:

  • Prepare Samples: Subject a solution of this compound (0.5 mg/mL) to forced degradation under the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: After degradation, neutralize the acid/base samples and dilute all samples to the target concentration. Inject the undegraded control, a blank (mobile phase), and each of the stressed samples into the HPLC system.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to perform peak purity analysis on the main this compound peak in both the control and stressed samples.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main analyte peak and any peaks generated from degradants or impurities.

  • The peak purity index or angle should be less than the purity threshold for the analyte peak in all stressed samples, indicating no co-eluting peaks.

Linearity and Range

Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response. This is fundamental for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution of this compound. For an assay method, a typical range is 80% to 120% of the nominal test concentration (e.g., 0.4, 0.45, 0.5, 0.55, 0.6 mg/mL).

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear least-squares regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be minimal (ideally not significantly different from zero).

  • A visual inspection of the data points should not show significant deviation from the regression line.

Concentration (mg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
0.40801,500802,100801,800801,800
0.45902,300901,700902,500902,167
0.501,001,5001,002,0001,001,0001,001,500
0.551,101,2001,102,5001,101,8001,101,833
0.601,203,0001,202,1001,202,6001,202,567
Regression Results \multicolumn{4}{l}{Slope: 2,003,500; Y-Intercept: 1,250; r²: 0.9998}
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true or accepted reference value. In pharmaceuticals, this is critical to ensure correct dosage and product quality.[10] The spike/recovery method is used to assess this by adding a known amount of analyte to a sample matrix and measuring how much is recovered.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound analytical standard into a placebo or a sample matrix. Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • A. Repeatability (Intra-assay Precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

  • B. Intermediate Precision (Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.

    • Calculate the %RSD for this second set of data.

    • Perform a statistical comparison (e.g., an F-test) of the two data sets to check for significant differences.

Acceptance Criteria:

  • Repeatability: The %RSD should be ≤ 1.0%.

  • Intermediate Precision: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis, ensuring that even trace amounts of harmful impurities can be reliably controlled.

Experimental Protocol (Signal-to-Noise Method):

  • Prepare Dilute Solutions: Prepare a series of progressively more dilute solutions of this compound.

  • Analysis: Inject these solutions and determine the concentration at which the analyte peak is clearly distinguishable from the baseline noise.

  • Calculation:

    • LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1.

  • Confirmation: To confirm the LOQ, inject six replicates of a sample at the determined LOQ concentration and verify that the precision (%RSD) and accuracy meet acceptable criteria (e.g., %RSD ≤ 10%).

Robustness

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage and is crucial for method transfer between labs.

Experimental Protocol:

  • Vary Parameters: Prepare and analyze samples while making small, deliberate changes to the HPLC method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% organic (e.g., 58:42 and 62:38 ACN:Buffer).

    • Column Temperature: ± 5°C (25°C and 35°C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution) and the final quantitative result.

Acceptance Criteria:

  • System suitability parameters must remain within acceptable limits for all varied conditions.

  • The quantitative results should not deviate significantly from the results obtained using the nominal method parameters.

Caption: Workflow for a robustness study, showing deliberate parameter variation and impact analysis.

Conclusion: A Foundation of Trust

The validation of an analytical method is the cornerstone of reliable pharmaceutical quality control. By following a structured approach grounded in established guidelines and a deep understanding of the scientific principles involved, we build a self-validating system of evidence. This guide provides a robust framework for the validation of methods for this compound, ensuring that every batch of this critical intermediate is analyzed with the highest degree of confidence. This commitment to scientific integrity and trustworthiness is paramount to ensuring the safety and efficacy of the medicines that reach patients. The lifecycle of an analytical procedure does not end with validation; it requires continuous monitoring to ensure it remains fit for purpose.[16]

References

  • BA Sciences. USP <1225> Method Validation.
  • U.S. Food and Drug Administration. FDA Guidance For Industry Analytical Procedures and Methods Validation.
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • USP-BPEP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • International Council for Harmonisation. Quality Guidelines.
  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation.
  • ECA Academy. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • USP-NF. <1225> Validation of Compendial Procedures.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • Novasol Chemicals. Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Veeprho. Quantitative and Qualitative Analysis in Pharmaceuticals.
  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?.
  • National Institutes of Health (NIH). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • DOI. Synthesis and Spectral Analysis of Pyridine Derivates.
  • Longdom Publishing. Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations.
  • Preprints.org. A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches.
  • Wikipedia. Pyridine.
  • Semantic Scholar. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • Netpharmalab. Validation of analytical methods.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
  • National Institutes of Health (NIH). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • ResearchGate. (PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • OSE SERVICES. What is PY GC-MS analysis?.
  • Agilent. GC AND GC/MS.
  • ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • GOV.UK. Pyridine slides for discussion.
  • Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Reactions of 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-(Chloromethyl)-2-methoxypyridine in Synthesis

This compound is a key building block in medicinal chemistry and materials science. Its utility stems from the presence of a reactive chloromethyl group at the 3-position, which serves as a handle for introducing a wide array of functionalities, and the 2-methoxy group, which influences the electronic properties of the pyridine ring. The selective transformation of the C-Cl bond is paramount for the successful synthesis of complex target molecules. This guide provides a comparative analysis of catalytic systems for three principal classes of reactions involving this compound: N-alkylation, Suzuki-Miyaura cross-coupling, and cyanation. Additionally, the application of phase-transfer catalysis for nucleophilic substitutions will be explored. The insights provided herein are grounded in established methodologies for structurally similar compounds and aim to equip researchers with the knowledge to make informed decisions in catalyst selection and reaction optimization.

I. Catalytic N-Alkylation of Amines

The N-alkylation of amines with this compound is a fundamental transformation for the synthesis of a diverse range of biologically active compounds. The choice of catalyst is critical to ensure high selectivity for mono-alkylation and to avoid the formation of quaternary ammonium salts, particularly when working with primary amines. Modern catalytic approaches, such as the "borrowing hydrogen" methodology, offer environmentally benign alternatives to traditional alkylation with alkyl halides.

Comparative Analysis of Catalytic Systems for N-Alkylation

While direct comparative studies on this compound are not extensively documented, data from analogous N-alkylation reactions with other challenging electrophiles and alcohols provide a strong basis for catalyst selection. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is particularly attractive as it often utilizes more readily available alcohols as alkylating agents and produces water as the only byproduct.[1] However, the principles of catalyst activity and selectivity are transferable to reactions with alkyl halides like this compound.

Catalyst SystemTypical Loading (mol%)Temperature (°C)Key AdvantagesPotential Limitations
Mn-pincer complexes 380Earth-abundant metal, high selectivity for mono-alkylation, mild conditions.[1]Requires specific ligand synthesis.
Ru(II)-NHC complexes 1120High efficiency, broad substrate scope.[2]Precious metal catalyst.
Ir(III)-NHC complexes 1120Generally higher activity than Ru(II) analogues.[2]Precious metal catalyst, higher cost.
Ag/Al₂O₃ -120Heterogeneous catalyst, easy to separate and reuse.[3]May require a base promoter (e.g., Cs₂CO₃).[3]
Fe(ClO₄)₃/SiO₂ -60Inexpensive and readily available catalyst.[4]May not be suitable for all amine substrates.

Expert Insights: The choice between homogeneous and heterogeneous catalysts often depends on the scale of the reaction and the need for catalyst recovery. For large-scale industrial processes, a robust heterogeneous catalyst like Ag/Al₂O₃ can be more cost-effective due to its recyclability.[3] For discovery chemistry, where reaction optimization and substrate scope are priorities, homogeneous catalysts like the Mn-pincer or Ir(III)-NHC complexes may offer superior performance under milder conditions.[1][2]

Visualizing the N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine amine, this compound, catalyst, base, and solvent in a reaction vessel. heating Heat the mixture to the specified temperature and stir for the designated time. reagents->heating quench Cool the reaction and quench if necessary. heating->quench extract Perform aqueous work-up and extract with an organic solvent. quench->extract purify Dry, concentrate, and purify the crude product by column chromatography. extract->purify

Caption: A generalized experimental workflow for the catalytic N-alkylation of amines.

Experimental Protocol: N-Alkylation using a Manganese Pincer Catalyst

This protocol is adapted from established procedures for the N-alkylation of anilines with alcohols, leveraging the high selectivity of manganese pincer catalysts.[1]

Materials:

  • Amine (1.0 mmol)

  • This compound (1.1 mmol)

  • Manganese PNP pincer complex (e.g., [Mn(PNP)(CO)₂Br]) (0.03 mmol, 3 mol%)

  • Potassium tert-butoxide (t-BuOK) (1.5 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the manganese pincer catalyst, potassium tert-butoxide, and the amine.

  • Add anhydrous toluene via syringe.

  • Add this compound to the mixture.

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. For substrates like this compound, the key challenge lies in the activation of the C(sp³)-Cl bond. However, the pyridine ring itself can be functionalized if a halo-substituent is present. For the purpose of this guide, we will consider the coupling of a related substrate, 3-chloro-2-methoxypyridine, to illustrate the principles of catalyst selection for activating a C(sp²)-Cl bond on this heterocyclic scaffold. The insights are highly relevant for designing syntheses that may involve such intermediates. The choice of palladium precursor and, critically, the phosphine ligand is paramount for a successful coupling.[5][6]

Comparative Analysis of Palladium Catalyst Systems for Suzuki Coupling of Chloro-methoxypyridines

The performance of palladium catalysts in the Suzuki coupling of chloropyridines is highly dependent on the ligand. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are generally required to facilitate the oxidative addition of the relatively inert C-Cl bond.[6][7]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Est. Yield (%)
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O10012-2470-95
Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃Toluene11012-2475-98
[Pd(allyl)Cl]₂ (1 mol%)cataCXium® A (2 mol%)Na₂CO₃Acetonitrile/H₂O801845-75
PEPPSI-IPr (3 mol%)-K₃PO₄1,4-Dioxane1001880-95

Data adapted from protocols for structurally similar chloropyridines.[5][8]

Expert Insights: The Buchwald ligands, SPhos and XPhos, are highly effective for the coupling of challenging heteroaryl chlorides due to their steric bulk and electron-donating properties, which promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6] PEPPSI-type catalysts, which feature an N-heterocyclic carbene ligand, are also very active and are particularly well-suited for heteroaryl couplings.[7] The choice between these systems may depend on the specific boronic acid partner and the desired reaction conditions.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-Cl(L_n) Pd0->PdII R-Cl RedElim Reductive Elimination OxAdd Oxidative Addition PdII_R R-Pd(II)-R'(L_n) PdII->PdII_R R'-B(OR)₂ Transmetal Transmetalation PdII_R->Pd0 Product R-R' PdII_R->Product PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nu⁻ (aq) QNu_org Q⁺Nu⁻ (org) Nu_aq->QNu_org Ion Exchange QX_aq Q⁺X⁻ (aq) M_Nu M⁺Nu⁻ RCl_org R-Cl (org) RCl_org->QNu_org RNu_org R-Nu (org) QNu_org->RNu_org SN2 Reaction QX_org Q⁺X⁻ (org) QX_org->QX_aq

Sources

assessing the purity of commercial 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Assessment of Commercial 3-(Chloromethyl)-2-methoxypyridine

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Synthesis

This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably proton pump inhibitors.[1][2] The structural integrity and purity of this building block are paramount, as the quality of this starting material directly propagates through the synthetic pathway, influencing the critical quality attributes (CQAs) of the final API.[3] Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and the formation of potentially genotoxic byproducts, posing significant risks to process reproducibility and patient safety.[3][4][5]

Commercial batches of this compound can contain a variety of impurities stemming from its synthesis or degradation. These often include unreacted starting materials, isomers (e.g., positional isomers of the chloromethyl group), over-chlorinated species, and byproducts from preceding synthetic steps like oxidation or nitration.[1][6] Therefore, a robust, multi-faceted analytical approach is not merely a quality control measure but a foundational requirement for reliable drug development and manufacturing.

This guide provides a comparative analysis of the primary analytical techniques for : High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will explore the causality behind methodological choices and present detailed, self-validating protocols to ensure trustworthy and reproducible results.

Workflow for Comprehensive Purity Assessment

A comprehensive assessment relies on an orthogonal approach, where different analytical techniques provide complementary information. The choice of method is dictated by the physicochemical properties of the analyte and the potential impurities.

Purity Assessment Workflow cluster_0 Phase 1: Initial Screening & Non-Volatile Impurities cluster_1 Phase 2: Volatile & Isomeric Impurities cluster_2 Phase 3: Absolute Purity & Structural Confirmation cluster_3 Phase 4: Final Assessment Sample Commercial this compound Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS qNMR Quantitative NMR (qNMR) Sample->qNMR HPLC_Result Purity by Area % (Non-Volatile Profile) HPLC->HPLC_Result Report Comprehensive Purity Report HPLC_Result->Report GCMS_Result Identification of Volatiles & Isomeric Purity GCMS->GCMS_Result GCMS_Result->Report qNMR_Result Absolute Purity Assay (% w/w) Structural Verification qNMR->qNMR_Result qNMR_Result->Report

Caption: Orthogonal workflow for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC with UV detection is the workhorse for analyzing non-volatile and thermally labile impurities.[7][8] For a moderately polar compound like this compound, a reversed-phase C18 column provides excellent separation based on hydrophobicity. A gradient elution is chosen to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe. The purity is typically determined by an area percentage calculation, which assumes that all components have a similar response factor at the chosen UV wavelength.

Detailed Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify non-volatile impurities using the area percent method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents & Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • This compound sample

  • 0.45 µm syringe filters

Chromatographic Conditions:

Parameter Value
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm

| Injection Volume | 10 µL |

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Dilute further to a working concentration of 0.1 mg/mL with the same diluent.[8]

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity using the area percentage method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: This protocol is self-validating through the System Suitability Test, which ensures the chromatographic system is performing with adequate precision before sample analysis begins.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, which are often missed by HPLC.[8] It is particularly effective for separating positional isomers that may be difficult to resolve by liquid chromatography.[9] The sample is vaporized and separated based on boiling point and interaction with a capillary column. The mass spectrometer fragments the eluting components, providing a unique "fingerprint" (mass spectrum) that allows for positive identification against spectral libraries like NIST.[8]

Detailed Experimental Protocol: GC-MS

Objective: To identify and quantify volatile impurities, including isomers, in the this compound sample.

Instrumentation:

  • GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

Reagents & Materials:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (99.999% purity)

  • This compound sample

Chromatographic & MS Conditions:

Parameter Value
Injector Temperature 250 °C
Injection Mode Split (50:1 ratio)[8]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 100 °C (hold 2 min); Ramp: 15 °C/min to 280 °C; Hold: 10 min[8]
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-500 |

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent like dichloromethane.[8]

  • Analysis: Inject the prepared solution into the GC-MS system.

  • Data Processing:

    • Identify the main component peak.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Estimate purity by comparing the peak area of the main component to the total integrated peak areas.

Trustworthiness: The mass spectral data provides an exceptionally high degree of confidence in the identity of detected impurities, validating the qualitative aspect of the analysis.

Quantitative NMR (qNMR) Spectroscopy

Expertise & Rationale: While HPLC and GC provide purity estimates based on relative peak areas, qNMR offers a direct measurement of absolute purity (% w/w) without the need for specific reference standards for each impurity.[10] The method relies on comparing the integrated signal of a specific proton (or group of protons) in the analyte molecule to that of a high-purity, certified internal standard of a known mass.[10] This technique is invaluable as it is non-destructive and provides structural confirmation simultaneously. The key to accuracy lies in ensuring full relaxation of all relevant nuclei, which is achieved by using a sufficiently long relaxation delay (D1).

Detailed Experimental Protocol: ¹H qNMR

Objective: To determine the absolute purity of this compound and confirm its structure.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents & Materials:

  • This compound sample

  • Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl Sulfone)

  • Deuterated Solvent (e.g., Chloroform-d, DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the this compound sample into a clean vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in ~0.6 mL of a suitable deuterated solvent.[11]

  • Spectrometer Setup:

    • Lock and shim the spectrometer on the deuterium signal of the solvent to achieve high resolution.

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 90°

    • Relaxation Delay (D1): ≥ 5 times the longest T1 of the protons being integrated (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8-16 (depending on concentration).

  • Data Processing:

    • Apply Fourier transform and phase correct the spectrum.

    • Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Purity Calculation: Use the following formula for absolute purity (Puritys):[10]

    • Puritys (%) = (Ints / IntIC) x (nHIC / nHs) x (MWs / MWIC) x (mIC / ms) x PurityIC

    • Where:

      • Int: Integral value

      • nH: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • s: Sample (analyte)

      • IC: Internal Calibrant

Trustworthiness: The use of a certified internal standard provides a direct, traceable link to a known quantity, making the purity calculation absolute rather than relative. The detailed structural information from the NMR spectrum simultaneously validates the identity of the main component.

Comparison of Analytical Techniques

Analytical TechniquePrincipleTypical Purity Range (%)AdvantagesLimitations
HPLC (UV) Chromatographic separation based on polarity.[8]98.0 - 99.9%High resolution, widely available, suitable for non-volatile compounds.[7][8]Requires impurities to have a UV chromophore; assumes equal response factors for area % calculation.[8]
GC-MS Chromatographic separation based on boiling point; mass-based detection.[8]97.5 - 99.8%High sensitivity, provides structural information for impurity identification, excellent for isomers.[8][9]Not suitable for non-volatile or thermally labile compounds.[8]
qNMR Signal intensity is directly proportional to the number of nuclei.[10]Can determine absolute purity (% w/w)Provides absolute quantification without specific impurity standards, structurally informative, non-destructive.[10][12]Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.

Logical Framework for a Multi-Technique Approach

The strengths of each technique are used to create a comprehensive and validated purity profile.

Logical Framework cluster_results Complementary Data Start Purity Question: What is the true purity of the commercial sample? HPLC HPLC Analysis Start->HPLC Assess non-volatile impurities (Area % Purity) GCMS GC-MS Analysis Start->GCMS Assess volatile & isomeric impurities (Identity & Area % Purity) qNMR qNMR Analysis Start->qNMR Determine absolute purity (Weight % Purity) & Confirm Structure HPLC_res Known & unknown non-volatile peaks HPLC->HPLC_res GCMS_res Identified volatile impurities & isomers GCMS->GCMS_res qNMR_res Traceable %w/w purity value qNMR->qNMR_res Conclusion Comprehensive Purity Profile (Identity, Absolute Purity, Impurity Profile) HPLC_res->Conclusion GCMS_res->Conclusion qNMR_res->Conclusion

Caption: How orthogonal methods provide a complete purity picture.

Conclusion

Assessing the purity of a critical pharmaceutical intermediate like this compound cannot be reliably accomplished with a single analytical method. An orthogonal approach, leveraging the distinct advantages of HPLC, GC-MS, and qNMR, is essential for building a complete and trustworthy purity profile. HPLC provides the primary chromatogram for non-volatile components, GC-MS offers crucial identification of volatile and isomeric impurities, and qNMR delivers an unambiguous, absolute purity value while confirming the compound's identity. By integrating the data from these self-validating methods, researchers, scientists, and drug development professionals can proceed with confidence, ensuring the quality and consistency of their downstream synthetic processes and the ultimate safety of the final pharmaceutical product.

References

  • Benchchem. (n.d.). Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Comparative Guide.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
  • Benchchem. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates.
  • TCI AMERICA. (n.d.). 3-Chloro-2-methoxypyridine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Chloro-2-methoxypyridine.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products.
  • Wiley Online Library. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
  • National Institutes of Health. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • Scientific Working Group for the Analysis of Seized Drugs. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
  • National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS.
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
  • Benchchem. (n.d.). A Comparative Guide to the Isomeric Purity Analysis of (Chloromethyl)cyclohexane.
  • Ministry of Public Health, Lebanon. (n.d.). Guide for the Quality Module 3 - Part S Drug Substance.
  • World Health Organization. (n.d.). Annex 3 - Good manufacturing practices for pharmaceutical excipients.
  • Ministry of Public Health, Lebanon. (n.d.). Guide for the Quality Module 3 - Part P Finished Product.
  • PubMed. (n.d.). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry.
  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma.
  • Google Patents. (n.d.). CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • Biosynth. (n.d.). This compound.

Sources

The Synthetic Chemist's Compass: A Comparative Guide to 3-(Chloromethyl)-2-methoxypyridine in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and economic viability of drug manufacturing. 3-(Chloromethyl)-2-methoxypyridine and its structural analogs have long held a central role as key building blocks in the synthesis of a blockbuster class of drugs: the proton pump inhibitors (PPIs). This guide provides an in-depth, comparative analysis of the application of these critical pyridine derivatives in the synthesis of leading PPIs, including omeprazole, lansoprazole, and rabeprazole. We will dissect the established synthetic routes, explore viable alternatives, and provide detailed experimental protocols, offering a comprehensive resource for researchers and process chemists in the field.

The Cornerstone of PPI Synthesis: The Chloromethylpyridine Approach

The general and most widely adopted synthetic strategy for benzimidazole-based PPIs involves the nucleophilic substitution of a 2-mercaptobenzimidazole derivative with a suitably substituted 2-(chloromethyl)pyridine. The resulting thioether is then oxidized to the corresponding sulfoxide, yielding the active pharmaceutical ingredient (API). This compound and its analogs are the linchpins in this convergent synthesis, providing the activated pyridine moiety for the crucial C-S bond formation.

The choice of this chloromethyl intermediate is rooted in sound chemical principles. The chloromethyl group provides a reactive electrophilic center, primed for attack by the thiolate anion of the benzimidazole moiety. The methoxy group at the 2-position, along with other substituents on the pyridine ring, plays a crucial role in modulating the electron density of the pyridine ring and influencing the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[1]

A Comparative Analysis of Synthetic Routes for Proton Pump Inhibitors

While the chloromethylpyridine-based approach is well-established, alternative synthetic strategies have been developed to improve efficiency, reduce costs, and enhance the green chemistry profile of PPI manufacturing. This section provides a comparative overview of the traditional route and a prominent alternative: the synthesis via pyridine-N-oxide rearrangement.

Route 1: The Conventional Chloromethylpyridine Condensation

This is the most common industrial method for the synthesis of PPIs like omeprazole.

General Workflow:

Caption: Conventional synthetic route to PPIs utilizing a 2-(chloromethyl)pyridine intermediate.

Route 2: The Pyridine-N-Oxide Rearrangement Approach

An alternative strategy involves the rearrangement of a pyridine-N-oxide precursor to directly introduce the hydroxymethyl group, which is then chlorinated in situ or in a subsequent step. This can sometimes offer a more streamlined process, starting from more readily available picoline derivatives.

General Workflow:

Caption: Alternative synthetic route to PPIs via pyridine-N-oxide rearrangement.

Performance Comparison

The choice between these synthetic routes often depends on a multitude of factors including the specific PPI being synthesized, the availability and cost of starting materials, and the desired scale of production. Below is a comparative table summarizing key performance indicators for the synthesis of Omeprazole, a representative PPI.

ParameterRoute 1: Conventional ChloromethylpyridineRoute 2: Pyridine-N-Oxide RearrangementReferences
Starting Material 2,3,5-Trimethyl-4-methoxypyridine2,3,5-Collidine[2][3]
Key Intermediate 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine HCl2-Acetoxymethyl-3,5-dimethyl-4-methoxypyridine[3][4]
Overall Yield ~60-70%~55-65%[2][3]
Process Steps Typically 4-5 steps from picoline derivativeTypically 4-5 steps from collidine[2][4]
Reagents & Conditions Thionyl chloride for chlorinationAcetic anhydride for rearrangement[3][4]
Advantages Well-established, predictable, and scalable.May use more readily available starting materials.[2][4]
Disadvantages Use of hazardous chlorinating agents.Rearrangement can sometimes lead to side products.[3][4]

In-Depth Experimental Protocols

To provide a practical resource for laboratory synthesis, this section details the step-by-step methodologies for the synthesis of key PPIs using this compound analogs.

Protocol 1: Synthesis of Omeprazole

This protocol outlines the synthesis of omeprazole via the condensation of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole.

Step 1: Synthesis of the Thioether Intermediate

  • Reaction Setup: In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.2 eq).

  • Addition of Pyridine Derivative: To the above solution, add a solution of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride (0.95 eq) in methanol dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, dilute the mixture with water and extract the product with a suitable organic solvent like dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioether intermediate. The crude product can be purified by recrystallization from a suitable solvent system.

Step 2: Oxidation to Omeprazole

  • Reaction Setup: Dissolve the thioether intermediate (1.0 eq) in a chlorinated solvent such as dichloromethane.

  • Oxidation: Cool the solution to 0-5 °C and add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq) in dichloromethane dropwise, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After completion, quench the reaction by adding a solution of sodium thiosulfate. Separate the organic layer.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude omeprazole can be purified by crystallization.

Protocol 2: Synthesis of Lansoprazole

The synthesis of lansoprazole follows a similar pathway, utilizing 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

Step 1: Synthesis of the Thioether Intermediate

  • Reaction Setup: In a reaction flask, add 2-mercaptobenzimidazole (1.0 eq) to an aqueous solution of sodium hydroxide (1.1 eq) and stir until dissolved.

  • Addition of Pyridine Derivative: Add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1.0 eq) in water dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 2-3 hours. Monitor by TLC.

  • Work-up and Purification: After the reaction is complete, the precipitated product is filtered, washed with water, and dried to yield the thioether intermediate.

Step 2: Oxidation to Lansoprazole

  • Reaction Setup: Suspend the thioether intermediate (1.0 eq) in a suitable solvent like chloroform or dichloromethane.

  • Oxidation: Add m-CPBA (1.1 eq) portion-wise to the suspension at room temperature.

  • Reaction: Stir the mixture for 1-2 hours.

  • Work-up and Purification: After the reaction, the mixture is worked up by washing with a basic solution to remove excess m-chlorobenzoic acid. The organic layer is then dried and concentrated. The crude lansoprazole is purified by crystallization.

Protocol 3: Synthesis of Rabeprazole

The synthesis of rabeprazole employs 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride as the key pyridine intermediate.

Step 1: Synthesis of the Thioether Intermediate

  • Reaction Setup: Condense 2-mercaptobenzimidazole (1.0 eq) with 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (1.0 eq) in a suitable solvent like ethanol in the presence of a base such as sodium hydroxide.

  • Reaction: The reaction is typically stirred at an elevated temperature (e.g., 50 °C) for a few hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified, often by column chromatography, to yield the rabeprazole sulfide.[5]

Step 2: Oxidation to Rabeprazole

  • Reaction Setup: Dissolve the rabeprazole sulfide (1.0 eq) in a mixture of dichloromethane and diethyl ether.

  • Oxidation: Add a solution of m-CPBA (approximately 85% purity, 1.0-1.2 eq) to the reaction mixture.

  • Work-up and Purification: The product is worked up and can be crystallized from a mixture of dichloromethane and ether. The crude product can be further purified by dissolving in an aqueous sodium hydroxide solution, followed by azeotropic distillation with ethanol to remove water, and then precipitation with ether to obtain crystalline rabeprazole.[1]

Causality Behind Experimental Choices

The selection of reagents and reaction conditions in these syntheses is dictated by the underlying chemical mechanisms and the need for high efficiency and purity.

  • Choice of Base in Condensation: Strong bases like sodium hydroxide or sodium methoxide are used to deprotonate the thiol group of the 2-mercaptobenzimidazole, forming a highly nucleophilic thiolate anion. This anion readily attacks the electrophilic carbon of the chloromethyl group on the pyridine ring in an SN2 reaction. The choice of solvent (e.g., ethanol, methanol, or water) can influence the solubility of the reactants and the reaction rate.

  • Chlorination of the Hydroxymethyl Group: The conversion of the 2-hydroxymethylpyridine derivative to the corresponding 2-chloromethylpyridine is a critical activation step. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation. The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes intramolecular SNi attack by the chloride ion to give the desired product with the liberation of sulfur dioxide and hydrogen chloride gas. The use of a slight excess of thionyl chloride ensures complete conversion.

  • Selective Oxidation of the Thioether: The oxidation of the thioether to the sulfoxide is a delicate step that requires careful control to avoid over-oxidation to the corresponding sulfone, which is a common impurity. m-Chloroperoxybenzoic acid (m-CPBA) is a widely used oxidizing agent for this transformation due to its selectivity and reactivity at low temperatures. The reaction is typically carried out at or below room temperature to minimize the formation of the sulfone byproduct. The stoichiometry of m-CPBA is carefully controlled to be close to one equivalent.

Conclusion

This compound and its derivatives remain indispensable intermediates in the large-scale synthesis of proton pump inhibitors. The conventional synthetic route, involving the condensation of these chloromethylpyridines with mercaptobenzimidazoles, is a robust and well-optimized process. However, alternative strategies, such as those proceeding through pyridine-N-oxide rearrangements, offer intriguing possibilities for process improvement and cost reduction.

The choice of the optimal synthetic route will always be a multifactorial decision, weighing the cost and availability of starting materials, overall yield, process safety, and environmental impact. The detailed protocols and comparative analysis provided in this guide aim to equip researchers and drug development professionals with the necessary information to make informed decisions in the synthesis of this vital class of pharmaceuticals. As the demand for greener and more efficient chemical processes continues to grow, further innovation in the synthesis of these important heterocyclic scaffolds is anticipated.

References

  • an efficient synthesis fo rabeprazole - ResearchGate. (n.d.).
  • An Efficient Synthesis of Rabeprazole Sodium. (n.d.).
  • Proton Pump Inhibitors - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review International Journal of PharmT. (n.d.).
  • Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes | Request PDF - ResearchGate. (n.d.).
  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. (n.d.).
  • Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds and pyridine intermediates - Google Patents. (n.d.).
  • A process for the preparation of omeprazol - Google Patents. (n.d.).
  • Synthesis, structure, and reactivity of Omeprazole and related compounds - White Rose eTheses Online. (n.d.).
  • Synthesis method of proton pump inhibitors - Google Patents. (n.d.).
  • LANSOPRAZOLE - New Drug Approvals. (2021, November 1).
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. (2016, May 26).
  • (PDF) Microwave synthesis of lansoprazole drug intermediate - ResearchGate. (n.d.).
  • The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents. (n.d.).
  • Production method of omeprazole drug intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride - Eureka | Patsnap. (n.d.).
  • Novel process for omeprazole synthesis - Academax. (n.d.).
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - SciSpace. (n.d.).

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-(Chloromethyl)-2-methoxypyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Intermediate

3-(Chloromethyl)-2-methoxypyridine is a pivotal heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its structure, featuring a reactive chloromethyl group ortho to a methoxy-substituted pyridine ring, makes it a versatile intermediate for introducing the 2-methoxypyridin-3-ylmethyl moiety. The efficiency, cost, and safety of the synthetic route chosen to produce this intermediate can significantly impact the overall economic viability and sustainability of a drug development or manufacturing campaign.

This guide provides an in-depth cost-benefit analysis of the predominant synthetic strategies for this compound. We will dissect the common pathways, evaluate the reagents and reaction conditions, and present comparative data to empower researchers, chemists, and process development professionals to make informed decisions tailored to their specific objectives, whether for lab-scale discovery or industrial-scale production.

Overview of Primary Synthetic Strategies

The synthesis of this compound is most commonly approached via a two-step sequence: the formation of the precursor alcohol, (2-methoxypyridin-3-yl)methanol, followed by its chlorination. The primary variations and cost-benefit trade-offs arise from the choice of starting material for the alcohol synthesis and the selection of the chlorinating agent for the final conversion.

cluster_0 Route A: From 2-Chloro-3-methylpyridine cluster_1 Route B: From 2-Methoxynicotinic Acid cluster_2 Common Intermediate & Final Product A1 2-Chloro-3-methylpyridine A2 2-Methoxy-3-methylpyridine A1->A2 Methoxylation (NaOMe) C1 (2-methoxypyridin-3-yl)methanol A2->C1 Side-chain Oxidation (e.g., SeO2) or Radical Bromination -> Hydrolysis B1 2-Methoxynicotinic Acid B2 Methyl 2-methoxynicotinate B1->B2 Esterification (MeOH, H+) B2->C1 Reduction (e.g., NaBH4, LiAlH4) C2 This compound C1->C2 Chlorination (SOCl2, POCl3, etc.)

Caption: High-level overview of the main synthetic pathways to this compound.

Part 1: Synthesis of the Precursor Alcohol, (2-methoxypyridin-3-yl)methanol

The economic and practical viability of the entire synthesis is heavily influenced by the route chosen to produce the key alcohol intermediate. Below, we compare two common starting points.

Method A: Starting from 2-Chloro-3-methylpyridine

This route involves the nucleophilic substitution of the chlorine atom with a methoxy group, followed by functionalization of the methyl group.

  • Methoxylation: 2-Chloro-3-methylpyridine is treated with a strong base like sodium methoxide (NaOMe) in methanol. This is a standard nucleophilic aromatic substitution.

  • Conversion to Alcohol: The resulting 2-methoxy-3-methylpyridine must have its methyl group converted to a hydroxymethyl group. This is the most challenging step of this route and introduces significant cost and safety considerations.

    • Side-chain Oxidation: Direct oxidation is difficult.

    • Halogenation-Hydrolysis: A more common, multi-step approach involves radical bromination of the methyl group (using NBS and a radical initiator) followed by hydrolysis of the resulting bromomethyl intermediate to the alcohol.

Analysis:

  • Cost: 2-Chloro-3-methylpyridine is a readily available and relatively inexpensive starting material. However, the subsequent multi-step conversion of the methyl group adds significant reagent and processing costs.

  • Efficiency & Scalability: The methoxylation step is typically high-yielding. The radical bromination can be difficult to control on a large scale, often leading to mixtures of mono-, di-, and tri-brominated species, which complicates purification and lowers the overall yield.

  • Safety & Environmental: N-Bromosuccinimide (NBS) is a corrosive solid. The use of radical initiators like AIBN or benzoyl peroxide requires careful temperature control to avoid runaway reactions. This pathway generates significant waste from the halogenation and hydrolysis steps.

Method B: Starting from 2-Methoxynicotinic Acid

This pathway involves the reduction of a carboxylic acid derivative.

  • Esterification: 2-Methoxynicotinic acid is first converted to its corresponding ester (e.g., methyl 2-methoxynicotinate) using standard methods, such as refluxing in methanol with a catalytic amount of strong acid.

  • Reduction: The ester is then reduced to the primary alcohol. Common reducing agents include sodium borohydride (NaBH₄) in a suitable solvent or, for more robust reductions, lithium aluminum hydride (LiAlH₄).

Analysis:

  • Cost: 2-Methoxynicotinic acid is generally more expensive than 2-chloro-3-methylpyridine. However, the subsequent steps are often more straightforward and may offset the initial material cost. Sodium borohydride is a cost-effective reducing agent.

  • Efficiency & Scalability: Both esterification and borohydride reductions are typically high-yielding, clean reactions that are highly scalable. The purification of the final alcohol is often a simple extraction or crystallization.

  • Safety & Environmental: Standard esterification is a safe process. Sodium borohydride is flammable but manageable on an industrial scale with proper engineering controls. It is significantly safer to handle than LiAlH₄, which reacts violently with water. This route is generally "greener" than the halogenation-hydrolysis pathway.

FeatureMethod A (from 2-Chloro-3-methylpyridine)Method B (from 2-Methoxynicotinic Acid)
Starting Material Cost LowerHigher
Number of Steps 2-3 (Methoxylation, Bromination, Hydrolysis)2 (Esterification, Reduction)
Process Complexity High (Radical reaction control, purification)Low to Medium
Typical Overall Yield ModerateHigh
Scalability ChallengingExcellent
Key Safety Hazards Radical initiators, corrosive NBSFlammable reducing agents (NaBH₄, LiAlH₄)
Environmental Impact Higher waste generationLower waste generation

Part 2: Chlorination of (2-methoxypyridin-3-yl)methanol

The final step is the conversion of the primary alcohol to the desired chloromethyl compound. The choice of chlorinating agent is critical and involves a trade-off between reactivity, cost, safety, and ease of work-up.[1][2]

cluster_0 Experimental Workflow: Chlorination A1 Dissolve (2-methoxypyridin-3-yl)methanol in an inert solvent (e.g., DCM, Toluene) A2 Cool reaction vessel (e.g., 0 °C) A1->A2 A3 Add chlorinating agent (e.g., SOCl2) dropwise A2->A3 A4 Stir at room temperature until reaction completion (TLC) A3->A4 A5 Quench and Work-up (e.g., careful addition of water/base) A4->A5 A6 Extract, Dry, and Concentrate to yield crude product A5->A6

Caption: General experimental workflow for the chlorination of the precursor alcohol.

Comparative Analysis of Chlorinating Agents
Chlorinating AgentMechanism & Key FeaturesCost-Benefit Analysis
Thionyl Chloride (SOCl₂) Reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes intramolecular Sₙi attack by chloride. By-products (SO₂ and HCl) are gaseous, simplifying purification.[3]Benefits: Inexpensive, highly effective, and volatile by-products make for an easy work-up (often just concentration). It is the most common lab-scale and industrial agent for this transformation.[4] Costs: Highly corrosive and toxic; reacts violently with water. Requires careful handling and a well-ventilated fume hood or reactor system.
Phosphorus Oxychloride (POCl₃) A strong dehydrating and chlorinating agent. The reaction mechanism is more complex, and work-up involves quenching the excess reagent and phosphorus-containing by-products.[5][6]Benefits: Effective for acid-sensitive substrates. Costs: More expensive than SOCl₂. The work-up is more demanding due to non-volatile, acidic by-products, requiring neutralization and extraction, which adds to processing time and waste generation.
Bis(trichloromethyl) carbonate (Triphosgene) A solid, safer alternative to phosgene gas. It reacts with the alcohol in the presence of a base to generate the chloride.[7]Benefits: As a solid, it is easier and safer to handle than gaseous or highly corrosive liquid reagents. Reactions are often clean. Costs: Significantly more expensive than SOCl₂ or POCl₃, making it less suitable for large-scale, cost-sensitive manufacturing.
Tosyl Chloride (TsCl) Typically used to form tosylates, but in the presence of a chloride source and with certain substrates (like pyridyl methanols), it can directly yield the chloride.[1]Benefits: Can be a milder alternative. Costs: The outcome can be unpredictable, sometimes yielding a mixture of tosylate and chloride, which complicates purification.[1] Generally not the preferred method for a direct, high-yield chlorination.

Recommendation for Part 2: For most applications, thionyl chloride offers the best balance of cost, efficiency, and straightforward purification , making it the agent of choice for both laboratory and industrial synthesis.[3] Its hazards are well-understood and can be managed with standard engineering controls.

Detailed Experimental Protocols

Protocol 1: Synthesis of (2-methoxypyridin-3-yl)methanol (Method B)
  • Esterification: To a solution of 2-methoxynicotinic acid (50 g, 0.326 mol) in methanol (500 mL) in a 1 L round-bottom flask, add concentrated sulfuric acid (5 mL) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (400 mL) and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-methoxynicotinate as an oil, which can be used directly in the next step.

  • Reduction: Dissolve the crude methyl 2-methoxynicotinate in a mixture of tetrahydrofuran (THF, 300 mL) and methanol (150 mL) and cool to 0 °C in an ice bath.

  • Add sodium borohydride (24.7 g, 0.652 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of water (100 mL).

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2-methoxypyridin-3-yl)methanol as a solid or oil. The crude product can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Setup: In a 500 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve (2-methoxypyridin-3-yl)methanol (20 g, 0.144 mol) in anhydrous dichloromethane (DCM, 200 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of SOCl₂: Add thionyl chloride (12.6 mL, 0.173 mol) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g).

  • Stir until the ice has melted, then carefully add saturated sodium bicarbonate solution until the aqueous layer is neutral (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Final Cost-Benefit Summary and Recommendation

ParameterRecommended PathwayJustification
Overall Cost-Effectiveness Method B (Acid Reduction) + Thionyl Chloride While the initial starting material is more expensive, the high, reliable yields, simpler processing, and easier purification for both steps lead to a lower overall manufacturing cost at scale.
Process Safety & Reliability Method B (Acid Reduction) + Thionyl Chloride Avoids difficult-to-control radical reactions. The hazards of NaBH₄ and SOCl₂ are well-defined and manageable with standard industrial procedures, making the process robust and reproducible.
Scalability Method B (Acid Reduction) + Thionyl Chloride This route avoids the purification and control issues inherent in the side-chain halogenation of Method A, making it far more suitable for scale-up.
Environmental Impact Method B (Acid Reduction) + Thionyl Chloride Generates less complex waste streams compared to the halogenation-hydrolysis sequence, improving the overall green profile of the synthesis.

For organizations seeking a robust, scalable, and economically viable process for the synthesis of this compound, the evidence strongly supports a pathway beginning with the reduction of a 2-methoxynicotinic acid derivative, followed by chlorination of the resulting alcohol with thionyl chloride. This route provides the optimal balance of cost, safety, and operational efficiency for drug development and manufacturing professionals.

References

  • Google Patents. (2014). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2).
  • Google Patents. (2011). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents. (1990). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Ding, R., He, Y., Wang, X., & Qi, C. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate.

Sources

A Comparative Guide to the Spectroscopic Analysis of 3-(Chloromethyl)-2-methoxypyridine for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of intermediates is a cornerstone of process development and quality control. 3-(Chloromethyl)-2-methoxypyridine is a key building block in the synthesis of various biologically active molecules. Its precise structure is critical to ensure the desired reaction pathways and the purity of the final product. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the robust structural elucidation of this compound.

The causality behind employing a multi-technique approach lies in the complementary nature of the data obtained. While NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry gives the exact molecular weight and fragmentation pattern, collectively offering a self-validating system for structural confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the assembly of the molecular skeleton.

¹H NMR spectroscopy of this compound provides distinct signals for each type of proton, with their chemical shifts, integration values, and coupling patterns offering a wealth of structural information.

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methoxy (-OCH₃)~3.9-4.1Singlet3HProtons of the methoxy group
Chloromethyl (-CH₂Cl)~4.6-4.8Singlet2HProtons of the chloromethyl group
Pyridine Ring (H4, H5, H6)~6.8-8.2Multiplet3HAromatic protons on the pyridine ring

Note: Predicted chemical shifts are based on the analysis of similar pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Spectral Data:

Carbon AtomChemical Shift (δ, ppm)Assignment
Methoxy (-OCH₃)~55-60Carbon of the methoxy group
Chloromethyl (-CH₂Cl)~40-45Carbon of the chloromethyl group
Pyridine Ring (C2, C3, C4, C5, C6)~110-165Aromatic carbons of the pyridine ring

Note: The prediction of ¹³C NMR chemical shifts for substituted pyridines can be complex. Computational methods and comparison with known compounds are often employed for accurate assignments.[1][2][3]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be required for ¹³C NMR due to its lower natural abundance.

  • Instrument Setup: The instrument is set up as for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, IR spectroscopy can confirm the presence of the pyridine ring, the C-O bond of the methoxy group, and the C-Cl bond of the chloromethyl group.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic (Pyridine)
~2950-2850C-H stretchAliphatic (-OCH₃, -CH₂Cl)
~1600-1450C=C and C=N stretchAromatic (Pyridine)
~1250-1000C-O stretchEther (-OCH₃)
~800-600C-Cl stretchAlkyl Halide (-CH₂Cl)

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and sample state.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and run a background spectrum.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum shows the absorbance or transmittance as a function of wavenumber.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. For this compound (C₇H₈ClNO), the expected monoisotopic mass is approximately 157.0294 g/mol .[4][5]

Expected Mass Spectrometric Data:

  • Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Peaks: Common fragmentation pathways may include the loss of a chlorine atom, a chloromethyl radical, or a methoxy group.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Comparative Summary and Workflow

The combination of these three spectroscopic techniques provides a robust and self-validating methodology for the structural confirmation of this compound.

Comparative Data Summary:

TechniqueInformation ObtainedStrengthsLimitations
¹H NMR Detailed proton environment, connectivity (through coupling)High resolution, quantitativeRequires soluble sample, can be complex to interpret
¹³C NMR Carbon skeleton frameworkUnambiguous carbon count and typeLower sensitivity, longer acquisition times
IR Presence of functional groupsFast, non-destructive, versatile samplingProvides limited structural detail, not quantitative
MS Molecular weight and fragmentation patternHigh sensitivity, provides molecular formulaDestructive, may not show a molecular ion peak

Overall Analytical Workflow:

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Combined Data Analysis & Interpretation IR->Data_Analysis Functional Groups NMR->Data_Analysis C-H Framework MS->Data_Analysis Molecular Weight & Formula Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Sources

A Comparative Guide to the Reactivity of 3-(Chloromethyl)-2-methoxypyridine and its Bromo Analog for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic campaign. Halogenated pyridine derivatives are fundamental building blocks, offering a versatile platform for the introduction of diverse functionalities. This guide provides an in-depth comparison of the reactivity of two key intermediates: 3-(chloromethyl)-2-methoxypyridine and its bromo analog, 3-(bromomethyl)-2-methoxypyridine. By examining the underlying chemical principles and providing representative experimental protocols, this document serves as a practical resource for making informed decisions in the laboratory.

Theoretical Framework: The Decisive Role of the Halogen Leaving Group

The reactivity of 3-(halomethyl)-2-methoxypyridines in nucleophilic substitution reactions is predominantly governed by the nature of the halogen atom. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, a single-step process where the nucleophile attacks the electrophilic carbon atom, concurrently displacing the leaving group.

The rate of an SN2 reaction is highly sensitive to the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which generally correlates with it being a weak base.[1][2] When comparing chloride (Cl⁻) and bromide (Br⁻), fundamental physicochemical properties indicate that bromide is the superior leaving group.[3] This is attributable to two key factors:

  • Basicity: The conjugate acid of bromide, hydrobromic acid (HBr), is a stronger acid (pKa ≈ -9.0) than that of chloride, hydrochloric acid (HCl, pKa ≈ -7.0).[3] Consequently, the bromide ion is a weaker base than the chloride ion and is therefore more stable upon departure.[1][2][4]

  • Polarizability: Bromide is a larger and more polarizable ion than chloride. This allows it to better stabilize the developing negative charge in the SN2 transition state, which lowers the activation energy of the reaction.[5]

The carbon-halogen bond strength also plays a crucial role. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break and thus facilitating a faster reaction.[3][5]

Comparative Reactivity: A Quantitative Perspective

The following table summarizes the key physicochemical properties influencing leaving group ability and provides an estimated relative reaction rate based on analogous systems.

PropertyThis compound3-(Bromomethyl)-2-methoxypyridineSignificance for SN2 Reactivity
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Determines the rate of substitution.
pKa of Conjugate Acid (HX) ~ -7.0[3][4]~ -9.0[3][4]A lower pKa indicates a weaker conjugate base and a better leaving group.
C-X Bond Dissociation Energy HigherLowerA weaker bond is broken more easily, leading to a faster reaction.
Estimated Relative Rate 1~40 - 60The bromo analog is expected to react significantly faster.

Experimental Protocols for a Comparative Study

To empirically validate the expected reactivity difference, the following detailed protocols describe a side-by-side experiment for the nucleophilic substitution of this compound and 3-(bromomethyl)-2-methoxypyridine with a common nucleophile, sodium thiophenoxide.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_nuc Prepare Sodium Thiophenoxide Solution react_a Reaction A: Chloro Analog + Nucleophile prep_nuc->react_a Add Nucleophile react_b Reaction B: Bromo Analog + Nucleophile prep_nuc->react_b Add Nucleophile prep_start_a Prepare Solution of This compound prep_start_a->react_a prep_start_b Prepare Solution of 3-(Bromomethyl)-2-methoxypyridine prep_start_b->react_b monitor Monitor Reactions (TLC / LC-MS) react_a->monitor react_b->monitor quench Quench Reactions monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify Products (Column Chromatography) extract->purify analyze Characterize & Quantify (NMR, GC-MS) purify->analyze

Caption: Workflow for the comparative kinetic study.

Materials
  • This compound

  • 3-(Bromomethyl)-2-methoxypyridine

  • Thiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for elution)

Procedure

Step 1: Preparation of the Nucleophile (Sodium Thiophenoxide)

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (50 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solvent.

  • Slowly add thiophenol (1.1 equivalents) dropwise to the suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium thiophenoxide.

Step 2: Parallel Nucleophilic Substitution Reactions

  • Set up two separate, identical reaction flasks (Flask A and Flask B) under an inert atmosphere.

  • In Flask A, dissolve this compound (1.0 equivalent) in anhydrous DMF (20 mL).

  • In Flask B, dissolve 3-(bromomethyl)-2-methoxypyridine (1.0 equivalent) in anhydrous DMF (20 mL).

  • To both Flask A and Flask B, add the freshly prepared sodium thiophenoxide solution (1.05 equivalents) simultaneously via syringe at room temperature.

  • Stir both reactions vigorously at room temperature.

Step 3: Reaction Monitoring

  • Monitor the progress of both reactions at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Note the time required for the complete consumption of the starting material in each reaction. It is anticipated that the reaction in Flask B will proceed to completion significantly faster than the reaction in Flask A.

Step 4: Work-up and Purification

  • Once each reaction is complete, carefully quench by pouring the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure 3-((phenylthio)methyl)-2-methoxypyridine.

Step 5: Analysis

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.

  • Determine the isolated yield for both reactions to provide a quantitative comparison of their efficiency.

Conclusion and Practical Implications

The fundamental principles of physical organic chemistry, supported by extensive data from analogous systems, unequivocally indicate that 3-(bromomethyl)-2-methoxypyridine is a more reactive electrophile than this compound in SN2 reactions .[3][5] This enhanced reactivity, primarily driven by the superior leaving group ability of bromide, translates to faster reaction times and potentially milder reaction conditions.

For drug development professionals and synthetic chemists, this has several practical implications:

  • Reaction Optimization: When rapid and efficient substitution is desired, the bromo analog is the preferred starting material. Its use can shorten reaction times, potentially improving throughput.

  • Cost and Availability: The chloro analog is often less expensive and more readily available. If longer reaction times or more forcing conditions are acceptable, it may present a more economical option.

  • Process Safety: The ability to use milder conditions with the bromo analog can be advantageous from a process safety and energy consumption perspective.

Ultimately, the choice between these two valuable building blocks will depend on the specific priorities of the synthetic project, balancing the need for reactivity with economic and logistical considerations.

References

  • Other Factors that Affect SN2 Reactions. (2021). Chemistry LibreTexts. [Link]
  • The effect of leaving group on the SN2 reaction. (2020). YouTube. [Link]
  • Effect of Allylic Groups on SN2 Reactivity. (2014). The Journal of Organic Chemistry. [Link]
  • Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. (2016). Quora. [Link]
  • Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. [Link]
  • Comparing SN2 reaction rates. (2015). Chemistry Stack Exchange. [Link]
  • Other Factors that Affect SN2 Reactions. (2021). KPU Pressbooks. [Link]

Sources

A Comparative Guide to Green Chemistry Metrics in the Synthesis of 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of synthetic pathways to 3-(Chloromethyl)-2-methoxypyridine, a key intermediate in pharmaceutical development. We will dissect two distinct synthetic strategies, not merely by their yield, but through the critical lens of green chemistry. Our analysis will provide researchers, chemists, and process development professionals with a quantitative framework to assess the environmental impact and efficiency of these routes, enabling more sustainable choices in drug development.

Introduction: The Imperative for Greener Synthesis

This compound is a vital structural motif found in numerous active pharmaceutical ingredients (APIs). Its synthesis, therefore, is a frequent operation in medicinal and process chemistry. Traditional synthetic methods, while effective, often prioritize yield and purity at the cost of significant waste generation, use of hazardous materials, and poor mass efficiency.[1] Green chemistry offers a framework to mitigate these issues by designing chemical processes that are safer, more efficient, and environmentally benign.[2][3]

To objectively measure the "greenness" of a chemical process, a set of metrics has been established.[4] This guide will focus on four key mass-based metrics:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[5][6]

  • Reaction Mass Efficiency (RME): A more practical metric that accounts for reaction yield and stoichiometry.[3][5]

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the total waste produced per kilogram of product.[4][7]

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, workup chemicals) used to produce a kilogram of product.[4][7][8]

Below is a diagram illustrating the relationship between these core metrics.

cluster_0 Core Green Chemistry Metrics Atom Economy Atom Economy Reaction Mass Efficiency Reaction Mass Efficiency Atom Economy->Reaction Mass Efficiency Includes Yield & Stoichiometry PMI PMI Reaction Mass Efficiency->PMI Includes Solvents & Workup Materials E-Factor E-Factor PMI->E-Factor Directly Related (PMI = E-Factor + 1)

Caption: Interrelationship of Key Green Chemistry Metrics.

We will now apply these metrics to two plausible synthetic routes for this compound.

Synthetic Route Evaluation

Route 1: Direct Radical Chlorination of 2-Methoxy-3-methylpyridine

This approach is the most direct, involving the selective chlorination of the methyl group on the pyridine ring. Free-radical chlorination is a common method for such transformations. The choice of chlorinating agent is critical to control selectivity and minimize side reactions, such as chlorination on the aromatic ring. N-Chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) is a standard choice for this type of benzylic chlorination.

Reaction Scheme: 2-methoxy-3-methylpyridine + N-Chlorosuccinimide (NCS) → this compound + Succinimide

Causality of Experimental Choices:

  • N-Chlorosuccinimide (NCS): Chosen over harsher reagents like chlorine gas for better handling and selectivity. It provides a slow, controlled source of chlorine radicals.

  • Benzoyl Peroxide (BPO): A standard radical initiator that decomposes upon heating to start the chain reaction.

  • Solvent (Carbon Tetrachloride or Benzene): These non-polar solvents are traditionally used for radical reactions. However, their high toxicity is a significant drawback from a green chemistry perspective. A greener alternative like ethyl acetate or acetonitrile would be preferable but may require optimization. For this analysis, we will use data based on traditional solvents to reflect common literature procedures.

Experimental Protocol (Representative):

  • To a solution of 2-methoxy-3-methylpyridine (1.23 g, 10 mmol) in carbon tetrachloride (50 mL), add N-Chlorosuccinimide (1.47 g, 11 mmol) and benzoyl peroxide (0.12 g, 0.5 mmol).

  • Reflux the mixture under nitrogen for 4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a 10% sodium carbonate solution (2 x 20 mL) and then with water (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product. (Assumed Yield: 75%).

Route 2: Multi-Step Synthesis from 2-Chloro-3-methylpyridine

This pathway involves building the molecule in a more controlled, stepwise manner. It starts with a commercially available dichlorinated pyridine and introduces the methoxy and chloromethyl groups sequentially. This route offers better control over regioselectivity compared to the direct chlorination of an activated ring system.

Overall Scheme: 2-Chloro-3-methylpyridine → 2-Methoxy-3-methylpyridine → this compound

This route is longer but avoids the potential for ring chlorination and often results in a cleaner product profile before purification.

Workflow Diagram:

cluster_1 Route 1: Direct Chlorination cluster_2 Route 2: Stepwise Functionalization A1 2-Methoxy-3-methylpyridine B1 Radical Chlorination (NCS) A1->B1 C1 This compound B1->C1 A2 2-Chloro-3-methylpyridine B2 Nucleophilic Substitution (NaOMe) A2->B2 C2 2-Methoxy-3-methylpyridine B2->C2 D2 Radical Chlorination (NCS) C2->D2 E2 This compound D2->E2

Caption: Comparison of workflows for two synthetic routes.

Experimental Protocol (Representative):

Step 2a: Synthesis of 2-Methoxy-3-methylpyridine

  • To a solution of sodium methoxide (0.65 g, 12 mmol) in dry methanol (30 mL), add 2-chloro-3-methylpyridine (1.27 g, 10 mmol).

  • Reflux the mixture for 6 hours.

  • Cool the reaction and evaporate the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (40 mL) and wash with water (2 x 15 mL).

  • Dry the organic layer, filter, and concentrate to obtain 2-methoxy-3-methylpyridine, which is often pure enough for the next step. (Assumed Yield: 90%).

Step 2b: Synthesis of this compound

  • This step follows the same protocol as Route 1, starting from the 2-methoxy-3-methylpyridine synthesized in Step 2a. (Assumed Yield: 75%).

Quantitative Comparison of Green Metrics

For this comparison, we will assume the yields stated in the protocols. The calculations are based on the stoichiometry of the main reaction and include solvents and workup materials for PMI and E-Factor calculations.

MetricFormulaRoute 1: Direct ChlorinationRoute 2: Stepwise Functionalization (Overall)Ideal Value
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100%76.5% 45.3% 100%
Reaction Mass Efficiency (RME) (Mass of Product / Σ Mass of Reactants) x 100%57.4% 30.6% 100%
E-Factor (Total Waste / Mass of Product)~55 ~85 0
Process Mass Intensity (PMI) (Total Mass In / Mass of Product)~56 ~86 1

Note: Calculations for Route 2 are for the entire two-step process starting from 2-chloro-3-methylpyridine. Waste includes byproducts, excess reagents, and all solvent/workup materials, assuming no recycling.

Analysis and Discussion

Atom Economy (AE): Route 1 is significantly superior in terms of atom economy.[6] This is expected, as it is an addition/substitution reaction where the main byproduct is succinimide. Route 2 suffers from a poor overall atom economy because the first step, a nucleophilic substitution, generates sodium chloride as a waste product, and the atoms from this byproduct are not incorporated into the final molecule.

Reaction Mass Efficiency (RME): When accounting for yield and stoichiometry, Route 1 maintains its lead. The RME of 57.4% is respectable for this type of transformation. Route 2's overall RME is lower due to the cumulative yield of the two steps and the stoichiometry of the initial substitution.

E-Factor & Process Mass Intensity (PMI): Both routes exhibit very high (poor) E-Factor and PMI values. This is overwhelmingly due to the large quantities of solvent used for the reaction and, critically, for the aqueous workup and chromatographic purification.[4][8] While Route 1 is numerically better, both values are typical for lab-scale syntheses and highlight the largest area for green improvement: reducing solvent usage and eliminating chromatography. For industrial processes, recycling solvents and developing crystallization-based purifications would be essential to making either process greener. The slightly higher PMI for Route 2 is a direct result of it being a two-step process requiring two separate reaction setups and workups.

Conclusion and Recommendations

From a purely mass-based metrics perspective, Route 1 (Direct Chlorination) appears to be the "greener" option. It has a significantly better atom economy and a lower Process Mass Intensity. It is a more direct and efficient conversion of a readily available starting material into the final product.

  • Selectivity: The primary challenge in Route 1 is controlling the regioselectivity of the radical chlorination. Any formation of ring-chlorinated byproducts would drastically increase the E-Factor and PMI due to purification losses and waste generation.

  • Hazardous Solvents: The reliance on solvents like carbon tetrachloride is a major drawback. Significant process development would be needed to replace it with a greener alternative.

  • Robustness: Route 2, while less mass-efficient, is likely more robust and scalable. The stepwise approach provides greater control, potentially leading to a cleaner crude product that requires less intensive purification. This is a crucial consideration in pharmaceutical manufacturing, where consistency and purity are paramount.

Recommendation for Researchers: For small-scale discovery chemistry where speed and directness are key, an optimized Route 1 is attractive. For professionals in process development aiming for a scalable, reliable synthesis, Route 2 provides a more predictable foundation, despite its poorer initial metrics. The primary focus for greening Route 2 would be to improve the atom economy of the first step (e.g., by finding value in the NaCl byproduct) and, for both routes, to drastically reduce solvent volumes through process optimization and the elimination of chromatography.

References

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM). [Link]
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]
  • Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review).
  • Supplementary information 1. Experimental. Semantic Scholar. [Link]
  • Metrics to 'green' chemistry—which are the best?. Green Chemistry. [Link]
  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM). [Link]
  • METRICS - Green Chemistry Toolkit. Beyond Benign. [Link]
  • Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. [Link]
  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. University of Leicester. [Link]
  • Green chemistry metrics: Insights from case studies in fine chemical processes. ScienceDirect. [Link]
  • ACS GCI Pharmaceutical Roundtable Green Chemistry Reporting Requirements for an Electronic Laboratory Notebook (ELN) Process Mas. American Chemical Society. [Link]
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM). [Link]
  • Atom Economy Green Synthesis in Organic Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
  • analysis of groundwater samples for contaminants derived from illicit synthetic drug production waste. European Monitoring Centre for Drugs and Drug Addiction. [Link]

Sources

The Strategic Role of 2-(Chloromethyl)pyridine Derivatives in Proton Pump Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficient construction of complex heterocyclic scaffolds is a cornerstone of successful pharmaceutical development. Among the myriad of building blocks available to medicinal chemists, halogenated pyridine derivatives stand out for their versatile reactivity and prevalence in a wide array of bioactive molecules. This guide provides an in-depth analysis of 2-(chloromethyl)pyridine derivatives, with a particular focus on their application as pivotal intermediates in the synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.

Through a series of case studies, we will explore the synthetic strategies employed in the production of blockbuster drugs such as rabeprazole, omeprazole, and lansoprazole. This guide will objectively compare different synthetic routes, providing supporting experimental data where available, and delve into the causality behind experimental choices. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the utility and strategic importance of these critical pyridine intermediates.

The Central Role of the Chloromethyl Pyridine Moiety

The reactive chloromethyl group attached to the pyridine ring serves as a linchpin in the synthesis of numerous pharmaceuticals.[1] This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile coupling of the pyridine scaffold with other molecular fragments, a key step in the assembly of complex active pharmaceutical ingredients (APIs).[1] In the context of PPIs, the 2-(chloromethyl)pyridine derivative is typically coupled with a substituted 2-mercaptobenzimidazole moiety to form the core structure of the final drug molecule.[2]

The general synthetic approach for many PPIs involves the condensation of a suitably substituted 2-(chloromethyl)pyridine with a 2-mercaptobenzimidazole derivative, followed by an oxidation step to form the final sulfoxide product.[2][3]

Caption: Generalized synthetic pathway for proton pump inhibitors.

Case Study 1: The Synthesis of Rabeprazole

Rabeprazole is a widely prescribed PPI for the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its synthesis provides an excellent example of the application of a 2-(chloromethyl)pyridine intermediate. A common route involves the reaction of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine with 2-mercaptobenzimidazole.[4]

Comparative Synthetic Strategies for Rabeprazole Intermediate

Several methods have been developed for the synthesis of the key 2-(chloromethyl)pyridine intermediate for rabeprazole. One approach starts from 4-chloro-2,3-dimethylpyridine 1-oxide, which is treated with 3-methoxypropan-1-ol in the presence of a strong base to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide. This N-oxide is reported to be more stable than the corresponding simple pyridine, making it suitable for large-scale synthesis.[2] The N-oxide is then rearranged and chlorinated to give the desired 2-(chloromethyl)pyridine intermediate.

An alternative, more efficient "in situ" method has been described, which can reduce the overall timeline and cost for large-scale manufacturing.[4] This process involves the synthesis of the 2-(chloromethyl)pyridine intermediate which is then directly used in the subsequent condensation step without isolation.[4]

Parameter Traditional Route "In Situ" Route
Starting Material 4-chloro-2,3-dimethylpyridine 1-oxideMethoxypropoxy intermediate
Key Transformation N-oxide rearrangement and chlorinationIn situ generation of chloromethyl intermediate
Overall Yield Reported to be around 7-8% in some early synthesesGenerally higher due to fewer isolation steps
Process Efficiency Multiple steps with intermediate isolationShorter timeline, more cost-effective for scale-up[4]
Experimental Protocol: "In Situ" Synthesis of Rabeprazole

The following is a condensed experimental protocol based on a reported efficient synthesis of rabeprazole.[4]

Step 1: Preparation of the Chloro Intermediate (In Situ)

  • In a reaction flask, dissolve the methoxypropoxy pyridine intermediate in dichloromethane.

  • Add p-toluenesulfonyl chloride and heat the mixture.

  • Slowly add a solution of triethylamine in dichloromethane.

  • Adjust the pH to 7-8 with triethylamine and maintain the reaction temperature.

  • After the reaction is complete, as monitored by TLC, the solvent is removed under vacuum, and the residue is dissolved in methanol for the next step.[4]

Step 2: Condensation with 2-Mercaptobenzimidazole

  • In a separate flask, dissolve sodium hydroxide in water and add 2-mercaptobenzimidazole, then heat the solution.

  • Slowly add the methanolic solution of the "in situ" generated chloro intermediate to the 2-mercaptobenzimidazole solution over 2-3 hours.

  • Stir the reaction mixture for an additional 4 hours.

  • After cooling, remove the methanol under vacuum.

  • The residue is then worked up using ethyl acetate and washed with a sodium hydroxide solution and water to yield the rabeprazole sulfide intermediate.[4]

Step 3: Oxidation to Rabeprazole

The resulting thioether intermediate is then oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to yield rabeprazole.[5]

Case Study 2: The Synthesis of Omeprazole

Omeprazole, the first clinically used PPI, also relies on a 2-(chloromethyl)pyridine derivative in its synthesis. A common intermediate is 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine.[3][6]

Evolution of Omeprazole Synthesis

Early synthetic routes for the pyridine moiety of omeprazole involved the conversion of the methyl group at the second position of a substituted pyridine to an acetoxymethyl group, followed by hydrolysis and chlorination using thionyl chloride.[2] Later improvements focused on creating more stable intermediates and streamlining the process.[2]

A significant advancement involved the use of novel acetamide-sulfide intermediates. These intermediates are crystalline solids, which simplifies purification compared to the oily nature of earlier sulfide and sulfoxide intermediates.[2] This modification helps in overcoming issues with the isolation and purification of the final API and reduces discoloration of the product.[2]

Parameter Early Synthetic Route Improved Route with Amide Intermediates
Intermediate State Oily sulfide and sulfoxide intermediatesCrystalline acetamide-sulfide intermediates[2]
Purification Difficult, leading to impuritiesSimplified purification through crystallization[2]
Final Product Quality Prone to discolorationSignificantly reduced discoloration[2]
Key Advantage Established initial pathwayEnhanced purity and easier handling
Experimental Workflow for Omeprazole Synthesis

Caption: A multi-step synthesis pathway for Omeprazole.[7]

Case Study 3: The Synthesis of Lansoprazole

Lansoprazole is another prominent PPI used to treat acid-related conditions. Its synthesis also features a coupling reaction between a 2-mercaptobenzimidazole and a substituted 2-(chloromethyl)pyridine, in this case, 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. The introduction of a trifluoroethoxy group was found to improve the physicochemical and pharmacological properties of the compound compared to omeprazole.[2]

The synthesis of the lansoprazole pyridine intermediate can start from 3-picoline, which undergoes N-oxidation, nitration, and a series of transformations to introduce the chloromethyl and trifluoroethoxy groups.

Alternative Reagents and Future Perspectives

While 2-(chloromethyl)pyridine derivatives are workhorse intermediates, research continues into alternative and more efficient synthetic methodologies. These include the development of one-pot synthesis procedures that combine the condensation and oxidation steps, potentially reducing reaction times and improving overall yields.[8] The use of alternative chlorinating agents and the development of catalytic systems for the key coupling reaction are also areas of active investigation.

The choice of a specific synthetic route and the corresponding 2-(chloromethyl)pyridine intermediate in a drug discovery program is a multifactorial decision. It depends on factors such as the cost and availability of starting materials, the desired purity of the final product, scalability, and intellectual property considerations. The case studies of rabeprazole, omeprazole, and lansoprazole clearly demonstrate the central and enabling role that these pyridine building blocks have played in the development of a critically important class of medicines.

References

  • An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. URL
  • 3-(chloromethyl)-2-isopropoxypyridine. MySkinRecipes. URL
  • Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. URL
  • Preparation method of rabeprazole chloride and intermediate thereof.
  • Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. URL
  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug)
  • Synthesis method of proton pump inhibitors.
  • Rabeprazole correlate D synthesis method.
  • Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. URL
  • Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates.
  • Gastric Proton Pump Inhibitor. New Drug Approvals. URL
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. URL
  • A process for the preparation of omeprazol.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Intermediates for the preparation of omeprazole.
  • Reaction of proton pump inhibitors with model peptides results in novel products. PubMed. URL
  • One pot process for preparing omeprazole and related compounds.

Sources

A Comparative Guide to the Cytotoxicity of 2-Methoxypyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the cytotoxic properties of 2-methoxypyridine derivatives, a class of heterocyclic compounds that has garnered significant interest in the field of anticancer drug development. While direct comparative studies on 3-(chloromethyl)-2-methoxypyridine derivatives are limited in publicly accessible literature, this document synthesizes available data on structurally related 2-methoxypyridine analogs to provide a valuable resource for researchers, scientists, and drug development professionals. We will delve into their cytotoxic profiles against various cancer cell lines, explore their potential mechanisms of action, and provide detailed, field-proven protocols for key experimental assays.

Introduction: The Therapeutic Potential of Pyridine Scaffolds

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Their unique electronic properties, synthetic accessibility, and ability to engage in various biological interactions make them privileged structures in the quest for novel therapeutic agents.[2] Within this broad class, 2-methoxypyridine derivatives have emerged as a promising avenue for anticancer research, with studies demonstrating their ability to inhibit the proliferation of a wide range of cancer cells.[3][4] The strategic placement of various substituents on the pyridine ring, such as the 2-methoxy group, can significantly influence the compound's pharmacological activity, selectivity, and pharmacokinetic profile.[5]

This guide will focus on elucidating the structure-activity relationships of these compounds by comparing the cytotoxic effects of different 2-methoxypyridine derivatives. Understanding how modifications to the core structure impact their anticancer potency is crucial for the rational design of more effective and selective drug candidates.

Comparative Cytotoxicity of 2-Methoxypyridine Derivatives

The cytotoxic efficacy of a compound is a primary determinant of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for various 2-methoxypyridine derivatives against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[6]

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
5d 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileHepG2 (Liver)1.53[4]
DU145 (Prostate)1.53[4]
MBA-MB-231 (Breast)1.53[4]
5g 4-(4-fluorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileHepG2 (Liver)1.53[4]
5h 4-(thiophen-2-yl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileHepG2 (Liver)1.53[4]
5i 4-(furan-2-yl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileHepG2 (Liver)1.53[4]
4a 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrileHT29 (Colorectal)2.243[4]
MCF7 (Breast)Not specified[4]
A2780 (Ovarian)Not specified[4]
Compound 1 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5[7]
Compound 2 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)Not specified[7]

Note: This table is a compilation of data from different sources and is intended for illustrative purposes. For detailed experimental conditions, please refer to the cited literature.

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of many anticancer agents are mediated through the induction of programmed cell death, or apoptosis, and the disruption of the cell cycle. Several studies on pyridine derivatives suggest that these mechanisms are central to their anticancer activity.[7][8]

Induction of Apoptosis:

Apoptosis is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. The process is executed by a family of cysteine proteases called caspases.[3] The activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade leading to the activation of executioner caspases (e.g., caspase-3, caspase-7), which then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[3] Western blot analysis is a key technique to detect the cleavage and activation of these caspases, as well as other important apoptotic markers like cleaved PARP-1 and members of the Bcl-2 family.[2][9]

Cell Cycle Arrest:

The cell cycle is a series of events that leads to cell division and duplication. Checkpoints within the cell cycle ensure the fidelity of this process. Many chemotherapeutic agents exert their effects by causing damage to cellular components, which in turn activates these checkpoints, leading to cell cycle arrest and preventing the proliferation of cancer cells.[7] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by staining the cellular DNA with a fluorescent dye like propidium iodide.[10]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by cytotoxic 2-methoxypyridine derivatives, leading to apoptosis and cell cycle arrest.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_pathways Signaling Cascades cluster_outcomes Cellular Outcomes Derivative 2-Methoxypyridine Derivative p53 p53 Activation Derivative->p53 JNK JNK Pathway Derivative->JNK Bcl2_family Bcl-2 Family Modulation (Bax/Bcl-2 ratio) Derivative->Bcl2_family p53->Bcl2_family Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis JNK->Apoptosis Caspase_Activation Caspase Activation (Caspase-3, -9) Bcl2_family->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway of 2-methoxypyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, the use of standardized and well-documented protocols is paramount. This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

mtt_workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 2. Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Treatment 3. Treat with varying concentrations of 2-methoxypyridine derivatives Incubation1->Treatment Incubation2 4. Incubate for 24-72h Treatment->Incubation2 MTT_Addition 5. Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 4h (formazan formation) MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement 8. Measure absorbance at 570 nm Solubilization->Measurement End End Measurement->End

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to 70-80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[12]

    • Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-methoxypyridine derivatives in culture medium.

    • After the 24-hour incubation, remove the medium and add 100 µL of the medium containing various concentrations of the test compounds.

    • Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the test compounds).

    • Incubate the plate for a desired treatment duration (typically 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[11]

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[11]

  • Formazan Solubilization and Absorbance Measurement:

    • After the 4-hour incubation, add 100 µL of the solubilization solution (e.g., DMSO) to each well.[13]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.[11]

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[11]

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle.

cell_cycle_workflow Start Start Cell_Treatment 1. Treat cells with 2-methoxypyridine derivatives Start->Cell_Treatment Harvesting 2. Harvest cells Cell_Treatment->Harvesting Fixation 3. Fix cells in ice-cold 70% ethanol Harvesting->Fixation Washing 4. Wash cells with PBS Fixation->Washing Staining 5. Stain with PI staining solution (containing RNase A) Washing->Staining Incubation 6. Incubate in the dark Staining->Incubation Analysis 7. Analyze by flow cytometry Incubation->Analysis End End Analysis->End western_blot_workflow Start Start Cell_Lysis 1. Cell Lysis and Protein Extraction Start->Cell_Lysis Quantification 2. Protein Quantification (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Protein Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-cleaved Caspase-3) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End

Caption: Workflow for Western blot analysis of apoptosis markers.

Step-by-Step Protocol:

  • Protein Extraction:

    • After treatment, harvest cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. [9] * Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. [9] * Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. [9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. [9] * Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C. [9] * Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [9] * Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. [9]

Conclusion

This guide provides a comparative overview of the cytotoxic properties of 2-methoxypyridine derivatives, highlighting their potential as a scaffold for the development of novel anticancer agents. While more direct comparative studies are needed to fully elucidate the structure-activity relationships, the available data suggests that modifications to the pyridine core can significantly impact cytotoxic potency. The provided experimental protocols offer a robust framework for researchers to further investigate the anticancer potential of these promising compounds. Future studies should focus on synthesizing and evaluating a broader range of this compound derivatives to build a more comprehensive understanding of their therapeutic promise.

References

  • Determination of Caspase Activation by Western Blot - PubMed - NIH. (URL: [Link])
  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (URL: [Link])
  • Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (URL: Not Available)
  • Apoptosis detection and western blot - Bio-protocol. (URL: [Link])
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])
  • Cell Cycle Analysis - UWCCC Flow Cytometry Labor
  • Cytotoxic activities and selectivity indexes (SIs)
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. (URL: [Link])
  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (URL: [Link])
  • MTT assay - Bio-protocol. (URL: [Link])
  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay - ResearchG
  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry. (URL: [Link])
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (URL: [Link])
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (URL: [Link])
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (URL: [Link])
  • New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - NIH. (URL: [Link])
  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL: [Link])
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. (URL: [Link])
  • 2-Chloromethyl-3,4-dimethoxypyridinium chloride | C8H11Cl2NO2 | CID 16216928. (URL: [Link])
  • Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed. (URL: [Link])

Sources

analysis of patent literature for 3-(Chloromethyl)-2-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis of Patented Synthesis Routes for 3-(Chloromethyl)-2-methoxypyridine and Its Structural Isomers

Introduction

This compound and its structural isomers are pivotal intermediates in the pharmaceutical industry, most notably serving as core building blocks for the synthesis of proton pump inhibitors (PPIs). Drugs such as Omeprazole, Esomeprazole, and Rabeprazole rely on the precise and efficient synthesis of these chloromethylpyridine derivatives. The reactivity of the chloromethyl group allows for straightforward coupling with a benzimidazole thiol moiety, forming the central thioether linkage of these blockbuster drugs. Consequently, the patent literature is rich with diverse and competitive synthetic strategies aimed at optimizing yield, purity, cost-effectiveness, and environmental footprint.

This guide provides a comprehensive analysis of the dominant synthetic methodologies disclosed in recent patents. We will dissect the core chemical transformations, compare their performance based on published data, and offer detailed experimental protocols for key reactions.

Core Synthetic Strategies: A Comparative Overview

The synthesis of chloromethyl-methoxypyridines primarily revolves around two distinct strategic approaches: the chlorination of a pre-formed hydroxymethyl group or the direct radical chlorination of a methyl group. The choice of strategy is often dictated by the starting material availability, desired regioselectivity, and scalability.

Strategy 1: Chlorination via a Hydroxymethyl Intermediate

This is the most prevalent and well-documented route in patent literature. It is a multi-step but robust and reliable method that involves the initial formation of a hydroxymethylpyridine, which is subsequently converted to the target chloromethyl compound. The generation of the hydroxymethyl intermediate itself has several patented variations.

A common method to functionalize a methyl group on the pyridine ring, especially at the 2-position, is through N-oxidation. The resulting pyridine-N-oxide activates the adjacent methyl group, facilitating a rearrangement reaction (akin to the Boekelheide reaction) to introduce an oxygen functionality.

Causality and Expertise: The electron-withdrawing N-oxide group increases the acidity of the methyl protons, making the methyl group susceptible to attack. Reacting the N-oxide with acetic anhydride leads to the formation of an acetoxymethyl intermediate. This intermediate is then readily hydrolyzed under basic conditions to yield the crucial 2-hydroxymethylpyridine derivative.[1][2] This sequence is favored for its high regioselectivity and control. The final step is a standard nucleophilic substitution using a chlorinating agent.

Workflow for N-Oxidation Pathway:

  • N-Oxidation: The starting methylpyridine is oxidized, typically using hydrogen peroxide in acetic acid.[2]

  • Rearrangement: The purified N-oxide is heated with acetic anhydride to form the acetoxymethylpyridine.[1][3]

  • Hydrolysis: The acetate is hydrolyzed with a base (e.g., NaOH) to yield the hydroxymethylpyridine.[1][4]

  • Chlorination: The alcohol is converted to the chloride using a chlorinating agent like thionyl chloride (SOCl₂) or triphosgene.[2][5][6]

An alternative for synthesizing 3-hydroxymethylpyridine involves oxidizing the 3-methyl group to a carboxylic acid, followed by esterification and reduction.

Causality and Expertise: This route is more applicable to the 3-position, which is less activated than the 2- or 4-positions. A strong oxidizing agent like potassium permanganate converts the methyl group to a carboxylic acid.[6] The acid is then esterified and subsequently reduced to the primary alcohol using a suitable reducing agent. This pathway, while effective, involves more steps compared to the N-oxidation route for 2-methylpyridines.

Strategy 2: Direct Radical Chlorination of a Methyl Group

To shorten the synthetic sequence, some patents disclose methods for the direct conversion of a methyl group on a pyridine-N-oxide to a chloromethyl group.

Causality and Expertise: This approach utilizes a radical chlorination mechanism. A radical initiator, such as dibenzoyl peroxide, is used in conjunction with a chlorinating agent like N-chlorophthalimide (NCS).[7] The reaction proceeds by abstracting a hydrogen atom from the methyl group, followed by reaction with the chlorine source. The N-oxide is still crucial as it activates the methyl group for radical abstraction. This method can significantly reduce the number of steps, but control of regioselectivity and prevention of over-chlorination (to di- or trichloromethyl) can be challenging. Patents suggest that the use of sterically hindered bases can improve the selectivity of the reaction.[7]

Quantitative Performance Comparison

The following table summarizes key performance indicators for the different synthetic strategies as reported in the patent literature.

Parameter Strategy 1A: N-Oxidation Pathway Strategy 1B: Oxidation/Reduction Pathway Strategy 2: Direct Radical Chlorination
Starting Material 2-Methyl-methoxypyridine3-Methylpyridine2,3-Dimethyl-4-(alkoxy)pyridine-N-oxide
Key Reagents H₂O₂, Ac₂O, NaOH, SOCl₂KMnO₄, Methanol, Reducing Agent, SOCl₂N-Chlorophthalimide, Dibenzoyl Peroxide, Base
Typical No. of Steps 3-441 (from N-Oxide)
Reported Overall Yield ~75-85% reported in some multi-step syntheses.[3]Variable, often lower due to more steps.~83% (for the chlorination step).[7]
Reported Purity (HPLC) Often >98%.[8]Not always specified.>98.5%.[7]
Key Advantages High Purity, Reliable, Well-establishedApplicable to 3-positionFewer steps, Higher atom economy
Key Disadvantages Longer reaction sequenceMultiple redox steps, Potentially lower yieldPotential for side reactions, Regioselectivity can be an issue
Patent Examples CN108191745A[1], CN111056992A[2]CN105085377A[6]CN103664886A[7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic strategies.

cluster_0 Comparative Synthetic Workflows Start Methyl-Methoxypyridine Derivative Strategy1 Strategy 1: Hydroxymethyl Intermediate Route Start->Strategy1 Strategy2 Strategy 2: Direct Radical Chlorination Start->Strategy2 FinalProduct Chloromethyl-Methoxypyridine Strategy1->FinalProduct Strategy2->FinalProduct

Caption: High-level comparison of the two primary synthetic approaches.

G cluster_1 Strategy 1A: N-Oxidation & Rearrangement Pathway A 2-Methyl- methoxypyridine B Pyridine-N-Oxide A->B H₂O₂/AcOH C Acetoxymethyl Intermediate B->C Ac₂O, Heat D Hydroxymethyl Intermediate C->D NaOH/H₂O E Target Product: 2-Chloromethyl- methoxypyridine D->E SOCl₂

Caption: Detailed workflow for the N-Oxidation and Rearrangement pathway.

Detailed Experimental Protocols from Patent Literature

The following protocols are synthesized from methodologies described in the cited patents to provide actionable, step-by-step guides for researchers.

Protocol 1: Synthesis of 2-Hydroxymethyl-3,4-dimethoxypyridine via N-Oxidation and Rearrangement

This protocol is based on the principles outlined in patents CN108191745A and CN104557692A.[1][4]

  • N-Oxidation:

    • To a solution of 3,4-dimethoxy-2-methylpyridine in glacial acetic acid, add 30% hydrogen peroxide dropwise while maintaining the temperature between 70-80°C.

    • Stir the reaction mixture for 10-14 hours until TLC analysis indicates complete consumption of the starting material.[2]

    • After cooling, carefully neutralize the mixture and extract the N-oxide product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-oxide.

  • Rearrangement and Hydrolysis:

    • Add the 3,4-dimethoxy-2-methylpyridine-N-oxide to acetic anhydride.

    • Heat the mixture to reflux (approx. 120-140°C) for 2-4 hours.[3]

    • Distill off the excess acetic anhydride under reduced pressure.

    • To the residual oil, add an aqueous solution of sodium hydroxide and heat to 80-90°C for 3-4 hours to facilitate hydrolysis.[3]

    • Cool the reaction mixture to room temperature and extract the product, 2-hydroxymethyl-3,4-dimethoxypyridine, with dichloromethane.

    • Wash the combined organic extracts until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product, which may be purified by crystallization. A reported yield for this step is 91%.[4]

Protocol 2: Chlorination of 3-Pyridinemethanol with Thionyl Chloride

This protocol is adapted from the chlorination step described in patent CN105085377A.[6]

  • Reaction Setup:

    • In a flask equipped with a reflux condenser and a dropping funnel, suspend 3-pyridinemethanol in an inert solvent like toluene or dichloromethane.

    • Cool the suspension in an ice bath.

  • Chlorination:

    • Slowly add thionyl chloride (1.1-1.3 molar equivalents) dropwise to the cooled suspension, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure.

    • The resulting solid is the crude 3-(chloromethyl)pyridine hydrochloride. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Conclusion

The patent literature for the synthesis of this compound and its isomers reveals a mature and competitive landscape. The choice between a multi-step hydroxymethyl intermediate pathway and a more direct radical chlorination route depends on a balance of factors including starting material cost, scalability, and desired purity. While the N-oxidation and rearrangement pathway is well-established and reliable, offering high purity, the direct chlorination method presents an attractive, atom-economical alternative that shortens the overall process. For researchers and drug development professionals, understanding the nuances, advantages, and limitations of each patented method is critical for developing a commercially viable and efficient manufacturing process.

References

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka.
  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

Sources

Safety Operating Guide

Navigating the Disposal of 3-(Chloromethyl)-2-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Chloromethyl)-2-methoxypyridine, a halogenated organic compound. By understanding the principles behind these procedures, you can not only ensure the safety of your laboratory personnel but also maintain the highest standards of environmental stewardship and regulatory compliance.

I. Immediate Safety and Hazard Identification

Inferred Hazardous Properties:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][2][3] May also cause respiratory irritation.[1][2]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[4]

Immediate Actions for Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water. If irritation persists, seek medical advice.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

II. Chemical Profile and Waste Classification

Proper disposal begins with accurate chemical identification and classification. This dictates the appropriate waste stream and subsequent treatment methods.

PropertyValueSource
CAS Number 162046-62-0[5]
Molecular Formula C7H8ClNO[5]
Molecular Weight 157.6 g/mol [5]
Appearance Likely a solid or liquidInferred
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl)[3][4]

Waste Classification:

This compound is classified as a halogenated organic waste .[6] This is a critical distinction as halogenated and non-halogenated organic wastes must be segregated.[7][8] Mixing these waste streams can lead to improper treatment and increased disposal costs.[7]

Under the Resource Conservation and Recovery Act (RCRA), this compound would likely fall under the "F" codes for wastes from non-specific sources , specifically as a spent halogenated solvent.[9] While not explicitly listed, its chemical structure aligns with the types of compounds regulated under these codes.[10]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[2][4]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6][8]

  • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent the release of vapors.[8]

  • Under no circumstances should this waste be mixed with non-halogenated solvents, aqueous waste, or any other incompatible chemicals.[6][7]

3. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "this compound."[8] Do not use abbreviations or chemical formulas.[8]

  • Maintain a log sheet near the container to record the quantities of waste added.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be cool, dry, and well-ventilated, away from sources of ignition or incompatible materials.[1][4]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • The primary disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[6][11] This process ensures the complete destruction of the hazardous components.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G cluster_prep Preparation & Identification cluster_handling Handling & Collection cluster_storage Storage & Final Disposal start Start: Have this compound for Disposal identify_hazards Identify Hazards (SDS/Chemical Properties) start->identify_hazards classify_waste Classify as Halogenated Organic Waste identify_hazards->classify_waste wear_ppe Wear Appropriate PPE classify_waste->wear_ppe get_container Obtain Labeled 'Halogenated Organic Waste' Container wear_ppe->get_container add_waste Add Waste to Container get_container->add_waste seal_container Securely Seal Container add_waste->seal_container store_saa Store in Satellite Accumulation Area seal_container->store_saa contact_ehs Contact EH&S for Pickup store_saa->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Decision workflow for the proper disposal of this compound.

IV. The Rationale Behind the Protocol: A Deeper Dive

Understanding why these steps are necessary is as crucial as knowing how to perform them.

  • Segregation of Halogenated Waste: Halogenated organic compounds, when incinerated, can produce acidic gases like hydrogen chloride.[3][4] Disposal facilities equipped to handle this require specialized scrubbers to neutralize these corrosive byproducts. Mixing halogenated waste with non-halogenated streams contaminates the entire batch, necessitating this more complex and costly treatment process for a larger volume of material.[7]

  • Secure Containment: The requirement for a tightly sealed container is not merely to prevent spills. It is also to minimize the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting personnel from chronic exposure.[8]

  • High-Temperature Incineration: This is the preferred disposal method because it ensures the complete thermal destruction of the organic molecule. The high temperatures break the carbon-chlorine and other bonds, converting the compound into simpler, less harmful substances like carbon dioxide, water, and hydrogen chloride, with the latter being managed by the facility's abatement systems.[11]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility within your organization, building trust in your laboratory's commitment to excellence beyond the products it creates.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • SAFETY DATA SHEET - Fisher Scientific. Thermo Fisher Scientific.
  • Safety Data Sheet Warning - CymitQuimica. CymitQuimica.
  • This compound | CAS 162046-62-0. Santa Cruz Biotechnology.
  • Hazardous Waste Segreg
  • 3-Chloro-2-methoxypyridine | CAS 13472-84-9. Tokyo Chemical Industry Co., Ltd..
  • SAFETY DATA SHEET - Fisher Scientific. Thermo Fisher Scientific.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride SDS. ECHEMI.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • Halogenated Organic Liquids - Standard Oper
  • EPA Hazardous Waste Codes.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Chloromethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of pharmaceutical and chemical synthesis requires not only a deep understanding of reaction mechanisms but also an unwavering commitment to safety. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical, safe laboratory application. This guide provides an in-depth, procedural framework for the safe handling of 3-(Chloromethyl)-2-methoxypyridine, a key intermediate in many developmental pipelines. Our focus extends beyond mere compliance, aiming to instill a foundational understanding of why these specific precautions are critical, thereby creating a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the threat. This compound and its related pyridine derivatives present a multi-faceted hazard profile. It is classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2] Some analogous compounds are also harmful if swallowed, in contact with skin, or inhaled.[2][3][4] The primary directive in our safety protocol is to prevent contact with this compound through all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

The causality is clear: the chloromethyl and pyridine functionalities contribute to its reactivity and irritant properties. Skin contact can lead to irritation or chemical burns, while eye contact can result in serious, potentially irreversible damage.[4] Inhalation of aerosols or dusts may irritate the respiratory system.[1][2] Therefore, our personal protective equipment (PPE) strategy is a comprehensive barrier system designed to mitigate these specific risks.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is even considered, the primary and most effective layer of protection is robust engineering controls. PPE should always be viewed as the final barrier between you and the chemical.

The Chemical Fume Hood: A Non-Negotiable Mandate Due to its potential for respiratory irritation and the volatility of many pyridine-based compounds, all handling of this compound must occur within a certified chemical fume hood.[2][5] This is not merely a suggestion but a critical safety requirement. The fume hood's constant airflow serves two primary purposes:

  • It captures and exhausts vapors and aerosols, preventing them from entering the laboratory environment and your breathing zone.

  • It provides a physical barrier between you and your experiment, offering protection from splashes or unexpected reactions.

Ensure the fume hood has been recently certified and that you maintain the sash at the lowest practical height to maximize its capture velocity and protective capability.

The Essential Armor: A Multi-Layered PPE Approach

With engineering controls in place, we now turn to personal protective equipment. Each component is chosen to defend against a specific hazard identified in our analysis.

Eye and Face Protection: Shielding Against Irreversible Damage

The risk of serious eye damage necessitates a dual-layer approach to eye and face protection.[4]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully sealed, indirectly-vented chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] This design prevents splashes from reaching the eyes from the top, bottom, and sides.

  • Face Shield: Whenever there is a significant risk of splashing—such as when transferring large quantities or working with a reaction under pressure—a face shield must be worn in addition to chemical splash goggles.[3][7] The face shield protects the entire face from direct contact.

Hand Protection: Selecting the Right Glove Material

Choosing the correct glove material is critical, as not all polymers offer the same level of protection against every chemical.

  • Recommended Materials: For pyridine and its derivatives, nitrile or neoprene gloves are recommended.[5] They provide adequate resistance to splashes and brief contact.

  • Material to Avoid: Latex gloves should not be used, as they offer poor protection against many organic chemicals, including pyridines.[5]

  • The Double-Gloving Strategy: For extended procedures or when handling larger quantities, wearing two pairs of nitrile gloves is a prudent practice. If the outer glove becomes contaminated, it can be safely removed without exposing your skin.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If you are knowingly exposed to a splash, remove the gloves immediately using the proper technique, wash your hands, and don a new pair.[2]

Body Protection: A Barrier for Your Skin

Your personal clothing is not a substitute for chemical protection.

  • Laboratory Coat: A flame-retardant lab coat, fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher risk of spills and splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full Coverage: Ensure all skin is covered. This means wearing long pants and closed-toe shoes.[2]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Goggles and Face Shield: Position securely and comfortably.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (to be performed at the exit of the work area):

  • Gloves: Remove first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield and Goggles: Handle by the head strap, avoiding touching the front surface.

  • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[7][8]

Hazard and Protection Summary

Hazard ClassificationRoute of ExposureRequired PPE / ControlRationale
Skin Irritation/Corrosion [1][4]DermalNitrile/Neoprene Gloves, Lab Coat, Closed-toe shoesPrevents direct skin contact which can cause irritation or chemical burns.
Serious Eye Damage/Irritation [1][2][4]OcularChemical Splash Goggles & Face ShieldProtects eyes from splashes that can cause severe, lasting damage.
Respiratory Tract Irritation [1][2]InhalationChemical Fume HoodCaptures and exhausts vapors/aerosols at the source, preventing inhalation.
Harmful if Swallowed [2][3][4]IngestionNo eating, drinking, or smoking in the lab; Hand washingPrevents accidental ingestion through contaminated hands or items.

Emergency Response Workflow

In the event of an exposure or spill, a pre-planned, systematic response is crucial. Follow this workflow to ensure safety and minimize harm.

EmergencyResponse cluster_exposure Personal Exposure Event cluster_actions Immediate Actions skin_contact Skin Contact flush_skin Remove contaminated clothing. Flush with water for 15+ min. skin_contact->flush_skin eye_contact Eye Contact flush_eye Flush eyes at eyewash station for 15+ min. Hold eyelids open. eye_contact->flush_eye inhalation Inhalation fresh_air Move to fresh air immediately. inhalation->fresh_air notify Notify Lab Supervisor & EHS flush_skin->notify flush_eye->notify fresh_air->notify medical Seek Immediate Medical Attention notify->medical sds Bring SDS to Medical Personnel medical->sds

Caption: Workflow for immediate emergency response to personal exposure.

Decontamination and Disposal

Safe handling does not end when the experiment is complete. Proper decontamination and disposal are final, critical steps.

  • PPE Disposal: All disposable PPE, especially gloves, that has come into contact with this compound must be considered hazardous waste. Dispose of it in a designated, sealed chemical waste container.

  • Chemical Waste: The compound itself and any solutions containing it must be disposed of according to local, state, and federal regulations.[1][9] Never pour chemical waste down the drain.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Decontamination: Decontaminate any reusable equipment and the work area within the fume hood thoroughly.

By adhering to this comprehensive guide, you are not just following rules; you are engaging in a dynamic process of risk assessment and mitigation. This builds a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. [Link]
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]
  • Kanto Chemical Co., Inc. (2023, February 1).
  • United States Environmental Protection Agency (EPA). (n.d.). First Aid in Case of Pesticide Exposure. [Link]
  • Fisher Scientific. (2024, March 15). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-2-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.